molecular formula C19H21N5O4 B1663645 Prazosin CAS No. 19216-56-9

Prazosin

Numéro de catalogue: B1663645
Numéro CAS: 19216-56-9
Poids moléculaire: 383.4 g/mol
Clé InChI: IENZQIKPVFGBNW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Prazosin is a member of the class of piperazines that is piperazine substituted by a furan-2-ylcarbonyl group and a 4-amino-6,7-dimethoxyquinazolin-2-yl group at positions 1 and 4 respectively. It has a role as an antihypertensive agent, an alpha-adrenergic antagonist and an EC 3.4.21.26 (prolyl oligopeptidase) inhibitor. It is a member of piperazines, a member of quinazolines, a member of furans, a monocarboxylic acid amide and an aromatic ether.
This compound is a drug used to treat hypertension. this compound is marketed by Pfizer and was initially approved by the FDA in 1988. It belongs to the class of drugs known as alpha-1 antagonists. Recently, many studies have evaluated the benefits of this drug in controlling the symptoms of post-traumatic stress disorder (PTSD) and associated nightmares.
This compound is an alpha-Adrenergic Blocker. The mechanism of action of this compound is as an Adrenergic alpha-Antagonist.
This compound is a nonselective alpha-adrenergic antagonist (alpha-blocker) used in the therapy of hypertension. This compound is associated with a low rate of transient serum aminotransferase elevations and has not been clearly linked to clinically apparent acute liver injury.
This compound is a synthetic piperazine derivative and an alpha-1 adrenergic receptor inhibitor used primarily as an anti-hypertensive. This compound's effects are most pronounced in the large resistance vessels (i.e. arterioles) and result in a decrease in total systemic vascular resistance (SVR) without a rebound or reflex tachycardia. To a lesser extent, this agent also decreases the tone of the bladder sphincter, thereby allowing the opening of the bladder into the urethra and thus relieving the urinary conditions associated with benign prostatic hypertrophy.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1976 and is indicated for hypertension and diabetes mellitus and has 9 investigational indications.
A selective adrenergic alpha-1 antagonist used in the treatment of HEART FAILURE;  HYPERTENSION;  PHEOCHROMOCYTOMA;  RAYNAUD DISEASE;  PROSTATIC HYPERTROPHY;  and URINARY RETENTION.
See also: Doxazosin (narrower);  this compound Hydrochloride (active moiety of).

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENZQIKPVFGBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4049082
Record name Prazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014600
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.93e-01 g/L
Record name Prazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00457
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014600
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

19216-56-9
Record name Prazosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19216-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prazosin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019216569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00457
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prazosin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.971
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM03YJ541D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Prazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014600
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

277-280, 279 °C
Record name Prazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00457
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014600
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Central Nervous System Mechanism of Action of Prazosin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prazosin, a quinazoline (B50416) derivative, is a potent and selective antagonist of alpha-1 (α1) adrenergic receptors. While initially developed for the management of hypertension, its ability to cross the blood-brain barrier has led to its investigation and off-label use for various conditions involving the central nervous system (CNS), most notably post-traumatic stress disorder (PTSD)-related nightmares and sleep disturbances.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound within the CNS, focusing on its molecular interactions, downstream signaling cascades, and its modulatory effects on key neurotransmitter systems.

Core Mechanism of Action: Alpha-1 Adrenergic Receptor Antagonism

This compound exerts its effects in the CNS primarily by competitively blocking α1-adrenergic receptors.[1][3] These receptors are G-protein coupled receptors (GPCRs) that are typically activated by the endogenous catecholamines, norepinephrine (B1679862) and epinephrine.[4] In the brain, α1-adrenoceptors are located postsynaptically and are involved in mediating excitatory neurotransmission.[3][5] By antagonizing these receptors, this compound effectively dampens the downstream signaling initiated by norepinephrine, leading to a reduction in neuronal excitability in specific brain circuits.

The therapeutic efficacy of this compound in treating PTSD-related nightmares is hypothesized to stem from its ability to counteract the excessive noradrenergic activity in brain regions associated with fear and arousal, such as the amygdala and locus coeruleus.[6][7] Heightened noradrenergic states during sleep are thought to contribute to the hyperarousal and vivid, distressing dreams characteristic of PTSD. This compound's blockade of α1-receptors mitigates these effects, leading to improved sleep quality.[2][8]

This compound's Antagonism of the α1-Adrenergic Signaling Pathway

Prazosin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Blocks Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Activates Gq_protein Gq Protein Alpha1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ (Increased) Ca_ER->Ca_cyto Neuronal_Excitation Neuronal Excitation Ca_cyto->Neuronal_Excitation Leads to PKC->Neuronal_Excitation Contributes to

Caption: this compound blocks the norepinephrine-activated Gq-coupled protein signaling cascade.

Quantitative Data

This compound Binding Affinities for α1-Adrenergic Receptor Subtypes

This compound exhibits high affinity for all three subtypes of the α1-adrenergic receptor, with slight variations reported across different studies and tissues.

Receptor SubtypeLigandKi (nM)Species/TissueReference
α1A[3H]-Prazosin0.71Human (CHO cells)[8]
α1B[3H]-Prazosin0.87Human (CHO cells)[8]
α1D[3H]-Prazosin1.90Human (CHO cells)[8]
α1 (high affinity)[3H]-Prazosin0.06 - 0.18Rat Cerebral Cortex[9]
α1 (low affinity)[3H]-Prazosin1.10Rat Cerebral Cortex[9]
In Vivo Receptor Occupancy

Studies utilizing radiolabeled this compound have determined its ability to occupy central α1-adrenoceptors at clinically relevant doses.

CompoundED50 (mg/kg)Route of AdministrationSpeciesReference
This compound0.15i.p.Mouse[10]
Benoxathian0.52i.p.Mouse[10]
Phentolamine51i.p.Mouse[10]
Haloperidol0.83s.c.Mouse[10]
Clozapine2.2s.c.Mouse[10]

Modulation of Neurotransmitter Systems

Beyond its primary interaction with the noradrenergic system, this compound has been shown to modulate the activity of other key neurotransmitter systems in the brain.

Dopaminergic System

The interaction between the noradrenergic and dopaminergic systems is well-established. This compound has been demonstrated to modulate the firing patterns of dopaminergic neurons in the ventral tegmental area (VTA).[11] Systemic administration of this compound can decrease burst firing and regularize the firing pattern of these neurons without affecting the overall firing rate.[11] This suggests that α1-adrenoceptors play a role in the excitatory modulation of VTA dopamine (B1211576) neurons. While systemic this compound did not alter basal dopamine release in the caudate putamen and nucleus accumbens, local administration attenuated dopamine output, indicating a tonic activation of dopamine release by α1-adrenoceptors.[12] Furthermore, this compound can block the increase in dopamine release in the nucleus accumbens induced by the NMDA receptor antagonist MK-801.[13]

Serotonergic System

Evidence suggests an interaction between this compound and the serotonergic system. Administration of this compound has been shown to decrease extracellular serotonin (B10506) levels in the hippocampus, prefrontal cortex, and raphe nucleus.[14] It can also attenuate the increase in serotonin levels induced by selective serotonin reuptake inhibitors (SSRIs) like citalopram (B1669093).[14] This interaction is important to consider in clinical settings where this compound may be co-administered with SSRIs. However, this compound itself does not possess serotonergic activity and is not associated with serotonin syndrome.[15]

GABAergic and Glutamatergic Systems

This compound's influence extends to the major inhibitory and excitatory neurotransmitter systems. In a rat model of traumatic stress, this compound administration was associated with increased GABA levels in the amygdaloid complex.[1][16] This suggests a potential mechanism by which this compound may dampen fear and anxiety responses. This compound has also been shown to block the phenylephrine-induced decrease in GABA A inhibitory postsynaptic currents (IPSCs) in the VTA, indicating a modulatory role of α1-adrenoceptors on GABAergic transmission.[17] Regarding the glutamatergic system, this compound can block the behavioral and hormonal effects induced by NMDA, suggesting that the facilitatory effects of NMDA on certain functions are mediated by α-noradrenergic transmission.[18]

Experimental Protocols

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for α1-adrenergic receptor subtypes.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., cerebral cortex) from a suitable animal model (e.g., rat) in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed and resuspended in assay buffer.

  • Binding Reaction: Incubate the prepared membranes with a fixed concentration of a radiolabeled ligand that binds to α1-adrenoceptors (e.g., [3H]-Prazosin).

  • Competition Binding: In separate tubes, add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptors.

  • Incubation and Separation: Incubate the reaction mixtures to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters. The filters are washed to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of unlabeled this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[19]

In Vivo Microdialysis

Objective: To measure the extracellular levels of neurotransmitters (e.g., norepinephrine, dopamine, serotonin) in specific brain regions following this compound administration.

Methodology:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized animal. The probe is secured to the skull with dental cement.

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate.

  • Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals.

  • Drug Administration: this compound can be administered systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

  • Neurochemical Analysis: The concentration of neurotransmitters and their metabolites in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.[6][20]

Workflow for In Vivo Microdialysis Experiment

Microdialysis_Workflow cluster_procedure Experimental Procedure Surgery Stereotaxic Surgery: Implant Guide Cannula Recovery Animal Recovery Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Baseline Collect Baseline Samples Perfusion->Baseline Drug_Admin Administer this compound Baseline->Drug_Admin Post_Drug_Samples Collect Post-Administration Samples Drug_Admin->Post_Drug_Samples Analysis HPLC Analysis of Neurotransmitters Post_Drug_Samples->Analysis Verification Histological Verification of Probe Placement Analysis->Verification

Caption: A generalized workflow for an in vivo microdialysis experiment.

Single-Unit Extracellular Recording

Objective: To investigate the effects of this compound on the firing activity of individual neurons in specific brain regions.

Methodology:

  • Animal Preparation: An animal is anesthetized and placed in a stereotaxic frame. A craniotomy is performed over the brain region of interest (e.g., locus coeruleus, VTA).

  • Electrode Placement: A microelectrode is slowly lowered into the brain to the target area.

  • Neuronal Identification: The electrical activity of individual neurons is recorded. Neurons are identified based on their characteristic firing patterns and responses to specific stimuli.

  • Drug Administration: this compound is administered systemically (e.g., intravenously) or locally via iontophoresis.

  • Data Recording and Analysis: The firing rate and pattern (e.g., burst firing) of the neuron are recorded before, during, and after drug administration. Changes in firing activity are then analyzed to determine the effect of this compound.[11][21]

Logical Framework for this compound's Action in PTSD

PTSD_Logic cluster_pathophysiology PTSD Pathophysiology cluster_intervention This compound Intervention Trauma Traumatic Event NE_Hyperactivity Increased Noradrenergic Activity in CNS Trauma->NE_Hyperactivity Alpha1_Overstimulation Overstimulation of Postsynaptic α1-Adrenoceptors NE_Hyperactivity->Alpha1_Overstimulation Hyperarousal Hyperarousal, Nightmares, Sleep Disturbance Alpha1_Overstimulation->Hyperarousal Alpha1_Blockade Blockade of Central α1-Adrenoceptors Prazosin_Admin This compound Administration Prazosin_Admin->Alpha1_Blockade NE_Effect_Reduction Reduced Effect of Norepinephrine Alpha1_Blockade->NE_Effect_Reduction Symptom_Alleviation Alleviation of Nightmares and Improved Sleep NE_Effect_Reduction->Symptom_Alleviation

Caption: Logical flow of this compound's mechanism in alleviating PTSD symptoms.

Conclusion

This compound's mechanism of action in the central nervous system is centered on its potent antagonism of α1-adrenergic receptors. This action leads to a reduction in the excitatory effects of norepinephrine in key brain circuits involved in arousal and fear. Furthermore, this compound modulates the activity of other critical neurotransmitter systems, including the dopaminergic, serotonergic, and GABAergic systems, contributing to its overall CNS effects. The continued elucidation of these complex interactions through detailed preclinical and clinical research will further refine our understanding of this compound's therapeutic potential for a range of neuropsychiatric disorders.

References

Prazosin: A Technical Guide to its Function as an Alpha-1 Adrenergic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of prazosin, a quinazoline (B50416) derivative that functions as a potent and selective antagonist of alpha-1 (α₁) adrenergic receptors. This compound is a critical tool in both clinical practice for treating conditions like hypertension and benign prostatic hyperplasia (BPH), and in research for characterizing α₁-adrenergic receptor pharmacology.[1][2] This guide details its mechanism of action, including competitive antagonism and inverse agonism, its binding affinity for α₁-receptor subtypes, the downstream signaling pathways it modulates, and detailed protocols for key experimental assays.

Molecular Target: The Alpha-1 Adrenergic Receptor (α₁-AR)

The α₁-adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily, which are integral membrane glycoproteins.[3][4] They are the primary mediators of the sympathetic nervous system's contractile effects in various smooth muscles.[5] The endogenous catecholamines, norepinephrine (B1679862) and epinephrine (B1671497), are the natural agonists for these receptors.[3]

There are three distinct α₁-AR subtypes cloned and characterized:

  • α₁ₐ-Adrenergic Receptor

  • α₁₈-Adrenergic Receptor

  • α₁₋-Adrenergic Receptor

These subtypes share structural homology but can differ in their tissue distribution, signaling properties, and ligand affinities.[4] this compound is considered a non-selective antagonist, as it binds with high affinity to all three α₁-AR subtypes.[6][7]

Mechanism of Action

This compound's primary mechanism is the blockade of α₁-adrenergic receptors, which it achieves through several distinct pharmacological actions.

Competitive Antagonism

This compound acts as a competitive antagonist at postsynaptic α₁-receptors.[1][8] It reversibly binds to the same site as endogenous agonists like norepinephrine, preventing receptor activation.[8] This blockade inhibits sympathetically mediated vasoconstriction, leading to the relaxation of smooth muscle in blood vessel walls (both arterioles and veins) and the prostate.[1][2] This action results in decreased peripheral vascular resistance and a reduction in blood pressure.[2][8]

Schild analysis of this compound's effect on agonist-induced tissue contractions yields slope values not significantly different from unity, confirming its behavior as a classical competitive antagonist.[9] This is characterized by a parallel, rightward shift in the agonist's dose-response curve with no reduction in the maximum response.[9][10]

Inverse Agonism

In addition to competitive antagonism, this compound has been shown to function as an inverse agonist.[11] While a neutral antagonist simply blocks agonist binding, an inverse agonist can reduce the basal, ligand-independent (constitutive) activity of a receptor. This effect is most apparent in systems where receptors are overexpressed or mutated to be constitutively active.[12][13]

Studies on a constitutively active mutant of the human α₁ₐ-adrenoceptor demonstrated that this compound, but not the neutral antagonist KMD-3213, could:

  • Decrease basal inositol-1,4,5-trisphosphate (IP₃) levels.[12]

  • Reduce basal GTPγS binding.[12]

  • Cause an up-regulation of receptor density over time.[12]

This inverse agonism suggests that this compound actively stabilizes the receptor in an inactive conformation.

Receptor Selectivity

A key feature of this compound is its high selectivity for α₁-receptors over α₂-adrenergic receptors.[2][8] This selectivity is crucial for its therapeutic profile. By not blocking presynaptic α₂-receptors, this compound preserves the negative feedback loop that regulates norepinephrine release from nerve terminals.[8][14] This is a primary reason why this compound-induced blood pressure reduction is typically not accompanied by significant reflex tachycardia, a common side effect of non-selective alpha-blockers.[8][14]

Downstream Signaling Pathway Inhibition

α₁-Adrenergic receptors primarily couple to the Gq/11 family of heterotrimeric G proteins.[3][15] this compound's antagonism prevents the initiation of this signaling cascade.

The canonical pathway proceeds as follows:

  • Agonist Binding: Norepinephrine or epinephrine binds to the α₁-AR.

  • G Protein Activation: The receptor undergoes a conformational change, activating the associated Gq protein.

  • PLC Activation: The activated α-subunit of Gq stimulates the enzyme phospholipase C (PLC).[15]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[15]

  • Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[15]

  • PKC Activation: DAG remains in the cell membrane where, along with the increased Ca²⁺, it activates Protein Kinase C (PKC), leading to the phosphorylation of various downstream targets and culminating in a cellular response, such as smooth muscle contraction.[15]

This compound blocks this pathway at the very first step by preventing agonist binding to the receptor.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum receptor α1-Adrenergic Receptor g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r Binds To pkc Protein Kinase C (PKC) dag->pkc Activates response Cellular Response (e.g., Contraction) pkc->response Phosphorylates Targets ca_store Ca²⁺ Store ip3r->ca_store Opens Channel ca_ion ↑ [Ca²⁺]i ca_store->ca_ion Release ca_ion->pkc Activates agonist Norepinephrine (Agonist) agonist->receptor Binds & Activates This compound This compound (Antagonist) This compound->receptor Blocks

Caption: this compound blocks the α₁-AR Gq signaling cascade at the receptor level.

Quantitative Pharmacological Data

Binding Affinity Data

This compound's affinity for adrenergic receptor subtypes is typically quantified by its dissociation constant (Kd) or inhibitory constant (Ki). Lower values indicate higher binding affinity.

ParameterReceptor SubtypeValue (nM)SpeciesNotesReference(s)
Ki Range α₁ₐ-AR0.13 - 1.0HumanInverse agonist activity[6]
Ki Range α₁₈-AR0.06 - 0.62HumanInverse agonist activity[6]
Ki Range α₁₋-AR0.06 - 0.38HumanInverse agonist activity[6]
Kd α₁ₐ-AR0.71Human[³H]this compound saturation binding in CHO cells[16]
Kd α₁₈-AR0.87Human[³H]this compound saturation binding in CHO cells[16]
Kd α₁₋-AR1.90Human[³H]this compound saturation binding in CHO cells[16]
Ki Range α₂ₐ-AR210 - 5,012HumanDemonstrates α₁ selectivity[6]
Ki Range α₂₈-AR13 - 676HumanDemonstrates α₁ selectivity[6]
Ki Range α₂C-AR10 - 257HumanDemonstrates α₁ selectivity[6]
KB α₁-AR1.47RatFunctional antagonism in renal tubules[17]

Table 1: this compound Binding Affinity for Adrenergic Receptor Subtypes.

Pharmacokinetic Properties

The clinical and experimental utility of this compound is also defined by its pharmacokinetic profile.

ParameterValueNotesReference(s)
Oral Bioavailability 50 - 70%Subject to first-pass metabolism.[18][19]
Time to Peak Plasma Conc. 1 - 3 hoursDelayed in patients with congestive heart failure.[18][19]
Elimination Half-Life 2 - 3 hoursCan be prolonged in chronic renal failure and CHF.[6][18][19]
Volume of Distribution 0.5 - 1.5 L/kg[19]
Plasma Protein Binding 92 - 97%Binds to albumin and alpha-1-acid glycoprotein.[18][19]
Metabolism HepaticPrimarily via demethylation and conjugation.[1][19]
Excretion ~6% unchanged in urineMetabolites are primarily excreted in bile.[18][19]

Table 2: Summary of this compound Pharmacokinetic Parameters in Humans.

Experimental Protocols

Radioligand Binding Assay: Competitive Inhibition

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[20] A competitive binding assay is used to determine the inhibitory constant (Ki) of an unlabeled test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-prazosin itself, in which case it is a homologous competitive binding experiment, or another α₁-ligand) from the target receptor.

Objective: To determine the Ki of a test compound at a specific α₁-AR subtype.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human α₁-AR subtype of interest (e.g., CHO or HEK-293 cells).[16]

  • Radioligand: A high-affinity radiolabeled ligand for the receptor, such as [³H]-prazosin.

  • Test Compound: Unlabeled this compound or other compound of interest, serially diluted.

  • Non-specific Control: A high concentration of an unlabeled ligand (e.g., 10 µM phentolamine) to determine non-specific binding.

  • Buffers: Lysis buffer, assay binding buffer, ice-cold wash buffer.

  • Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI), scintillation counter, scintillation fluid.[21]

Methodology:

  • Membrane Preparation: a. Homogenize cells expressing the receptor in ice-cold lysis buffer. b. Centrifuge the homogenate at low speed to remove nuclei and debris. c. Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[21] d. Wash and resuspend the membrane pellet in assay buffer. e. Determine protein concentration using a BCA or Bradford assay.[21]

  • Assay Setup (in a 96-well plate, in triplicate): a. Total Binding Wells: Add membrane preparation, a fixed concentration of [³H]-prazosin (typically at or near its Kd value), and assay buffer.[22] b. Non-specific Binding (NSB) Wells: Add membrane preparation, [³H]-prazosin, and a saturating concentration of a non-specific control ligand.[22] c. Competitive Binding Wells: Add membrane preparation, [³H]-prazosin, and varying concentrations of the unlabeled test compound (e.g., 10-12 concentrations over a 5-log unit range).[20]

  • Incubation: a. Incubate the plate at a set temperature (e.g., 30-37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.[21]

  • Filtration and Washing: a. Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates receptor-bound radioligand from the free radioligand.[20][22] b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[21]

  • Quantification: a. Dry the filters and place them in scintillation vials with scintillation cocktail. b. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Plot the percentage of specific binding against the log concentration of the test compound. c. Fit the data to a sigmoidal dose-response curve (non-linear regression) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).[22] d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

Radioligand_Workflow prep 1. Membrane Preparation (Homogenization & Centrifugation) plate 2. Assay Plating (96-well) - Total Binding - Non-Specific Binding - Competitive Binding prep->plate incubate 3. Incubation (Reach Equilibrium) plate->incubate filter 4. Rapid Filtration (Separate Bound from Free Ligand) incubate->filter count 5. Scintillation Counting (Quantify Radioactivity) filter->count analyze 6. Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.
Functional Assay: Schild Analysis for pA₂ Determination

To confirm competitive antagonism and quantify antagonist potency in a functional system, a Schild analysis is performed.[10] This involves measuring the ability of an antagonist (this compound) to inhibit the response of an isolated tissue (e.g., rat anococcygeus muscle or aortic rings) to an agonist.[10][23]

Objective: To determine the pA₂ value of this compound, which is the negative logarithm of the molar concentration of an antagonist that necessitates doubling the agonist concentration to produce the same response.[10]

Methodology:

  • Tissue Preparation: Isolate a suitable tissue with a known α₁-AR-mediated contractile response and mount it in an organ bath containing a physiological salt solution (e.g., Krebs solution) at 37°C, aerated with carbogen.[10]

  • Generate Control Curve: Generate a cumulative concentration-response curve for an α₁-agonist (e.g., norepinephrine or phenylephrine).[10]

  • Antagonist Incubation: Wash the tissue and allow it to equilibrate with a fixed, known concentration of this compound for a set period.

  • Generate Antagonized Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.

  • Repeat: Repeat steps 3 and 4 with several different concentrations of this compound.

  • Data Analysis: a. Observe that in the presence of this compound, the agonist dose-response curves are shifted to the right in a parallel manner without a change in the maximal response, which is characteristic of competitive antagonism.[9][10] b. For each antagonist concentration, calculate the Dose Ratio (DR): DR = EC50 (in presence of antagonist) / EC50 (control). c. Construct the Schild Plot: Plot log(DR - 1) on the y-axis against the negative log of the molar concentration of the antagonist (-log[Antagonist] or p[A]) on the x-axis. d. Perform a linear regression on the plotted points. The x-intercept of the regression line is the pA₂ value. A slope that is not significantly different from 1.0 confirms simple competitive antagonism.[9]

References

Prazosin Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prazosin hydrochloride is a quinazoline (B50416) derivative that acts as a selective antagonist of α1-adrenergic receptors.[1] This property makes it a potent vasodilator, leading to its primary use in the management of hypertension.[2] It is also utilized in the treatment of benign prostatic hyperplasia (BPH) and, in an off-label capacity, for PTSD-associated nightmares.[3][4] Initially patented in 1965 and approved for medical use in 1976, this compound was developed by Pfizer Inc.[4][5] This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of this compound hydrochloride, tailored for professionals in drug development and research.

Discovery and Development

This compound was the result of targeted research efforts by Pfizer aimed at developing novel antihypertensive agents. The discovery was a significant advancement in the understanding and treatment of hypertension, moving towards more selective mechanisms of action to reduce side effects associated with non-selective alpha-blockers.

  • Inventors and Patent: The foundational patent for this compound is U.S. Patent No. 3,511,836.[6][7]

  • Commercial Introduction: this compound hydrochloride was introduced to the market under the brand name Minipress® and received FDA approval on June 23, 1976.[5][8]

  • Crystalline Forms: Subsequent research identified several crystalline forms (polymorphs) of this compound hydrochloride, including the α, β, and γ forms, with the α-form being noted for its stability and non-hygroscopic nature, making it advantageous for formulation.[9][10]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects primarily through the competitive and selective blockade of postsynaptic α1-adrenergic receptors.[4] This action inhibits the vasoconstrictive effects of norepinephrine (B1679862), a key neurotransmitter in the sympathetic nervous system.

The α1-adrenergic receptors are G-protein coupled receptors (GPCRs) linked to the Gq protein.[4] Upon agonist (e.g., norepinephrine) binding, the Gq protein activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+). The elevated cytosolic Ca²+ along with DAG activates protein kinase C (PKC), leading to a cascade of events that result in smooth muscle contraction and vasoconstriction.

This compound, by blocking the initial binding of norepinephrine to the α1-receptor, prevents this entire signaling cascade, resulting in smooth muscle relaxation, vasodilation of both arterioles and veins, and a subsequent reduction in peripheral vascular resistance and blood pressure.[2][4] Unlike non-selective alpha-blockers, this compound's high selectivity for α1 over α2 receptors means it does not typically cause a reflex tachycardia.[11]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum NE Norepinephrine (Agonist) Alpha1_Receptor α1-Adrenergic Receptor NE->Alpha1_Receptor Binds This compound This compound (Antagonist) This compound->Alpha1_Receptor Blocks G_Protein Gq Protein (α, β, γ) Alpha1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER IP3 Receptor IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Smooth Muscle Contraction PKC->Cell_Response Leads to Ca_Release Ca²⁺ Release Ca_Release->PKC Co-activates ER->Ca_Release Stimulates Prazosin_Synthesis_Workflow cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final Final Product Assembly A1 Veratraldehyde or 6-Nitroveratric Acid A2 2-Amino-4,5- dimethoxybenzoic Acid A1->A2 A3 6,7-Dimethoxy- quinazolin-2,4-dione A2->A3 A4 2,4-Dichloro-6,7- dimethoxyquinazoline A3->A4 A5 2-Chloro-4-amino-6,7- dimethoxyquinazoline A4->A5 A5_out A5->A5_out B1 Piperazine B3 1-(2-Furoyl)piperazine B1->B3 B1_edge B1->B1_edge B2 2-Furoyl Chloride B2->B3 B2_edge B2->B2_edge B3_out B3->B3_out B1_edge->B3 B2_edge->B3 C1 This compound (Base) C2 This compound Hydrochloride C1->C2 HCl Treatment C1_in A5_out->C1_in Coupling Reaction B3_out->C1_in C1_in->C1 cluster_intermediate1 cluster_intermediate1 cluster_intermediate2 cluster_intermediate2

References

Prazosin Enantiomers and Their Biological Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Introduction

Prazosin, a quinazoline (B50416) derivative, is a potent and selective antagonist of alpha-1 (α1) adrenergic receptors, widely utilized in the management of hypertension, benign prostatic hyperplasia (BPH), and post-traumatic stress disorder (PTSD)-associated nightmares.[1][2] this compound possesses a chiral center, and therefore exists as two enantiomers: (S)-(-)-prazosin and (R)-(+)-prazosin. While the commercially available drug is a racemic mixture of these two enantiomers, a comprehensive understanding of their individual pharmacological profiles is crucial for advancing drug development and optimizing therapeutic strategies. This technical guide provides a detailed overview of the biological activity of this compound, with a focus on the stereoselective interactions of its enantiomers where data is available, alongside relevant experimental protocols and signaling pathway diagrams.

Stereochemistry of this compound

This compound contains a single stereocenter in its piperazine (B1678402) ring, leading to the existence of two enantiomers. The absolute configurations are designated as (S)-(-)-prazosin and (R)-(+)-prazosin. The differential three-dimensional arrangement of these enantiomers can lead to distinct interactions with chiral biological targets such as receptors and enzymes, potentially resulting in different pharmacological and pharmacokinetic properties.

Biological Activity of Racemic this compound

Racemic this compound is a non-selective antagonist at the three subtypes of the α1-adrenergic receptor: α1A, α1B, and α1D.[3] Its primary mechanism of action involves the blockade of these receptors on vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[4] Additionally, this compound has been reported to exhibit inhibitory effects on cyclic nucleotide phosphodiesterases (PDEs).[5][6]

Data Presentation: Biological Activity of Racemic this compound

The following table summarizes the quantitative data for the biological activity of racemic this compound at α1-adrenergic receptor subtypes.

Receptor SubtypeLigandAssay TypeTissue/Cell LineParameterValue (nM)pKi/pA2/pKbReference
α1A-adrenoceptor[3H]-PrazosinSaturation BindingHuman α1A-adrenoceptor expressing CHO cellsKD0.719.15[7]
α1B-adrenoceptor[3H]-PrazosinSaturation BindingHuman α1B-adrenoceptor expressing CHO cellsKD0.879.06[7]
α1D-adrenoceptor[3H]-PrazosinSaturation BindingHuman α1D-adrenoceptor expressing CHO cellsKD1.908.72[7]
α1-adrenoceptorThis compoundFunctional AssayRat Aorta--8.6[8]
α1-adrenoceptorThis compoundFunctional AssayHuman Prostate--8.59[8]
α1-adrenoceptorThis compoundFunctional AssayHuman Umbilical Vein--8.30[8]
α1-adrenoceptorThis compoundFunctional AssayHuman Mesenteric Artery--9.01[8]
α1-adrenoceptorThis compoundFunctional AssayHuman Renal Artery--8.76[8]
α1-adrenoceptorThis compoundFunctional AssayHuman Saphenous Vein--9.32[8]

Note: Despite extensive literature searches, specific quantitative data directly comparing the binding affinities (Ki) or functional potencies (pA2, IC50) of the individual (S)-(-)-prazosin and (R)-(+)-prazosin enantiomers at α1-adrenergic receptor subtypes or phosphodiesterase isoforms could not be located in the publicly available scientific literature. The vast majority of studies have been conducted using the racemic mixture.

Signaling Pathways of Racemic this compound

This compound's antagonism of α1-adrenergic receptors primarily interferes with the Gq protein-coupled signaling cascade. This pathway is crucial for smooth muscle contraction. Furthermore, studies have implicated this compound in the modulation of other significant intracellular signaling pathways, including the ERK and PI3K/AKT/mTOR pathways.

α1-Adrenergic Receptor Signaling Pathway

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine a1_AR α1-Adrenergic Receptor NE->a1_AR Activates This compound This compound This compound->a1_AR Blocks Gq Gq protein a1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Contraction Smooth Muscle Contraction Ca2->Contraction Leads to PKC->Contraction Leads to

α1-Adrenergic Receptor Signaling Pathway
ERK Signaling Pathway Modulation by this compound

ERK_Pathway This compound This compound Unknown Unknown Mechanism This compound->Unknown Ras Ras Unknown->Ras Modulates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Transcription Factors (e.g., AP-1) ERK->Transcription Activates Gene_Expression Gene Expression (Cell Proliferation, Survival, etc.) Transcription->Gene_Expression Regulates

ERK Signaling Pathway Modulation
PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound

PI3K_AKT_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTOR->Downstream Activates Cell_Growth Cell Growth, Proliferation, Survival Downstream->Cell_Growth Promotes Radioligand_Binding_Workflow start Start prep Membrane Preparation start->prep setup Assay Setup (Total, Non-specific, Competition) prep->setup incubation Incubation setup->incubation filtration Filtration and Washing incubation->filtration quantification Radioactivity Quantification filtration->quantification analysis Data Analysis (IC50, Ki) quantification->analysis end End analysis->end Functional_Assay_Workflow start Start prep Tissue Preparation and Mounting start->prep equilibration Equilibration prep->equilibration control Control Agonist Concentration-Response equilibration->control incubation Antagonist Incubation control->incubation agonist_response Agonist Response in Presence of Antagonist incubation->agonist_response analysis Data Analysis (Schild Plot, pA2) agonist_response->analysis end End analysis->end Chiral_HPLC_Workflow start Start column_selection Select Chiral Stationary Phase (CSP) start->column_selection mobile_phase_screening Screen Mobile Phases (Normal, Reversed, Polar Organic) column_selection->mobile_phase_screening optimization Optimize Separation (Composition, Additives, Flow Rate, Temperature) mobile_phase_screening->optimization detection UV Detection optimization->detection quantification Quantification of Enantiomers detection->quantification end End quantification->end

References

Prazosin's Role in Modulating Noradrenergic Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prazosin, a quinazoline (B50416) derivative, is a potent and selective antagonist of α1-adrenergic receptors. This guide provides a comprehensive technical overview of this compound's mechanism of action, its interaction with noradrenergic pathways, and its therapeutic applications. We delve into its receptor binding affinity, pharmacokinetics, and pharmacodynamics, with a focus on its role in hypertension, benign prostatic hyperplasia (BPH), and post-traumatic stress disorder (PTSD). Detailed experimental protocols for key assays and quantitative data from seminal studies are presented to facilitate further research and drug development. Signaling pathways and experimental workflows are visualized using Graphviz to provide clear, logical representations of complex biological and procedural information.

Introduction

The noradrenergic system, with norepinephrine (B1679862) (NE) as its principal neurotransmitter, is a critical regulator of numerous physiological processes, including cardiovascular function, arousal, and stress responses. Norepinephrine exerts its effects through a family of adrenergic receptors, broadly classified into α and β subtypes. This compound's therapeutic utility stems from its high affinity and selectivity for the α1-adrenergic receptor subtype, a G-protein coupled receptor (GPCR) that, upon activation by norepinephrine, typically leads to smooth muscle contraction.[1] By competitively inhibiting this interaction, this compound effectively modulates the downstream signaling cascades, resulting in a range of physiological effects that have been harnessed for therapeutic benefit.

Mechanism of Action

This compound functions as a competitive antagonist at postsynaptic α1-adrenergic receptors.[1] This antagonism prevents norepinephrine from binding to and activating these receptors, thereby inhibiting the associated signaling pathways. The three subtypes of the α1-adrenergic receptor that this compound antagonizes are the α1A, α1B, and α1D subtypes.

Signaling Pathway

The binding of norepinephrine to α1-adrenergic receptors activates the Gq alpha subunit of the heterotrimeric G protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and ultimately resulting in smooth muscle contraction. This compound, by blocking the initial binding of norepinephrine, effectively halts this entire cascade, leading to smooth muscle relaxation.

G cluster_membrane Cell Membrane NE Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor NE->Alpha1_Receptor Binds & Activates This compound This compound This compound->Alpha1_Receptor Blocks Relaxation Smooth Muscle Relaxation This compound->Relaxation Promotes Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Leads to

This compound's antagonism of the α1-adrenergic signaling pathway.

Quantitative Data

Receptor Binding Affinity

This compound's selectivity for α1-adrenergic receptors over other adrenergic receptor subtypes is a key determinant of its therapeutic profile. The following table summarizes the binding affinities (Ki values) of this compound for various human adrenergic receptor subtypes. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeKi (nM)Reference
α1A 0.15[2]
α1B 0.12[2]
α1D 0.30[3]
α2A >1000[4]
α2B >1000[4]
α2C >1000[4]
Pharmacokinetic Properties
ParameterValueReference
Oral Bioavailability 43-69%[1]
Time to Peak Plasma Concentration 1-3 hours[1]
Protein Binding ~97%[1]
Volume of Distribution 0.5 L/kg[1]
Metabolism Hepatic (O-demethylation and glucuronidation)[1]
Elimination Half-life 2-3 hours[1]
Excretion Primarily biliary and fecal[1]
Clinical Efficacy in Hypertension

This compound has been shown to be effective in lowering blood pressure in patients with essential hypertension.

StudyNThis compound DoseMean Reduction in Supine Diastolic BP (mmHg)Mean Reduction in Supine Systolic BP (mmHg)Reference
Bolli et al. (1976)12Individualized817[5]
Stokes & Weber (1974)143-7.5 mg/day>10 (in 9 patients)Not specified[6]
Saadatifar et al. (2019)751-10 mg/day21.8% decrease9.5% decrease[7]
Clinical Efficacy in PTSD-Related Nightmares

Several clinical trials have investigated the efficacy of this compound in reducing the frequency and severity of nightmares in patients with PTSD, often measured by the Clinician-Administered PTSD Scale (CAPS) for DSM-IV, specifically item B2 which assesses distressing dreams.

StudyNThis compound DoseMean Change in CAPS B2 Score (this compound vs. Placebo)p-valueReference
Raskind et al. (2013)67Titrated to effect-3.1 vs. -1.2<0.001[8]
Raskind et al. (2018)304Titrated to max 20mg (men), 12mg (women)-2.0 vs. -2.10.56[9]
Meta-analysis (2019)8 trials (N=575)VariedStandardized Mean Difference: -1.13<0.001[10]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for α1-adrenergic receptors.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human α1-adrenergic receptor subtype of interest (e.g., α1A, α1B, or α1D) in appropriate media.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

    • Wash the membrane pellet with assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and resuspend to a final protein concentration of 1-2 mg/mL.

  • Competition Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: Membrane preparation, a fixed concentration of radioligand (e.g., [3H]-prazosin at its Kd concentration), and assay buffer.

      • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-radiolabeled α1-antagonist (e.g., 10 µM phentolamine).

      • Competition: Membrane preparation, radioligand, and varying concentrations of unlabeled this compound.

    • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

G start Start prep Membrane Preparation start->prep assay Assay Setup (Total, Non-specific, Competition) prep->assay incubate Incubation (Equilibrium) assay->incubate filter Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 & Ki Calculation) count->analyze end End analyze->end

Workflow for a radioligand binding assay.
In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular norepinephrine levels in a specific brain region (e.g., the prefrontal cortex).

Methodology:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the subject animal (e.g., a rat) with an appropriate anesthetic (e.g., isoflurane).

    • Secure the animal in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small burr hole in the skull at the stereotaxic coordinates corresponding to the target brain region.

    • Slowly lower a guide cannula to the desired depth and secure it to the skull with dental cement and anchor screws.

    • Insert a dummy cannula to maintain patency and allow the animal to recover for at least 48 hours.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, gently restrain the awake and freely moving animal and replace the dummy cannula with a microdialysis probe.

    • Connect the probe's inlet tubing to a microinfusion pump and the outlet tubing to a fraction collector.

    • Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).[12]

    • Allow the system to equilibrate for at least 60-120 minutes to establish a stable baseline of norepinephrine levels.

  • Sample Collection and Drug Administration:

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer this compound either systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

    • Continue collecting dialysate samples at the same intervals for the desired duration after drug administration.

  • Neurotransmitter Analysis:

    • Quantify the concentration of norepinephrine in the collected dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[1]

    • At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.

G start Start surgery Surgical Implantation of Guide Cannula start->surgery recovery Animal Recovery surgery->recovery insertion Probe Insertion & Perfusion recovery->insertion equilibration System Equilibration insertion->equilibration baseline Baseline Sample Collection equilibration->baseline admin This compound Administration baseline->admin postsamples Post-Drug Sample Collection admin->postsamples analysis HPLC-ED Analysis of Norepinephrine postsamples->analysis verification Histological Verification analysis->verification end End verification->end

Experimental workflow for in vivo microdialysis.

Discussion and Future Directions

This compound's well-characterized role as a selective α1-adrenergic antagonist has established it as a valuable tool in both clinical practice and neuroscience research. Its efficacy in treating hypertension and BPH is a direct consequence of its ability to induce smooth muscle relaxation in the vasculature and prostate, respectively.[1] The application of this compound in the management of PTSD-related nightmares highlights the critical role of noradrenergic pathways in the pathophysiology of this disorder.[13] By blocking α1-adrenergic receptors in the central nervous system, this compound is thought to dampen the hyperarousal and fear memory consolidation associated with excessive norepinephrine release.[13]

Future research should continue to explore the nuanced effects of this compound on specific noradrenergic circuits within the brain. Elucidating the precise downstream targets of this compound-mediated signaling in different neuronal populations could unveil novel therapeutic applications for this versatile compound. Furthermore, investigating the potential of this compound in other conditions characterized by noradrenergic dysregulation, such as anxiety disorders and certain types of chronic pain, may prove to be a fruitful avenue of research. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for scientists and clinicians working to further unravel the complexities of the noradrenergic system and develop innovative therapeutic strategies.

References

The Advent of Selective Alpha-1 Blockade: A Technical History of Prazosin in Hypertension Management

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Prazosin, a quinazoline (B50416) derivative, marked a pivotal advancement in the pharmacological management of hypertension. Introduced by Pfizer in 1976, it was the first clinically utilized selective alpha-1 adrenergic receptor antagonist. This specificity allowed for effective vasodilation and blood pressure reduction while mitigating the significant reflex tachycardia associated with earlier non-selective alpha-blockers. This technical guide delineates the history of this compound's development, its precise mechanism of action, and the foundational preclinical and clinical studies that established its role in hypertension therapy. We provide a detailed examination of its signaling pathway, summaries of key clinical trial data, and descriptions of the experimental protocols employed in its evaluation.

A Brief History: From Quinazolines to Selective Blockade

The chemical foundation of this compound lies in the quinazoline moiety, a heterocyclic system first synthesized in the late 19th century. However, its therapeutic potential as an antihypertensive agent was not realized until much later. The development of this compound was the result of a systematic research program at Pfizer aimed at creating a novel antihypertensive that acted via direct vasodilation, thereby minimizing the cardiac stimulation seen with other vasodilators.

Patented in 1965 and entering medical use in 1974, this compound was a breakthrough.[1] Pre-existing alpha-blockers like phentolamine (B1677648) were non-selective, antagonizing both postsynaptic alpha-1 receptors (on vascular smooth muscle) and presynaptic alpha-2 receptors (which regulate norepinephrine (B1679862) release).[2] Blockade of alpha-2 receptors leads to an undesirable surge in norepinephrine, causing significant tachycardia. This compound's innovation was its high selectivity for the postsynaptic alpha-1 receptor, a property that defined its unique therapeutic profile.[2]

Mechanism of Action: Selective Alpha-1 Adrenergic Blockade

This compound exerts its antihypertensive effect through competitive and selective antagonism of alpha-1 adrenergic receptors on the postsynaptic membrane of vascular smooth muscle.[3] These receptors are integral to the Gq protein-coupled signaling cascade that mediates vasoconstriction in response to catecholamines like norepinephrine.

Signaling Pathway Overview:

  • Norepinephrine Binding: Under normal physiological conditions, norepinephrine released from sympathetic nerve terminals binds to alpha-1 adrenergic receptors.

  • Gq Protein Activation: This binding activates the associated Gq protein.

  • Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C.

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 diffuses to the sarcoplasmic reticulum, binding to IP3 receptors and triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Smooth Muscle Contraction: The increased intracellular Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase, resulting in the phosphorylation of myosin and subsequent smooth muscle contraction and vasoconstriction.

This compound competitively blocks step 1 of this cascade. By preventing norepinephrine from binding to the alpha-1 receptor, it inhibits the entire downstream signaling pathway, leading to vascular smooth muscle relaxation (vasodilation) of both resistance vessels (arterioles) and veins. This reduction in total peripheral resistance is the primary mechanism by which this compound lowers blood pressure.[3]

prazosin_mechanism cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cytosol Cytosol NE Norepinephrine Alpha1 α1-Adrenergic Receptor (GPCR) NE->Alpha1 Binds & Activates This compound This compound This compound->Alpha1 Competitively Blocks Relaxation Smooth Muscle Relaxation (Vasodilation) Gq Gq Protein Alpha1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_Release->Contraction Leads to

Caption: this compound's mechanism of action via α1-adrenergic receptor blockade.

Pivotal Clinical Trials and Efficacy Data

The efficacy of this compound was established in numerous clinical trials throughout the 1970s. These studies evaluated this compound as both a monotherapy and in combination with other antihypertensive agents, such as diuretics and beta-blockers.

Experimental Protocols: A General Overview

While the full, detailed protocols of these early trials are not always accessible, the published reports describe a consistent methodological approach.

  • Study Design: Early evaluations included open-label trials, single-blind placebo-controlled trials, and double-blind placebo-controlled crossover studies.[4][5]

  • Patient Population: Participants were typically adult outpatients with uncontrolled essential hypertension of varying severity.[4] Some studies specifically included patients with renal impairment to assess safety in this subgroup.[4]

  • Dosage and Titration: A key feature of this compound's administration protocol was the cautious initiation of therapy to avoid the "first-dose phenomenon." Treatment was often started at 0.5 mg or 1.0 mg, frequently taken at bedtime.[6] The dose was then gradually titrated upwards over days or weeks based on blood pressure response, with typical maintenance doses ranging from 3 mg to 20 mg per day in divided doses.[7]

  • Endpoints: The primary efficacy endpoint was the change in supine and standing systolic and diastolic blood pressure from baseline. Safety endpoints included the incidence and severity of adverse effects, with a particular focus on postural hypotension.

experimental_workflow cluster_setup Phase 1: Trial Setup cluster_treatment Phase 2: Intervention cluster_followup Phase 3: Follow-up & Analysis Screening Patient Screening (Essential Hypertension) Washout Washout Period (If on prior medication) Screening->Washout Baseline Baseline BP Measurement (Supine & Standing) Washout->Baseline Randomization Randomization Baseline->Randomization PrazosinArm This compound Group (Low initial dose, e.g., 0.5-1mg) Randomization->PrazosinArm ControlArm Control Group (Placebo or Active Comparator) Randomization->ControlArm Titration Dose Titration (Based on BP response) PrazosinArm->Titration Monitoring Regular BP Monitoring & Adverse Event Recording Titration->Monitoring FinalBP End-of-Study BP Measurement Monitoring->FinalBP Analysis Data Analysis (Comparison of BP changes) FinalBP->Analysis

Caption: Generalized workflow for early this compound clinical trials.
Quantitative Efficacy Data

The following tables summarize quantitative data extracted from key early clinical trials, demonstrating this compound's effectiveness.

Table 1: this compound vs. Placebo in a Crossover Trial

Parameter Measurement Condition This compound Period Placebo Period Difference Favoring this compound
Blood Pressure Lying Lower Higher 17/8 mmHg[5]
Standing Lower Higher 24/14 mmHg[5]

Source: Bolli P, Wood AJ, Simpson FO. (1976). A double-blind placebo crossover trial in 12 patients over two 6-week periods.[5]

Table 2: Efficacy of this compound as Monotherapy and Combination Therapy

Treatment Group (N=50) Outcome Mean Blood Pressure Reduction (mmHg)
This compound Monotherapy Patients achieving satisfactory control 26/14[6]
This compound + Beta-blocker/Diuretic Patients with previously poor control 42/28[6]

Source: An open evaluation of 100 patients. The combination therapy group consisted of patients who did not achieve satisfactory control with monotherapy.[6]

Table 3: Comparative Efficacy Study

Treatment (10-week course) Patient Cohort (N=14) Diastolic BP Reduction
This compound (3-7.5 mg/day) Hypertensive Patients Similar to Methyldopa (B1676449) (750 mg/day) and Propranolol (120-160 mg/day)[7]
This compound + Propranolol Hypertensive Patients Significantly greater than Propranolol alone[7]

Source: Stokes GS, Weber MA. (1974). A comparative study against methyldopa and propranolol.[7]

The First-Dose Phenomenon: A Noteworthy Adverse Effect

A characteristic and clinically significant adverse effect identified in early studies was the "first-dose phenomenon," a marked postural hypotension and occasional syncope occurring within 30 to 90 minutes of the initial dose.[8] This effect is dose-dependent and more pronounced in patients who are salt- and volume-depleted. Clinical experience led to the recommendation of initiating therapy with a low dose (≤1 mg) at bedtime to mitigate this risk.

Table 4: Hemodynamic Effects of the First this compound Dose (1 mg)

Patient Group (N=24) Key Finding Mean Max. Erect BP Fall (Systolic/Diastolic) Time to Max. Fall (minutes)
Asymptomatic (n=10) No symptoms of postural hypotension Not explicitly stated for SBP/DBP, but mean max erect diastolic fall was 14 mmHg ~110
Symptomatic (n=14) Symptoms of postural hypotension (mild to severe) 67/52 mmHg ~90

Source: A 1977 study investigating the events after a single 1 mg tablet of this compound.

Evolving Role and Legacy

This compound established a new class of antihypertensive agents and represented a significant step forward in offering a treatment that lowered blood pressure without causing significant reflex cardiac stimulation or adversely affecting metabolic parameters. While newer, longer-acting alpha-1 blockers and other classes of antihypertensives have since been developed, the principles established by the development and clinical evaluation of this compound remain fundamental to cardiovascular pharmacology. Its unique properties also led to its off-label use in other conditions, most notably for nightmares associated with post-traumatic stress disorder (PTSD).

Conclusion

The history of this compound in hypertension treatment is a landmark in drug development, showcasing a successful targeted approach to receptor pharmacology. By selectively antagonizing the alpha-1 adrenergic receptor, this compound provided clinicians with an effective tool for managing hypertension with a novel mechanism of action and a predictable, manageable side-effect profile. The foundational studies of the 1970s not only validated its efficacy but also provided crucial insights into its clinical application, particularly the importance of careful dose titration. This body of research laid the groundwork for the development of subsequent generations of alpha-blockers and solidified the role of adrenergic receptor modulation in the treatment of cardiovascular disease.

References

Prazosin's Impact on Fear Memory Consolidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prazosin, a selective alpha-1 adrenergic receptor antagonist, has garnered significant attention in neuroscience research for its potential to modulate fear memory. Initially developed as an antihypertensive medication, its off-label use for treating symptoms of post-traumatic stress disorder (PTSD), such as nightmares and hyperarousal, has spurred investigation into its underlying mechanisms of action on fear circuitry. This technical guide provides an in-depth analysis of this compound's effects on fear memory consolidation, tailored for researchers, scientists, and drug development professionals. It synthesizes key findings from preclinical studies, detailing experimental protocols, presenting quantitative data, and visualizing the associated signaling pathways and experimental workflows.

The consolidation of fear memory is a complex process involving synaptic plasticity and molecular changes in brain regions such as the amygdala and prefrontal cortex. Norepinephrine (B1679862) (NE), a key neurotransmitter in the stress response, plays a crucial role in modulating the strength and persistence of these memories through its action on adrenergic receptors. This compound's antagonism of alpha-1 adrenergic receptors offers a pharmacological tool to dissect the contribution of this specific signaling pathway to fear memory formation and persistence.

Core Mechanism of Action

This compound competitively inhibits the binding of norepinephrine to alpha-1 adrenergic receptors. These G-protein coupled receptors are found on postsynaptic neurons in key fear-processing regions, including the basolateral amygdala (BLA) and the prelimbic division of the medial prefrontal cortex (mPFC). By blocking these receptors, this compound can interfere with the downstream signaling cascades that are thought to be necessary for the synaptic strengthening that underlies fear memory consolidation. Interestingly, research suggests that the timing of this compound administration is critical, with different effects observed when the drug is given before fear acquisition, after memory retrieval (during the reconsolidation window), or during extinction training.

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical studies investigating the effects of this compound on fear memory. The primary behavioral measure is "freezing," an innate defensive posture in rodents that is used as an index of fear.

Table 1: Effects of Systemic this compound Administration Prior to Fear Conditioning on Subsequent Fear Expression and Extinction

Study ReferenceAnimal ModelThis compound Dose (Systemic)Timing of AdministrationEffect on Fear AcquisitionEffect on Fear Retrieval (Initial)Effect on Fear Extinction
Do-Monte et al. (2010)[1]Rats0.1 or 0.5 mg/kg30 min before extinction session 1N/AN/AImpaired extinction
Homan et al. (2017)[2][3]HumansN/APrior to threat conditioningNo effectAugmented stimulus discriminationAugmented stimulus discrimination
Lucas et al. (2019)[4]C57Bl/6N Mice0.1-2 mg/kgPrior to fear conditioningNo effectSimilar initial freezingFacilitated extinction

Table 2: Effects of this compound on Fear Memory Reconsolidation and Extinction Consolidation

Study ReferenceAnimal ModelThis compound Dose & RouteTiming of AdministrationKey Finding
Bernardi & Lattal (2010)[5]Mice1.0 or 3.0 mg/kg (Systemic)Following non-reinforced context exposureSlowed the loss of conditioned freezing
Do-Monte et al. (2010)[1]Rats0.5 or 1.5 mg/kg (Systemic)Immediately after each extinction sessionImpaired extinction of contextual fear
Do-Monte et al. (2010)[1]Rats0.75 or 2.5 nmol (Intra-mPFC)10 min before extinction session 1Impaired extinction of contextual fear
Gazarini et al. (2013)[6]RatsSystemic or Intra-prelimbic cortex infusionDuring reconsolidation periodDisrupted subsequent retrieval of fear

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative experimental protocols from studies investigating this compound's effects on fear memory.

Auditory Fear Conditioning and Extinction in Mice

This protocol is based on the methodology described by Lucas et al. (2019).[4]

  • Subjects: Male C57Bl/6N mice.

  • Apparatus: Standard rodent conditioning chambers equipped with a grid floor for footshock delivery and a speaker to present auditory cues.

  • Fear Conditioning:

    • Mice are placed in the conditioning chamber and allowed to habituate for a period (e.g., 3 minutes).

    • An auditory conditioned stimulus (CS), such as a tone (e.g., 2.8 kHz, 80 dB), is presented for a set duration (e.g., 30 seconds).

    • The termination of the CS is co-incident with the delivery of a mild footshock unconditioned stimulus (US), for instance, 0.5 mA for 2 seconds.

    • This CS-US pairing is typically repeated several times (e.g., 3-5 pairings) with an inter-trial interval.

  • Drug Administration:

    • Systemic: this compound (0.1-2 mg/kg) or vehicle is administered via intraperitoneal (IP) injection 1 hour before the fear conditioning session.

    • Intra-cranial: For targeted effects, this compound can be microinjected directly into a brain region of interest, such as the basolateral amygdala or prelimbic cortex, prior to the behavioral paradigm.[4]

  • Fear Retrieval and Extinction:

    • 24 hours after conditioning, mice are placed in a novel context.

    • The auditory CS is presented repeatedly without the US.

    • Freezing behavior is recorded and scored during each CS presentation. A reduction in freezing across trials indicates successful extinction.

    • Extinction training may be repeated over several days.

  • Behavioral Analysis: Freezing behavior is typically quantified by automated software or by a trained observer who is blind to the experimental conditions.

Contextual Fear Conditioning in Rats

This protocol is adapted from methodologies used in studies like Do-Monte et al. (2010).[1]

  • Subjects: Adult male rats.

  • Apparatus: A conditioning chamber with distinct contextual cues (e.g., specific flooring, odor, lighting).

  • Fear Conditioning:

    • Rats are placed in the conditioning chamber.

    • After a brief exploration period, one or more footshocks (e.g., 1 mA for 2 seconds) are delivered.

    • The association is formed between the context (the chamber) and the aversive shock.

  • Drug Administration: this compound or vehicle is administered either before or immediately after the extinction sessions.

  • Extinction Training:

    • On subsequent days, rats are returned to the same conditioning chamber for a set duration (e.g., 10 minutes) without receiving a footshock.

    • The amount of time spent freezing is measured as an indicator of fear memory. A decrease in freezing over successive sessions indicates extinction.

  • Behavioral Analysis: The percentage of time spent freezing during the extinction sessions is calculated.

Signaling Pathways and Experimental Workflows

Noradrenergic Modulation of Fear Memory Consolidation

The following diagram illustrates the proposed signaling pathway through which norepinephrine influences fear memory consolidation and how this compound intervenes.

FearMemoryPathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (e.g., in Amygdala) NE_release Norepinephrine (NE) Release Alpha1_R Alpha-1 Adrenergic Receptor NE_release->Alpha1_R binds Gq_protein Gq Protein Activation Alpha1_R->Gq_protein PLC Phospholipase C (PLC) Activation Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Synaptic_Plasticity Synaptic Plasticity & Memory Consolidation Ca_release->Synaptic_Plasticity PKC->Synaptic_Plasticity This compound This compound This compound->Alpha1_R blocks

Caption: this compound blocks norepinephrine's effect on fear memory consolidation.

Experimental Workflow for Investigating this compound's Effect on Fear Extinction

This diagram outlines a typical experimental timeline for studying the impact of this compound on the acquisition of fear extinction.

ExperimentalWorkflow cluster_day1 Day 1: Fear Conditioning cluster_day2 Day 2: Extinction Session 1 cluster_day3 Day 3: Extinction Session 2 Conditioning Auditory Fear Conditioning (Tone-Shock Pairings) Drug_Admin This compound or Vehicle Administration Conditioning->Drug_Admin 24 hours Extinction1 Extinction Training (Tone Alone) Drug_Admin->Extinction1 e.g., 1 hour pre-session Extinction2 Extinction Recall (Tone Alone, No Drug) Extinction1->Extinction2 24 hours

Caption: Workflow for testing this compound's effect on fear extinction.

The research summarized in this guide indicates that this compound, through its antagonism of alpha-1 adrenergic receptors, has complex and timing-dependent effects on fear memory. While it may not prevent the initial formation of a fear memory, its administration can render that memory more susceptible to extinction.[4][7] Furthermore, this compound can disrupt the reconsolidation of a retrieved fear memory, suggesting a potential mechanism for weakening existing traumatic memories.[6] These effects appear to be mediated, at least in part, by the drug's action in the basolateral amygdala and prelimbic cortex.[4][7] The nuanced effects of this compound highlight the critical role of noradrenergic signaling in the dynamic processes of memory consolidation, reconsolidation, and extinction. For drug development professionals, these findings suggest that targeting the alpha-1 adrenergic system could be a viable strategy for therapeutic interventions aimed at mitigating the impact of traumatic memories, although the timing and context of such interventions are likely to be critical for their success. Further research is warranted to translate these preclinical findings into effective clinical treatments for disorders such as PTSD.

References

Prazosin: A Novel Modulator of Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical underlying component of numerous neurodegenerative and neurological disorders. The complex interplay of activated glial cells, pro-inflammatory cytokines, and compromised blood-brain barrier integrity presents a significant challenge for therapeutic intervention. Prazosin, a well-established alpha-1 adrenergic receptor antagonist, has emerged as a promising candidate for repurposing due to its ability to cross the blood-brain barrier and exert potent anti-inflammatory effects within the central nervous system (CNS).[1][2] This document provides a comprehensive technical overview of the mechanisms and experimental evidence supporting the role of this compound in mitigating neuroinflammation. It details its impact on glial cell activation, cytokine production, and key signaling pathways. Furthermore, this guide summarizes quantitative data from pivotal preclinical studies and outlines the associated experimental methodologies to facilitate future research and development in this domain.

Mechanism of Action: Targeting Alpha-1 Adrenergic Receptors in the CNS

This compound is a quinazoline (B50416) derivative that acts as a competitive, selective antagonist of alpha-1 (α1) adrenergic receptors.[1][3] These receptors are widely distributed throughout the CNS, including on neurons, vascular smooth muscle, and glial cells such as astrocytes.[1][4] The noradrenergic system plays a crucial role in modulating inflammatory responses in the brain.[5] Pathological conditions, such as those seen in Alzheimer's disease and post-traumatic stress disorder (PTSD), are often associated with heightened noradrenergic activity.[4][6]

By blocking α1-adrenoceptors, this compound can counteract the effects of norepinephrine, a key stress hormone.[7] This blockade is believed to be the primary mechanism behind its therapeutic effects. This compound is sufficiently lipophilic to effectively cross the blood-brain barrier, allowing it to antagonize α1 receptors within the CNS and modulate downstream inflammatory cascades.[1][2]

Impact on Neuroinflammatory Cells and Mediators

This compound's anti-neuroinflammatory properties are demonstrated through its influence on key cellular and molecular components of the brain's immune response.

Modulation of Glial Cells
  • Astrocytes: In a transgenic mouse model of Alzheimer's disease (APP23), chronic treatment with this compound was found to induce astrocytic proliferation.[5] This response was associated with an increase in the release of anti-inflammatory cytokines, suggesting this compound may shift astrocytes towards a neuroprotective phenotype.[5][8]

  • Microglia: While direct quantitative data on this compound's effect on microglial cell counts in neuroinflammatory models is still emerging, its impact on downstream inflammatory mediators strongly suggests an ability to modulate microglial activation.[9][10][11] Microglial activation is a hallmark of neuroinflammation, leading to the release of pro-inflammatory cytokines which this compound has been shown to suppress.[12]

Attenuation of Pro-inflammatory Cytokines

This compound has been shown to significantly reduce the expression and serum levels of key pro-inflammatory cytokines that drive neuroinflammatory processes. These include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). This effect is thought to be mediated by inhibiting critical inflammatory signaling pathways.[13][14]

Key Signaling Pathways Modulated by this compound

Experimental evidence points to the Akt/NF-κB signaling pathway as a primary target of this compound's anti-inflammatory action in the context of neurological injury.

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In inflammatory states, the Akt pathway can activate NF-κB, leading to the upregulation of pro-inflammatory genes. Studies in a rat model of cerebral infarction demonstrated that this compound treatment decreased the expression and phosphorylation of both Akt and NF-κB.[14][15] This inhibition of the Akt/NF-κB cascade resulted in reduced levels of TNF-α and IL-1β, and a decrease in apoptosis of endothelial progenitor cells.[14][15][16]

Prazosin_Akt_NFkB_Pathway cluster_pathway Akt/NF-κB Signaling Cascade This compound This compound Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR Inhibits Akt Akt (Protein Kinase B) Alpha1_AR->Akt Stimulus Neuroinflammatory Stimulus (e.g., Ischemia, Stress) Stimulus->Alpha1_AR pAkt p-Akt (Phosphorylated) Akt->pAkt Phosphorylation NFkB NF-κB pAkt->NFkB Apoptosis ↑ Apoptosis pAkt->Apoptosis pNFkB p-NF-κB (Phosphorylated) NFkB->pNFkB Phosphorylation Nucleus Nucleus pNFkB->Nucleus Translocation Inflammation ↑ Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) Nucleus->Inflammation

This compound's inhibition of the Akt/NF-κB signaling pathway.

Evidence from Preclinical Models of Neuroinflammation

This compound's therapeutic potential has been investigated in several preclinical models, demonstrating its efficacy in reducing both the clinical and pathological signs of neuroinflammatory diseases.

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for multiple sclerosis. Studies in Lewis rats have shown that this compound treatment suppresses the clinical and histological expression of EAE.[17] This effect is dose-dependent and appears to be a direct consequence of α1-receptor blockade.[17] Furthermore, this compound significantly suppresses the leakage of serum proteins into the CNS, indicating a protective effect on the blood-brain barrier.[18]

Alzheimer's Disease Models

In the APP23 transgenic mouse model of Alzheimer's disease, chronic this compound administration prevented memory deficits.[5] While it did not affect amyloid plaque load, the treatment led to an anti-inflammatory response characterized by astrocytic proliferation and increased release of anti-inflammatory cytokines.[5][8]

Cerebral Infarction (Stroke) Models

In a rat model of cerebral infarction, this compound treatment decreased infarct volume, reduced brain water content, and attenuated neurological deficits.[14][16] These neuroprotective effects were linked to the inhibition of apoptosis in endothelial progenitor cells and the suppression of inflammatory factors via the Akt/NF-κB pathway.[14][15]

Data Summary from Preclinical Studies
ModelSpeciesThis compound DosageKey Quantitative OutcomesReference
Complete Freund's Adjuvant (CFA)-Induced Arthritis Rat20 mg/kg Serum TNF-α level to 0.264 ± 0.022 ng/mL (vs. 1.48 ± 0.032 in arthritic control)[19][20]
Renal Ischemia-Reperfusion (IR) Rat1 mg/kg (IP) Relative expression of TNF-α, IL-6, and IL-1β in renal tissue (p < 0.01 vs. IR group)[21]
Cerebral Infarction RatNot Specified Serum TNF-α and IL-1β levels (p < 0.01 vs. vehicle)[14][15]
Experimental Autoimmune Encephalomyelitis (EAE) Lewis RatNot Specified Significantly suppressed leakage of serum proteins into the CNS[18]
APP23 Transgenic (Alzheimer's Model) MouseNot Specified Astrocytic proliferation; Release of anti-inflammatory cytokines[5]

Detailed Experimental Protocols

CFA-Induced Arthritis Model (for TNF-α Inhibition)

This protocol is adapted from studies demonstrating this compound's potent systemic anti-inflammatory effects.[22]

  • Animals: Wistar rats are used. They are housed under standard laboratory conditions and allowed to acclimatize for one week.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the sub-plantar surface of the left hind paw.

  • Treatment: Animals are divided into groups: vehicle control, arthritic control, this compound-treated (e.g., 20 mg/kg, orally), and a standard drug control (e.g., piroxicam). Treatment begins on the day of CFA injection and continues for a specified period (e.g., 28 days).

  • Assessment of Inflammation:

    • Paw Volume: Measured using a plethysmometer at regular intervals.

    • Arthritic Score: Clinical severity is scored based on erythema, swelling, and joint deformity.

    • Cytokine Analysis: At the end of the study, blood is collected via cardiac puncture. Serum levels of TNF-α are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Middle Cerebral Artery Occlusion (MCAO) Model of Cerebral Infarction

This protocol is based on studies evaluating this compound's neuroprotective effects post-ischemia.[14][16]

  • Animals: Male Sprague-Dawley rats are used.

  • Induction of Ischemia: Rats are anesthetized. The middle cerebral artery is occluded for a defined period (e.g., 2 hours) using the intraluminal filament technique to induce focal cerebral ischemia. This is followed by reperfusion.

  • Treatment: this compound or a vehicle is administered (e.g., intraperitoneally) at the time of reperfusion.

  • Outcome Measures:

    • Neurological Deficit Scoring: Neurological function is assessed at 24 hours post-MCAO using a standardized scoring system.

    • Infarct Volume Measurement: Brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The volume is calculated using imaging software.

    • Western Blot Analysis: Brain tissue from the ischemic penumbra is homogenized. Protein expression and phosphorylation of Akt and NF-κB are determined via Western blotting using specific primary and secondary antibodies.

    • ELISA: Serum or brain homogenate levels of TNF-α and IL-1β are quantified using ELISA kits.

Experimental_Workflow_MCAO Start Start: Sprague-Dawley Rats Anesthesia Anesthesia Start->Anesthesia MCAO Middle Cerebral Artery Occlusion (MCAO) (e.g., 2h) Anesthesia->MCAO Reperfusion Reperfusion MCAO->Reperfusion Treatment Treatment Administration (this compound or Vehicle) Reperfusion->Treatment Assessment Post-MCAO Assessment (24h) Treatment->Assessment NeuroScore Neurological Deficit Scoring Assessment->NeuroScore Harvest Brain Harvest & Sectioning Assessment->Harvest TTC TTC Staining for Infarct Volume Harvest->TTC WB Western Blot for Akt/NF-κB Pathway Harvest->WB ELISA ELISA for Cytokines (TNF-α, IL-1β) Harvest->ELISA

Typical experimental workflow for the MCAO model.

Conclusion and Future Directions

The collective evidence strongly supports the role of this compound as a significant modulator of neuroinflammation. Its ability to cross the blood-brain barrier and antagonize α1-adrenergic receptors allows it to inhibit key inflammatory signaling pathways like Akt/NF-κB, reduce the production of pro-inflammatory cytokines, and exert neuroprotective effects in a variety of preclinical models.[1][14][17] These findings highlight this compound as a compelling candidate for drug repurposing in the treatment of neurological and neurodegenerative disorders where neuroinflammation is a key pathological feature.

Future research should focus on elucidating the precise effects of this compound on specific glial cell phenotypes (e.g., M1/M2 microglia), exploring its long-term efficacy and safety in chronic neurodegenerative models, and conducting well-controlled clinical trials to translate these promising preclinical findings into tangible therapeutic benefits for patients.

References

The Role of Prazosin in Studying the Fight-or-Flight Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

The fight-or-flight response, a fundamental survival mechanism, is orchestrated by the sympathetic nervous system through the release of catecholamines, primarily norepinephrine (B1679862) and epinephrine. These neurotransmitters act on adrenergic receptors, initiating a cascade of physiological changes that prepare an organism to confront or flee from a perceived threat. Alpha-1 (α1) adrenergic receptors, a key component of this system, are densely expressed in vascular smooth muscle, the central nervous system, and other peripheral tissues. Their activation leads to vasoconstriction, increased arousal, and vigilance. Prazosin, a potent and selective antagonist of α1-adrenergic receptors, has emerged as an invaluable pharmacological tool for dissecting the specific contributions of this receptor subtype to the physiological and behavioral manifestations of the fight-or-flight response. This technical guide provides a comprehensive overview of this compound's mechanism of action, its application in preclinical research models, and the key experimental protocols and quantitative data that underpin its utility in this field.

This compound: Pharmacological Profile

This compound is a quinazoline (B50416) derivative that acts as a competitive antagonist at α1-adrenergic receptors. Its high affinity for these receptors allows it to effectively block the binding of endogenous catecholamines like norepinephrine, thereby inhibiting downstream signaling.

Data Presentation: this compound Binding Affinity

The selectivity of this compound for α1-adrenergic receptor subtypes is a critical aspect of its utility in research. The following table summarizes the binding affinities (pKi) of this compound for the three α1-adrenergic receptor subtypes. A higher pKi value indicates a stronger binding affinity.

Receptor SubtypeThis compound pKi
α1A-Adrenergic~9.7
α1B-Adrenergic~10.49
α1D-Adrenergic~9.4

Note: pKi is the negative logarithm of the inhibitory constant (Ki). These values are compiled from various in vitro binding studies and may vary slightly depending on the experimental conditions.

Mechanism of Action: The Alpha-1 Adrenergic Signaling Pathway

The fight-or-flight response is initiated when norepinephrine released from sympathetic nerve terminals binds to α1-adrenergic receptors on target cells. These receptors are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit. This compound exerts its effects by competitively inhibiting this initial binding step.

Signaling Pathway Diagram

The following diagram illustrates the canonical α1-adrenergic signaling cascade and the point of intervention by this compound.

alpha1_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine Alpha1R α1-Adrenergic Receptor NE->Alpha1R Binds & Activates This compound This compound This compound->Alpha1R Blocks Gq Gq Protein Alpha1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response Leads to PKC->Response Leads to

Figure 1. Alpha-1 Adrenergic Signaling Pathway and this compound's Point of Inhibition.

This compound in Preclinical Models of Fight-or-Flight

This compound is extensively used in rodent models to investigate the role of α1-adrenergic signaling in fear, anxiety, and the physiological stress response. Key behavioral paradigms include fear conditioning and the elevated plus maze.

Experimental Protocols

This paradigm is used to study learned fear responses.

Objective: To assess the effect of this compound on the acquisition and expression of conditioned fear.

Methodology:

  • Animals: C57Bl/6N mice are commonly used.

  • Drug Preparation and Administration: this compound is dissolved in a vehicle solution (e.g., 10% DMSO in saline). A typical dose range for systemic administration is 0.1-2 mg/kg.[1] The solution is administered via intraperitoneal (IP) injection 30-60 minutes before the conditioning phase.[1]

  • Conditioning Phase: The mouse is placed in a conditioning chamber. A neutral conditioned stimulus (CS), such as an auditory tone, is presented, which co-terminates with a mild aversive unconditioned stimulus (US), typically a footshock. This pairing is repeated several times.

  • Testing Phase (24 hours later): The mouse is placed in a novel context, and the CS is presented without the US. The primary behavioral measure is "freezing," a fear response characterized by the complete absence of movement except for respiration. The duration of freezing is quantified.

Expected Outcome: Systemic administration of this compound prior to fear conditioning has been shown to facilitate the subsequent extinction of the learned fear, without impairing the initial acquisition of the fear memory.[1]

The EPM is a widely used test to assess anxiety-like behavior in rodents.

Objective: To evaluate the anxiolytic or anxiogenic effects of this compound.

Methodology:

  • Animals: Sprague-Dawley or Wistar rats are frequently used.

  • Drug Preparation and Administration: this compound is dissolved in saline. A common dose for systemic administration is 0.5 mg/kg, administered via IP injection 30 minutes before the test.[2]

  • Apparatus: The maze consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.

  • Procedure: The rat is placed in the center of the maze and allowed to freely explore for a set period (typically 5 minutes). The session is recorded and analyzed for parameters such as the time spent in the open arms versus the closed arms and the number of entries into each arm type.

Expected Outcome: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, as this indicates a reduction in the natural aversion to open, elevated spaces. Some studies have shown that this compound administration before a stressor can prevent a subsequent increase in anxiety-like behavior in the EPM.[3]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a fear conditioning experiment involving this compound.

fear_conditioning_workflow cluster_prep Preparation cluster_day1 Day 1: Conditioning cluster_day2 Day 2: Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (1 week) Drug_Prep This compound/Vehicle Preparation Injection IP Injection (this compound or Vehicle) -30 to -60 min Drug_Prep->Injection Conditioning Fear Conditioning (Tone-Shock Pairing) Injection->Conditioning Testing Fear Expression Test (Tone Presentation) Conditioning->Testing 24 hours Data_Collection Record Freezing Behavior Testing->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Results Results Interpretation Stats->Results

Figure 2. Experimental Workflow for a Fear Conditioning Study with this compound.
Data Presentation: Effects of this compound on Behavior and Physiology

The following tables summarize quantitative data from preclinical studies investigating the effects of this compound.

Table 1: Effect of this compound on Conditioned Fear (Freezing Behavior)

Treatment GroupDose (mg/kg, IP)Timing of Administration% Freezing during Extinction
Vehicle-1 hour pre-conditioningHigh (Control Level)
This compound1.01 hour pre-conditioningSignificantly Reduced[1]
This compound2.01 hour pre-conditioningSignificantly Reduced[1]

Table 2: Effect of this compound on Anxiety-Like Behavior (Elevated Plus Maze)

Treatment GroupDose (mg/kg, IP)Stress ConditionOutcome
Vehicle-StressedIncreased anxiety-like behavior
This compound0.5StressedPrevented stress-induced increase in anxiety[2]
This compound16StressedIncreased open arm entries (not statistically significant)[4]

Table 3: Cardiovascular Effects of Systemic this compound Administration in Rodents

SpeciesDose (mg/kg)RouteChange in Mean Arterial PressureChange in Heart Rate
Rat1.0IVImmediate decrease[5]Non-significant increase[5]
Rat0.1IM↓ 40 mmHg↓ 50 beats/min
Rat1.0SCDecreaseIncrease (Tachycardia)[6]

Logical Framework: this compound's Intervention in the Fight-or-Flight Response

This compound's utility lies in its ability to selectively block a specific component of the sympathetic nervous system's response to a stressor. This allows researchers to delineate the functions mediated by α1-adrenergic receptors from those mediated by other adrenergic receptor subtypes (e.g., β-adrenergic receptors, which primarily influence heart rate and bronchodilation).

Logical Relationship Diagram

The diagram below illustrates the central role of the sympathetic nervous system in the fight-or-flight response and highlights the specific pathways inhibited by this compound.

fight_or_flight_logic cluster_receptors Adrenergic Receptors cluster_responses Physiological & Behavioral Responses Stressor Perceived Threat/ Stressor SNS Sympathetic Nervous System (SNS) Activation Stressor->SNS NE_Release Norepinephrine Release SNS->NE_Release Alpha1 α1 Receptors NE_Release->Alpha1 Beta β Receptors NE_Release->Beta Vasoconstriction Vasoconstriction, Increased Arousal, Vigilance Alpha1->Vasoconstriction Cardio Increased Heart Rate, Bronchodilation Beta->Cardio This compound This compound This compound->Alpha1 Blocks

Figure 3. this compound's Selective Blockade within the Fight-or-Flight Response.

Conclusion

This compound serves as a cornerstone tool for researchers investigating the nuances of the fight-or-flight response. Its high selectivity for α1-adrenergic receptors enables the precise dissection of the physiological and behavioral consequences of α1-adrenergic signaling. Through its application in well-defined experimental paradigms, this compound has been instrumental in elucidating the role of this pathway in fear memory, anxiety, and cardiovascular regulation during stress. The quantitative data and detailed protocols presented in this guide offer a framework for the continued use of this compound to advance our understanding of adrenergic pharmacology and the neurobiology of stress.

References

Prazosin as a Pharmacological Tool for the Elucidation of Alpha-1 Adrenoceptor Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prazosin, a quinazoline (B50416) derivative, is a potent and selective antagonist of alpha-1 adrenergic receptors (α1-ARs).[1][2] While clinically utilized for its antihypertensive properties and in the treatment of benign prostatic hyperplasia (BPH), its high affinity for all three alpha-1 adrenoceptor subtypes—α1A, α1B, and α1D—makes it an invaluable, non-subtype-selective tool in pharmacological research.[3][4] This technical guide provides an in-depth overview of the use of this compound to study these receptor subtypes, detailing its binding characteristics, the signaling pathways associated with each subtype, and comprehensive experimental protocols for their investigation.

Introduction to Alpha-1 Adrenoceptors and this compound

Alpha-1 adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily and are activated by the endogenous catecholamines, norepinephrine (B1679862) and epinephrine.[5][6] They are crucial mediators of sympathetic nervous system responses, primarily involved in smooth muscle contraction, leading to functions like vasoconstriction and regulation of blood pressure.[5][7] Three distinct subtypes have been cloned and characterized: α1A, α1B, and α1D.[5] While they share significant homology, they exhibit distinct tissue distribution and can couple to different signaling pathways, leading to a diversity of physiological effects.[8][9][10]

This compound's utility in the laboratory stems from its high affinity for all three α1-AR subtypes, often in the nanomolar range.[3][4] This property allows it to be used as a reference antagonist to define α1-AR-mediated responses. Furthermore, its tritiated form, [3H]-prazosin, is a widely used radioligand for the quantification and characterization of α1-ARs in various tissues and cell lines.[3][11][12]

This compound Binding Profile and Quantitative Data

This compound exhibits high affinity but lacks significant selectivity among the α1A, α1B, and α1D adrenoceptor subtypes.[3][4] This makes it an excellent tool for determining the total α1-adrenoceptor population in a given preparation. The binding affinity is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). The following table summarizes representative binding affinities of this compound for the different human α1-adrenoceptor subtypes from radioligand binding studies.

Receptor SubtypeRadioligandPreparationAffinity MetricValue (pKi/pKD)Reference
α1A[3H]-PrazosinCloned human α1A-adrenoceptorspKi9.70 - 10.38[4][13][14]
α1B[3H]-PrazosinCloned human α1B-adrenoceptorspKi9.33 - 9.70[4][13][14]
α1D[3H]-PrazosinCloned human α1D-adrenoceptorspKi~9.5[4]

Note: pKi/pKD values are the negative logarithm of the inhibition/dissociation constant. Higher values indicate higher binding affinity. The exact values can vary depending on the experimental conditions, tissue preparation, and radioligand used.

Alpha-1 Adrenoceptor Signaling Pathways

All three α1-adrenoceptor subtypes primarily couple to the Gq/11 family of G proteins.[5][7][9] Activation of the receptor by an agonist leads to a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC).[5][9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][9] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5][9] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[5]

Beyond this canonical pathway, α1-AR subtypes can engage other signaling cascades, contributing to their diverse physiological roles. These can include the activation of phospholipase A2 (PLA2), phospholipase D (PLD), and mitogen-activated protein kinase (MAPK) pathways, which can influence longer-term processes like gene transcription and cell growth.[8][9][10]

Gq_Signaling_Pathway Agonist Agonist (e.g., Norepinephrine) Alpha1_AR α1-Adrenoceptor (α1A, α1B, α1D) Agonist->Alpha1_AR Binds to Gq_protein Gq/11 Protein Alpha1_AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Co-activates Downstream Downstream Cellular Responses (e.g., Smooth Muscle Contraction) Ca_release->Downstream PKC->Downstream

Canonical Alpha-1 Adrenoceptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of this compound and other ligands for α1-AR subtypes and for quantifying receptor density (Bmax). [3H]-Prazosin is a commonly used radioligand for these studies.

  • Tissue/Cell Homogenization: Tissues or cultured cells expressing the target receptor are homogenized in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

  • Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.

  • Membrane Pelleting: The supernatant is then centrifuged at a high speed (e.g., 20,000 - 40,000 x g) to pellet the cell membranes.[15]

  • Washing and Resuspension: The membrane pellet is washed and resuspended in a suitable buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).[15]

  • Incubation Setup: Aliquots of the membrane preparation are incubated with increasing concentrations of [3H]-prazosin.

  • Total and Non-specific Binding: For each concentration, one set of tubes measures total binding. A parallel set includes a high concentration of an unlabeled competing ligand (e.g., 10 µM phentolamine (B1677648) or unlabeled this compound) to determine non-specific binding.[12]

  • Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).[15]

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand.[15][16]

  • Washing: The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is counted using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to a one-site binding model to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).[14]

  • Incubation Setup: Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]-prazosin (typically at or near its Kd value) and a range of concentrations of the unlabeled test compound.[14][16]

  • Controls: The assay includes controls for total binding (only [3H]-prazosin) and non-specific binding ( [3H]-prazosin plus a high concentration of an unlabeled competitor).

  • Incubation, Separation, and Quantification: These steps are performed as described for the saturation binding assay.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. Non-linear regression is used to determine the IC50 (the concentration of the test compound that inhibits 50% of specific [3H]-prazosin binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenize 1. Homogenize Tissue/Cells Centrifuge1 2. Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 3. High-Speed Centrifugation Centrifuge1->Centrifuge2 Resuspend 4. Wash & Resuspend Membrane Pellet Centrifuge2->Resuspend Incubate 5. Incubate Membranes with Radioligand (+/- Competitor) Resuspend->Incubate Filter 6. Rapid Vacuum Filtration Incubate->Filter Wash 7. Wash Filters Filter->Wash Count 8. Scintillation Counting Wash->Count Calculate 9. Calculate Specific Binding Count->Calculate Analyze 10. Non-linear Regression (Determine Kd, Bmax, IC50, Ki) Calculate->Analyze

Workflow for Radioligand Binding Assays
Functional Assays

Functional assays measure the physiological or biochemical response to receptor activation. This compound is used as a competitive antagonist in these assays to confirm that the observed response is mediated by α1-adrenoceptors.

This assay directly measures the product of PLC activation.

  • Cell Culture and Labeling: Cells expressing the α1-AR subtype of interest are cultured and incubated with [3H]-myo-inositol to label the cellular phosphoinositide pools.

  • Pre-incubation: The cells are pre-incubated with a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.[17]

  • Antagonist and Agonist Addition: Cells are incubated with various concentrations of this compound (or another antagonist) for a set period, followed by the addition of a fixed concentration of an α1-AR agonist (e.g., norepinephrine).

  • Assay Termination: The reaction is stopped by the addition of an acid (e.g., perchloric acid).

  • IP Isolation: The accumulated [3H]-inositol phosphates are separated from free [3H]-inositol using anion-exchange chromatography.[17]

  • Quantification and Analysis: The radioactivity of the isolated IP fraction is measured by scintillation counting. The data are analyzed to determine the potency of the agonist (EC50) and the affinity of the antagonist (pA2 or KB).

This assay measures the increase in intracellular calcium following receptor activation.

  • Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[18]

  • Measurement: The cells are placed in a fluorometer or a fluorescence plate reader.

  • Antagonist and Agonist Addition: this compound is added at various concentrations, followed by stimulation with an α1-AR agonist.

  • Data Acquisition: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is recorded over time.[18]

  • Analysis: The peak fluorescence response is measured and used to determine the agonist's EC50 and the antagonist's inhibitory effect (IC50).

Schild analysis is a pharmacological method used to determine the affinity of a competitive antagonist, expressed as a pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.[19][20]

  • Generate Agonist Dose-Response Curves: A cumulative concentration-response curve for an α1-AR agonist is generated in an isolated tissue preparation (e.g., rat aorta or vas deferens) or in a cell-based functional assay.[17][19]

  • Incubate with Antagonist: The experiment is repeated in the presence of several fixed concentrations of this compound. For each this compound concentration, a new agonist concentration-response curve is generated. A competitive antagonist like this compound will cause a parallel rightward shift of the curve without depressing the maximum response.[19][20]

  • Calculate Dose Ratios: For each concentration of this compound, the dose ratio (DR) is calculated. The DR is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

  • Construct Schild Plot: A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound ([Antagonist]) on the x-axis.

  • Determine pA2: For a competitive antagonist, the data should fit a straight line with a slope not significantly different from unity. The pA2 value is the x-intercept of the regression line.[20]

Schild_Analysis_Logic Start Start: Functional Assay (e.g., Muscle Contraction) Agonist_DRC 1. Generate Agonist Dose-Response Curve (DRC) Start->Agonist_DRC Add_Antagonist 2. Add Fixed Concentration of this compound Agonist_DRC->Add_Antagonist Repeat_DRC 3. Generate New Agonist DRC in presence of this compound Add_Antagonist->Repeat_DRC Parallel_Shift Observe Parallel Rightward Shift? Repeat_DRC->Parallel_Shift Calculate_DR 4. Calculate Dose Ratio (DR) Parallel_Shift->Calculate_DR Yes Not_Competitive Antagonism is Not Competitive Parallel_Shift->Not_Competitive No Repeat_Antagonist Repeat Steps 2-4 with Multiple this compound Concentrations Calculate_DR->Repeat_Antagonist Plot 5. Plot log(DR-1) vs. -log[this compound] Repeat_Antagonist->Plot Analyze_Plot 6. Linear Regression Analysis Plot->Analyze_Plot Result Determine pA2 value (x-intercept) & Slope (~1) Analyze_Plot->Result

Logical Flow of Schild Analysis

Conclusion

This compound remains a cornerstone tool for the pharmacological investigation of alpha-1 adrenoceptors. Its high affinity and lack of subtype selectivity allow for the effective labeling and characterization of the total α1-AR population in a given system. When used in conjunction with subtype-selective ligands, this compound helps to dissect the specific contributions of the α1A, α1B, and α1D subtypes to physiological and pathological processes. The experimental protocols detailed in this guide provide a robust framework for researchers to utilize this compound effectively in their studies, contributing to a deeper understanding of adrenergic signaling and the development of more selective therapeutic agents.

References

Prazosin's Effect on Synaptic Plasticity in the Hippocampus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Prazosin, a selective antagonist of alpha-1 (α1) adrenergic receptors, is a medication primarily used for hypertension and, more recently, for trauma-related conditions like PTSD.[1][2] Its mechanism of action within the central nervous system, particularly its influence on the hippocampus, has garnered significant interest for its potential to modulate learning, memory, and synaptic plasticity. The hippocampus, a critical region for memory consolidation, expresses α1-adrenergic receptors that are involved in regulating the strength of synaptic connections.[3][4] This document provides an in-depth technical overview of the current understanding of this compound's effects on hippocampal synaptic plasticity, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular and procedural frameworks.

This compound and Alpha-1 Adrenergic Receptors in the Hippocampus

This compound functions as a competitive antagonist at α1-adrenergic receptors, which are G-protein coupled receptors that mediate the central actions of norepinephrine (B1679862) and epinephrine.[1][3] There are three primary subtypes of α1-receptors: α1A, α1B, and α1D. In the human hippocampus, α1A-AR mRNA is predominantly found in the dentate gyrus granule cell layer, while α1D-AR mRNA is expressed in the pyramidal cell layers of CA1, CA2, and CA3.[3] α1B-AR mRNA is not found at detectable levels in the human hippocampus.[3] This distinct localization suggests subtype-specific roles in modulating hippocampal circuitry. Blockade of these receptors by this compound can alter neuronal excitability and the threshold for inducing long-term changes in synaptic strength.

This compound's Influence on Hippocampal Synaptic Plasticity

The primary mechanism by which this compound affects synaptic plasticity is through its blockade of α1-adrenergic receptor-mediated pathways. These pathways are known to modulate both long-term depression (LTD) and the local inhibitory tone, which indirectly influences long-term potentiation (LTP).

Modulation of Long-Term Depression (LTD)

Pharmacological activation of α1-adrenergic receptors is sufficient to induce a novel form of Hebbian, NMDAR-dependent LTD at the CA3-CA1 synapses in the hippocampus.[4][5] This form of LTD is distinct from that induced by traditional low-frequency stimulation.[4] this compound, by blocking these receptors, would be expected to inhibit the induction of this specific form of LTD.

The signaling cascade for α1-AR-mediated LTD involves the activation of the ERK signaling pathway.[4] This process requires coincident presynaptic activity and postsynaptic α1-AR activation.[4]

alpha1_LTD_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Spine glutamate Glutamate NMDAR NMDAR glutamate->NMDAR Activates NE Norepinephrine (NE) a1AR α1-AR NE->a1AR Activates This compound This compound This compound->a1AR Blocks ERK ERK Pathway a1AR->ERK Activates NMDAR->ERK Requires Co-activation LTD LTD Induction ERK->LTD

Caption: Signaling pathway for α1-adrenergic receptor-mediated LTD.
Enhancement of Inhibitory Neurotransmission

Beyond direct effects on excitatory synapses, α1-receptor activation, specifically the α1A subtype, increases the firing of a subpopulation of CA1 interneurons.[6][7] This leads to an increased presynaptic release of GABA and somatostatin (B550006) onto CA1 pyramidal cells, enhancing the local inhibitory tone.[6][7] This increased inhibition raises the threshold for pyramidal cell firing and can consequently modulate the induction of LTP. This compound would reverse this effect, reducing inhibitory tone and potentially lowering the threshold for LTP induction under certain conditions.

inhibitory_tone_pathway NE Norepinephrine (NE) a1A_AR α1A-AR NE->a1A_AR Activates This compound This compound This compound->a1A_AR Blocks Interneuron CA1 Interneuron a1A_AR->Interneuron Depolarizes GABA_SST GABA & Somatostatin Release Interneuron->GABA_SST Triggers Pyramidal CA1 Pyramidal Neuron GABA_SST->Pyramidal Acts on Inhibition Increased Inhibitory Tone (IPSCs) Pyramidal->Inhibition

Caption: α1A-AR pathway increasing inhibitory tone in hippocampus.

Quantitative Data Summary

The effects of this compound and α1-AR modulation have been quantified in various experimental paradigms.

Table 1: In Vitro Electrophysiology Data
PreparationSynapseAgentConcentrationEffect on fEPSP SlopeCitation
Rat Hippocampal SlicesCA3-CA1Phenylephrine (α1-AR Agonist)100 µMInduces LTD (84 ± 4% of baseline)[5]
Mouse Hippocampal SlicesCA3-CA1This compound + PropranololN/ANo block of strong theta-burst LTP[8]
Table 2: Behavioral Data from In Vivo Studies
Animal ModelTaskDrugDoseKey FindingCitation
Male RatsLearned HelplessnessThis compound0.5 mg/kg, i.p.Prevented helpless behavior (36% helpless vs. 56% in saline group)[9]
Male C57Bl/6N MiceAuditory Fear ConditioningThis compound (pre-conditioning)0.1, 0.5, 2 mg/kg, i.p.Facilitated subsequent extinction of fear memory[10]
Male C57Bl/6N MiceAuditory Fear ConditioningThis compound (pre-extinction)2 mg/kg, i.p.No effect on cue-evoked freezing during extinction[10]
Male RatsPredator Stress ModelThis compound16 mg/kg, i.p.Decreased freezing time in stressed rats during cue presentation[11][12]
Table 3: Neurochemical Data
Brain RegionAnimal ModelTreatmentEffectCitation
Amygdaloid ComplexRat Predator Stress ModelThis compoundIncreased AChE activity[11][12]
Prefrontal CortexRat Predator Stress ModelThis compoundIncreased AChE activity[11][12]
Dorsal HippocampusRat Predator Stress ModelThis compoundIncreased AChE activity in non-stressed rats[12]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing findings. Below are composite protocols derived from the literature for studying this compound's effects.

In Vitro Synaptic Plasticity Workflow

This workflow outlines the key steps for assessing the impact of this compound on LTP or LTD in acute hippocampal slices.

vitro_workflow A 1. Acute Hippocampal Slice Preparation B 2. Transfer to Interface Recording Chamber A->B C 3. Electrode Placement (Stimulating & Recording in CA1) B->C D 4. Baseline Recording (e.g., 30 min, test pulses every 60s) C->D E 5. Bath Application (this compound or Vehicle) D->E F 6. Plasticity Induction (e.g., Theta-Burst or LFS) E->F G 7. Post-Induction Recording (e.g., 60+ min) F->G H 8. Data Analysis (fEPSP slope measurement) G->H

Caption: General workflow for an in vitro synaptic plasticity experiment.

5.1.1 Acute Hippocampal Slice Preparation

  • Anesthesia and Euthanasia: Anesthetize the rodent (e.g., mouse or rat) following approved institutional protocols.

  • Brain Extraction: Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF). Standard ACSF composition (in mM): 117 NaCl, 5.3 KCl, 1.3 MgSO4, 1 NaH2PO4, 26 NaHCO3, 10 glucose, 2.5 CaCl2.[13]

  • Dissection and Slicing: Isolate the hippocampi and prepare 300-400 µm thick transverse slices using a vibratome or tissue chopper.[14]

  • Recovery: Allow slices to recover for at least 1 hour in an interface chamber with continuous perfusion of oxygenated ACSF at room temperature or slightly elevated temperature (e.g., 32°C).

5.1.2 Extracellular Field Potential Recording

  • Slice Placement: Transfer a single slice to the recording chamber, securing it with a slice holder.[15]

  • Electrode Positioning: Place a stimulating electrode in the Schaffer collateral pathway (stratum radiatum of CA3) and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[8][13]

  • Baseline Recording: After allowing the slice to stabilize, deliver test pulses (e.g., every 30-60 seconds) to establish a stable baseline of fEPSP responses for at least 30 minutes.[13][15]

  • Drug Application: Introduce this compound (or its vehicle as a control) into the perfusing ACSF at the desired concentration. Allow for equilibration before inducing plasticity.

  • Plasticity Induction:

    • For LTP: Apply a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS), which can consist of 10 bursts of 4 pulses at 100 Hz, with the bursts delivered at 5 Hz.[13]

    • For LTD: Apply a low-frequency stimulation (LFS) protocol, typically 1-5 Hz stimulation for several minutes.[16]

  • Post-Induction Recording: Continue to record fEPSPs with the baseline test pulse protocol for at least 60 minutes to assess the magnitude and stability of LTP or LTD.[16]

In Vivo Behavioral Testing Workflow (Fear Conditioning)

This workflow details a typical fear conditioning experiment designed to test the effect of this compound on memory acquisition and extinction.

vivo_workflow A 1. Habituation (Handling & exposure to context) B 2. Drug Administration (i.p. injection of this compound or Vehicle) A->B C 3. Fear Conditioning (e.g., Tone (CS) paired with Footshock (US)) B->C D 4. Retrieval / Extinction Day 1 (CS presentation without US) C->D E 5. Extinction Day 2 (CS presentation without US) D->E F 6. Data Analysis (Quantify freezing behavior) E->F

Caption: Workflow for a fear conditioning study with this compound.

5.2.1 Auditory Fear Conditioning Protocol

  • Animals and Housing: Use adult male mice (e.g., C57Bl/6N) and house them under standard conditions. Handle animals for several days prior to the experiment to habituate them to the experimenter.

  • Drug Administration: Administer this compound (e.g., 0.1-2 mg/kg) or vehicle (e.g., 10% DMSO in saline) via intraperitoneal (i.p.) injection approximately 1 hour before the training session.[10]

  • Fear Conditioning (Training):

    • Place the mouse in the conditioning chamber.

    • After an initial acclimation period, present a neutral conditioned stimulus (CS), such as an auditory tone (e.g., 30 seconds, 80 dB).

    • Co-terminate the CS with an aversive unconditioned stimulus (US), such as a mild footshock (e.g., 2 seconds, 0.5 mA).

    • Repeat CS-US pairings several times with an inter-trial interval.

  • Extinction Testing:

    • On subsequent days (e.g., 24 and 48 hours after training), place the mouse in a different context.

    • Present the CS (tone) repeatedly without the US (footshock).

    • Record the animal's behavior, specifically measuring the duration of freezing, which is a species-typical fear response.

  • Data Analysis: Quantify the percentage of time the animal spends freezing during each CS presentation. Compare the freezing levels between the this compound-treated and vehicle-treated groups across the extinction sessions.[10]

Conclusion and Future Directions

The available evidence indicates that this compound significantly impacts hippocampal function by modulating both long-term depression and the local inhibitory network. Its ability to block α1-AR-induced LTD and to decrease interneuron-mediated inhibition suggests a complex role in gating synaptic plasticity. The facilitation of fear extinction in behavioral paradigms highlights its therapeutic potential for conditions like PTSD, where maladaptive memories are prominent.[10]

Future research should focus on:

  • Dissecting the subtype-specific roles (α1A vs. α1D) of adrenergic receptors in different forms of hippocampal plasticity.

  • Investigating how this compound's effects on inhibitory tone interact with LTP induction under various behavioral states.

  • Exploring the downstream molecular targets of the α1-AR-ERK pathway in LTD.

  • Conducting further studies to bridge the gap between the cellular effects of this compound on synaptic plasticity and its observed efficacy in treating complex neuropsychiatric disorders.

This guide provides a foundational understanding for professionals aiming to investigate or leverage the neuromodulatory properties of this compound in the context of hippocampal function and plasticity.

References

Prazosin's Impact on Sleep Architecture in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prazosin, a potent and selective alpha-1 adrenergic receptor antagonist, is clinically utilized for its antihypertensive properties and, notably, for the management of nightmares and sleep disturbances associated with post-traumatic stress disorder (PTSD).[1][2] Its efficacy is attributed to its ability to cross the blood-brain barrier and modulate noradrenergic pathways central to arousal and sleep regulation.[3] This technical guide synthesizes findings from preclinical animal studies to provide an in-depth overview of this compound's effects on sleep architecture, detailing the quantitative changes, experimental methodologies, and underlying neurobiological mechanisms.

Quantitative Effects of this compound on Sleep Parameters

The influence of this compound on sleep architecture exhibits variability across different animal models and experimental conditions. However, a recurrent observation is its significant impact on REM sleep. The following table summarizes key quantitative findings from rodent and feline studies.

Animal ModelDosage (mg/kg)Route of AdministrationEffect on NREM SleepEffect on REM SleepEffect on Sleep Latency / WakefulnessSource(s)
Rat (Wistar) 0.125 - 1.0Intraperitoneal (i.p.)Slight, inconsistent changes to Slow-Wave Sleep (SWS).Consistent, dose-dependent decrease.Increased wakefulness at lower doses, decreased by this compound after methoxamine (B1676408) challenge.[4][5]
Rat (Wistar-Kyoto) 0.01Intraperitoneal (i.p.)Shorter NREM latency and fewer arousals, indicating improved continuity.[4][6]Reduced fragmentation (consolidated REM sleep episodes) in fear-conditioned rats.[4][6]Reduced awakenings.[4][4][6]
Cat 0.5 - 1.0Intraperitoneal (i.p.)No significant change.Prompt and enduring increase (up to 140% above control).[7]-[7]
Cat 10.0Intraperitoneal (i.p.)-Inhibited, returning to control levels within 16 hours.[7]-[7]
Monkey (Macaca arctoides) <1.0ParenteralProportion of deep sleep decreased towards morning (normal pattern).30-80% increase in number of episodes and amount (statistically nonsignificant).[8]-[8]

Note: The effects of this compound can be complex and are not always consistent across studies, with some reports indicating increases and others decreases in REM sleep, highlighting the influence of dose, species, and experimental context.[3][5]

Neurobiological Signaling Pathways

This compound exerts its primary influence on sleep by antagonizing alpha-1 adrenergic receptors within the central nervous system. These receptors are key components of the ascending arousal system, which is driven by norepinephrine (B1679862) (NE) released from the Locus Coeruleus (LC).

  • Noradrenergic Arousal: The LC projects widely throughout the brain, releasing NE, which promotes wakefulness and cortical arousal by acting on adrenoceptors, including the alpha-1 subtype.

  • This compound Blockade: this compound competitively binds to and blocks these alpha-1 receptors, thereby inhibiting the downstream signaling cascade that maintains arousal.

  • Sleep Promotion: This reduction in noradrenergic tone is thought to facilitate the transition to and maintenance of sleep, particularly by suppressing the high noradrenergic activity characteristic of wakefulness and REM sleep.

The following diagram illustrates this proposed mechanism of action.

PrazosinSignalingPathway cluster_arousal Ascending Arousal System cluster_intervention Pharmacological Intervention LC Locus Coeruleus (LC) NE Norepinephrine (NE) Release LC->NE releases A1R Alpha-1 Adrenergic Receptors (e.g., in Forebrain, Brainstem) NE->A1R activates Wake Wakefulness & Arousal A1R->Wake promotes This compound This compound This compound->A1R blocks ExperimentalWorkflow A Animal Acclimation & Habituation B Surgical Implantation of EEG/EMG Electrodes A->B C Post-Operative Recovery (7-10 Days) B->C D Baseline Polysomnographic Recording (24h) C->D E Randomized Administration (this compound vs. Vehicle) D->E F Post-Injection Sleep Recording E->F G Sleep Stage Scoring & Quantitative Analysis F->G

References

Methodological & Application

Prazosin in Rodent Behavioral Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prazosin, a selective α1-adrenergic receptor antagonist, is a valuable pharmacological tool in preclinical behavioral research.[1] Its ability to cross the blood-brain barrier allows for the investigation of the role of noradrenergic systems in various behavioral paradigms, including anxiety, fear memory, and cognitive function.[1] This document provides detailed application notes and standardized protocols for the use of this compound in common behavioral assays in rats, including the elevated plus maze (EPM), fear conditioning, active avoidance, and acoustic startle response. The information is intended to guide researchers in designing and executing robust and reproducible experiments.

Introduction to this compound

This compound is a quinazoline (B50416) derivative that acts as a competitive antagonist at α1-adrenergic receptors.[1] There are three subtypes of α1-receptors: α1A, α1B, and α1D.[2] this compound exhibits high affinity for all three subtypes.[3] In the central nervous system, these receptors are involved in modulating arousal, attention, and emotional responses. By blocking these receptors, this compound can attenuate the physiological and behavioral effects of norepinephrine, a key neurotransmitter in the "fight-or-flight" response.[2] This mechanism of action makes this compound a subject of interest in models of anxiety, post-traumatic stress disorder (PTSD), and other stress-related disorders.[4][5]

General Preparation and Administration of this compound

Vehicle: this compound hydrochloride is typically dissolved in physiological saline (0.9% NaCl) or sterile water.[6]

Administration Route: The most common route of administration for behavioral studies in rats is intraperitoneal (IP) injection.[6]

Timing of Administration: this compound is typically administered 30 minutes prior to the behavioral test to allow for sufficient absorption and distribution to the central nervous system.[5][6]

This compound in Key Behavioral Assays

This section outlines the application of this compound in several widely used behavioral paradigms. The tables below summarize key quantitative data from various studies.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The maze consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

Quantitative Data Summary for this compound in Rat EPM Studies:

Dose (mg/kg, IP) Pre-treatment Time Key Findings Reference
0.530 minNo significant effect on time spent in open arms or entries in open arms.[5][7]
10Twice daily for 7 days (p.o.)Increased percentage of time and entries in open arms in a post-traumatic stress disorder model.[8]

Experimental Protocol: Elevated Plus Maze

  • Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) elevated from the floor (e.g., 50 cm).

  • Habituation: Allow rats to acclimate to the testing room for at least 30-60 minutes before the experiment.[9]

  • Drug Administration: Administer this compound (or vehicle) via IP injection 30 minutes before placing the rat on the maze.

  • Procedure:

    • Place the rat in the center of the maze, facing an open arm.[9]

    • Allow the rat to explore the maze for a 5-minute session.[9]

    • Record the session using a video camera positioned above the maze.

  • Data Analysis: Score the video for:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (to assess general locomotor activity).

  • Statistical Analysis: Compare the behavioral parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Fear Conditioning

Fear conditioning is a form of associative learning where a neutral conditioned stimulus (CS), such as a tone, is paired with an aversive unconditioned stimulus (US), typically a mild footshock. This results in the animal exhibiting a conditioned fear response, such as freezing, to the subsequent presentation of the CS alone.

Quantitative Data Summary for this compound in Rat Fear Conditioning Studies:

Dose (mg/kg, IP) Pre-treatment Time Timing of Administration Key Findings Reference
0.1 - 21 hourPrior to fear conditioningDid not affect fear memory acquisition but facilitated subsequent extinction of fear memory.[10][11]
Not Specified2 hoursPrior to trauma reminderDecreased cumulative freezing times in stressed rats.[12][13]

Experimental Protocol: Auditory Fear Conditioning

  • Apparatus: A conditioning chamber equipped with a grid floor for delivering footshocks and a speaker for presenting auditory cues.

  • Habituation: Handle the rats for several days before the experiment. Allow them to acclimate to the testing room before each session.

  • Drug Administration: Administer this compound (or vehicle) at the specified time before the conditioning or recall session.

  • Procedure:

    • Conditioning Day:

      • Place the rat in the conditioning chamber.

      • After an acclimation period (e.g., 2 minutes), present the CS (e.g., a tone of specific frequency and duration).

      • The US (e.g., a 0.5 mA footshock for 1-2 seconds) is delivered during the final moments of the CS presentation.

      • Repeat CS-US pairings for a set number of trials.

    • Extinction/Recall Day (24 hours later):

      • Place the rat in a novel but similar context.

      • Present the CS repeatedly without the US.

  • Data Analysis: Measure the duration of freezing behavior during the presentation of the CS. Freezing is defined as the complete absence of movement except for respiration.

  • Statistical Analysis: Compare the percentage of time spent freezing between the this compound-treated and vehicle-treated groups.

Active Avoidance

In active avoidance tasks, the animal learns to perform a specific action, such as moving to a different compartment of a shuttle box, to avoid an impending aversive stimulus that is signaled by a conditioned stimulus.

Quantitative Data Summary for this compound in Rat Active Avoidance Studies:

| Dose (mg/kg, IP) | Pre-treatment Time | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | 0.63 | Not Specified | Enhanced the inhibitory effects of the dopamine (B1211576) antagonist raclopride (B1662589) on the conditioned avoidance response. |[14] | | 0.5 | 30 min | Administered prior to inescapable stress, it prevented the development of learned helplessness behavior. |[5] | | 0.3 (subchronic) | Not Specified | Improved passive avoidance learning in aged mice. |[15] |

Experimental Protocol: Two-Way Active Avoidance

  • Apparatus: A shuttle box divided into two compartments with a grid floor and a connecting opening. A visual or auditory cue serves as the conditioned stimulus.

  • Drug Administration: Administer this compound (or vehicle) prior to the training session.

  • Procedure:

    • Place the rat in one compartment of the shuttle box.

    • Present the CS (e.g., a light or tone) for a set duration (e.g., 10 seconds).

    • If the rat moves to the other compartment during the CS presentation (avoidance), the CS is terminated.

    • If the rat fails to move, a mild footshock (US) is delivered through the grid floor until the rat escapes to the other compartment.

    • Conduct a set number of trials with a variable inter-trial interval.

  • Data Analysis:

    • Number of avoidance responses.

    • Latency to avoidance or escape.

    • Number of failures to escape.

  • Statistical Analysis: Compare the learning curve and performance metrics between the this compound-treated and vehicle-treated groups.

Acoustic Startle Response (ASR)

The acoustic startle response is a reflexive motor response to a sudden, intense auditory stimulus. The magnitude of this response can be modulated by various factors, including stress and anxiety.

Quantitative Data Summary for this compound in Rat ASR Studies:

| Dose (mg/kg, IP) | Pre-treatment Time | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | 0.05 - 0.5 | 30 min | Administered prior to inescapable stress, it blocked the subsequent exaggeration of the acoustic startle response. |[16] |

Experimental Protocol: Acoustic Startle Response

  • Apparatus: A startle chamber equipped with a sensor to detect the whole-body startle response of the rat and a speaker to deliver acoustic stimuli.

  • Habituation: Place the rat in the startle chamber and allow it to acclimate for a period (e.g., 5 minutes) with background white noise.[17]

  • Drug Administration: Administer this compound (or vehicle) 30 minutes before the test session.

  • Procedure:

    • Present a series of acoustic startle stimuli (e.g., 120 dB white noise bursts of 40 ms (B15284909) duration) with a variable inter-stimulus interval.

    • To measure prepulse inhibition (a measure of sensorimotor gating), a weaker, non-startling prepulse stimulus can be presented shortly before the startle stimulus on some trials.[18]

  • Data Analysis: The primary measure is the amplitude of the startle response, typically measured as the peak voltage change from the sensor.

  • Statistical Analysis: Compare the mean startle amplitude between the this compound-treated and vehicle-treated groups.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound acts by blocking the α1-adrenergic receptor, which is a Gq protein-coupled receptor.[2][19] The binding of an agonist (like norepinephrine) to this receptor normally activates a signaling cascade that leads to an increase in intracellular calcium and subsequent physiological responses.[2] this compound competitively inhibits this process.[20]

Prazosin_Signaling_Pathway This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Blocks NE Norepinephrine NE->Alpha1_Receptor Activates Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: this compound blocks the α1-adrenergic receptor signaling pathway.

General Experimental Workflow

The following diagram illustrates a typical workflow for a behavioral study involving this compound administration in rats.

Experimental_Workflow Animal_Acclimation Animal Acclimation & Handling Group_Assignment Random Assignment to Groups (Vehicle vs. This compound) Animal_Acclimation->Group_Assignment Drug_Prep This compound/Vehicle Preparation Group_Assignment->Drug_Prep Drug_Admin Drug Administration (e.g., IP injection) Drug_Prep->Drug_Admin Pre_Test_Period Pre-Test Waiting Period (e.g., 30 minutes) Drug_Admin->Pre_Test_Period Behavioral_Test Behavioral Testing (e.g., EPM, Fear Conditioning) Pre_Test_Period->Behavioral_Test Data_Collection Data Collection & Video Recording Behavioral_Test->Data_Collection Data_Analysis Data Analysis & Scoring Data_Collection->Data_Analysis Statistical_Analysis Statistical Analysis Data_Analysis->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

Caption: General workflow for a rat behavioral study with this compound.

Conclusion

This compound is a versatile tool for investigating the role of the α1-adrenergic system in rodent models of behavior. The protocols and data presented here provide a foundation for researchers to design and conduct well-controlled and informative experiments. Careful consideration of dosage, timing, and the specific behavioral paradigm is crucial for obtaining reliable and interpretable results.

References

Application Notes and Protocols for Prazosin in Fear Conditioning and Extinction Paradigms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Prazosin, an α1-adrenergic receptor antagonist, in preclinical fear conditioning and extinction paradigms. The following sections detail the mechanism of action, experimental protocols, and key quantitative data, offering a practical guide for investigating fear memory modulation.

Introduction

This compound is a selective antagonist of α1-adrenergic receptors, which are part of the noradrenergic system. This system is critically involved in the formation and modulation of fear memories.[1][2] In the context of fear conditioning, norepinephrine (B1679862) is released in response to aversive stimuli, activating various adrenergic receptors, including the α1 subtype, in brain regions crucial for fear learning and memory, such as the amygdala and prefrontal cortex.[3] By blocking α1-adrenergic receptors, this compound can alter the consolidation, reconsolidation, and extinction of fear memories. This has significant implications for understanding the neurobiology of fear-related disorders like Post-Traumatic Stress Disorder (PTSD) and for the development of novel therapeutic strategies.[4][5]

Mechanism of Action: Noradrenergic Signaling in Fear and Extinction

During a fear-inducing event, a surge of norepinephrine in brain regions like the basolateral amygdala (BLA) contributes to the consolidation of fear memory. This process involves the activation of α1-adrenergic receptors. This compound acts by competitively blocking these receptors, thereby interfering with the noradrenergic signaling cascade that strengthens fear memories.[1][3]

Interestingly, research indicates that α1-adrenergic receptor activity during the initial fear conditioning phase can make the resulting fear memory more resistant to extinction.[6][7] By administering this compound before fear conditioning, it is possible to create a fear memory that is more susceptible to subsequent extinction, without impairing the initial acquisition of the fear response itself.[6][7] The BLA has been identified as a key locus for this effect of this compound.[4][6] this compound has also been shown to disrupt the reconsolidation of fear memories when administered after memory retrieval.[8]

cluster_0 Noradrenergic Signaling in Fear Memory Aversive_Stimulus Aversive Stimulus (e.g., Footshock) NE_Release Norepinephrine (NE) Release in BLA Aversive_Stimulus->NE_Release Alpha1_AR α1-Adrenergic Receptor NE_Release->Alpha1_AR Activates Downstream Downstream Signaling Cascades Alpha1_AR->Downstream This compound This compound This compound->Alpha1_AR Blocks Fear_Memory Fear Memory Consolidation/ Reconsolidation Downstream->Fear_Memory Extinction_Resistance Resistance to Extinction Fear_Memory->Extinction_Resistance

This compound blocks α1-adrenergic receptors, disrupting fear memory processes.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on freezing behavior, a common measure of fear in rodents, across different experimental paradigms.

Table 1: Effect of Systemic this compound (Pre-Conditioning) on Subsequent Fear Extinction in Mice
Dose (mg/kg, i.p.)Timing of InjectionFear Acquisition (Freezing %)Extinction Day 1 (Freezing %)Extinction Day 2 (Freezing %)Reference
21 hour before conditioningNo significant effectSignificantly attenuatedSignificantly attenuated[6]
11 hour before conditioningNo significant effectNot reportedSignificantly reduced[6]
0.51 hour before conditioningNo significant effectSignificantly attenuatedSignificantly attenuated[6]
0.11 hour before conditioningNo significant effectSignificantly attenuatedSignificantly attenuated[6][9]
Vehicle1 hour before conditioningControl levelsControl levelsControl levels[6]
Table 2: Effect of Intra-BLA this compound (Pre-Conditioning) on Subsequent Fear Extinction in Mice
Dose (mM)Timing of InfusionFear Acquisition (Freezing %)Extinction Day 1 (Freezing %)Extinction Day 2 (Freezing %)Reference
61 hour before conditioningNo significant effectNo significant effectSignificantly enhanced[6]
31 hour before conditioningNo significant effectNot reportedNot reported[6]
Vehicle1 hour before conditioningControl levelsControl levelsControl levels[6]
Table 3: Effect of this compound on Fear Memory Reconsolidation in Rats
TreatmentTiming of InjectionSubsequent Retrieval (Freezing %)Reference
Systemic this compoundPost-retrievalDisrupted[8]
Intra-prelimbic cortex this compoundPost-retrievalDisrupted[8]
VehiclePost-retrievalIntact[8]

Experimental Protocols

Protocol 1: Facilitating Fear Extinction with Systemic this compound Administration Prior to Fear Conditioning

This protocol is designed to render a newly formed fear memory more susceptible to extinction.

Experimental Workflow:

Prazosin_Admin This compound/Vehicle Administration (e.g., 2 mg/kg, i.p.) Wait Wait (60 min) Prazosin_Admin->Wait Fear_Conditioning Fear Conditioning (e.g., Tone-Shock Pairings) Wait->Fear_Conditioning Day_2 Day 2 Extinction_1 Extinction Session 1 (CS alone) Day_2->Extinction_1 Day_3 Day 3 Extinction_2 Extinction Session 2 (CS alone) Day_3->Extinction_2

Workflow for facilitating fear extinction with pre-conditioning this compound.

Methodology:

  • Animals: C57Bl/6N mice are commonly used.[6][7]

  • Habituation: Allow animals to habituate to the experimental room for at least 1 hour before any procedures.

  • Drug Preparation and Administration:

    • Dissolve this compound hydrochloride in a vehicle solution (e.g., 10% DMSO in saline).[6]

    • Administer this compound (e.g., 0.1-2 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[6][7]

  • Waiting Period: Return the animal to its home cage for a 60-minute waiting period to allow for drug absorption.[6]

  • Fear Conditioning:

    • Place the animal in the conditioning chamber.

    • After a baseline period, present a conditioned stimulus (CS), such as an auditory tone, that co-terminates with an unconditioned stimulus (US), typically a mild footshock.

    • Repeat CS-US pairings as required by the specific experimental design.

  • Extinction Training (Day 2 and 3):

    • On subsequent days, place the animal in a novel context (to avoid contextual fear recall).

    • Present the CS repeatedly in the absence of the US.

    • Record freezing behavior throughout the session. Animals treated with this compound prior to conditioning are expected to show a faster reduction in freezing across extinction trials compared to vehicle-treated controls.[6]

Protocol 2: Facilitating Fear Extinction with Intra-BLA this compound Microinjection

This protocol targets the basolateral amygdala to achieve a more localized effect on fear memory.

Methodology:

  • Surgery:

    • Anesthetize the mouse and place it in a stereotaxic frame.

    • Implant bilateral guide cannulae targeting the BLA.

    • Allow for a post-surgical recovery period of at least one week.

  • Drug Preparation and Infusion:

    • Dissolve this compound in a vehicle solution (e.g., 5% DMSO in artificial cerebrospinal fluid).[6]

    • One hour before fear conditioning, bilaterally infuse this compound (e.g., 6 mM) or vehicle into the BLA.[6]

  • Fear Conditioning and Extinction: Follow steps 5 and 6 as described in Protocol 1. A significant enhancement of extinction is expected, particularly on the second day of extinction training.[6]

Protocol 3: Disrupting Fear Memory Reconsolidation

This protocol aims to weaken an existing fear memory by interfering with its reconsolidation process.

Experimental Workflow:

Fear_Conditioning Fear Conditioning Day_2 Day 2 Memory_Retrieval Memory Retrieval (Brief CS Presentation) Day_2->Memory_Retrieval Prazosin_Admin This compound/Vehicle Administration Memory_Retrieval->Prazosin_Admin Day_3 Day 3 Retrieval_Test Retrieval Test (CS alone) Day_3->Retrieval_Test

Workflow for disrupting fear memory reconsolidation with this compound.

Methodology:

  • Animals: Wistar or Sprague-Dawley rats are often used in reconsolidation studies.[8]

  • Fear Conditioning:

    • Condition the animals as described in Protocol 1, Step 5. Olfactory fear conditioning has also been utilized.[8]

  • Memory Retrieval (Day 2):

    • Place the animal in the testing context.

    • Present a brief, non-reinforced CS to trigger memory retrieval.

  • Drug Administration:

    • Immediately after the retrieval session, administer this compound either systemically or directly into a target brain region like the prelimbic cortex.[8]

  • Retrieval Test (Day 3):

    • Re-expose the animal to the CS and measure fear responses (e.g., freezing).

    • Animals that received this compound post-retrieval are expected to show significantly lower fear responses compared to vehicle-treated controls, indicating that the original fear memory was disrupted.[8]

Concluding Remarks

This compound serves as a valuable pharmacological tool for investigating the noradrenergic modulation of fear memory. The protocols outlined above provide a foundation for studying the effects of α1-adrenergic receptor blockade on fear acquisition, extinction, and reconsolidation. By carefully selecting the timing of administration, dosage, and route, researchers can dissect the specific contributions of this signaling pathway to different phases of memory processing. These preclinical findings are crucial for informing the clinical use of this compound and for the development of more effective treatments for fear and anxiety disorders.

References

Application Note and Protocols: Solubility of Prazosin Hydrochloride in DMSO and Saline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prazosin hydrochloride is an α1-adrenergic receptor antagonist widely used in research and clinically for treating hypertension, benign prostatic hyperplasia, and post-traumatic stress disorder (PTSD).[1] For in vitro and in vivo studies, understanding its solubility in common laboratory solvents like dimethyl sulfoxide (B87167) (DMSO) and physiological buffers such as saline is critical for preparing accurate stock solutions and ensuring reliable experimental outcomes. This document provides a detailed overview of the solubility of this compound hydrochloride, standardized protocols for its determination, and visual guides to its mechanism of action and experimental workflows.

Data Presentation: Solubility of this compound Hydrochloride

The solubility of this compound hydrochloride can vary depending on the solvent, temperature, and experimental method used. The data from various sources are summarized below. It is important to note the conflicting reports regarding its solubility in DMSO, which may be attributable to differences in the purity of the compound, the hydration state, or the presence of moisture in the DMSO.[2]

Solvent Reported Solubility Molar Equivalent (MW: 419.87 g/mol ) Source
DMSO Soluble to 25 mM~10.5 mg/mLR&D Systems
3 mg/mL~7.14 mMSelleck Chemicals[2]
~0.1 mg/mL~0.24 mMCayman Chemical[3]
Not Soluble-Sigma-Aldrich
Saline / Water Slightly soluble in isotonic saline-Sigma-Aldrich
≥ 0.83 mg/mL in a saline-based vehicle≥ 1.98 mMMedChemExpress[4]
1.4 mg/mL in water (pH ~3.5)~3.33 mMSigma-Aldrich
1 mg/mL in deionized water (with heat)~2.38 mMSigma-Aldrich

Experimental Protocols

Two standard methods for determining drug solubility are the equilibrium shake-flask method, which is considered the "gold standard," and the kinetic solubility assay, which is a higher-throughput method often used in early drug discovery.[5][6]

Protocol 1: Equilibrium Solubility Determination in Saline (Shake-Flask Method)

This protocol determines the thermodynamic solubility of a compound at equilibrium.

Materials:

  • This compound Hydrochloride powder

  • Isotonic Saline (0.9% NaCl), sterile-filtered

  • Calibrated analytical balance

  • Mechanical agitator (e.g., orbital shaker or rotator)

  • Temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC or UV-Vis Spectrophotometer for analysis

  • Appropriate vials and labware

Methodology:

  • Preparation: Add an excess amount of this compound Hydrochloride powder to a known volume of isotonic saline in a sealed, inert container (e.g., glass vial). The presence of undissolved solid must be visible to ensure saturation.[7]

  • Equilibration: Place the container in a mechanical agitator within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspension for a defined period, typically 24 to 72 hours, to ensure equilibrium is reached.[6]

  • Sample Collection: Periodically collect samples (e.g., at 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.[6]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifuging the sample at high speed (e.g., 14,000 rpm for 15 minutes) followed by filtering the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification: Accurately quantify the concentration of dissolved this compound hydrochloride in the clear filtrate. Use a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy against a standard curve of known concentrations.

  • Calculation: The determined concentration represents the equilibrium solubility of this compound Hydrochloride in saline under the specified conditions.

Protocol 2: Kinetic Solubility Determination from DMSO Stock

This high-throughput method measures the solubility of a compound when it is introduced from a concentrated DMSO stock into an aqueous buffer, representing a scenario common in biological screening assays.[8]

Materials:

  • This compound Hydrochloride powder

  • Anhydrous DMSO

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) or isotonic saline)

  • 96-well microtiter plates (UV-transparent for spectrophotometric methods)

  • Multichannel pipettes

  • Plate reader (Nephelometer for light scattering or UV Spectrophotometer)

  • Incubator

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound Hydrochloride in 100% DMSO (e.g., 10 mM or 20 mM). Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.[9]

  • Plate Setup: Dispense the aqueous buffer into the wells of a 96-well plate.

  • Compound Addition: Using a multichannel pipette, add a small volume (e.g., 1-5 µL) of the DMSO stock solution to the buffer-containing wells to achieve a range of final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.[9]

  • Incubation: Mix the contents by gentle shaking and incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).[10]

  • Precipitation Detection: Determine the concentration at which precipitation occurs. This can be done via:

    • Nephelometry/Turbidimetry: Measure the light scattering caused by insoluble particles. The concentration at which the signal significantly increases above the background is the kinetic solubility limit.[10]

    • UV Spectroscopy: After incubation, filter the solutions to remove precipitate. Measure the absorbance of the filtrate and calculate the concentration against a standard curve. The highest concentration that remains in solution is the kinetic solubility.[8]

Visualizations

Signaling Pathway: this compound's Mechanism of Action

This compound acts as a selective antagonist of α1-adrenergic receptors. These are Gq protein-coupled receptors that, upon binding to their endogenous ligands (e.g., norepinephrine), activate a signaling cascade leading to vasoconstriction and other physiological effects. This compound blocks this pathway.[1]

Prazosin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor α1-Adrenergic Receptor g_protein Gq Protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc response Physiological Response (e.g., Vasoconstriction) ca_release->response pkc->response norepi Norepinephrine norepi->receptor Activates This compound This compound This compound->receptor Blocks

Caption: this compound blocks the α1-adrenergic receptor, inhibiting the Gq-PLC pathway.

Experimental Workflow: Kinetic Solubility Assay

The following diagram outlines the key steps in performing a kinetic solubility assay using a 96-well plate format.

Kinetic_Solubility_Workflow start Start prep_stock Prepare High-Concentration Stock in 100% DMSO start->prep_stock add_compound Add Small Volume of DMSO Stock to Buffer prep_stock->add_compound plate_setup Dispense Aqueous Buffer (e.g., Saline) into 96-Well Plate plate_setup->add_compound incubate Incubate Plate (e.g., 2 hours at 25°C) add_compound->incubate measure Measure Precipitation incubate->measure analysis Analyze Data to Determine Solubility Limit (µM or µg/mL) measure->analysis end End analysis->end

References

Application Notes: Intraperitoneal vs. Oral Administration of Prazosin in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prazosin is a selective α1-adrenergic receptor antagonist widely used in preclinical research to investigate the role of the noradrenergic system in various physiological and pathological processes, including hypertension, post-traumatic stress disorder (PTSD), and anxiety. The choice of administration route is a critical determinant of the drug's pharmacokinetic and pharmacodynamic profile. The two most common routes for systemic administration in rodents are oral gavage (PO) and intraperitoneal (IP) injection. This document provides a detailed comparison of these two routes for this compound, offering protocols and data to guide researchers in selecting the appropriate method for their experimental needs.

Route Comparison: Intraperitoneal (IP) vs. Oral (PO)

  • Intraperitoneal (IP) Administration: This parenteral route involves injecting this compound directly into the peritoneal cavity. It is favored for its rapid absorption and ability to bypass the gastrointestinal (GI) tract and first-pass metabolism in the liver. This generally leads to higher bioavailability and a faster onset of action compared to the oral route. The large, well-vascularized surface area of the peritoneum facilitates quick entry into systemic circulation[1]. IP administration is often used in proof-of-concept studies where the goal is to assess the effects of target engagement without the complexities of oral absorption[1]. However, it carries a risk of accidental injection into abdominal organs, and the procedure itself can be a source of stress for the animal[1].

  • Oral (PO) Administration: Typically performed via gavage, this route mimics the clinical administration of this compound in humans. It is essential for studies investigating the therapeutic potential of an oral formulation. However, the oral bioavailability of this compound is reduced due to extensive first-pass metabolism in the liver[2][3]. In rats, the oral bioavailability of this compound has been reported to be approximately 56%[4]. The absorption rate is slower, leading to a delayed onset of action and time to peak plasma concentration (Tmax) compared to parenteral routes. The gavage procedure requires skill to avoid esophageal trauma or accidental administration into the trachea[5].

Quantitative Pharmacokinetic Data

The following table summarizes available pharmacokinetic data for this compound in rats following oral administration. A thorough review of published literature did not yield specific quantitative pharmacokinetic parameters (Cmax, Tmax, Bioavailability) for the intraperitoneal administration of this compound in rodents.

Pharmacokinetic ParameterOral (PO) Administration (in Albino Rats)Intraperitoneal (IP) Administration
Peak Plasma Conc. (Cmax) 1.25 µg/mLData not available in published literature
Time to Cmax (Tmax) 2.0 hours[4]Data not available in published literature
Oral Bioavailability (F%) ~56%[4]Data not available in published literature
Elimination Half-life (t½) 2-3 hours (mean)[4]Data not available in published literature

Note: Data presented is compiled from a study on albino rats[4]. Values can vary based on rodent species, strain, sex, and experimental conditions.

Visualized Signaling Pathway and Experimental Workflow

Prazosin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine Alpha1_R α1-Adrenergic Receptor (GPCR) NE->Alpha1_R Binds & Activates This compound This compound This compound->Alpha1_R Binds & Blocks Gq Gq Protein Alpha1_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (released) ER->Ca Releases Ca->PKC Co-activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Phosphorylates Targets

This compound blocks the α1-adrenergic receptor signaling pathway.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Animal Acclimatization (e.g., 7 days) B Baseline Measurements (e.g., Blood Pressure, Behavior) A->B D Randomize Animals (Vehicle vs. This compound Groups) B->D C This compound Formulation (Prepare IP or PO solution) E Drug Administration (IP Injection or Oral Gavage) C->E D->E F Sample Collection (e.g., Blood, Tissue) at Defined Timepoints E->F H Pharmacodynamic Analysis (e.g., Blood Pressure, Behavioral Tests) E->H G Pharmacokinetic Analysis (e.g., LC-MS/MS for This compound concentration) F->G I Statistical Analysis & Data Interpretation G->I H->I

A typical workflow for a rodent study involving this compound.

Experimental Protocols

Important Pre-experimental Considerations:

  • All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

  • Personnel should be properly trained in animal handling, restraint, and the specific administration techniques.

  • Use sterile techniques, syringes, and needles for all administrations.

  • Calculate the exact volume to administer based on the most recent body weight of each animal.

  • The recommended maximum injection/gavage volume for rodents is typically 10 mL/kg[6].

Protocol 1: Intraperitoneal (IP) Administration of this compound

This protocol describes the preparation and administration of this compound via IP injection. IP administration is suitable for achieving rapid systemic exposure.

Materials:

  • This compound Hydrochloride (HCl) powder

  • Vehicle: Sterile 0.9% Saline

  • Glacial Acetic Acid (optional, to aid dissolution)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)[6]

  • 70% Ethanol for disinfection

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the rodent immediately before dosing to calculate the precise volume.

    • Properly restrain the animal. For a mouse, this involves scruffing the neck and securing the tail. For a rat, a two-person technique or towel-wrapping method is often preferred to ensure stability[6].

  • Drug Formulation (Example for a 1 mg/kg dose in a 10 mL/kg volume):

    • Target Concentration: 0.1 mg/mL.

    • Weigh the required amount of this compound HCl. For 10 mL of solution, weigh 1 mg.

    • This compound HCl is slightly soluble in saline. To aid dissolution, first, dissolve the powder in a minimal volume of glacial acetic acid (e.g., 10-20 µL).

    • Add the sterile 0.9% saline to the final volume (e.g., 10 mL) and vortex thoroughly until the solution is clear.

    • Warm the solution to room or body temperature before injection to minimize discomfort[6].

  • Administration Technique:

    • Position the restrained animal on its back with the head tilted slightly downwards. This allows abdominal organs to shift cranially, reducing the risk of puncture[6].

    • Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum[6].

    • Insert the needle (bevel up) at approximately a 30-40° angle.

    • Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears, withdraw the needle and reinject at a new site with a fresh needle.

    • If aspiration is clear, slowly depress the plunger to administer the solution.

    • Withdraw the needle smoothly and return the animal to its cage.

  • Post-Procedure Monitoring:

    • Observe the animal for at least 15-30 minutes for any signs of distress, pain, or adverse reaction.

Protocol 2: Oral (PO) Administration of this compound via Gavage

This protocol details the preparation and administration of this compound using a gavage needle, a standard method for precise oral dosing.

Materials:

  • This compound Hydrochloride (HCl) powder

  • Vehicle: Sterile water or 0.5% Methylcellulose (B11928114) solution[5]

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Oral gavage needles (stainless steel with a ball tip is recommended; e.g., 20-gauge for mice, 16-18 gauge for rats)[5]

  • Sterile syringes (e.g., 1 mL)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the rodent immediately before dosing.

    • Firmly restrain the animal, immobilizing the head and extending the neck to create a straight line from the mouth to the esophagus. This is crucial for preventing tracheal insertion.

  • Drug Formulation (Example for a 3 mg/kg dose in a 10 mL/kg volume):

    • Target Concentration: 0.3 mg/mL.

    • Weigh the required amount of this compound HCl. For 10 mL of solution, weigh 3 mg.

    • Add the powder to your chosen vehicle (e.g., sterile water or 0.5% methylcellulose). If using methylcellulose for a suspension, add the powder to the vehicle and vortex thoroughly to ensure uniform distribution.

    • Draw the calculated volume into the syringe attached to the gavage needle.

  • Administration Technique:

    • Measure the gavage needle externally against the animal, from the tip of the nose to the last rib, to determine the correct insertion depth. Do not insert past this point to avoid stomach perforation.

    • Gently insert the gavage needle into the mouth, slightly to one side of the diastema (the gap behind the incisors).

    • Advance the needle along the roof of the mouth towards the back of the throat. The animal should swallow as the tube enters the esophagus. The needle should pass smoothly without resistance.

    • If any resistance is met, or if the animal coughs or shows respiratory distress, withdraw the needle immediately. This may indicate entry into the trachea.

    • Once the needle is at the predetermined depth, administer the solution slowly and steadily.

    • Withdraw the needle smoothly along the same path of insertion.

  • Post-Procedure Monitoring:

    • Return the animal to its cage and monitor for any signs of respiratory distress, choking, or discomfort for at least 15-30 minutes.

References

Application Notes and Protocols for Prazosin in Optogenetic Manipulation of Noradrenergic Circuits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing prazosin, a selective alpha-1 adrenergic receptor antagonist, in conjunction with optogenetic manipulation of noradrenergic circuits. This combination allows for the precise dissection of the role of alpha-1 adrenoceptor signaling in behaviors and physiological processes modulated by noradrenergic systems, such as the locus coeruleus (LC).

Introduction

Optogenetics offers unparalleled spatiotemporal control over genetically defined neuronal populations.[1] When applied to noradrenergic circuits, it allows for the precise activation or inhibition of norepinephrine (B1679862) (NE) release. This compound, by selectively blocking alpha-1 adrenergic receptors, serves as a powerful pharmacological tool to investigate the downstream effects of this optogenetically-evoked NE release.[2][3] This combination of techniques is critical for understanding the specific contribution of alpha-1 adrenoceptor-mediated signaling in complex processes like arousal, attention, and stress responses.[1][4]

Data Presentation

The following tables summarize key quantitative data for the application of this compound in rodent models, often in the context of noradrenergic system modulation.

Table 1: Systemic this compound Administration Parameters in Rodents

ParameterMouseRatReference
Dosage Range (i.p.) 0.5 - 2.0 mg/kg0.5 - 5.0 mg/kg[5][6][7]
Pre-treatment Time 30 minutes30 minutes[1]
Vehicle SalineSaline[1][6]

Table 2: Effect of this compound on Optogenetically-Induced Locus Coeruleus Activation

Experimental ParadigmSpeciesOptogenetic Stimulation ParametersThis compound Dosage (i.p.)OutcomeReference
Sleep-to-Wake TransitionMouse10 ms (B15284909) pulses at 5 Hz for 5 s0.5 - 2.0 mg/kgDose-dependent reduction in the probability of sleep-to-wake transitions.[1]
Locomotor ActivityMouse-0.5 - 1.0 mg/kgDose-dependently reduced spontaneous locomotor activity in diabetic mice.[5]

Signaling Pathways

Optogenetic stimulation of noradrenergic neurons, such as those in the locus coeruleus, leads to the release of norepinephrine (NE) in projection areas. NE then binds to various adrenergic receptors, including alpha-1 receptors on postsynaptic neurons. This compound selectively blocks these alpha-1 receptors, preventing the initiation of their downstream signaling cascade.

cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_postsynaptic Postsynaptic Neuron Opto_Stim Optogenetic Stimulation (Blue Light) ChR2 Channelrhodopsin-2 (ChR2) Opto_Stim->ChR2 Activates Depolarization Depolarization ChR2->Depolarization NE_Release Norepinephrine (NE) Release Depolarization->NE_Release Alpha1_Receptor Alpha-1 Adrenergic Receptor NE_Release->Alpha1_Receptor Binds to This compound This compound This compound->Alpha1_Receptor Blocks Gq_Protein Gq Protein Activation Alpha1_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release PKC Protein Kinase C (PKC) Activation Ca_Release->PKC Cellular_Response Downstream Cellular Response PKC->Cellular_Response

Alpha-1 Adrenergic Signaling Pathway and this compound Blockade.

Experimental Protocols

The following are detailed protocols for conducting experiments combining systemic this compound administration with optogenetic stimulation of the locus coeruleus in mice.

Protocol 1: Viral Vector Delivery and Optical Fiber Implantation

This protocol describes the surgical procedure for introducing an excitatory opsin into the locus coeruleus (LC) and implanting an optical fiber for light delivery.

Materials:

  • Stereotaxic apparatus

  • Anesthesia system (e.g., isoflurane)

  • Surgical drill

  • Infusion pump and syringe

  • Adeno-associated virus (AAV) encoding a Cre-dependent excitatory opsin (e.g., AAV-DIO-ChR2-eYFP)

  • TH-Cre mice

  • Optical fiber cannula (e.g., 200 µm diameter)

  • Dental cement

Procedure:

  • Anesthetize the TH-Cre mouse and secure it in the stereotaxic frame.

  • Expose the skull and identify the coordinates for the locus coeruleus (LC).

  • Drill a small craniotomy over the target location.

  • Slowly lower the infusion needle to the LC coordinates.

  • Infuse the AAV vector at a controlled rate (e.g., 100 nL/min). Allow the needle to remain in place for 5-10 minutes post-infusion to allow for diffusion.

  • Slowly retract the infusion needle.

  • Implant the optical fiber cannula just above the injection site.

  • Secure the cannula to the skull using dental cement.

  • Allow the animal to recover for at least 2-3 weeks to ensure robust opsin expression.

Protocol 2: In Vivo Optogenetic Stimulation with this compound Administration for Behavioral Testing

This protocol details the procedure for assessing the effect of this compound on behaviors driven by optogenetic activation of the LC. The example provided is for a sleep-to-wake transition paradigm.[1]

Materials:

  • Freely moving animal behavior arena with EEG/EMG recording setup

  • Laser or LED light source coupled to a patch cord

  • This compound hydrochloride

  • Saline (vehicle)

  • Syringes for intraperitoneal (i.p.) injection

Procedure:

  • Habituate the animal to the behavioral arena and patch cord connection for several days.

  • On the test day, connect the animal to the EEG/EMG recording equipment and the optical patch cord.

  • Baseline Session: Record baseline sleep/wake behavior without any intervention.

  • Vehicle Control Session:

    • Administer an intraperitoneal (i.p.) injection of saline.

    • 30 minutes post-injection, begin the optogenetic stimulation protocol. For inducing wakefulness, a typical parameter is 10 ms blue light pulses at 5 Hz for 5 seconds, delivered during periods of NREM or REM sleep.[1]

    • Record the probability of a sleep-to-wake transition following stimulation.

  • This compound Session (on a separate day):

    • Administer an i.p. injection of this compound (e.g., 1.0 mg/kg).

    • 30 minutes post-injection, repeat the same optogenetic stimulation protocol as in the vehicle session.

    • Record the probability of a sleep-to-wake transition and compare it to the vehicle control condition.

cluster_setup Experimental Setup cluster_testing Behavioral Testing AAV_Injection AAV-DIO-ChR2 Injection in TH-Cre Mouse LC Fiber_Implant Optical Fiber Implantation AAV_Injection->Fiber_Implant Recovery Recovery & Opsin Expression (2-3 weeks) Fiber_Implant->Recovery Habituation Habituation to Setup Recovery->Habituation Drug_Admin This compound or Vehicle (i.p.) Administration Habituation->Drug_Admin Wait Wait 30 minutes Drug_Admin->Wait Opto_Stim Optogenetic Stimulation of LC Wait->Opto_Stim Behavioral_Recording Behavioral & Physiological Recording (e.g., EEG/EMG) Opto_Stim->Behavioral_Recording Data_Analysis Data Analysis Behavioral_Recording->Data_Analysis

Experimental Workflow.

Concluding Remarks

The combination of this compound and optogenetics is a powerful approach to delineate the specific role of alpha-1 adrenergic signaling in noradrenergic circuit function. Careful experimental design, including appropriate controls and consideration of dosage and timing, is crucial for obtaining robust and interpretable results. These protocols provide a foundation for researchers to design and execute experiments aimed at understanding the intricate role of the noradrenergic system in health and disease.

References

Application Notes and Protocols: Prazosin Infusion for Local Brain Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the local administration of prazosin into the brain. This compound, a selective alpha-1 adrenergic receptor antagonist, is a valuable pharmacological tool for investigating the role of norepinephrine (B1679862) signaling in various neurological processes and disease models.[1][2] This document outlines the mechanism of action, experimental workflows, and specific protocols for intracerebral this compound infusion in rodent models.

Mechanism of Action

This compound functions by selectively blocking alpha-1 adrenergic receptors, which are postsynaptic receptors for norepinephrine (NE).[1][3] In the central nervous system, norepinephrine is involved in regulating arousal, attention, stress responses, and memory.[4][5] By antagonizing alpha-1 receptors, this compound can inhibit the downstream signaling cascades typically initiated by norepinephrine binding.[6] This makes it a critical tool for dissecting the specific contributions of alpha-1 adrenergic signaling in complex behaviors and neuropathologies.[4][6] Local infusion allows for the targeted manipulation of noradrenergic signaling in specific brain regions, avoiding the systemic effects of peripheral administration.[2][7]

Signaling Pathway of Norepinephrine and this compound Antagonism

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Norepinephrine Norepinephrine Alpha1_Receptor Alpha-1 Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3_DAG IP3 and DAG (Second Messengers) PLC->IP3_DAG Produces Cellular_Response Cellular Response (e.g., increased intracellular Ca2+) IP3_DAG->Cellular_Response Leads to This compound This compound This compound->Alpha1_Receptor Blocks

Caption: Norepinephrine signaling pathway and the antagonistic action of this compound.

Experimental Data Summary

The following tables summarize quantitative data from various studies involving local this compound infusion in the brain. These values can serve as a starting point for experimental design.

Table 1: this compound Infusion Parameters in Rodents
Brain RegionAnimal ModelThis compound ConcentrationInfusion Volume (per side)Infusion RateReference
Prelimbic CortexC57BL/6J Mice0.6 µg/µl0.6 µl0.6 µl/min[4]
Prelimbic CortexMale RatsNot SpecifiedNot SpecifiedNot Specified[2]
Basolateral AmygdalaC57Bl/6N MiceNot Specified0.2 µl0.1 µl/min[8]
Caudate Putamen / Nucleus AccumbensMale Wistar Rats10 µMNot Specified (via microdialysis probe)Not Specified[7]
Table 2: Vehicle and Control Formulations
Study TypeVehicle CompositionControl GroupsReference
Behavioral NeuroscienceSalineVehicle infusion, Sham surgery[4][8]
MicrodialysisArtificial Cerebrospinal Fluid (aCSF)aCSF perfusion[7]
Fear Conditioning10% DMSO in saline (for IP), 5% DMSO in saline (for cannula infusion)Vehicle injection/infusion[8]

Experimental Protocols

A successful local brain infusion experiment requires careful planning and execution of stereotaxic surgery, cannula implantation, and the infusion procedure itself.

Experimental Workflow

Animal_Acclimation Animal Acclimation Stereotaxic_Surgery Stereotaxic Surgery & Guide Cannula Implantation Animal_Acclimation->Stereotaxic_Surgery Recovery Post-operative Recovery (1-2 weeks) Stereotaxic_Surgery->Recovery Habituation Habituation to Experimental Apparatus & Handling Recovery->Habituation Infusion This compound or Vehicle Infusion Habituation->Infusion Behavioral_Testing Behavioral Testing or Neurochemical Analysis Infusion->Behavioral_Testing Verification Histological Verification of Cannula Placement Behavioral_Testing->Verification

Caption: Workflow for a typical local brain infusion experiment.

Protocol 1: Stereotaxic Surgery and Guide Cannula Implantation

This protocol is a generalized procedure for implanting guide cannulae for local brain infusion in rodents. Coordinates for specific brain regions must be determined from a stereotaxic atlas (e.g., Paxinos and Franklin's The Mouse Brain in Stereotaxic Coordinates).

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic frame

  • Surgical drill

  • Guide cannulae and dummy cannulae

  • Dental cement

  • Jeweler's screws

  • Surgical tools (scalpel, forceps, etc.)

  • Analgesics and antibiotics

  • Heating pad

Procedure:

  • Anesthesia: Anesthetize the animal using an appropriate anesthetic protocol. Monitor the animal's vital signs throughout the surgery.

  • Animal Preparation: Shave the scalp and secure the animal in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.

  • Incision: Make a midline incision on the scalp to expose the skull.

  • Skull Leveling: Level the skull by adjusting the incisor bar and ear bars to ensure that bregma and lambda are in the same horizontal plane.

  • Coordinate Targeting: Identify the target coordinates (anterior-posterior, medial-lateral, and dorsal-ventral) from a stereotaxic atlas.

  • Craniotomy: Drill a small hole through the skull at the target coordinates.

  • Cannula Implantation: Slowly lower the guide cannula to the predetermined dorsal-ventral coordinate.

  • Securing the Cannula: Anchor the guide cannula to the skull using jeweler's screws and dental cement.

  • Dummy Cannula Insertion: Insert a dummy cannula into the guide cannula to prevent clogging.

  • Suturing and Post-operative Care: Suture the scalp incision. Administer analgesics and antibiotics as per institutional guidelines. Allow the animal to recover on a heating pad. House the animal individually and monitor its recovery for at least one week before any further experimental procedures.

Protocol 2: Intracerebral this compound Infusion

This protocol describes the procedure for infusing this compound into a specific brain region via the implanted guide cannula.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline, artificial cerebrospinal fluid)

  • Infusion pump

  • Internal infusion cannulae (extending slightly beyond the tip of the guide cannula)

  • Polyethylene tubing

  • Hamilton syringes

Procedure:

  • Solution Preparation: Prepare a fresh solution of this compound in the chosen vehicle on the day of the experiment. A common concentration used is 0.6 µg/µl.[4]

  • Animal Handling: Gently handle the animal to minimize stress.

  • Dummy Cannula Removal: Carefully remove the dummy cannula from the guide cannula.

  • Infusion Cannula Insertion: Insert the internal infusion cannula, which is connected to the infusion pump via tubing and a Hamilton syringe, into the guide cannula.

  • Infusion: Infuse the this compound solution at a slow rate (e.g., 0.1-0.6 µl/min) to allow for adequate diffusion and to prevent tissue damage.[4][8] The total volume is typically small (e.g., 0.2-0.6 µl per side).[4][8]

  • Diffusion Period: After the infusion is complete, leave the internal cannula in place for an additional 30-60 seconds to allow for diffusion of the solution away from the cannula tip.[4]

  • Cannula Removal and Replacement: Slowly retract the internal infusion cannula and replace the dummy cannula.

  • Post-Infusion Monitoring: Return the animal to its home cage and monitor for any adverse reactions before proceeding with behavioral testing or other experimental manipulations. The timing between infusion and subsequent procedures should be consistent across animals. For example, some studies perform infusions 20 minutes before a trial.[4]

Protocol 3: Histological Verification of Cannula Placement

It is crucial to verify the accurate placement of the infusion cannula at the end of the experiment.

Materials:

  • Anesthetic for euthanasia

  • Formalin or paraformaldehyde for perfusion

  • Vibratome or cryostat for brain sectioning

  • Microscope

  • Staining reagents (e.g., cresyl violet)

  • Fast green dye (optional, for infusion before sacrifice)[8]

Procedure:

  • Euthanasia and Perfusion: At the end of the study, deeply anesthetize the animal and perfuse it transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Brain Extraction: Carefully extract the brain and post-fix it in the same fixative overnight.

  • Sectioning: Section the brain coronally using a vibratome or cryostat.

  • Staining: Mount the sections on slides and stain them with a Nissl stain (e.g., cresyl violet) to visualize the cellular morphology.

  • Verification: Examine the stained sections under a microscope to identify the cannula track and confirm that the infusion site is within the target brain region. Data from animals with incorrect cannula placements should be excluded from the final analysis. An alternative method is to infuse a small volume of fast green dye before sacrifice to visually confirm the spread of the infusate.[8]

References

Prazosin as a Pharmacological Tool in Slice Electrophysiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prazosin, a quinazoline (B50416) derivative, is a potent and selective antagonist of α1-adrenergic receptors.[1] These receptors are G-protein coupled receptors that, upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, initiate a signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling pathway plays a crucial role in modulating neuronal excitability and synaptic transmission throughout the central nervous system.

In the context of slice electrophysiology, this compound serves as an invaluable pharmacological tool to selectively block α1-adrenergic receptors, allowing researchers to dissect the roles of this specific signaling pathway in various neuronal circuits. Its application can help elucidate the contribution of noradrenergic modulation to synaptic plasticity, neuronal firing patterns, and the overall excitability of different neuron types.

Applications in Slice Electrophysiology

This compound is utilized in a variety of slice electrophysiology applications to investigate the role of α1-adrenergic signaling in neuronal function. Key applications include:

  • Investigating the modulatory effects of norepinephrine: By blocking α1-receptors with this compound, researchers can isolate the effects mediated by other adrenergic receptors (α2, β) when applying norepinephrine or stimulating noradrenergic pathways.

  • Elucidating the role of α1-receptors in synaptic transmission: this compound can be used to determine the contribution of α1-adrenergic signaling to both excitatory (glutamatergic) and inhibitory (GABAergic) synaptic events.

  • Studying intrinsic neuronal properties: Researchers can use this compound to explore how tonic or phasic activation of α1-receptors by endogenous norepinephrine within the slice preparation influences neuronal firing rates, membrane potential, and input resistance.

  • Pharmacological validation of novel compounds: this compound can be used as a reference compound to characterize the selectivity and mechanism of action of new molecules targeting the adrenergic system.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on various electrophysiological parameters as reported in slice electrophysiology literature. These values can serve as a reference for expected outcomes and for designing new experiments.

ParameterBrain RegionNeuron TypeThis compound ConcentrationObserved EffectReference
Neuronal Firing Ventral Tegmental AreaDopamine (B1211576) Neurons0.3 mg/kg (i.v.)Decreased burst firing[2]
Lateral Geniculate & Dorsal Raphe NucleiNot specifiedSystemic & IontophoreticSelective blockade of α1-adrenoceptors[1]
Synaptic Transmission Neonatal Rat Spinal CordSympathetic Preganglionic Neurons2 µMNo effect on noradrenaline-induced EPSC depression[3]
Caudate Putamen & Nucleus AccumbensNot specified10 µM (via microdialysis probe)Attenuation of dopamine output[2]

Note: Data from in vivo and microdialysis studies are included to provide a broader context, as specific quantitative data from slice electrophysiology studies on synaptic currents are limited in the initial search results. Intravenous (i.v.) and microdialysis concentrations may not directly translate to bath application concentrations in slice preparations.

Experimental Protocols

Preparation of Acute Brain Slices

A standard protocol for the preparation of acute brain slices is a prerequisite for the successful application of this compound. The following is a generalized protocol that can be adapted for various brain regions.

Materials:

  • Animal model (e.g., mouse, rat)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Ice-cold cutting solution (e.g., NMDG-based or sucrose-based aCSF)

  • Artificial cerebrospinal fluid (aCSF) for recording

  • Vibratome

  • Recovery chamber

  • Carbogen gas (95% O2 / 5% CO2)

Procedure:

  • Anesthetize the animal according to an approved institutional protocol.

  • Perfuse the animal transcardially with ice-cold cutting solution.

  • Rapidly dissect the brain and immerse it in the ice-cold cutting solution.

  • Mount the brain on the vibratome stage and prepare slices of the desired thickness (typically 250-400 µm).

  • Transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen.

  • Allow the slices to recover for at least one hour before commencing electrophysiological recordings.

Preparation of this compound Stock Solution

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (B87167) (DMSO) or distilled water

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • This compound hydrochloride is soluble in water and DMSO. For a 10 mM stock solution, dissolve 4.199 mg of this compound hydrochloride (molecular weight: 419.9 g/mol ) in 1 mL of solvent.

  • If using DMSO, be aware that high concentrations can be neurotoxic. It is recommended to keep the final DMSO concentration in the recording aCSF below 0.1%.[4][5]

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Bath Application of this compound in Slice Electrophysiology

Materials:

  • Prepared acute brain slice in a recording chamber

  • Recording aCSF

  • This compound stock solution

  • Perfusion system

Procedure:

  • Establish a stable baseline recording of the desired electrophysiological parameter (e.g., spontaneous firing, evoked postsynaptic currents) for at least 10-15 minutes.

  • Prepare the working concentration of this compound by diluting the stock solution into the recording aCSF. A common starting concentration for blocking α1-receptors in slice preparations is 2-10 µM.[2][3]

  • Switch the perfusion from the control aCSF to the this compound-containing aCSF.

  • Allow sufficient time for the drug to perfuse the slice and reach a steady-state effect. This typically takes 10-20 minutes, but the exact timing should be determined empirically for each experimental setup.

  • Record the electrophysiological parameter in the presence of this compound.

  • To determine the reversibility of the effect, wash out the this compound by switching the perfusion back to the control aCSF. Washout may take 20-30 minutes or longer.

Mandatory Visualizations

Signaling Pathway of α1-Adrenergic Receptor

alpha1_signaling Norepinephrine Norepinephrine/ Epinephrine Alpha1_AR α1-Adrenergic Receptor (Gq-coupled) Norepinephrine->Alpha1_AR Activates This compound This compound This compound->Alpha1_AR Blocks Gq Gq protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Alpha-1 adrenergic receptor signaling cascade.

Experimental Workflow for this compound Application in Slice Electrophysiology

workflow Slice_Prep Acute Brain Slice Preparation Recovery Slice Recovery (>1 hour at 32-34°C) Slice_Prep->Recovery Transfer Transfer Slice to Recording Chamber Recovery->Transfer Baseline Establish Stable Baseline Recording (10-15 min) Transfer->Baseline Application Bath Apply this compound (e.g., 2-10 µM) Baseline->Application Prazosin_Prep Prepare this compound in aCSF Prazosin_Prep->Application Recording Record Electrophysiological Response (10-20 min) Application->Recording Washout Washout with Control aCSF (20-30+ min) Recording->Washout Analysis Data Analysis Washout->Analysis

Caption: Experimental workflow for this compound application.

References

Application Notes: Prazosin in Animal Models of Anxiety

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prazosin is a competitive, centrally-acting alpha-1 adrenergic receptor antagonist.[1][2] Originally developed for the treatment of hypertension, it has gained significant attention in psychiatry for its off-label use in treating symptoms of Post-Traumatic Stress Disorder (PTSD), particularly nightmares, sleep disturbances, and hyperarousal.[2][3][4] In preclinical research, this compound serves as a critical pharmacological tool to investigate the role of the noradrenergic system in anxiety, fear, and stress-related behaviors.

Mechanism of Action

The anxiolytic and fear-reducing effects of this compound are primarily attributed to its blockade of alpha-1 adrenergic receptors in the central nervous system.[5][6] The brain's noradrenergic system, originating from the locus coeruleus, is a key mediator of the stress response, arousal, and vigilance.[7][8] During stressful or threatening situations, a surge in norepinephrine (B1679862) (NE) release leads to the activation of postsynaptic alpha-1 adrenoceptors in brain regions critical for fear and anxiety, such as the amygdala and prefrontal cortex.[7][9] This activation is thought to contribute to the consolidation of fear memories and the expression of anxiety-like behaviors.

This compound competitively binds to these alpha-1 receptors, preventing norepinephrine from exerting its effects.[2][5] This action is hypothesized to dampen the hyperactive noradrenergic signaling observed in stress-related disorders, thereby reducing hyperarousal and interfering with the processes that make fear memories resistant to change.[6][9] Animal studies have specifically implicated the basolateral amygdala as a critical site for this compound's effects on fear memory modulation.[10][11]

Applications in Preclinical Research

This compound is utilized in various animal models to explore the neurobiology of anxiety and to screen potential anxiolytic compounds. Its primary applications include:

  • Fear Conditioning and Extinction: this compound is widely used to study the consolidation and extinction of fear memories. Research indicates that administering this compound before a fear-inducing event (fear conditioning) can make the subsequent fear memory more susceptible to extinction, without impairing the initial learning process.[10][11] This suggests that alpha-1 receptor activity during trauma is crucial for creating rigid, extinction-resistant fear memories.

  • Stress-Induced Behavioral Models: In models that mimic aspects of PTSD, such as inescapable stress or learned helplessness, this compound has been shown to prevent the development of maladaptive behaviors. For example, pre-treatment with this compound can block the stress-induced exaggeration of the acoustic startle response and prevent the onset of learned helplessness in rats.[12][13][14]

  • Anxiety-Like Behavior Assays: this compound's effects are evaluated in standard anxiety paradigms like the Elevated Plus Maze (EPM) and the Light-Dark Box test. While effects can be model-dependent, some studies show that this compound can reduce anxiety-like behaviors, particularly in animals previously exposed to significant stress.[15][16]

  • Sleep and Arousal Studies: Given its clinical efficacy for nightmares in PTSD, this compound is also used in animal models to study stress-induced sleep disturbances.[17][18] Low doses have been found to improve sleep consolidation in fear-conditioned rats.[17]

Data Presentation: this compound in Rodent Anxiety Models

The following tables summarize quantitative data from key studies on the application of this compound in rodent models of anxiety and fear.

Table 1: Systemic this compound Administration in Mice

Behavioral ModelStrainDose (mg/kg)RouteKey FindingsReference(s)
Auditory Fear ConditioningC57Bl/6N0.1, 0.5, 2.0IPAdministered pre-conditioning; did not affect fear acquisition but significantly facilitated fear extinction. No effect on anxiety in EPM.[10][11][19]
Single Prolonged Stress (SPS)C57BL/6J10p.o.Ameliorated anxiety-like behavior in the Elevated Plus Maze.[16]

Table 2: Systemic this compound Administration in Rats

Behavioral ModelStrainDose (mg/kg)RouteKey FindingsReference(s)
Learned HelplessnessSprague-Dawley0.5IPAdministered pre-stress; prevented the development of learned helplessness behavior. No significant effect on EPM.[12][14]
Inescapable Shock / StartleSprague-Dawley0.05 - 0.5IPAdministered pre-stress; blocked the stress-induced exaggeration of the acoustic startle response.[13]
Predator StressWistar16IPAlleviated defensive behaviors when given during traumatic cue presentation.[15]
Fear Conditioning / SleepWistar-Kyoto0.01IPImproved REM sleep consolidation 14 days post-fear conditioning.[17]

Table 3: Local this compound Administration in Mice

Behavioral ModelStrainConcentrationInfusion SiteKey FindingsReference(s)
Auditory Fear ConditioningC57Bl/6N3 mM, 6 mMBasolateral AmygdalaInfusion pre-conditioning facilitated subsequent fear extinction.[10][11]
Auditory Fear ConditioningC57Bl/6N3 mM, 6 mMPrelimbic CortexInfusion pre-conditioning had no effect on fear conditioning or extinction.[10][11]

Mandatory Visualizations

Prazosin_Mechanism_of_Action cluster_stress Stress Response cluster_synapse Synaptic Cleft cluster_effect Postsynaptic Effects Stress Stressor LC Locus Coeruleus Activation Stress->LC NE Norepinephrine (NE) Release LC->NE NE_binds NE Binds to Receptor NE->NE_binds Receptor Alpha-1 Adrenergic Receptor Anxiety Fear Memory Consolidation Hyperarousal Anxiety-like Behavior Receptor->Anxiety Activates NE_binds->Receptor This compound This compound This compound->Receptor Blocks

Caption: Mechanism of action for this compound in the central nervous system.

Fear_Conditioning_Workflow cluster_day1 Day 1: Acquisition cluster_day2 Day 2: Extinction Training cluster_day3 Day 3: Extinction Recall D1_Inject Inject this compound (e.g., 0.5 mg/kg, IP) D1_Wait Wait 30-60 min D1_Inject->D1_Wait D1_Train Fear Conditioning (Tone-Shock Pairings) D1_Wait->D1_Train D2_Test Extinction Session 1 (Tone Alone Presentations) D1_Train->D2_Test 24 hours D2_Measure Measure Freezing D2_Test->D2_Measure D3_Test Extinction Session 2 (Tone Alone Presentations) D2_Test->D3_Test 24 hours D3_Measure Measure Freezing D3_Test->D3_Measure

Caption: Experimental workflow for a fear conditioning study with this compound.

Logical_Relationship Stress Traumatic Stress Noradrenergic Noradrenergic Hyperactivity Stress->Noradrenergic Alpha1 Alpha-1 Receptor Activation (e.g., in Amygdala) Noradrenergic->Alpha1 Anxiety Anxiety-like Behaviors & Extinction-Resistant Fear Alpha1->Anxiety Block Blockade of Alpha-1 Receptors This compound This compound This compound->Block Reduction Reduced Anxiety & Facilitated Fear Extinction Block->Reduction

Caption: Logical relationship of this compound's intervention in the stress response.

Experimental Protocols

Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

This protocol assesses anxiety-like behavior in rodents based on their natural aversion to open, elevated spaces.[20] Anxiolytic compounds like this compound may increase the proportion of time spent in the open arms.

1. Materials:

  • Elevated Plus Maze apparatus (two open arms, two closed arms, elevated from the floor).[21]

  • Video tracking software (e.g., Ethovision, ANY-maze).

  • This compound hydrochloride solution (e.g., dissolved in saline).

  • Vehicle solution (e.g., sterile saline).

  • Syringes for administration (IP, p.o., etc.).

  • 70% ethanol (B145695) or other appropriate cleaning solution.

2. Procedure:

  • Habituation: Acclimate animals to the testing room for at least 1 hour before the experiment begins. The room should be dimly lit and quiet.

  • Drug Administration: Administer this compound (e.g., 0.5 - 10 mg/kg) or vehicle via the desired route (e.g., intraperitoneally, IP).[12][16] Place the animal in a holding cage for a pre-determined absorption period (typically 30-60 minutes for IP).

  • Test Initiation: Gently place the mouse or rat in the center of the EPM, facing one of the open arms.[12]

  • Recording: Immediately start the video tracking software and leave the room. Allow the animal to explore the maze undisturbed for 5 minutes.[10][21]

  • Test Termination: After 5 minutes, gently remove the animal from the maze and return it to its home cage.

  • Cleaning: Thoroughly clean the maze with 70% ethanol between trials to remove any olfactory cues.[10]

3. Data Analysis:

  • Primary Measures:

    • Time spent in the open arms (s or %).

    • Number of entries into the open arms.

    • Time spent in the closed arms (s or %).

    • Number of entries into the closed arms.

  • Locomotor Activity Measure:

    • Total distance traveled (cm). This is important to rule out sedative or hyperactive effects of the drug.

  • Interpretation: An anxiolytic effect is typically indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries, without a significant change in total locomotor activity.

Protocol 2: Auditory Fear Conditioning and Extinction

This protocol tests the effect of this compound on the formation and extinction of a learned fear response.[10][11]

1. Materials:

  • Fear conditioning chamber with a grid floor for foot shock, a speaker for auditory cues, and a video camera.

  • This compound solution and vehicle.

  • Syringes for administration.

  • Software to control stimuli and record behavior (e.g., freezing).

2. Procedure:

  • Day 1: Fear Acquisition

    • Drug Administration: Administer this compound (e.g., 0.1 - 2.0 mg/kg, IP for mice) or vehicle 30-60 minutes before placing the animal in the chamber.[10]

    • Habituation: Place the animal in the conditioning chamber and allow it to explore for a baseline period (e.g., 2-3 minutes).

    • Conditioning: Present a neutral conditioned stimulus (CS), such as an auditory tone (e.g., 30 seconds, 80 dB), that co-terminates with a mild foot shock unconditioned stimulus (US) (e.g., 0.5-1.0 mA, 0.5-2 seconds).

    • Repeat CS-US pairings for a set number of trials (e.g., 3-5 times) with an inter-trial interval (e.g., 1-2 minutes).

    • Remove the animal and return it to its home cage.

  • Day 2: Extinction Training

    • Place the animal back into the same conditioning chamber (or a novel context, depending on the experimental question).

    • Allow for a baseline period.

    • Present the CS (tone) repeatedly without the US (foot shock). This is the extinction training (e.g., 15-20 tone presentations).

    • Record freezing behavior (a state of complete immobility except for respiration) throughout the session.

  • Day 3: Extinction Recall

    • Return the animal to the chamber and present the CS again (e.g., 2-4 times) without the US.

    • Record freezing behavior to assess the retention of the extinction memory.

3. Data Analysis:

  • Measure: Percentage of time spent freezing during each CS presentation.

  • Interpretation: Animals treated with this compound before fear acquisition are expected to show similar levels of freezing at the beginning of Day 2, but a significantly faster reduction in freezing across the extinction session and lower freezing on Day 3 compared to vehicle-treated controls.[10][11] This indicates that the fear memory, while formed, is less resistant to extinction.

Protocol 3: Light-Dark Box Test

This test assesses anxiety-like behavior based on the conflict between a rodent's tendency to explore a novel environment and its aversion to brightly lit areas.[22][23]

1. Materials:

  • A two-compartment box: one small, dark compartment and one larger, brightly illuminated compartment, with an opening connecting them.[22]

  • Video camera and tracking software.

  • This compound solution and vehicle.

  • Syringes for administration.

  • 70% ethanol for cleaning.

2. Procedure:

  • Habituation: Acclimate animals to the testing room for at least 1 hour prior to the test.

  • Drug Administration: Administer this compound or vehicle and allow for the absorption period (e.g., 30-60 minutes).

  • Test Initiation: Gently place the animal in the center of the light compartment, facing away from the opening to the dark compartment.[23]

  • Recording: Begin recording and allow the animal to explore the apparatus for a set duration (typically 5-10 minutes).[24]

  • Test Termination: Remove the animal and return it to its home cage.

  • Cleaning: Clean the apparatus thoroughly with 70% ethanol between subjects.[23]

3. Data Analysis:

  • Primary Measures:

    • Time spent in the light compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between compartments.

  • Locomotor Activity Measure:

    • Total distance traveled or total number of beam breaks.

  • Interpretation: An anxiolytic effect is indicated by an increase in the time spent in the light compartment and potentially more transitions between compartments, without significant changes in overall locomotor activity.

References

Prazosin in Cell Culture: Applications for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Prazosin, a quinazoline (B50416) derivative, is a well-established α1-adrenergic receptor antagonist utilized clinically for the treatment of hypertension.[1][2] Beyond its cardiovascular applications, a growing body of in vitro research has highlighted its potential as an anti-cancer agent, demonstrating cytotoxic and anti-proliferative effects across a variety of cancer cell lines.[3][4] These studies have revealed that this compound can induce apoptosis, inhibit cell migration and invasion, and modulate key signaling pathways, often in a manner independent of its α1-adrenoceptor blockade.[4][5]

This document provides detailed application notes and experimental protocols for the use of this compound in cell culture for in vitro studies. It is intended to guide researchers in investigating the multifaceted effects of this compound on cellular processes.

Mechanism of Action

This compound's primary mechanism of action is the selective and reversible blockade of α1-adrenergic receptors, which are Gq protein-coupled receptors.[6][7] This antagonism inhibits the action of norepinephrine, leading to vascular smooth muscle relaxation.[6] However, in the context of cancer cell biology, this compound exhibits activities that extend beyond this canonical pathway.

Emerging evidence points to a non-canonical mechanism involving the induction of apoptosis through the activation of Protein Kinase C delta (PKCδ) and subsequent inhibition of the pro-survival PI3K/AKT/mTOR signaling pathway.[3][5][8] This pathway is crucial in regulating cell growth, proliferation, and survival, and its inhibition by this compound is a key area of investigation in oncology research.[3][8] Studies have shown that this compound treatment leads to the downregulation of phosphorylated AKT and mTOR, and downstream effectors like P70 and cyclin D1.[3][8] Furthermore, this compound has been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins, increasing the Bax/Bcl-2 ratio, and activating caspases.[3][8][9] In some prostate cancer cells, this compound has been observed to cause DNA damage stress, leading to G2/M cell cycle arrest and subsequent apoptosis.[4][10]

Quantitative Data Summary

The following tables summarize the effective concentrations and half-maximal inhibitory concentrations (IC50) of this compound observed in various cancer cell lines. These values provide a crucial starting point for designing in vitro experiments.

Cell LineCell TypeEffectIC50 / Effective ConcentrationCitation(s)
U251Human GlioblastomaInhibition of proliferation13.16 ± 0.95 µM[8]
U87Human GlioblastomaInhibition of proliferation11.57 ± 0.79 µM[8]
MG63Human OsteosarcomaInhibition of cell viability25.29 µM[3]
143BHuman OsteosarcomaInhibition of cell viability35.28 µM[3]
TTMedullary Thyroid CarcinomaInduction of apoptosis≥15 µM[11]
T24Invasive Bladder CancerDecrease in cell viability300 µM (at 72 hours)[12]
RT4Non-invasive Bladder CancerDecrease in cell viability300 µM (at 72 hours)[12]
U937Acute Myeloid LeukemiaReduction in cell viability>10 µM[13]
HL60Acute Myeloid LeukemiaReduction in cell viability>10 µM[13]
PC-3Prostate CancerAntiproliferative activity, ApoptosisNot specified[4]
DU-145Prostate CancerG2 checkpoint arrest, ApoptosisNot specified[4]
LNCaPProstate CancerG2 checkpoint arrest, ApoptosisNot specified[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's effects in cell culture.

Protocol 1: Cell Viability Assay (CCK-8/MTT)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Target cancer cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound hydrochloride (dissolved in DMSO or water)

  • Cell Counting Kit-8 (CCK-8) or MTT solution (5 mg/mL in PBS)

  • DMSO (for MTT assay)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.[8][14] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Common concentration ranges to test are 0, 2.5, 5, 7.5, 10, 15, 20, 30, 40, and 50 µM.[8][14] Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (e.g., DMSO at the same concentration as the highest this compound dose).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.[8]

  • Cell Viability Measurement:

    • For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1.5-4 hours at 37°C.[8]

    • For MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5] Afterwards, aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]

  • Absorbance Reading: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.[5][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This protocol is used to quantify this compound-induced apoptosis.

Materials:

  • Target cancer cell line

  • 6-well plates

  • This compound hydrochloride

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for 24-48 hours. Include a vehicle-treated control group.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells. Centrifuge the cell suspension.

  • Staining: Wash the cells with cold PBS and resuspend the pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 10 µL of PI to 100 µL of the cell suspension.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Migration and Invasion Assay (Transwell Assay)

This protocol assesses the effect of this compound on cell motility.

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Complete medium (with FBS as a chemoattractant)

  • This compound hydrochloride

  • Cotton swabs

  • Crystal violet stain (0.1%)

  • Microscope

Methodology:

  • Chamber Preparation: For the invasion assay, coat the upper surface of the Transwell inserts with diluted Matrigel and incubate at 37°C to allow for gelling. For the migration assay, no Matrigel coating is needed.

  • Cell Seeding: After treating cells with this compound for 24 hours, harvest and resuspend them in serum-free medium at a density of 5x10⁴ cells/mL. Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Chemoattraction: Add 600 µL of complete medium containing 10% FBS to the lower chamber.

  • Incubation: Incubate for 24-48 hours at 37°C.

  • Cell Removal: Carefully remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with 4% paraformaldehyde for 20 minutes, followed by staining with 0.1% crystal violet for 20 minutes.[14]

  • Cell Counting: Wash the inserts with water and allow them to dry. Count the stained cells in several random fields under a microscope.

Protocol 4: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in protein expression and phosphorylation in pathways like PI3K/AKT/mTOR.

Materials:

  • Target cancer cell line

  • This compound hydrochloride

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-AKT, total AKT, p-mTOR, total mTOR, Bcl-2, Bax, Caspase-3, GAPDH, or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection system

Methodology:

  • Cell Lysis: Treat cells with this compound for the desired time points. Lyse the cells in ice-cold RIPA buffer.[5]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[5]

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[5]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[5] Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5] Visualize the protein bands using an ECL detection system.[5]

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels, normalizing to a loading control like GAPDH or β-actin.

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its in vitro study.

Prazosin_Canonical_Pathway This compound This compound Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR blocks Gq Gq Protein Alpha1_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_release->Smooth_Muscle_Contraction PKC_activation->Smooth_Muscle_Contraction

Caption: Canonical signaling pathway of this compound as an α1-adrenergic receptor antagonist.

Caption: this compound's anti-cancer signaling pathway involving PI3K/AKT/mTOR and apoptosis.

Experimental_Workflow cluster_assays In Vitro Assays Start Start: Cell Culture Prazosin_Treatment This compound Treatment (Varying Concentrations & Times) Start->Prazosin_Treatment Cell_Viability Cell Viability (CCK-8/MTT) Prazosin_Treatment->Cell_Viability Apoptosis_Assay Apoptosis (Flow Cytometry) Prazosin_Treatment->Apoptosis_Assay Migration_Invasion Migration/Invasion (Transwell) Prazosin_Treatment->Migration_Invasion Western_Blot Protein Expression (Western Blot) Prazosin_Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Migration_Invasion->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for studying this compound's in vitro effects.

References

Application Notes and Protocols for Prazosin Administration in Animal Models for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Prazosin, a selective alpha-1 adrenergic receptor antagonist, for studying cardiovascular effects in animal models. This document includes detailed protocols for drug preparation and administration, methods for cardiovascular monitoring, and a summary of expected physiological responses.

Mechanism of Action

This compound selectively blocks alpha-1 adrenergic receptors located on vascular smooth muscle.[1] This antagonism inhibits the vasoconstrictive effects of norepinephrine, leading to vasodilation of both arterioles and veins. The subsequent reduction in peripheral vascular resistance results in a decrease in blood pressure.[1][2] Unlike non-selective alpha-blockers, this compound's high selectivity for alpha-1 over alpha-2 receptors minimizes reflex tachycardia.[1]

Signaling Pathway of this compound's Action:

Prazosin_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling NE Norepinephrine Alpha1_Receptor Alpha-1 Adrenergic Receptor NE->Alpha1_Receptor Binds to Gq_Protein Gq Protein Activation Alpha1_Receptor->Gq_Protein This compound This compound This compound->Alpha1_Receptor Blocks Vasodilation Vasodilation This compound->Vasodilation Leads to PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Ca2+ Release from SR IP3_DAG->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction

This compound's antagonism of the alpha-1 adrenergic signaling pathway.

Data Presentation: Cardiovascular Effects of this compound

The following tables summarize the quantitative effects of this compound on key cardiovascular parameters in different animal models.

Table 1: Effects of this compound on Blood Pressure and Heart Rate in Rats

Animal ModelDose and RouteChange in Mean Arterial Pressure (MAP)Change in Heart Rate (HR)Reference(s)
Conscious Normotensive Rats1 mg/kg, i.v.Immediate decreaseNon-significant increase[3]
Conscious Normotensive Rats1 mg/kg, s.c.DecreaseIncrease (Tachycardia)[4]
Spontaneously Hypertensive Rats (SHR)0.01-1 mg/kg, s.c.Graded decreaseMinimal[5]
Spontaneously Hypertensive Rats (SHR)1.0 mg/kg, p.o.Significant decreaseSignificant increase[6]
Young Spontaneously Hypertensive Rats (SHR)10 mg/kg/day, p.o. (6 weeks)DecreaseNot specified[7]

Table 2: Effects of this compound on Cardiovascular Parameters in Conscious Dogs

ParameterDose and RouteChange from BaselineReference(s)
Mean Arterial Pressure0.07 mg/kg/min, i.v. (7 min)↓ 15 ± 4%[8]
Heart Rate0.07 mg/kg/min, i.v. (7 min)↑ 28 ± 9%[8]
LV End-Diastolic Diameter0.07 mg/kg/min, i.v. (7 min)↓ 10 ± 2%[8]
LV End-Systolic Diameter0.07 mg/kg/min, i.v. (7 min)↓ 8 ± 2%[8]
Late Diastolic Coronary Resistance0.07 mg/kg/min, i.v. (7 min)↓ 22 ± 7%[8]
LV dP/dt0.07 mg/kg/min, i.v. (7 min)↓ 9 ± 4%[8]
Mean Arterial Pressure0.1 mg/kg, i.v.Slight decrease[9]
Mean Arterial Pressure1.0 mg/kg, i.v.Significant decrease[9]
Heart Rate0.1 and 1.0 mg/kg, i.v.Significant increase[9]
Cardiac Output0.1 and 1.0 mg/kg, i.v.Initial increase, followed by a reduction[9]

Experimental Protocols

3.1. This compound Stock Solution Preparation

  • Objective: To prepare a this compound stock solution for administration to animals.

  • Materials:

    • This compound hydrochloride powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Saline (0.9% NaCl) or other appropriate vehicle

    • Sterile vials

    • Vortex mixer

    • Analytical balance

  • Protocol:

    • Weigh the desired amount of this compound hydrochloride powder using an analytical balance.

    • Dissolve the powder in a small volume of DMSO to create a concentrated stock solution (e.g., 1 mg/mL).[10] Ensure complete dissolution by vortexing.

    • For final administration, dilute the DMSO stock solution with a suitable vehicle such as saline to the desired final concentration. The final concentration of DMSO should be minimized to avoid vehicle effects.

    • Store the stock solution at an appropriate temperature as recommended by the manufacturer, typically protected from light.

3.2. Administration of this compound via Oral Gavage (Rats and Mice)

  • Objective: To administer a precise dose of this compound orally.

  • Materials:

    • This compound solution

    • Appropriately sized gavage needle (18-20 gauge for mice, 16-18 gauge for rats)[11]

    • Syringe

    • Animal scale

  • Protocol:

    • Weigh the animal to determine the correct dosing volume. The maximum recommended volume is 10 ml/kg for mice and 10-20 ml/kg for rats.[11][12]

    • Restrain the animal firmly but gently, ensuring the head and neck are extended to create a straight line to the esophagus.[13]

    • Measure the appropriate length for gavage needle insertion by holding it alongside the animal from the mouth to the last rib.[13]

    • Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.[13]

    • Once the needle is in the correct position, slowly administer the this compound solution.

    • Carefully withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.[11]

3.3. Intravenous Administration of this compound (Dogs)

  • Objective: To administer this compound directly into the systemic circulation for rapid effect.

  • Materials:

    • This compound solution for injection

    • Sterile syringe and needle

    • Catheterized vein (e.g., cephalic or saphenous vein)

    • Animal restrainer

  • Protocol:

    • Properly restrain the dog.

    • Aseptically access the indwelling catheter or perform a venipuncture.

    • Administer the this compound solution slowly over a defined period (e.g., 0.07 mg/kg/min for 7 minutes as described in studies).[8]

    • Flush the catheter with sterile saline to ensure the full dose is delivered.

    • Monitor the animal closely for immediate cardiovascular responses and any adverse effects.

3.4. Measurement of Blood Pressure in Rats using the Tail-Cuff Method

  • Objective: To non-invasively measure systolic blood pressure in conscious rats.

  • Materials:

    • Tail-cuff blood pressure system (including cuff, pulse sensor, and monitor)

    • Restrainer

    • Warming chamber or lamp

  • Protocol:

    • Acclimatize the rats to the restrainer and procedure for several days before the experiment to minimize stress-induced blood pressure variations.[14]

    • Gently warm the rat's tail to a temperature of 32-35°C to dilate the caudal artery and improve signal detection.[15]

    • Place the rat in the restrainer and position the tail cuff and sensor on the proximal part of the tail.

    • Inflate and deflate the cuff according to the manufacturer's instructions.

    • Record multiple blood pressure readings and calculate the average to ensure accuracy.[16]

    • It is important to note that this method primarily measures systolic blood pressure and can be influenced by animal stress.[14]

3.5. Cardiovascular Monitoring using Telemetry

  • Objective: To continuously monitor cardiovascular parameters in conscious, freely moving animals.

  • Materials:

    • Implantable telemetry transmitter

    • Receiver and data acquisition system

    • Surgical instruments for implantation

  • Protocol:

    • Surgically implant the telemetry transmitter according to the manufacturer's instructions. This is a sterile surgical procedure requiring anesthesia and appropriate post-operative care.

    • Allow the animal to recover fully from surgery before starting the experiment.

    • The telemetry system allows for continuous, long-term monitoring of blood pressure, heart rate, and other parameters without the stress of restraint.[17][18]

    • Data is transmitted wirelessly from the implant to a receiver, providing a detailed and accurate assessment of cardiovascular function.[17][19]

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cardiovascular effects of this compound in an animal model.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Start->Animal_Acclimatization Baseline_Measurement Baseline Cardiovascular Measurement (e.g., Tail-cuff or Telemetry) Animal_Acclimatization->Baseline_Measurement Prazosin_Administration This compound Administration (Specify dose and route) Baseline_Measurement->Prazosin_Administration Post_Dose_Monitoring Post-Dose Cardiovascular Monitoring (Continuous or at specific time points) Prazosin_Administration->Post_Dose_Monitoring Data_Analysis Data Analysis and Comparison (Baseline vs. Post-dose) Post_Dose_Monitoring->Data_Analysis End End Data_Analysis->End

Typical experimental workflow for this compound studies.

References

Application Notes and Protocols for the Preparation of Prazosin Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prazosin is a quinazoline (B50416) derivative that functions as a selective, reversible antagonist of alpha-1 (α1) adrenergic receptors.[1][2][3] It is widely used in research to study the effects of α1-adrenoceptor blockade and in pharmaceutical development. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. These notes provide detailed protocols for the preparation, storage, and handling of this compound solutions for laboratory applications.

Physicochemical Properties

This compound is typically supplied as this compound Hydrochloride (C₁₉H₂₁N₅O₄·HCl), a white to tan crystalline powder.[4] Understanding its solubility and stability is essential for preparing appropriate stock and working solutions.

Data Presentation: Solubility of this compound Hydrochloride

The solubility of this compound Hydrochloride can vary depending on the solvent and pH. The following table summarizes its solubility in common laboratory solvents.

SolventSolubility (mg/mL)Molar Solubility (mM)NotesReference(s)
Water (~pH 3.5)~1.4~3.3Can be dissolved at 1 mg/mL with heat. Slightly soluble in isotonic saline.[5][6]
Methanol (B129727)6.4~15.2A common solvent for stock solutions.[4][5]
Ethanol0.84~2.0Soluble up to 5 mM.[5][7]
DMSOInconsistent DataUp to 25Reports vary from insoluble to ~3 mg/mL. Solubility may be affected by the purity of DMSO.[5][7][8]
Dimethylformamide (DMF)1.3~3.1[4][5]
0.1 N HCl + 3% SLSSufficient for Dissolution Assays-Used as a medium for in vitro dissolution studies.[9][10]
Acetic Acid Buffer (pH 4.0)Sufficient for Dissolution Assays-Used as a dissolution medium.[11]

Molecular Weight of this compound Hydrochloride: 419.9 g/mol [4]

Data Presentation: Stability and Storage Recommendations

Proper storage is crucial to maintain the integrity of this compound and its solutions.

FormStorage ConditionDurationNotesReference(s)
Powder (Solid) Room Temperature (15-30°C), Desiccated, Protected from LightAt least 2 yearsStore in well-closed, light-resistant containers.[4][5]
Aqueous/Buffer Solutions 4°C, Protected from LightUp to 24 hoursRecommended to be prepared fresh.[5]
Methanol Stock Solutions -20°C, Protected from LightNot specifiedFresh preparation is recommended for highest accuracy.[5]
DMSO Stock Solutions -80°C or -20°C1 year (-80°C), 1 month (-20°C)Aliquot to avoid repeated freeze-thaw cycles.[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound HCl Stock Solution in Methanol

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous buffers for cell culture or other in vitro assays.

Materials:

  • This compound Hydrochloride (MW: 419.9 g/mol )

  • Methanol, anhydrous

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Spatula

  • Pipettes

  • Conical tubes or cryovials for storage

Procedure:

  • Calculation: To prepare 10 mL of a 10 mM solution, calculate the required mass of this compound HCl:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.010 L × 419.9 g/mol = 41.99 mg

  • Weighing: Accurately weigh approximately 42 mg of this compound HCl powder and record the exact weight.

  • Dissolution: Transfer the weighed powder into a 10 mL volumetric flask.

  • Solubilization: Add approximately 7-8 mL of methanol to the flask. Gently swirl or vortex the flask until the powder is completely dissolved. Sonication may be used carefully if dissolution is slow.

  • Final Volume: Once dissolved, bring the solution to the 10 mL mark with methanol. Cap the flask and invert it several times to ensure homogeneity.

  • Storage: Aliquot the stock solution into light-protected tubes (e.g., amber cryovials) and store at -20°C or -80°C.[8]

Protocol 2: Preparation of a 1 mg/mL this compound HCl Stock Solution in Acidified Methanol (USP Method)

This protocol is adapted from the United States Pharmacopeia (USP) and is suitable for analytical applications like HPLC.[12]

Materials:

  • This compound Hydrochloride

  • Methanol

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Volumetric flasks (1000 mL, 500 mL, and suitable size for stock)

  • Analytical balance

Procedure:

  • Prepare "Solution A":

    • Add 300 mL of deionized water to a 1000 mL volumetric flask.

    • Carefully add 0.85 mL of concentrated HCl.

    • Dilute to the 1000 mL mark with methanol and mix well.

    • Transfer 300 mL of this solution to a 500 mL volumetric flask and dilute to the mark with methanol. Mix well. This is "Solution A".[12][13]

  • Prepare Stock Solution (0.2 mg/mL):

    • Accurately weigh the desired amount of this compound HCl (e.g., 20 mg).

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with "Solution A". This yields a 0.2 mg/mL stock solution.[12]

  • Prepare Working Solution (Example: 0.01 mg/mL):

    • Pipette 5.0 mL of the 0.2 mg/mL stock solution into a 100 mL volumetric flask.

    • Add 45.0 mL of "Solution A".

    • Dilute to the 100 mL mark with methanol and mix. This yields a 0.01 mg/mL working solution.[12][13]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_storage Storage & Dilution weigh 1. Weigh this compound HCl transfer 2. Transfer to Volumetric Flask weigh->transfer add_solvent 3. Add Solvent (e.g., Methanol) transfer->add_solvent dissolve 4. Dissolve Completely (Vortex/Sonicate) add_solvent->dissolve final_vol 5. Adjust to Final Volume dissolve->final_vol mix 6. Mix for Homogeneity final_vol->mix aliquot 7. Aliquot into Light-Protected Tubes mix->aliquot store 8. Store at -20°C or -80°C aliquot->store dilute 9. Dilute to Working Concentration in Assay Buffer store->dilute Use as Needed

Caption: Workflow for preparing and storing this compound HCl stock solutions.

This compound Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular receptor α1-Adrenergic Receptor gq Gq Protein receptor->gq activates plc Phospholipase C (PLC) gq->plc activates ip3 IP3 plc->ip3 hydrolyzes PIP2 to dag DAG ne Norepinephrine (Agonist) ne->receptor Binds & Activates This compound This compound (Antagonist) This compound->receptor Blocks pip2 PIP2 ca ↑ Intracellular Ca²⁺ ip3->ca triggers release response Physiological Response (e.g., Smooth Muscle Contraction) ca->response

Caption: this compound competitively antagonizes the α1-adrenergic receptor signaling pathway.

References

Application Notes and Protocols for the Combined Use of Prazosin and Chemogenetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The convergence of chemogenetics, particularly the use of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), with classical pharmacology offers a powerful approach to dissect the intricacies of neural circuits and their modulation by specific neurotransmitter systems. The combination of DREADDs with prazosin, a selective antagonist for α1-adrenergic receptors, provides a robust methodology for investigating the role of noradrenergic signaling within a functionally defined neuronal population.

Chemogenetic tools allow for the precise temporal control of the activity of genetically targeted neurons. For instance, the excitatory Gq-coupled DREADD (hM3Dq) can be used to increase the firing rate of a specific neuronal population upon administration of a designer ligand like Clozapine-N-Oxide (CNO) or its more recent analogs. Conversely, the inhibitory Gi-coupled DREADD (hM4Di) can be employed to silence neuronal activity.

By introducing this compound into a chemogenetic experiment, researchers can specifically block α1-adrenergic signaling downstream of the activated or inhibited neurons. This allows for the precise determination of whether the observed behavioral or physiological effects of chemogenetic manipulation are mediated by the release of norepinephrine (B1679862) and its action on α1-receptors. A primary application of this combined approach is in the study of circuits involving the locus coeruleus (LC), the principal source of norepinephrine in the brain. By expressing DREADDs in LC neurons, one can evoke widespread norepinephrine release and then use this compound to parse the specific contributions of α1-adrenoceptor activation to the resulting phenotype.

This combined strategy is particularly valuable for:

  • Elucidating the role of noradrenergic transmission in complex behaviors: By activating a specific projection and then blocking the downstream noradrenergic signal with this compound, researchers can pinpoint the necessity of α1-receptor signaling in behaviors such as fear, anxiety, arousal, and cognition.

  • Dissecting the pharmacology of neural circuits: This approach can reveal the specific receptor subtypes involved in the output of a defined neural pathway.

  • Modeling and testing therapeutic interventions: In preclinical models of disorders with a noradrenergic component, such as post-traumatic stress disorder (PTSD), this method can be used to test the hypothesis that blocking α1-receptors can ameliorate symptoms driven by the hyperactivity of specific circuits.

Data Presentation: Quantitative Parameters

The following tables provide a summary of typical quantitative parameters for in vivo experiments in rodents combining this compound and chemogenetics. These values should be optimized for specific experimental conditions.

Table 1: this compound Administration

ParameterValueSpeciesRoute of AdministrationNotes
Dose 0.1 - 2.0 mg/kgRat/MouseIntraperitoneal (i.p.), Subcutaneous (s.c.)Dose should be determined empirically. Lower doses may be sufficient for central effects.
Vehicle SalineRat/Mousei.p., s.c.Ensure this compound is fully dissolved.
Pre-treatment Time 30 - 60 minutesRat/Mousei.p., s.c.Time for this compound to reach central targets before DREADD activation.

Table 2: DREADD Ligand Administration (CNO)

ParameterValueSpeciesRoute of AdministrationNotes
Dose 1 - 5 mg/kgRat/Mousei.p., s.c., Oral gavageHigher doses may lead to off-target effects due to metabolism to clozapine. Newer ligands (e.g., JHU37160) are recommended.
Vehicle Saline, 0.5% DMSO in salineRat/Mousei.p., s.c.Vehicle should be tested alone as a control.
Time to Effect 15 - 30 minutesRat/Mousei.p., s.c.Onset of DREADD-mediated neuronal modulation.
Duration of Effect 2 - 6 hoursRat/Mousei.p., s.c.Dependent on dose and ligand metabolism.

Experimental Protocols

Protocol 1: Stereotaxic Viral Vector Delivery for DREADD Expression

This protocol describes the surgical procedure to deliver an adeno-associated virus (AAV) encoding a DREADD into a specific brain region.

Materials:

  • AAV vector (e.g., AAV-hSyn-hM3Dq-mCherry or AAV-hSyn-hM4Di-mCherry)

  • Stereotaxic apparatus

  • Anesthesia machine (isoflurane)

  • Surgical drill

  • Nanoliter injection system (e.g., Nanoject)

  • Glass micropipettes

  • Suturing material

  • Analgesics and antibiotics

Procedure:

  • Anesthesia and Stereotaxic Mounting: Anesthetize the animal (e.g., mouse or rat) with isoflurane (B1672236) and securely mount it in a stereotaxic frame. Apply eye ointment to prevent corneal drying.

  • Surgical Preparation: Shave the scalp and sterilize the area with betadine and ethanol. Make a midline incision to expose the skull.

  • Craniotomy: Using a stereotaxic atlas, determine the coordinates for the target brain region. Mark the location on the skull and perform a small craniotomy using a surgical drill.

  • Viral Injection: Load a glass micropipette with the AAV vector. Slowly lower the pipette to the target coordinates. Infuse the virus at a slow rate (e.g., 100 nL/minute) to a total volume of 200-500 nL.

  • Pipette Retraction and Wound Closure: Leave the pipette in place for 5-10 minutes post-injection to allow for diffusion and prevent backflow. Slowly retract the pipette. Suture the incision.

  • Post-operative Care: Administer analgesics and antibiotics as per institutional guidelines. Allow 3-4 weeks for robust DREADD expression before behavioral or physiological experiments.

Protocol 2: Combined this compound and DREADD Activation for Behavioral Testing

This protocol outlines a typical behavioral experiment to investigate the role of α1-adrenergic receptors in a DREADD-mediated behavioral change.

Materials:

  • DREADD-expressing animal

  • This compound hydrochloride

  • DREADD ligand (e.g., CNO or JHU37160)

  • Appropriate vehicles

  • Behavioral apparatus (e.g., open field, elevated plus maze)

  • Video tracking software

Procedure:

  • Habituation: Habituate the animals to the experimental room and handling for several days prior to testing. Habituate them to the behavioral apparatus as required by the specific assay.

  • Experimental Groups: A robust experimental design will include the following groups:

    • Control Virus + Vehicle + Vehicle

    • Control Virus + this compound + Vehicle

    • Control Virus + Vehicle + DREADD Ligand

    • DREADD Virus + Vehicle + Vehicle

    • DREADD Virus + this compound + Vehicle

    • DREADD Virus + Vehicle + DREADD Ligand

    • DREADD Virus + this compound + DREADD Ligand

  • Drug Administration:

    • Administer this compound (or its vehicle) via i.p. or s.c. injection.

    • Wait for the pre-treatment period (e.g., 30 minutes).

    • Administer the DREADD ligand (or its vehicle) via i.p. or s.c. injection.

  • Behavioral Testing:

    • After the appropriate delay for the DREADD ligand to take effect (e.g., 20-30 minutes), place the animal in the behavioral apparatus.

    • Record the behavioral session for a predetermined duration.

  • Data Analysis: Analyze the recorded behavior using video tracking software or manual scoring. Compare the outcomes between the different experimental groups using appropriate statistical tests (e.g., ANOVA).

Mandatory Visualizations

Signaling Pathways

hM3Dq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CNO CNO / JHU37160 hM3Dq hM3Dq (Gq-DREADD) CNO->hM3Dq activates Gq Gq hM3Dq->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Depolarization Neuronal Depolarization & Increased Firing PKC->Depolarization contributes to Ca_release->Depolarization leads to

Caption: Signaling pathway of the excitatory hM3Dq DREADD.

hM4Di_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CNO CNO / JHU37160 hM4Di hM4Di (Gi-DREADD) CNO->hM4Di activates Gi Gi hM4Di->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits GIRK GIRK Channel Gi->GIRK activates cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization & Decreased Firing GIRK->Hyperpolarization causes K⁺ efflux cAMP->Hyperpolarization contributes to

Caption: Signaling pathway of the inhibitory hM4Di DREADD.

Prazosin_Interaction_Workflow cluster_experiment Experimental Logic DREADD_Activation Chemogenetic Activation of Noradrenergic Neurons (e.g., hM3Dq in Locus Coeruleus) NE_Release Norepinephrine (NE) Release DREADD_Activation->NE_Release Alpha1_Receptor α1-Adrenergic Receptor NE_Release->Alpha1_Receptor activates Downstream_Effect Downstream Neuronal Activity & Behavioral Output Alpha1_Receptor->Downstream_Effect This compound This compound This compound->Alpha1_Receptor blocks

Caption: Logic of this compound use with chemogenetics.

Experimental Workflow

Experimental_Workflow A Step 1: Stereotaxic Surgery (AAV-DREADD Injection) B Step 2: Post-Surgical Recovery & DREADD Expression (3-4 Weeks) A->B C Step 3: Behavioral Habituation B->C D Step 4: Drug Administration (this compound or Vehicle) C->D E Pre-treatment Interval (30-60 min) D->E F Step 5: DREADD Ligand Admin. (CNO or Vehicle) E->F G Ligand Incubation (20-30 min) F->G H Step 6: Behavioral/Physiological Recording G->H I Step 7: Data Analysis H->I J Step 8: Histological Verification I->J

Caption: A typical experimental workflow.

Prazosin as a Control Compound in Drug Screening Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prazosin is a quinazoline (B50416) derivative that acts as a potent and selective antagonist of alpha-1 adrenergic receptors.[1] Its high affinity and selectivity for these receptors make it an invaluable tool in pharmacological research and drug discovery, particularly as a reference or control compound in screening assays for novel alpha-1 adrenoceptor modulators.[2] Alpha-1 adrenergic receptors, which include the α1A, α1B, and α1D subtypes, are G protein-coupled receptors (GPCRs) that play a crucial role in various physiological processes, most notably in the regulation of smooth muscle contraction and blood pressure.[3] This document provides detailed application notes, experimental protocols, and pharmacological data to guide researchers in effectively utilizing this compound as a control compound in drug screening assays.

Mechanism of Action: Alpha-1 Adrenergic Receptor Signaling

Alpha-1 adrenergic receptors are coupled to the Gq/11 family of G proteins.[4] Upon binding of endogenous catecholamines such as norepinephrine (B1679862) and epinephrine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic calcium, along with the activation of protein kinase C (PKC) by DAG, leads to a cascade of downstream cellular responses, including smooth muscle contraction.[3] this compound competitively antagonizes the binding of agonists to the alpha-1 adrenergic receptor, thereby inhibiting this signaling pathway.[1]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum A1AR α1-Adrenergic Receptor Gq Gq Protein A1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Muscle Contraction) PKC->Response Leads to Ca_ER Ca²⁺ Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Ca_cyto->Response Leads to IP3R->Ca_ER Opens Agonist Norepinephrine/ Epinephrine Agonist->A1AR Binds This compound This compound (Antagonist) This compound->A1AR Blocks

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

Data Presentation: Pharmacological Properties of this compound and Comparators

This compound exhibits high affinity for all three alpha-1 adrenergic receptor subtypes. Its pharmacological profile makes it a suitable non-subtype-selective antagonist control. The following tables summarize the binding affinities (Ki) and functional potencies (pA2/pKb/IC50) of this compound and other commonly used alpha-1 antagonists.

Table 1: Comparative Binding Affinities (Ki, nM) of Alpha-1 Adrenergic Antagonists

Compoundα1A-AR (Ki, nM)α1B-AR (Ki, nM)α1D-AR (Ki, nM)SpeciesReference(s)
This compound 0.13 - 1.00.06 - 0.620.06 - 0.38Human, Rat[1]
Tamsulosin~0.3 - 2.5~5 - 15~0.5 - 3.0Human, Rat[5][6]
Alfuzosin~5 - 10~5 - 15~5 - 10Human[5][6]
Doxazosin~1 - 5~1 - 5~1 - 5Human, Rat[5][6]

Table 2: Comparative Functional Potencies of Alpha-1 Adrenergic Antagonists

CompoundTissue/Cell LineAgonistParameterValueReference(s)
This compound Human ProstateNorepinephrinepKb8.59[7]
Human Mesenteric ArteryNorepinephrinepKb9.01[7]
Rat AortaPhenylephrinepA2~7.9 - 9.14[1]
Norepinephrine-stimulated Ca2+ efflux-IC500.15 nM[1]
TamsulosinHuman ProstateNorepinephrinepKb9.64[7]
AlfuzosinHuman ProstateNorepinephrinepKb-[6]
DoxazosinHuman Prostate---[6]

Experimental Protocols

This compound is an ideal control for validating assay performance and quantifying the potency of test compounds. Below are detailed protocols for two common drug screening assays targeting alpha-1 adrenergic receptors.

Protocol 1: Radioligand Binding Assay

This assay measures the affinity of a test compound by its ability to compete with a radiolabeled ligand (e.g., [3H]-prazosin) for binding to the alpha-1 adrenergic receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the desired human alpha-1 adrenergic receptor subtype (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]-prazosin.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • This compound (for non-specific binding determination).

  • Test compounds.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or a high concentration of unlabeled this compound (e.g., 10 µM, for non-specific binding).

    • 50 µL of various concentrations of the test compound or vehicle.

    • 50 µL of [3H]-prazosin at a concentration near its Kd.

    • 100 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Flux Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled alpha-1 adrenergic receptors. This compound is used as a control antagonist to inhibit the agonist-induced calcium response.

Materials:

  • Cells stably expressing the desired human alpha-1 adrenergic receptor subtype (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Probenecid (B1678239) (to prevent dye leakage).

  • Norepinephrine or another suitable agonist.

  • This compound (as a control antagonist).

  • Test compounds.

  • 384-well black-walled, clear-bottom microplates.

  • A fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the cells into 384-well plates and culture overnight to form a monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Assay Execution:

    • Place the cell plate into the fluorescence plate reader.

    • Add the test compounds or this compound to the appropriate wells and incubate for a specified pre-incubation time (e.g., 15-30 minutes).

    • Initiate a kinetic reading of fluorescence to establish a stable baseline.

    • Inject the agonist (e.g., norepinephrine at a pre-determined EC80 concentration) into the wells.

    • Continue to record the fluorescence signal for 1-3 minutes to capture the peak calcium mobilization.

  • Data Analysis:

    • The change in fluorescence (peak signal - baseline) is proportional to the increase in intracellular calcium.

    • For antagonists, calculate the percentage of inhibition of the agonist response.

    • Plot the percent inhibition against the log concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC50 value.

High-Throughput Screening (HTS) Workflow

This compound serves as an essential positive control in HTS campaigns to identify novel alpha-1 adrenergic receptor antagonists. A typical workflow is outlined below.

HTS_Workflow cluster_preparation Assay Preparation cluster_screening Primary Screening cluster_confirmation Hit Confirmation & Follow-up Compound_Library Compound Library (e.g., 10,000s of compounds) Assay_Plates Prepare Assay Plates (e.g., 384-well format) Compound_Library->Assay_Plates Primary_Screen Primary HTS (Single concentration) Assay_Plates->Primary_Screen Controls Controls: - this compound (Positive) - Vehicle (Negative) - Agonist only (Max signal) Controls->Assay_Plates Data_Acquisition Automated Data Acquisition (e.g., FLIPR) Primary_Screen->Data_Acquisition Hit_Identification Hit Identification (% Inhibition > Threshold) Data_Acquisition->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 determination) Hit_Identification->Dose_Response Confirmed Hits Selectivity_Assay Selectivity & Specificity Assays (e.g., other receptors) Dose_Response->Selectivity_Assay Lead_Optimization Lead Optimization Selectivity_Assay->Lead_Optimization

Caption: High-Throughput Screening Workflow for Alpha-1 Antagonists.

Conclusion

This compound's well-characterized pharmacology as a potent and selective alpha-1 adrenergic receptor antagonist makes it an indispensable tool for in vitro drug screening assays. Its use as a control compound ensures the reliability and validity of screening data, facilitating the identification and characterization of novel modulators of the alpha-1 adrenergic system. The protocols and data presented in these application notes provide a comprehensive resource for researchers to effectively incorporate this compound into their drug discovery workflows.

References

Prazosin for Studying Urinary Function in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of prazosin, a selective alpha-1 adrenergic receptor antagonist, in preclinical animal models to study urinary function. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows.

Introduction

This compound is a well-established pharmacological tool for investigating the role of the sympathetic nervous system in the regulation of the lower urinary tract (LUT). By selectively blocking alpha-1 adrenergic receptors, this compound induces smooth muscle relaxation in the bladder neck, urethra, and prostate.[1][2][3] This mechanism of action makes it a valuable compound for studying conditions such as benign prostatic hyperplasia (BPH), bladder outlet obstruction (BOO), and lower urinary tract symptoms (LUTS) in various animal models.[4][5] The alpha-1A adrenergic receptor subtype is predominantly expressed in the prostate, bladder neck, and urethra, making it a key target for therapeutic intervention in these conditions.[2][6]

Mechanism of Action: Alpha-1 Adrenergic Receptor Antagonism

This compound functions as a competitive antagonist at postsynaptic alpha-1 adrenergic receptors.[1][2] In the lower urinary tract, sympathetic nerve terminals release norepinephrine, which binds to alpha-1 adrenergic receptors on smooth muscle cells. This binding activates the Gq protein-coupled receptor pathway, leading to an increase in intracellular inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the release of calcium from intracellular stores and an influx of extracellular calcium, causing smooth muscle contraction.[5] this compound blocks this pathway, leading to smooth muscle relaxation, reduced urethral resistance, and improved urinary flow.[1][4]

cluster_neuron Sympathetic Neuron cluster_muscle Smooth Muscle Cell NE Norepinephrine AR Alpha-1 Adrenergic Receptor NE->AR binds Gq Gq Protein AR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca releases DAG->Ca influx Contraction Smooth Muscle Contraction Ca->Contraction induces This compound This compound This compound->AR blocks

Alpha-1 adrenergic signaling pathway in LUT smooth muscle.

Animal Models

Several animal models are commonly used to study the effects of this compound on urinary function.

  • Rat Models:

    • Normal Rats (Sprague-Dawley, Wistar): Used to study the fundamental effects of this compound on urodynamics in a healthy system.[7][8]

    • Spontaneously Hypertensive Rats (SHR): These rats exhibit increased afferent nerve activity from the LUT and are a model for studying bladder overactivity and storage symptoms.[9]

    • Bladder Outlet Obstruction (BOO) Model: Surgically induced obstruction of the urethra mimics conditions like BPH. This model is used to evaluate the efficacy of this compound in improving voiding function.[10]

  • Dog Models (Beagle): Beagles are often used for urethral pressure profilometry studies due to their suitable size and anatomy. These studies help in understanding the effects of this compound on urethral tone.[4][11]

  • Cat Models: While used to study urethral obstruction, the efficacy of this compound in this model is debated, with some studies suggesting it may not be beneficial or could even increase the rate of recurrent obstruction.[12][13][14]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on various urodynamic parameters in different animal models.

Table 1: Effects of this compound on Urodynamic Parameters in Rats

Animal ModelThis compound Dose & RouteParameterControl/BaselineThis compound Treated% ChangeReference
Sprague-Dawley30 µg/kg, IPMicturition Frequency (voids/hr)1.99 ± 0.440.53 ± 0.08↓ 73.4%[7]
Sprague-Dawley30 µg/kg, IPMax. Detrusor Pressure (Pdetmax)Not specifiedSignificant Decrease-[7]
Sprague-Dawley30 µg/kg, IPUrethral Opening Pressure (Puo)Not specifiedSignificant Decrease-[7]
Spontaneously Hypertensive0.12 mg/kg/day, SC (4 weeks)Micturition Interval (min)2.36 ± 0.004.07 ± 0.58↑ 72.5%[9]
Spontaneously Hypertensive0.12 mg/kg/day, SC (4 weeks)Bladder CapacityDecreased vs WKYSignificantly Increased-[9]
Bladder Outlet Obstruction0.12 mg/kg/day, SC (2 weeks)Micturition IntervalShortened vs ShamLengthened-[3]
Sprague-Dawley1.56 mg/kg, POMicturition Pressure (MP)Not specifiedDecreased-[8]
Sprague-Dawley1.56 mg/kg, POBladder Volume Capacity (BVC)Not specifiedNo effect-[8]

Table 2: Effects of this compound on Urodynamic Parameters in Dogs

Animal ModelThis compound Dose & RouteParameterControl/BaselineThis compound Treated% ChangeReference
Beagle0.025 mg/kg, IVMaximal Urethral PressureNot specifiedSignificantly Decreased-[4][11]
Beagle0.025 mg/kg, IVMaximal Urethral Closure PressureNot specifiedSignificantly Decreased-[4][11]

Experimental Protocols

Protocol 1: In Vivo Cystometry in Rats

This protocol is adapted for studying the effects of this compound on bladder function in conscious or anesthetized rats.

cluster_pre Pre-Experiment cluster_exp Experiment Day A1 Animal Acclimatization (1 week) A2 Bladder Catheter Implantation (Suprapubic or Transurethral) A1->A2 A3 Post-operative Recovery (3-7 days) A2->A3 B1 Place rat in metabolic cage B2 Connect catheter to infusion pump and pressure transducer B1->B2 B3 Record baseline cystometry (continuous saline infusion) B2->B3 B4 Administer this compound (e.g., 30 µg/kg IP or 0.12 mg/kg/day SC) B3->B4 B5 Record post-treatment cystometry B4->B5 B6 Data Analysis B5->B6

Workflow for in vivo cystometry in rats.

Methodology:

  • Animal Preparation:

    • Acclimatize male Sprague-Dawley rats (250-300g) for at least one week.

    • Surgically implant a bladder catheter. For chronic studies, a suprapubic catheter is often preferred to minimize urethral irritation.[15][16] The catheter is exteriorized and secured at the back of the neck.

    • Allow a recovery period of 3-7 days.

  • Cystometry Procedure:

    • On the day of the experiment, place the conscious, freely moving rat in a metabolic cage that allows for urine collection.

    • Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump via a 3-way stopcock.

    • Begin continuous infusion of sterile saline at a constant rate (e.g., 0.04-0.22 ml/min).[7]

    • Record intravesical pressure to obtain baseline urodynamic parameters, including bladder capacity, micturition pressure, micturition interval, and residual volume.

    • Administer this compound via the desired route (e.g., intraperitoneal injection for acute effects, or subcutaneous osmotic pump for chronic studies).[7][9]

    • Continue recording urodynamic parameters for a specified period to assess the effects of this compound.

  • Data Analysis:

    • Analyze the cystometrograms to quantify changes in the measured parameters before and after this compound administration.

    • Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed effects.

Protocol 2: Bladder Outlet Obstruction (BOO) in Rats

This protocol describes the creation of a BOO model to simulate conditions like BPH and subsequently test the efficacy of this compound.

Methodology:

  • Surgical Procedure:

    • Anesthetize male Sprague-Dawley rats.

    • Make a lower abdominal midline incision to expose the bladder and proximal urethra.

    • Create a partial obstruction by placing a ligature (e.g., 4-0 silk) around the urethra, often over a rod of a specific diameter (e.g., 0.9-1.2 mm) which is then removed to ensure a standardized degree of constriction.[4]

    • Alternatively, a non-invasive method using a guidewire and external ligature at the base of the penis can be employed.[4]

    • Close the incision in layers. Sham-operated animals undergo the same procedure without the ligature placement.

  • Post-Operative Care and Treatment:

    • Provide appropriate post-operative analgesia and care.

    • Allow the obstruction to establish for a period of 2-4 weeks, during which bladder hypertrophy and dysfunction develop.[3][10]

    • Initiate treatment with this compound (e.g., 0.12 mg/kg/day via a subcutaneously implanted osmotic pump) or vehicle.[3]

  • Evaluation of Urinary Function:

    • After the treatment period (e.g., 2 weeks), perform in vivo cystometry as described in Protocol 1 to assess changes in bladder function.[3]

    • At the end of the study, euthanize the animals and harvest the bladders for histological analysis to assess for hypertrophy and fibrosis.

Protocol 3: Urethral Pressure Profilometry (UPP) in Dogs

This protocol is for measuring the effect of this compound on urethral tone in male Beagle dogs.

C1 Position non-sedated male Beagle dog in lateral recumbency C2 Insert dual-lumen urethral catheter C1->C2 C3 Perform baseline UPP measurement (saline perfusion and catheter withdrawal) C2->C3 C4 Administer this compound IV (0.025 mg/kg) C3->C4 C5 Perform UPP at T=10, 20, 40 min post-injection C4->C5 C6 Monitor hemodynamic parameters (Blood Pressure, Heart Rate) C4->C6 C7 Analyze UPP traces for MUP and MUCP C5->C7

Workflow for Urethral Pressure Profilometry in dogs.

Methodology:

  • Animal Preparation:

    • Use healthy, non-sedated male Beagle dogs.

    • Place the dog in lateral recumbency.

  • UPP Procedure:

    • A dual-lumen catheter is inserted into the urethra and advanced into the bladder.

    • The bladder is emptied, and the catheter is connected to a perfusion pump and a pressure transducer.

    • Saline is perfused at a constant rate as the catheter is withdrawn at a controlled speed.

    • Record a baseline UPP trace.

    • Administer this compound intravenously (0.025 mg/kg) over 2 minutes.[4]

    • Repeat the UPP measurements at specific time points after drug administration (e.g., 10, 20, and 40 minutes).[4]

    • Simultaneously monitor cardiovascular parameters such as blood pressure and heart rate.

  • Data Analysis:

    • Analyze the UPP traces to determine the maximal urethral pressure (MUP) and maximal urethral closure pressure (MUCP).

    • Compare the post-treatment values to the baseline to quantify the effect of this compound on urethral tone.

Conclusion

This compound is an indispensable tool for the preclinical investigation of urinary tract physiology and pathology. The protocols and data presented here provide a framework for researchers to design and execute robust studies to evaluate the role of alpha-1 adrenergic receptors in urinary function and to assess the potential of novel therapeutics for LUTS and related disorders. Careful selection of the animal model and experimental protocol is crucial for obtaining clinically relevant and translatable results.

References

Troubleshooting & Optimization

Prazosin Stability in Solution: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Prazosin in solution for long-term experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound hydrochloride's solubility varies across different solvents. For stock solutions, methanol (B129727) and DMSO are commonly used. This compound hydrochloride is soluble in methanol at approximately 6.4 mg/mL and in DMSO at 25 mg/mL.[1] It has limited solubility in water (about 1.4 mg/mL) and ethanol (B145695) (0.84 mg/mL).[1] For specific experimental needs, such as cell culture, it's crucial to consider the tolerance of the biological system to the chosen solvent.

Q2: How should I store this compound solutions for long-term experiments?

A2: this compound solutions should be protected from light.[1][2] For short-term storage, solutions in Tris-HCl buffer (pH 7.4) have been stored at 4°C for one day.[1] As a general recommendation, it is best to prepare solutions fresh.[1] If storage is necessary, it should be in tightly sealed, light-resistant containers at room temperature (20°C to 25°C) or refrigerated, depending on the solvent and desired duration.[3][4] this compound hydrochloride as a solid should be stored desiccated at room temperature and protected from light, where it is stable for at least two years.[1]

Q3: Is this compound susceptible to degradation in solution? What are the primary degradation factors?

A3: Yes, this compound is susceptible to degradation under various conditions. The primary factors include:

  • pH: this compound is highly degraded under hydrolytic stress, particularly in acidic and alkaline conditions.[5][6] Acidic conditions (pH below its pKa of 6.5) appear to enhance degradation.[7]

  • Light: this compound is known to be photodegradable.[8][9] Exposure to UV-visible light can cause significant degradation, often resulting in a color change to orange.[8] Therefore, solutions must be protected from light.[2][10]

  • Oxidation: The compound is susceptible to oxidative stress. Studies have shown degradation when exposed to hydrogen peroxide.[5]

  • Temperature: Thermal degradation can occur, especially at elevated temperatures.[5]

Q4: What are the known degradation products of this compound?

A4: Under acidic and alkaline hydrolysis, this compound can degrade into products such as 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline and 2-furoic acid.[5][6] The presence of these and other impurities can arise during manufacturing or as degradation products over time.[11]

Q5: How long can I expect my this compound solution to be stable for cell culture or animal studies?

A5: The stability of a this compound solution is highly dependent on the solvent, concentration, pH, and storage conditions. For aqueous solutions used in cell culture, it is strongly recommended to prepare them fresh before each experiment. A study using a UV spectrophotometric method found that solutions in phosphate (B84403) buffer pH 7.4 were stable for 48 hours with less than a 2% change in absorbance.[12] For animal studies, where solutions might be prepared in larger batches, it is crucial to ensure sterility and protect the solution from light. If not used immediately, refrigerated storage in a sealed, light-protected container is advisable, but the stability duration should be validated.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound solutions.

Problem Potential Cause Recommended Solution
Loss of biological effect over the course of a long-term experiment. This compound degradation in the experimental medium or stock solution.Prepare fresh this compound solutions from solid material before each experiment. If using a stock solution, verify its preparation date and storage conditions. Protect all solutions from light. Consider performing a stability check of this compound in your specific experimental medium under incubation conditions.
Precipitate forms in the this compound solution upon storage or dilution. Poor solubility, solvent evaporation, or temperature fluctuation. This compound hydrochloride can convert to a less soluble hydrate (B1144303) form in aqueous solutions.[8]Confirm that the concentration does not exceed the solubility limit in the chosen solvent. The application of heat may help dissolve the compound in deionized water.[1] Prepare a new solution, ensuring the container is tightly sealed. If diluting an organic stock into an aqueous buffer, ensure the final organic solvent concentration is low and does not cause precipitation.
The solution has turned yellow or orange. Photodegradation.[8]Discard the solution immediately. Prepare a fresh solution using a light-resistant container (e.g., amber vial) and protect it from light at all times by wrapping it in aluminum foil.
Inconsistent or unexpected results between experimental batches. Inconsistent this compound concentration due to degradation or improper solution preparation.Standardize the solution preparation protocol. Always use fresh solutions or solutions that have been stored under validated stable conditions. Use an analytical method like HPLC to confirm the concentration and purity of the stock solution before use.[13][14]

Quantitative Data Summary

Table 1: Solubility of this compound Hydrochloride in Various Solvents

SolventApproximate Solubility (mg/mL)Reference
Water (pH ~3.5)1.4[1]
Methanol6.4[1]
Ethanol0.84[1]
DMSO25
Dimethylformamide1.3[1]
Chloroform0.041[1]
Acetone0.0072[1]

Table 2: Summary of this compound Stability Under Forced Degradation Conditions

Stress ConditionParametersObservationReference
Acidic Hydrolysis0.1N HCl at 80°C for 10 hoursSignificant degradation[5]
Alkaline Hydrolysis0.1N NaOH at 80°C for 20 minutesSignificant degradation[5]
Oxidative Stress3% and 30% H₂O₂ at room temperatureDegradation observed[5]
Photolytic DegradationSunlight exposure for 3 daysSignificant degradation[5][8]
Thermal Degradation60°C for 3 daysDegradation observed[5]

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Stock Solution (e.g., 10 mM in DMSO)

  • Calculate Mass: Based on the molecular weight of this compound HCl (419.87 g/mol ), calculate the mass required for your desired volume and concentration. Example: For 1 mL of a 10 mM stock, weigh out 4.1987 mg.

  • Weighing: Accurately weigh the calculated amount of this compound HCl powder in a suitable container.

  • Dissolution: Add the desired volume of high-purity DMSO to the powder.

  • Mixing: Vortex or sonicate the solution until the this compound HCl is completely dissolved.

  • Storage: Store the stock solution in small aliquots in amber vials or cryotubes wrapped in aluminum foil at -20°C or -80°C to minimize freeze-thaw cycles and light exposure.

Protocol 2: General Methodology for Stability Testing by HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately determining the concentration of this compound and detecting its degradation products.[13][14]

  • System: An HPLC system equipped with a UV detector is required.

  • Column: A reversed-phase C18 column is commonly used.[5][13]

  • Mobile Phase: A typical mobile phase for this compound analysis consists of a mixture of water, acetonitrile, methanol, glacial acetic acid, and diethylamine.[13][14] An example composition is water/acetonitrile/methanol/glacial acetic acid/diethylamine (25:35:40:1:0.017).[13]

  • Detection: Detection is typically performed at a wavelength of 254 nm.[5][13]

  • Procedure: a. Prepare a standard curve using known concentrations of a this compound reference standard. b. Prepare your this compound solution to be tested and store it under the desired experimental conditions (e.g., specific temperature, light exposure, duration). c. At specified time points, take an aliquot of the solution, dilute it to fall within the range of the standard curve, and inject it into the HPLC system. d. Analyze the resulting chromatogram. The peak area of this compound is used to quantify its concentration relative to the standard curve. The appearance of new peaks indicates the formation of degradation products.

Visualizations

Prazosin_Degradation_Pathway cluster_stress Stress Conditions This compound This compound Degradation_Products 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline 2-furoic acid This compound->Degradation_Products Degradation Acid_Hydrolysis Acidic Hydrolysis Acid_Hydrolysis->this compound Alkaline_Hydrolysis Alkaline Hydrolysis Alkaline_Hydrolysis->this compound

This compound Degradation Pathway

Stability_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis Prep Prepare this compound Solution Store Store under Test Conditions (e.g., 4°C, protected from light) Prep->Store Sample Collect Aliquots at Time Points (T=0, T=24h, T=48h...) Store->Sample Analyze Analyze by Stability- Indicating HPLC Sample->Analyze Report Quantify this compound & Detect Degradation Products Analyze->Report

Workflow for this compound Stability Assessment

Troubleshooting_Logic Start Unexpected Experimental Results Observed Check_Solution Was the solution prepared fresh? Start->Check_Solution Check_Storage Was the solution protected from light? Check_Solution->Check_Storage Yes Action_Fresh Action: Prepare a fresh solution for each experiment. Check_Solution->Action_Fresh No Check_Precipitate Is there visible precipitate or discoloration? Check_Storage->Check_Precipitate Yes Action_Protect Action: Store in amber vials or wrap in foil. Check_Storage->Action_Protect No Action_Discard Action: Discard solution. Re-prepare, ensuring solubility limits are not exceeded. Check_Precipitate->Action_Discard Yes Action_Validate Action: Validate stability under specific experimental conditions using HPLC. Check_Precipitate->Action_Validate No

Troubleshooting this compound Stability Issues

References

Technical Support Center: Prazosin In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide addresses common questions and troubleshooting scenarios related to the potential off-target effects of Prazosin in in vivo research. This compound is a potent and selective α1-adrenergic receptor antagonist, but like many small molecule inhibitors, it can exhibit effects independent of its primary target, which can lead to complex or unexpected experimental outcomes.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My in vivo results with this compound don't align with a simple α1-adrenergic blockade. What could be the cause?

A1: While this compound is a selective α1-antagonist, unexpected results can arise from its known off-target effects.[1][3] The most well-documented of these is the inhibition of cyclic nucleotide phosphodiesterases (PDEs).[4] This inhibition leads to an increase in intracellular levels of cyclic AMP (cAMP) and/or cyclic GMP (cGMP), which can trigger signaling cascades that might confound or even oppose the effects of α1-blockade.[4] Additionally, another study has shown that in glioblastoma cells, this compound can induce apoptosis independently of adrenergic receptors through a PKCδ-dependent inhibition of the AKT pathway.[5]

Q2: What are the primary molecular off-targets for this compound?

A2: The principal off-target identified for this compound is the family of phosphodiesterase (PDE) enzymes.[4] this compound, a quinazoline (B50416) derivative, has been shown to inhibit PDE activity, leading to an accumulation of cAMP in vascular smooth muscle.[4][6] Another identified off-target pathway, observed in cancer models, involves the activation of PKCδ and subsequent inhibition of AKT signaling.[5]

Q3: How can I differentiate between on-target α1-adrenergic effects and off-target effects in my experiment?

A3: Distinguishing between on-target and off-target effects is critical for data interpretation. Here are several strategies:

  • Use a Structurally Different α1-Antagonist: Employ another selective α1-antagonist with a different chemical structure that is not known to inhibit PDEs (e.g., tamsulosin, alfuzosin).[7][8] If the observed effect persists with this compound but not with the alternative antagonist, it is likely an off-target effect of this compound.

  • Directly Modulate the Off-Target Pathway: Use a direct PDE inhibitor (like sildenafil (B151) or tadalafil) as a positive control to see if it phenocopies the effects observed with this compound.[7][9]

  • Rescue Experiments: Attempt to reverse the this compound effect by activating the α1-adrenergic pathway with a selective agonist (e.g., phenylephrine), assuming it doesn't interfere with the off-target pathway.

  • Measure Downstream Signals: Directly measure cAMP or cGMP levels in tissues from your experimental animals to confirm PDE inhibition.

Q4: Are there any known off-target effects of this compound in the central nervous system (CNS)?

A4: Yes, this compound can cross the blood-brain barrier.[6] Its use in treating PTSD-related nightmares is attributed to its α1-antagonism in the CNS.[2][6] However, the potential for off-target effects, such as PDE inhibition within CNS cells, should be considered when interpreting neurobehavioral data, as cAMP and cGMP are crucial second messengers in neuronal function.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Troubleshooting Steps & Recommended Controls
Unexpected Vasodilation or Hypotension This compound's on-target α1-blockade causes vasodilation. However, off-target PDE inhibition can also increase cGMP in vascular smooth muscle, leading to further vasodilation, potentially confounding dose-response studies.[2][4]1. Control Drug: Use a non-quinazoline α1-blocker like tamsulosin, which has a lower propensity for PDE inhibition.[8]2. Positive Control: Administer a selective PDE5 inhibitor (e.g., sildenafil) to characterize the cGMP-mediated vasodilation component.3. Biochemical Assay: Measure cGMP levels in aortic or other vascular tissue samples from treated animals.
Anomalous Cardiac Effects While α1-blockade is the primary mechanism, altered intracellular cAMP/cGMP levels due to PDE inhibition could modulate cardiac myocyte function in unexpected ways.[4] this compound has been noted to have antiarrhythmic effects.[10]1. Ex Vivo Analysis: Isolate cardiomyocytes from this compound-treated animals and measure cAMP levels and contractility.2. Alternative Antagonist: Compare cardiac functional data (e.g., ECG, echocardiography) between animals treated with this compound and those treated with a different α1-blocker.
Unexplained Apoptosis in Cell Culture or Tissue In specific cell types, such as glioblastoma cells, this compound can induce apoptosis via a PKCδ-dependent inhibition of the AKT pathway, which is independent of its α1-adrenergic antagonism.[5]1. Pathway Analysis: Perform Western blotting on tissue lysates for key proteins in the AKT pathway (e.g., phospho-AKT, total AKT) and apoptosis markers (e.g., cleaved caspase-3).2. Receptor Knockdown: Use siRNA or shRNA to knock down the α1-adrenergic receptor in a relevant cell line. If this compound still induces apoptosis, the effect is off-target.
Contradictory Behavioral Phenotypes CNS effects of this compound are complex. A behavioral outcome may result from a combination of on-target α1-blockade in specific brain regions and off-target modulation of cAMP/cGMP signaling, which is critical for neuronal plasticity and function.1. Pharmacological Controls: Compare the behavioral effects of this compound to those of a brain-penetrant PDE inhibitor and a non-PDE-inhibiting α1-blocker.2. Regional Analysis: After behavioral testing, collect brain tissue from relevant regions (e.g., prefrontal cortex, amygdala) and measure cAMP/cGMP levels.

Quantitative Data Summary

The following table summarizes the binding affinities and potency of this compound for its on-target receptor. Publicly available, high-quality IC50 or Ki values for this compound against specific PDE subtypes in vivo are limited; however, its functional effect on PDE activity has been established.[4]

Target Ligand Parameter Value Tissue/System
α1-Adrenergic Receptor[3H]-PrazosinKd (pM)155.9 ± 8.0Isolated Rat Myocardial Cells[11]
α1-Adrenergic ReceptorThis compoundpKi9.4 ± 0.1Rat Tail Artery Segments[12]
α1-Adrenergic Receptors[3H]-PrazosinBmax (fmol/mg protein)76.7 ± 11.1Isolated Rat Myocardial Cells[11]

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates stronger binding affinity.

Experimental Protocols

Protocol 1: Assessing Off-Target PDE Inhibition via cAMP/cGMP Measurement

Objective: To determine if this compound administration leads to an increase in cyclic nucleotides in a target tissue, which is indicative of PDE inhibition.

Methodology:

  • Animal Treatment: Administer this compound or vehicle control to experimental animals (in vivo) at the desired dose and time course. Include a positive control group treated with a known PDE inhibitor (e.g., IBMX or a specific PDE inhibitor).

  • Tissue Collection: At the experimental endpoint, euthanize animals and rapidly excise the tissue of interest (e.g., aorta, heart, brain region). Immediately freeze the tissue in liquid nitrogen to halt enzymatic activity.

  • Tissue Homogenization: Homogenize the frozen tissue in a lysis buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to prevent cyclic nucleotide degradation during sample processing.

  • Protein Quantification: Determine the total protein concentration of the homogenate using a standard assay (e.g., BCA assay) for normalization.

  • cAMP/cGMP Immunoassay: Use a commercially available ELISA or TR-FRET kit to quantify the concentration of cAMP or cGMP in the tissue homogenates, following the manufacturer's instructions.

  • Data Analysis: Normalize the cAMP/cGMP concentration to the total protein concentration for each sample. Compare the levels between vehicle, this compound, and positive control groups using appropriate statistical tests (e.g., ANOVA). A significant increase in cAMP/cGMP in the this compound group compared to the vehicle group suggests off-target PDE inhibition.

Protocol 2: Control Experiment to Differentiate On- vs. Off-Target Effects

Objective: To distinguish whether an observed physiological or behavioral effect of this compound is due to α1-adrenoceptor blockade or an alternative mechanism.

Methodology:

  • Experimental Groups:

    • Group 1: Vehicle Control

    • Group 2: this compound

    • Group 3: Alternative, structurally unrelated α1-antagonist (e.g., Tamsulosin)[7][8]

    • Group 4 (Optional): Positive control for the suspected off-target pathway (e.g., a specific PDE inhibitor if that is the hypothesis).

  • Dosing: Administer drugs at doses that achieve equivalent functional blockade of α1-receptors. This may require a preliminary dose-response study to establish equipotent doses for the primary endpoint (e.g., blood pressure reduction).

  • Measurement: Perform the in vivo experiment and measure the key outcome parameter (e.g., behavioral response, cardiovascular parameter, gene expression).

  • Data Interpretation:

    • If both this compound and the alternative α1-antagonist produce the same effect compared to the vehicle, the effect is likely on-target (mediated by α1-blockade).

    • If only this compound produces the effect, and the alternative α1-antagonist does not, the effect is likely off-target .

    • If the positive control for the off-target pathway (Group 4) mimics the effect of this compound, this provides further evidence for the specific off-target mechanism.

Visualizations

Below are diagrams illustrating the key signaling pathways and experimental logic discussed.

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway (PDE Inhibition) Prazosin_on This compound Alpha1 α1-Adrenergic Receptor Prazosin_on->Alpha1 Blocks Gq Gq Protein Alpha1->Gq Activates PLC PLC Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Ca²⁺ IP3_DAG->Ca Response_on Physiological Response (e.g., Vasoconstriction) Ca->Response_on Prazosin_off This compound PDE PDE Enzyme Prazosin_off->PDE Inhibits cAMP ↑ cAMP / cGMP PKA_PKG PKA / PKG Activation cAMP->PKA_PKG Response_off Off-Target Response (e.g., Vasodilation) PKA_PKG->Response_off

Caption: On-target vs. Off-target signaling of this compound.

cluster_on_target On-Target Validation cluster_off_target Off-Target Investigation start Unexpected In Vivo Result Observed with this compound hypothesis Is the effect on-target (α1-blockade) or off-target? start->hypothesis exp1 Experiment: Administer alternative, non-quinazoline α1-blocker (e.g., Tamsulosin) hypothesis->exp1 Test On-Target Hypothesis exp2 Experiment: Measure downstream signals of suspected off-target (e.g., cAMP/cGMP levels) hypothesis->exp2 Test Off-Target Hypothesis res1_pos Result: Same effect is observed exp1->res1_pos If... res1_neg Result: Effect is absent exp1->res1_neg If... conc1 Conclusion: Effect is likely ON-TARGET res1_pos->conc1 res2_pos Result: cAMP/cGMP levels are elevated exp2->res2_pos conc2 Conclusion: Effect is likely OFF-TARGET res1_neg->conc2 res2_pos->conc2

Caption: Workflow for troubleshooting unexpected this compound effects.

References

Technical Support Center: Optimizing Prazosin for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing prazosin in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a quinazoline (B50416) derivative that acts as a selective antagonist of alpha-1 (α1) adrenergic receptors.[1][2][3][4] Its primary mechanism involves competitively and reversibly binding to these receptors, which are found on the smooth muscle of blood vessels and various other tissues.[1][5] This binding blocks the effects of norepinephrine, leading to smooth muscle relaxation and vasodilation.[6] In the central nervous system, it can also modulate noradrenergic pathways.[5]

Q2: Are there known off-target effects of this compound in cell culture?

Yes. At micromolar concentrations, which are often higher than those needed to block α1-adrenergic receptors, this compound can exert off-target effects.[7][8] In several cancer cell lines, including glioblastoma and prostate cancer, this compound has been shown to induce apoptosis and inhibit cell proliferation through mechanisms independent of adrenergic receptor blockade.[9][10][11] For instance, in glioblastoma cells, it can inhibit the PI3K/AKT/mTOR signaling pathway.[9][12]

Q3: What is the recommended solvent and storage condition for this compound stock solutions?

This compound hydrochloride is soluble in organic solvents like DMSO.[13] For cell culture, it is common to prepare a high-concentration stock solution in DMSO. One source suggests solubility in DMSO is approximately 0.1 mg/ml, while another indicates solubility up to 3 mg/mL.[13][14] It is crucial to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[14] Stock solutions should be stored at -20°C for long-term stability.[13] When diluting in culture media, ensure the final DMSO concentration is non-toxic to the cells, typically below 0.5%.[15]

Q4: What is a typical starting concentration range for this compound in cell culture experiments?

The effective concentration of this compound varies significantly depending on the cell line and the biological effect being studied.

  • For α1-adrenergic receptor antagonism: Nanomolar concentrations are often sufficient.[7]

  • For anticancer (off-target) effects: Micromolar concentrations are typically required. Studies on various cancer cell lines have used concentrations ranging from 2.5 µM to 50 µM.[9] For example, the IC50 (the concentration that inhibits 50% of cell viability) was found to be 13.16 µM in U251 glioblastoma cells and 25.29 µM in MG63 osteosarcoma cells.[9][16]

It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Concentration (µM)Citation
U251Glioblastoma13.16 ± 0.95[9]
U87Glioblastoma11.57 ± 0.79[9]
MG63Osteosarcoma25.29[16]
143BOsteosarcoma35.28[16]

Table 2: this compound Solubility and Stability

Solvent/ConditionSolubility/Stability NoteCitation
DMSOSoluble at approx. 0.1 mg/ml to 3 mg/ml. Moisture can reduce solubility.[13][14]
WaterThis compound free base has low intrinsic aqueous solubility (3.2 μg/ml). Salts are more soluble (0.2–1.6 mg/ml).[17]
Storage (Solid)Store at -20°C for ≥4 years.[13]
Storage (Solution)Store stock solutions at -20°C.---
StabilityDegrades in UV-visible light.[17]
Cell Culture MediaFinal DMSO concentration should be <0.5% to avoid solvent cytotoxicity.[15]

Troubleshooting Guide

Problem: Low cell viability or unexpected cytotoxicity.

  • Possible Cause 1: this compound concentration is too high. The cytotoxic effects of this compound are dose-dependent.[18]

    • Solution: Perform a dose-response curve (e.g., from 1 µM to 50 µM) to determine the IC50 value for your specific cell line. Start with concentrations reported in the literature for similar cell types.[9][16]

  • Possible Cause 2: Solvent (DMSO) toxicity.

    • Solution: Ensure the final concentration of DMSO in your culture medium is below cytotoxic levels, typically less than 0.5%. Always include a vehicle control (media with the same DMSO concentration as your highest this compound dose) in your experiments.[15]

  • Possible Cause 3: Cell line sensitivity.

    • Solution: Some cell lines are inherently more sensitive to this compound's off-target cytotoxic effects.[7][8] Review literature for your specific cell line or a similar one.

Problem: this compound appears to have no effect on my cells.

  • Possible Cause 1: this compound concentration is too low.

    • Solution: Increase the concentration range in your dose-response experiment. If studying anticancer effects, ensure you are using micromolar, not nanomolar, concentrations.[7]

  • Possible Cause 2: Incorrect mechanism being studied.

    • Solution: If your cells do not express α1-adrenergic receptors, you will not observe effects related to this pathway. This compound's anticancer effects are often independent of these receptors.[8] Verify the expression of the target pathway components (e.g., PI3K/AKT) in your cell line.

  • Possible Cause 3: this compound degradation.

    • Solution: this compound is sensitive to light.[17] Protect your stock solutions and experimental plates from light. Prepare fresh dilutions from a properly stored stock for each experiment.

  • Possible Cause 4: Insufficient incubation time.

    • Solution: The effects of this compound on cell proliferation or apoptosis may require longer incubation times (e.g., 48 or 72 hours).[9][16] Perform a time-course experiment.

Problem: Precipitate forms in the media after adding this compound.

  • Possible Cause 1: Solubility limit exceeded.

    • Solution: this compound salts have limited aqueous solubility.[17] Avoid high final concentrations. Prepare a fresh stock solution in DMSO and ensure it is fully dissolved before diluting it into the cell culture medium. Do not exceed the recommended final DMSO concentration.[15]

  • Possible Cause 2: Interaction with media components.

    • Solution: High concentrations of serum proteins can sometimes interact with compounds. Try reducing the serum concentration during the treatment period if your experimental design allows.[15]

Problem: Inconsistent results between experiments.

  • Possible Cause 1: Inconsistent cell culture conditions.

    • Solution: Maintain consistent cell passage numbers, seeding densities, and media formulations. Cell health and confluency can significantly impact experimental outcomes.[19]

  • Possible Cause 2: Degradation of this compound stock solution.

    • Solution: Aliquot your this compound stock solution upon preparation to avoid repeated freeze-thaw cycles. Protect from light and store at -20°C.[13]

Experimental Protocols

Protocol 1: Cell Viability (CCK-8 or MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound and determine its IC50 value.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1x10³ to 1x10⁴ cells/well and allow them to adhere for 24 hours.[9]

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. A common range to test for anticancer effects is 0, 2.5, 5, 10, 15, 20, 30, 40, and 50 µM.[9] Replace the existing medium with 100 µL of the this compound-containing medium. Include vehicle control wells (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[9][16]

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution (5 mg/mL) to each well.[9][10]

  • Final Incubation: Incubate for 1.5 to 4 hours at 37°C.[9][10]

  • Absorbance Reading: If using MTT, add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[10] Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.[9][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software.

Protocol 2: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in protein expression and phosphorylation, for example, in the PI3K/AKT/mTOR pathway.[9]

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., the IC50 concentration) for a specified time (e.g., 48 hours).[9]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in sample buffer and separate them on an SDS-polyacrylamide gel.[10]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-mTOR, Cyclin D1) and a loading control (e.g., GAPDH) overnight at 4°C.[9]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]

  • Analysis: Quantify the band intensities using densitometry software.

Protocol 3: Clonogenic (Colony Formation) Assay

This assay assesses the effect of this compound on the ability of single cells to proliferate and form colonies.

  • Cell Seeding: Seed a low number of cells (e.g., 200-500 cells/dish) into 35 mm or 60 mm cell culture dishes.[9][16]

  • Treatment: Allow cells to attach, then treat with complete medium containing the desired concentration of this compound (e.g., the IC50) or DMSO as a control.[9]

  • Incubation: Culture the cells for 2-3 weeks at 37°C, allowing colonies to form. The medium can be changed every few days if necessary.[9]

  • Fixation and Staining: When visible colonies have formed, discard the medium, wash the cells carefully with PBS, and fix them with 4% paraformaldehyde for 20-30 minutes.[16] Stain the colonies with 0.1% crystal violet for 30 minutes.[16]

  • Analysis: Wash away excess stain with water and allow the dishes to dry. Count the number of colonies (typically defined as clusters of ≥50 cells).

Protocol 4: Transwell Migration/Invasion Assay

This assay measures the effect of this compound on cell motility.

  • Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (typically 8 µm pore size) with Matrigel and allow it to solidify. For migration assays, no coating is needed.[16]

  • Cell Preparation: Pre-treat cells with this compound or DMSO for a specified time (e.g., 24 hours).[16]

  • Cell Seeding: Resuspend the pre-treated cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.

  • Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plates for 24 hours at 37°C.[16]

  • Analysis: Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab. Fix the cells that have moved to the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet.[16]

  • Quantification: Count the stained cells in several random fields of view under a microscope.[9]

Mandatory Visualizations

Prazosin_Canonical_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NE Norepinephrine Alpha1_AR Alpha-1 Adrenergic Receptor NE->Alpha1_AR Binds & Activates This compound This compound This compound->Alpha1_AR Binds & Blocks Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 / DAG Increase PLC->IP3_DAG Ca2 Intracellular Ca2+ Increase IP3_DAG->Ca2 Response Smooth Muscle Contraction Ca2->Response

Caption: Canonical this compound Signaling Pathway.[5][6]

Prazosin_Off_Target_Pathway This compound This compound (µM concentrations) PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR p_AKT p-AKT AKT->p_AKT Caspase3 Active Caspase-3 AKT->Caspase3 Inhibits (normally) p_mTOR p-mTOR mTOR->p_mTOR Downstream Downstream Targets (e.g., P70, Cyclin D1) mTOR->Downstream Proliferation Cell Proliferation, Migration, Invasion Downstream->Proliferation Apoptosis Apoptosis Caspase3->Apoptosis Prazosin_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound Stock (e.g., 10 mM in DMSO) D Treat with this compound Dilutions (e.g., 0-50 µM) & Vehicle Control A->D B Determine Cell Seeding Density (for 96-well plate) C Seed Cells and Incubate 24h B->C C->D E Incubate for 24, 48, 72h D->E F Perform Cell Viability Assay (e.g., CCK-8 / MTT) E->F G Measure Absorbance F->G H Calculate % Viability vs Control G->H I Plot Dose-Response Curve & Determine IC50 H->I Troubleshooting_Logic Start Unexpected Cytotoxicity Observed CheckVehicle Is viability also low in vehicle (DMSO) control? Start->CheckVehicle CheckDose Is this compound concentration within expected range? CheckVehicle->CheckDose No SolventToxicity Issue: Solvent Toxicity Action: Reduce final DMSO concentration (<0.5%) CheckVehicle->SolventToxicity Yes DoseTooHigh Issue: Concentration Too High Action: Lower this compound dose and repeat dose-response CheckDose->DoseTooHigh No (Dose is too high) CellSensitivity Issue: High Cell Sensitivity Action: Confirm with literature, consider shorter incubation CheckDose->CellSensitivity Yes (Dose is appropriate)

References

Prazosin Effects in Behavioral Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Prazosin in behavioral assays. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate common challenges and ensure the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a competitive antagonist highly selective for α1-adrenergic receptors.[1][2][3] It blocks the signaling of norepinephrine (B1679862) at these receptors, which are found in the central nervous system and peripherally, including on vascular smooth muscle.[1][4] This blockade leads to effects such as vasodilation and a decrease in blood pressure.[2][5][6] In the brain, this compound can cross the blood-brain barrier and influence cognitive and behavioral processes.[1]

Q2: What are the common behavioral assays in which this compound is used?

This compound is frequently used in a variety of behavioral assays to investigate the role of α1-adrenergic signaling in:

  • Fear Conditioning and Extinction: To study the acquisition, consolidation, and extinction of fear memories.[7][8][9]

  • Anxiety Models: Such as the elevated plus-maze and light-dark box test to assess anxiety-like behaviors.[7][10]

  • Locomotor Activity: To study its effects on spontaneous movement and in response to stimulants.[11][12][13]

  • Drug Seeking and Reward: In paradigms like conditioned place preference to understand its role in addiction-related behaviors.[14][15][16]

  • Cognitive Function: Including learning and memory, particularly in models of aging.[17]

Q3: How should I prepare and store my this compound solution?

This compound hydrochloride is a white to tan powder.[18] It is slightly soluble in water and isotonic saline.[19] For experimental use, it is often dissolved in a vehicle such as saline or a small percentage of a solvent like DMSO, which is then diluted in saline.[7] this compound should be stored at room temperature, between 15°C and 30°C (59°F to 86°F), and protected from light.[5][18][19]

Troubleshooting Guide

Issue 1: No behavioral effect observed after this compound administration.
Possible Cause Troubleshooting Step
Inadequate Dose The dose of this compound may be too low to elicit a behavioral response. Consult the literature for typical dose ranges for your specific assay and animal model. Dose-response studies may be necessary to determine the optimal dose.[7][14]
Timing of Administration The time between this compound administration and behavioral testing is critical due to its pharmacokinetic profile. This compound's half-life is approximately 2-3 hours.[4][6] Consider administering this compound 30-60 minutes before the behavioral task.[7][15]
Route of Administration The route of administration (e.g., intraperitoneal, subcutaneous, oral) can affect bioavailability and onset of action. Ensure the chosen route is appropriate for the experimental question and consistent with established protocols.
Drug Stability Improper storage may lead to degradation of the compound. Ensure this compound is stored according to the manufacturer's recommendations, protected from light.[18][19]
Animal Strain/Sex Differences Different strains and sexes of animals can exhibit varied responses to pharmacological agents. Ensure consistency in the animals used and consider potential biological variables.
Issue 2: Unexpected or contradictory behavioral effects.
Possible Cause Troubleshooting Step
Sedative Effects At higher doses, this compound can have sedative effects, which may confound the interpretation of behavioral assays that rely on motor activity (e.g., fear conditioning freezing, locomotor activity).[7] It's crucial to include control groups to assess for general effects on activity.
"First-Dose" Hypotension This compound can cause a significant drop in blood pressure, especially with the initial dose, which can lead to dizziness, weakness, or fainting.[5][20][21] This may manifest as reduced movement or altered behavior in animals. Gradual dose escalation may be necessary for chronic studies.
Dose-Dependent Biphasic Effects Some studies have reported paradoxical or U-shaped dose-response curves with this compound.[14][16][17] A lower dose may have a different effect than a higher dose. A thorough dose-response study is recommended.
Off-Target Effects While highly selective for α1-adrenoceptors, the possibility of off-target effects at very high concentrations cannot be entirely ruled out.[6] Consider using another α1-antagonist with a different chemical structure to confirm findings.
Interaction with Other Factors The effects of this compound can be influenced by the animal's stress level, the specific context of the behavioral test, and interactions with other administered substances.[22] Carefully control all experimental variables.
Issue 3: High variability in behavioral data.
Possible Cause Troubleshooting Step
Inconsistent Drug Administration Ensure precise and consistent administration of this compound in terms of dose, volume, and timing for all animals.
Individual Differences in Metabolism There can be significant inter-individual variation in drug metabolism and plasma concentrations.[19][23] Increasing the sample size per group can help to mitigate the impact of this variability.
Environmental Factors Minor variations in the testing environment (e.g., lighting, noise) can influence behavior. Standardize the experimental conditions as much as possible.
Handling Stress Stress from handling and injection can impact baseline behavior and the animal's response to the drug. Acclimate animals to handling and injection procedures.

Quantitative Data Summary

Table 1: Pharmacokinetic Properties of this compound

ParameterValueReference
Oral Bioavailability43.5% - 69.3%[23]
Peak Plasma Concentration Time1 - 3 hours[4][23][24]
Plasma Half-life2 - 3 hours[4][6][24]
Protein Binding92% - 97%[4][23]

Table 2: Receptor Binding Affinity (Ki) of this compound

Receptor SubtypeKi (nM)Reference
α1A-adrenergic0.13 - 1.0[6]
α1B-adrenergic0.06 - 0.62[6]
α1D-adrenergic0.06 - 0.38[6]
α2A-adrenergic210 - 5,012[6]
α2B-adrenergic13 - 676[6]
α2C-adrenergic10 - 257[6]

Table 3: Common Doses Used in Rodent Behavioral Studies

AssaySpeciesDose Range (mg/kg)RouteReference
Fear ConditioningMouse0.1 - 2.0IP[7]
Locomotor ActivityMouse0.5 - 1.0IP[11]
Passive AvoidanceMouse0.3-[17]
Cocaine CPP ExtinctionRat0.3 - 1.0IP[14][16]
Alcohol SeekingRat0.5 - 1.5IP[15]

Experimental Protocols

Fear Conditioning and Extinction
  • Habituation: Place the animal in the conditioning chamber for a defined period (e.g., 5-10 minutes) on the day before conditioning to reduce novelty-induced stress.

  • Drug Administration: Administer this compound or vehicle (e.g., 0.1-2.0 mg/kg, IP) 30-60 minutes prior to the conditioning session.[7]

  • Conditioning: Place the animal in the conditioning chamber. After a baseline period (e.g., 2-3 minutes), present a neutral conditioned stimulus (CS), such as a tone, for a set duration (e.g., 20-30 seconds). The CS co-terminates with a mild aversive unconditioned stimulus (US), typically a footshock (e.g., 0.5-1.0 mA for 1-2 seconds). Repeat CS-US pairings for a predetermined number of trials (e.g., 3-5 trials) with an inter-trial interval.

  • Contextual Fear Test: 24 hours after conditioning, place the animal back into the conditioning chamber for a set duration (e.g., 5 minutes) and measure freezing behavior in the absence of the CS.

  • Cued Fear Test (Extinction): On subsequent days, place the animal in a novel context. After a baseline period, present the CS repeatedly without the US. Measure freezing behavior during the CS presentations to assess fear memory retrieval and extinction.

Elevated Plus Maze (EPM)
  • Acclimation: Allow the animal to acclimate to the testing room for at least 30-60 minutes before the test.

  • Drug Administration: Administer this compound or vehicle 30-60 minutes prior to the EPM test.

  • Testing: Place the animal in the center of the elevated plus maze, facing one of the open arms. Allow the animal to freely explore the maze for a set duration (e.g., 5 minutes).

  • Data Analysis: Record and analyze the time spent in the open arms and closed arms, as well as the number of entries into each arm. Anxiolytic effects are typically indicated by an increase in the time spent and entries into the open arms.

Visualizations

Prazosin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Norepinephrine_Vesicle Norepinephrine (NE) NE_Release Norepinephrine_Vesicle->NE_Release Action Potential NE_Synapse Norepinephrine NE_Release->NE_Synapse Alpha1_Receptor α1-Adrenergic Receptor Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Increase Intracellular Ca²⁺ Increase IP3_DAG->Ca_Increase Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Increase->Cellular_Response This compound This compound This compound->Alpha1_Receptor Blocks NE_Synapse->Alpha1_Receptor Binds to Experimental_Workflow_Fear_Conditioning cluster_day1 Day 1: Conditioning cluster_day2 Day 2: Contextual Fear Test cluster_day3_onward Day 3+: Cued Fear Test / Extinction Administer_Drug Administer this compound or Vehicle Conditioning_Session Fear Conditioning (CS-US Pairings) Administer_Drug->Conditioning_Session 30-60 min Context_Test Test Freezing in Original Context Conditioning_Session->Context_Test 24 hours Cue_Test Test Freezing to CS in Novel Context (Extinction Trials) Context_Test->Cue_Test 24 hours Troubleshooting_Logic Start No Behavioral Effect Observed Check_Dose Is the dose adequate? Start->Check_Dose Increase_Dose Increase Dose or Conduct Dose-Response Check_Dose->Increase_Dose No Check_Timing Is the timing of administration optimal? Check_Dose->Check_Timing Yes Adjust_Timing Adjust Administration Time Pre-Test Check_Timing->Adjust_Timing No Check_Route Is the route of administration appropriate? Check_Timing->Check_Route Yes Verify_Route Verify/Change Route of Administration Check_Route->Verify_Route No Check_Stability Is the drug solution stable and properly stored? Check_Route->Check_Stability Yes Prepare_Fresh Prepare Fresh Solution & Check Storage Check_Stability->Prepare_Fresh No Consider_Other Consider Other Factors: Strain, Sex, Sedation Check_Stability->Consider_Other Yes

References

Technical Support Center: Prazosin-Induced Hypotension in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing prazosin to induce hypotension in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound-induced hypotension?

A1: this compound is a potent and selective antagonist of alpha-1 adrenergic receptors.[1][2] These receptors are primarily located on the smooth muscle of blood vessels. When norepinephrine (B1679862), a neurotransmitter, binds to alpha-1 adrenergic receptors, it causes vasoconstriction, leading to an increase in blood pressure. This compound competitively blocks norepinephrine from binding to these receptors, resulting in vasodilation (relaxation of the blood vessels), a decrease in peripheral resistance, and consequently, a drop in blood pressure.[3][4]

Q2: In which animal models is this compound effective at inducing hypotension?

A2: this compound has been demonstrated to effectively induce hypotension in a variety of animal models, most commonly in rats, dogs, and rabbits.[5][6][7]

Q3: What is the typical onset and duration of the hypotensive effect of this compound?

A3: In conscious rats, an intravenous (i.v.) dose of 1 mg/kg can cause an immediate drop in blood pressure, with the effect lasting for approximately 2 hours.[5] In conscious dogs, an i.v. infusion of 0.07 mg/kg/min for 7 minutes can induce a sustained hypotensive effect for more than 12 hours, with peak effects observed 30-45 minutes after administration.[8]

Q4: What are the common side effects of this compound administration in animal models besides hypotension?

A4: A common compensatory response to the drop in blood pressure is a slight, often non-significant, increase in heart rate (reflex tachycardia).[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No significant hypotensive effect observed. 1. Inadequate Dose: The administered dose of this compound may be too low for the specific animal model or strain. 2. Route of Administration: The chosen route (e.g., oral) may result in poor bioavailability. 3. Animal Strain/Species Resistance: Some strains or species may be less sensitive to this compound.1. Conduct a Dose-Response Study: Administer increasing doses of this compound to determine the optimal dose for the desired hypotensive effect. 2. Consider Intravenous Administration: I.v. administration ensures 100% bioavailability and a more rapid and predictable onset of action. 3. Review Literature for Appropriate Models: Consult scientific literature for animal models known to be responsive to this compound.
Excessive Hypotension or Animal Distress. 1. This compound Overdose: The administered dose is too high. 2. Dehydration: Dehydrated animals are more susceptible to the hypotensive effects of this compound.1. Immediate Mitigation: Administer a rapid intravenous bolus of sterile saline (10-20 mL/kg) to expand intravascular volume.[9] If hypotension persists, consider a continuous infusion of a vasopressor like phenylephrine (B352888). 2. Ensure Proper Hydration: Provide ad libitum access to water before the experiment and consider a pre-emptive saline infusion.
High Variability in Blood Pressure Readings. 1. Animal Stress: Handling and restraint can cause fluctuations in blood pressure. 2. Improper Cuff Size/Placement (Non-invasive monitoring): An incorrectly sized or positioned cuff will yield inaccurate readings. 3. Transducer Drift (Invasive monitoring): Telemetry implants can experience transducer drift over time.[10]1. Acclimatization: Allow animals to acclimate to the experimental environment and handling procedures. 2. Proper Technique: Ensure the cuff width is approximately 40% of the limb circumference and it is placed at the level of the heart. 3. Regular Calibration: Cross-calibrate telemetry implants with a direct arterial line periodically to correct for drift.[10]

Quantitative Data Summary

Table 1: this compound-Induced Hypotension in Rats

Route of Administration Dose Change in Mean Arterial Pressure (MAP) Animal Model
Intravenous (i.v.)1 mg/kgImmediate decreaseConscious Rats[5]
Intramuscular (i.m.)0.1 mg/kg↓ 40 mmHg (within 6 mins)Anesthetized Rats[11]
Intravenous (i.v.)50 µg/kg (repeated every 2h)Significant decline in hypotensive action over 8hConscious Rats[7]

Table 2: this compound-Induced Hypotension in Dogs

Route of Administration Dose Change in Mean Arterial Pressure (MAP) Animal Model
Intravenous (i.v.) Infusion0.07 mg/kg/min for 7 min↓ 15 ± 4%Conscious Dogs[8]
Oral0.1, 0.5, and 2.5 mg/kgDose-dependent reduction in systolic and diastolic BPConscious, Normotensive Dogs[6]
Intravenous (i.v.)0.2 mg/kgSignificant hypotensive effectAnesthetized Mongrel Dogs[12]

Experimental Protocols

Protocol 1: Induction of Non-Orthostatic Hypotension in Conscious Rats

Objective: To induce a controlled and sustained hypotensive state in conscious, freely moving rats using a continuous intravenous infusion of this compound.

Materials:

  • Male Wistar rats (250-300g)

  • This compound hydrochloride

  • Sterile 0.9% saline

  • Vascular access catheters (for jugular vein)

  • Infusion pump

  • Blood pressure monitoring system (telemetry or tail-cuff)

Procedure:

  • Animal Preparation: Surgically implant a catheter into the jugular vein for drug infusion under appropriate anesthesia. Allow the animal to recover for at least 48 hours.

  • This compound Solution Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline to a final concentration of 0.1 mg/mL.

  • Baseline Measurement: Acclimatize the rat to the experimental setup and record baseline blood pressure and heart rate for at least 30 minutes.

  • This compound Infusion: Begin a continuous intravenous infusion of the this compound solution at a rate of 0.05 mg/kg/hour.

  • Monitoring: Continuously monitor and record blood pressure and heart rate throughout the infusion period. Adjust the infusion rate as needed to achieve the desired level of hypotension.

Protocol 2: Mitigation of this compound-Induced Hypotension with Saline and Phenylephrine in Dogs

Objective: To reverse severe this compound-induced hypotension in an anesthetized dog model using a combination of fluid resuscitation and vasopressor support.

Materials:

  • Beagle dogs (10-15 kg)

  • This compound hydrochloride

  • Sterile 0.9% saline

  • Phenylephrine hydrochloride

  • Anesthetic agent (e.g., isoflurane)

  • Intravenous catheters

  • Invasive blood pressure monitoring system (arterial line)

  • Infusion pumps

Procedure:

  • Animal Preparation: Anesthetize the dog and surgically place catheters in a cephalic vein for drug and fluid administration and in the femoral artery for direct blood pressure monitoring.

  • Induction of Hypotension: Administer an intravenous bolus of this compound (e.g., 0.1 mg/kg) to induce a significant drop in mean arterial pressure (e.g., below 60 mmHg).

  • Saline Resuscitation: Immediately following the onset of severe hypotension, administer a rapid intravenous bolus of sterile 0.9% saline (20 mL/kg) over 10-15 minutes.[9]

  • Phenylephrine Infusion: If hypotension persists after the saline bolus, initiate a continuous intravenous infusion of phenylephrine at a starting rate of 0.5-2 µg/kg/min.[13]

  • Titration and Monitoring: Titrate the phenylephrine infusion rate to achieve a target mean arterial pressure (e.g., > 70 mmHg). Continuously monitor arterial blood pressure, heart rate, and ECG throughout the procedure.

Visualizations

prazosin_mechanism cluster_neuron Sympathetic Neuron cluster_vsmc Vascular Smooth Muscle Cell NE Norepinephrine Alpha1 Alpha-1 Adrenergic Receptor NE->Alpha1 Binds to Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction Activates This compound This compound This compound->Alpha1 Blocks

Caption: Mechanism of this compound-induced vasodilation.

experimental_workflow start Start animal_prep Animal Preparation (Catheter Implantation) start->animal_prep baseline Baseline Blood Pressure Measurement animal_prep->baseline prazosin_admin This compound Administration baseline->prazosin_admin monitor_hypo Monitor for Hypotension prazosin_admin->monitor_hypo mitigation Mitigation Protocol (Saline/Vasopressor) monitor_hypo->mitigation Severe Hypotension end End of Experiment monitor_hypo->end Target Hypotension Achieved mitigation->monitor_hypo

Caption: General experimental workflow for this compound studies.

alpha1_signaling NE Norepinephrine Alpha1 α1-Adrenergic Receptor NE->Alpha1 This compound This compound This compound->Alpha1 Gq Gq Protein Alpha1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC activates Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: Alpha-1 adrenergic receptor signaling pathway.

References

Technical Support Center: Overcoming Prazosin Delivery Issues in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the preclinical administration of Prazosin. The following guides and frequently asked questions (FAQs) provide practical solutions to challenges related to this compound's formulation, delivery, and in vivo performance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Formulation and Solubility

Q1: I'm having trouble dissolving this compound hydrochloride. What are the recommended solvents and what are its solubility limits?

A1: this compound hydrochloride is known to have low aqueous solubility, which can present challenges in preparing solutions for in vivo studies. Its solubility is also pH-dependent. Here is a summary of its solubility in common preclinical vehicles:

  • Water: Approximately 1.4 mg/mL (at about pH 3.5). Solubility can be increased to 1 mg/mL in deionized water with heating.[1]

  • Isotonic Saline: this compound hydrochloride is slightly soluble in isotonic saline.[1]

  • Ethanol (B145695): Approximately 0.84 mg/mL. A clear solution of 50 mg/mL can be achieved in ethanol with the addition of a drop of 4N ammonium (B1175870) hydroxide (B78521) and heat.[1]

  • Methanol (B129727): Approximately 6.4 mg/mL. A clear solution of 50 mg/mL can be prepared in methanol with the addition of 6 drops of 1N hydrochloric acid and heat.[1]

  • Dimethyl Sulfoxide (B87167) (DMSO): There is conflicting information regarding this compound hydrochloride's solubility in DMSO. Some sources state it is not soluble, while others suggest a solubility of approximately 0.1 mg/mL or up to 25 mM. It is recommended to perform a small-scale solubility test with your specific lot of this compound hydrochloride and DMSO.

Troubleshooting Tip: If you are using DMSO to prepare a stock solution that will be further diluted in an aqueous vehicle like saline, it is crucial to be aware of potential precipitation. To minimize this, consider the following:

  • Use the lowest effective concentration of this compound.

  • Keep the final concentration of DMSO in the injected solution as low as possible (ideally below 10%).

  • Add the DMSO stock solution to the aqueous vehicle slowly while vortexing.

  • Gentle warming of the final solution may help, but be cautious of potential degradation.

Q2: My this compound solution is precipitating after I dilute my DMSO stock with saline for injection. How can I prevent this?

A2: This is a common issue when working with poorly water-soluble compounds dissolved in a strong organic solvent like DMSO. The drastic change in solvent polarity upon dilution into an aqueous buffer causes the compound to crash out of solution. Here are several strategies to troubleshoot and prevent precipitation:

  • Optimize the Dilution Process:

    • Slow Addition: Add the DMSO stock solution to the saline very slowly, drop-by-drop, while vigorously vortexing the saline. This helps to disperse the drug molecules more effectively before they can aggregate and precipitate.

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. For example, dilute the DMSO stock into a smaller volume of saline first, and then bring it to the final volume.

  • Adjust the Vehicle Composition:

    • Increase Cosolvent Percentage: If tolerated by the animal model and experimental design, increasing the percentage of DMSO or another cosolvent (like ethanol or polyethylene (B3416737) glycol) in the final injection volume can help maintain solubility. However, be mindful of the potential for vehicle-induced toxicity.

    • Use of Surfactants: Adding a small amount of a biocompatible surfactant, such as Tween 80 or Cremophor EL, to the aqueous vehicle can help to form micelles that encapsulate the drug and keep it in solution.

  • Consider Alternative Formulations: For chronic studies or when parenteral administration of a simple solution is not feasible, consider more advanced formulations such as:

    • Suspensions: If the drug is stable as a solid, a micronized suspension can be prepared. This requires careful particle size control and the use of suspending agents.

    • Lipid-Based Formulations: Solid lipid nanoparticles (SLNs) or self-emulsifying drug delivery systems (SEDDS) can significantly improve the solubility and bioavailability of lipophilic drugs like this compound.[2][3]

Administration and Bioavailability

Q3: What are the common routes of administration for this compound in preclinical rodent studies, and what are the key considerations for each?

A3: The choice of administration route depends on the specific research question, the desired pharmacokinetic profile, and the formulation. The three most common routes for this compound in rodent studies are oral gavage, intraperitoneal injection, and intravenous injection.

  • Oral Gavage (PO): This route is often used to model clinical oral administration. However, this compound has a short half-life and low oral bioavailability, which can be a limitation.[4][5] Formulations like floating tablets have been developed to prolong gastric residence time and improve bioavailability.[5]

  • Intraperitoneal (IP) Injection: IP injection allows for rapid absorption into the systemic circulation, bypassing first-pass metabolism in the liver to a large extent. This route often results in higher bioavailability compared to oral administration.[6]

  • Intravenous (IV) Injection: IV injection provides 100% bioavailability and allows for precise control over the plasma concentration of the drug. This route is ideal for pharmacokinetic studies and for experiments where a rapid and predictable onset of action is required.

Q4: I need to choose an administration route for my study. Is there comparative pharmacokinetic data for this compound administered via IV, IP, and oral routes in rats or mice?

A4: Direct, side-by-side comparative pharmacokinetic studies for this compound administered via IV, IP, and oral routes in the same rodent model are limited in the published literature. However, by compiling data from different studies, we can get a general understanding of the expected pharmacokinetic profiles. The following table summarizes available data, but it is important to note that these values are from separate studies and should be interpreted with caution due to potential differences in experimental conditions.

ParameterIntravenous (IV)Intraperitoneal (IP)Oral (PO)
Animal Model RatMouseRat
Dose 1 mg/kg0.5 - 1.0 mg/kg1.54 mg/kg (pure drug)
Cmax Not applicable (peak at t=0)Dose-dependent18.23 ± 0.54 ng/mL
Tmax Not applicable (peak at t=0)Not specified2.0 ± 0.12 h
AUC Not specifiedNot specified110.4 ± 1.2 ng*h/mL
Bioavailability (%) 100Generally higher than oral~56% (in humans)
Reference [7][8][4]

Note: The oral bioavailability of this compound in humans is reported to be around 56.9%.[2][9][10] A study in rats using a floating microsphere formulation showed a significant increase in bioavailability compared to the pure drug administered orally.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Intraperitoneal (IP) Injection in Mice

This protocol is adapted from a study investigating the effects of this compound on fear conditioning in mice.[11]

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 10 mg/mL stock solution:

    • Aseptically weigh the required amount of this compound hydrochloride powder.

    • Dissolve the powder in 100% DMSO to achieve a final concentration of 10 mg/mL.

    • Vortex thoroughly until the this compound is completely dissolved.

  • Prepare the working solution (e.g., for a 1 mg/kg dose):

    • For a 25 g mouse, the required dose is 0.025 mg.

    • The injection volume should be kept low (e.g., 100 µL).

    • To achieve a final DMSO concentration of 10%, the working solution should be prepared as follows:

      • Calculate the volume of the 10 mg/mL stock solution needed: (0.025 mg) / (10 mg/mL) = 0.0025 mL or 2.5 µL.

      • In a sterile microcentrifuge tube, add 87.5 µL of sterile 0.9% saline.

      • Add 10 µL of DMSO.

      • Finally, add 2.5 µL of the 10 mg/mL this compound stock solution.

    • Vortex the working solution thoroughly.

  • Administration:

    • Administer the prepared solution via intraperitoneal injection at a volume of 100 µL per 25 g mouse.

Protocol 2: Intravenous (IV) Tail Vein Injection in Mice

This is a general protocol for tail vein injections in mice and should be adapted for this compound based on the prepared solution.

Materials:

  • Prepared this compound solution for injection

  • Mouse restrainer

  • Heat lamp or warming pad

  • Sterile insulin (B600854) syringes with a 27-30 gauge needle

  • 70% ethanol wipes

  • Gauze

Procedure:

  • Animal Preparation:

    • Warm the mouse under a heat lamp or on a warming pad for 5-10 minutes to dilate the tail veins.

    • Place the mouse in a restrainer.

  • Vein Visualization:

    • Wipe the tail with a 70% ethanol wipe to clean the injection site and improve visualization of the lateral tail veins.

  • Injection:

    • Load the sterile syringe with the this compound solution, ensuring there are no air bubbles.

    • Hold the tail gently and insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

    • Slowly inject the solution. You should see the vein blanch as the solution is administered.

    • If you feel resistance or see a bleb forming under the skin, the needle is not in the vein. Withdraw the needle and attempt the injection at a more proximal site on the tail.

  • Post-injection Care:

    • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 3: Oral Gavage in Rats

This is a general protocol for oral gavage in rats.

Materials:

  • Prepared this compound formulation (solution or suspension)

  • Appropriately sized gavage needle (e.g., 16-18 gauge for an adult rat)

  • Syringe

Procedure:

  • Animal Restraint:

    • Gently but firmly restrain the rat to prevent movement and ensure the head and neck are in a straight line with the body.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach without causing injury.

    • Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass smoothly without resistance. If the animal struggles or you feel resistance, withdraw the needle and try again.

  • Administration:

    • Once the needle is in the correct position, slowly administer the this compound formulation.

  • Post-administration:

    • Gently remove the gavage needle.

    • Return the rat to its cage and monitor for any signs of distress.

Visualizations

Signaling Pathway of this compound

Prazosin_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_smooth_muscle Vascular Smooth Muscle Cell Norepinephrine Norepinephrine Alpha1_Receptor Alpha-1 Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds and Activates Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from SR) IP3->Ca_Release Stimulates PKC Protein Kinase C DAG->PKC Activates Contraction Vasoconstriction Ca_Release->Contraction PKC->Contraction Blood_Pressure_Increase Blood_Pressure_Increase Contraction->Blood_Pressure_Increase Leads to This compound This compound This compound->Alpha1_Receptor Blocks Vasodilation Vasodilation This compound->Vasodilation Results in Blood_Pressure_Decrease Blood_Pressure_Decrease Vasodilation->Blood_Pressure_Decrease Leads to

Caption: this compound's mechanism of action as an alpha-1 adrenergic receptor antagonist.

Experimental Workflow: Parenteral Administration

Parenteral_Administration_Workflow cluster_prep Solution Preparation cluster_admin Administration cluster_post Post-Administration Weigh_this compound Weigh this compound HCl Dissolve_DMSO Dissolve in DMSO (Stock Solution) Weigh_this compound->Dissolve_DMSO Dilute_Vehicle Dilute in Aqueous Vehicle (e.g., Saline) Dissolve_DMSO->Dilute_Vehicle Animal_Prep Animal Preparation (Restraint, Warming for IV) Dilute_Vehicle->Animal_Prep Select_Route Select Route Animal_Prep->Select_Route IV_Injection Intravenous (IV) Injection (Tail Vein) Select_Route->IV_Injection IV IP_Injection Intraperitoneal (IP) Injection Select_Route->IP_Injection IP Monitor_Animal Monitor Animal for Adverse Effects IV_Injection->Monitor_Animal IP_Injection->Monitor_Animal Collect_Samples Collect Samples for Pharmacokinetic/Pharmacodynamic Analysis Monitor_Animal->Collect_Samples

Caption: General workflow for parenteral administration of this compound in preclinical studies.

Troubleshooting this compound Precipitation

Precipitation_Troubleshooting Start Precipitation Observed During Dilution of DMSO Stock Slow_Addition Is the DMSO stock added slowly with vortexing? Start->Slow_Addition Try_Slow_Addition Implement slow, dropwise addition with vigorous mixing Slow_Addition->Try_Slow_Addition No Check_DMSO_Conc Is the final DMSO concentration <10%? Slow_Addition->Check_DMSO_Conc Yes Try_Slow_Addition->Check_DMSO_Conc Lower_DMSO_Conc Adjust volumes to lower the final DMSO concentration Check_DMSO_Conc->Lower_DMSO_Conc No Consider_Cosolvents Still Precipitating? Check_DMSO_Conc->Consider_Cosolvents Yes Lower_DMSO_Conc->Consider_Cosolvents Add_Surfactant Add a biocompatible surfactant (e.g., Tween 80) to the vehicle Consider_Cosolvents->Add_Surfactant Yes Success Solution is Clear Consider_Cosolvents->Success No Alternative_Formulation Consider alternative formulations (e.g., suspension, SLNs) Add_Surfactant->Alternative_Formulation Still Precipitating Add_Surfactant->Success Resolved

References

Prazosin shelf life and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability and integrity of prazosin hydrochloride is critical for obtaining reliable and reproducible experimental results. This technical support center provides a comprehensive guide to the shelf life, proper storage conditions, and troubleshooting for issues related to this compound stability.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound hydrochloride?

Solid this compound hydrochloride should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F).[1] It is also advised to protect it from moisture and light.[1]

Q2: What is the typical shelf life of solid this compound hydrochloride?

When stored under the recommended conditions, solid this compound hydrochloride is expected to be stable for at least two years.[2]

Q3: How should I prepare and store this compound solutions for in vitro/in vivo experiments? What is the recommended solvent?

This compound hydrochloride has varying solubility in different solvents. Approximate solubilities at ambient temperature are as follows:

  • Water (at ~pH 3.5): 1.4 mg/mL[2]

  • Methanol: 6.4 mg/mL[2]

  • Ethanol: 0.84 mg/mL[2]

For biological experiments, solutions are often prepared in buffers. For instance, solutions in 0.2 M Tris-HCl buffer (pH 7.4) have been used. It is highly recommended to prepare solutions fresh on the day of use. If storage is necessary, solutions can be stored at -20°C for up to one month, though fresh preparation is ideal.[2] Before use, frozen solutions should be equilibrated to room temperature and checked for any precipitation.

Q4: What is the stability of this compound in aqueous solutions? For how long can I store them and at what temperature?

Aqueous solutions of this compound are susceptible to degradation, especially when exposed to light. It is recommended to prepare aqueous solutions fresh.[2] If short-term storage is unavoidable, refrigeration at 2-8°C and protection from light can help minimize degradation. One study noted that solutions in Tris-HCl buffer at 4°C were stored for one day.[2]

Q5: Is this compound sensitive to light? What precautions should I take?

Yes, this compound is known to be sensitive to light and can undergo photodegradation.[3] All solid samples and prepared solutions should be stored in light-resistant containers (e.g., amber vials) or protected from light by other means, such as wrapping containers in aluminum foil.

Q6: What are the signs of this compound degradation?

Visual signs of degradation in solid this compound can include a change in color from white or off-white to a more yellow or orange hue.[3] In solution, the appearance of a yellow or brown color can indicate degradation. The presence of unexpected peaks in an HPLC chromatogram is a strong indicator of degradation products.

Q7: Are there any known incompatibilities of this compound with common excipients or other substances?

While specific data on incompatibilities with a wide range of laboratory reagents is limited, this compound is formulated with various excipients in pharmaceutical preparations. In a research setting, it is good practice to assess the compatibility of this compound with other components in your experimental setup, especially in complex formulations or when using new solvents or reagents.

Q8: What are the main degradation products of this compound?

Under stress conditions such as acid and alkaline hydrolysis, two primary degradation products of this compound have been identified:

  • 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline[4][5]

  • 2-furoic acid[4][5]

This compound Stability and Degradation Data

The following table summarizes the stability of this compound hydrochloride under various stress conditions as reported in forced degradation studies.

Stress ConditionTemperatureDurationExtent of DegradationPrimary Degradation Products Identified
Acid Hydrolysis 80°C10 hoursSignificant Degradation2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline, 2-furoic acid[4][5]
Alkaline Hydrolysis 80°C20 minutesSignificant Degradation2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline, 2-furoic acid[4][5]
Oxidative (H₂O₂) *Room Temp6-24 hoursSensitive to OxidationNot specified in detail in the provided results
Photolytic Ambient3 daysSignificant DegradationNot specified in detail in the provided results
Thermal (Solid) 60°C3 daysNot specified in detailNot specified in detail in the provided results

*Concentrations of 3% and 30% H₂O₂ were used in the cited study.[4]

Troubleshooting Guide

My this compound solution has turned yellow/brown. What could be the cause and is it still suitable for use?

A color change to yellow or brown is a likely indicator of degradation, possibly due to exposure to light or elevated temperatures. It is strongly recommended to discard the discolored solution and prepare a fresh one to ensure the accuracy of your experimental results.

I am seeing unexpected peaks in my HPLC analysis of a this compound sample. How can I determine if these are degradation products?

Unexpected peaks are often indicative of impurities or degradation products. To confirm, you can perform a forced degradation study on a known pure sample of this compound under various stress conditions (acidic, alkaline, oxidative, thermal, photolytic) and compare the chromatograms of the stressed samples with your sample. The appearance of the same extra peaks would suggest they are degradation products.

My experimental results using a this compound solution are inconsistent. Could this be related to the stability of the compound?

Yes, inconsistent results can be a consequence of using a degraded or improperly prepared this compound solution. The concentration of the active compound may have decreased, or the degradation products could be interfering with your assay. Always use freshly prepared solutions whenever possible and ensure proper storage to maintain consistency.

Experimental Protocols

Protocol for Forced Degradation Study of this compound Hydrochloride

This protocol outlines the conditions for inducing degradation of this compound for the purpose of identifying degradation products and validating a stability-indicating analytical method.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1N HCl. Heat the mixture at 80°C for 10 hours.[4]

  • Alkaline Hydrolysis: To another aliquot of the stock solution, add an equal volume of 0.1N NaOH. Heat the mixture at 80°C for 20 minutes.[4]

  • Oxidative Degradation: Treat an aliquot of the stock solution with 3% or 30% hydrogen peroxide at room temperature for up to 24 hours.[4]

  • Photolytic Degradation: Expose an aliquot of the stock solution to direct sunlight for 3 days.[4]

  • Thermal Degradation (Solid): Place solid this compound hydrochloride in an oven at 60°C for 3 days.[4]

  • Sample Analysis: After the specified time, neutralize the acidic and alkaline samples, and dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.

Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Kromasil C18, 250 x 4.6 mm, 5.0 µm particle size.[4][6]

  • Mobile Phase: A gradient mixture of:

    • A: Acetonitrile with 0.05% diethylamine

    • B: Methanol

    • C: 10 mM Ammonium acetate[4][5][6]

  • Gradient Program:

    • 0-8 min: A:B:C = 60:40:0

    • 8-9 min: A:B:C changes to 60:20:20

    • 9-14 min: A:B:C changes to 60:0:40

    • 14-15 min: A:B:C returns to 60:40:0 for equilibration[4]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm[4][5][7]

  • Injection Volume: 20 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 80°C, 10h) start->acid alkali Alkaline Hydrolysis (0.1N NaOH, 80°C, 20min) start->alkali oxide Oxidative Degradation (3-30% H2O2, RT, 24h) start->oxide photo Photolytic Degradation (Sunlight, 3 days) start->photo thermal Thermal Degradation (Solid, 60°C, 3 days) start->thermal hplc Stability-Indicating HPLC Analysis acid->hplc alkali->hplc oxide->hplc photo->hplc thermal->hplc data Data Interpretation (Peak Purity, Degradation %) hplc->data

Caption: Workflow for Forced Degradation Study of this compound.

troubleshooting_workflow start Inconsistent Experimental Results or Visual Degradation check_solution Is the this compound solution freshly prepared and protected from light? start->check_solution check_solid Has the solid this compound changed color or appearance? check_solution->check_solid Yes prepare_fresh Prepare fresh solution from a reliable source. check_solution->prepare_fresh No check_solid->prepare_fresh No new_stock Use a new, unopened stock of this compound hydrochloride. check_solid->new_stock Yes verify_purity Verify purity of the new stock using HPLC. prepare_fresh->verify_purity new_stock->verify_purity

Caption: Troubleshooting Logic for this compound Stability Issues.

References

Prazosin Efficacy: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the variability in Prazosin efficacy observed across different studies.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a competitive alpha-1 adrenergic receptor antagonist.[1] These receptors are located on the smooth muscle of blood vessel walls, the prostate, and in the brain.[1] By blocking these receptors, this compound leads to the relaxation of smooth muscle, which results in decreased systemic vascular resistance and a reduction in blood pressure.[1][2] this compound can cross the blood-brain barrier, which is the basis for its application in treating PTSD-related nightmares and other cognitive symptoms.[1] Its action is highly selective for alpha-1 receptors, with minimal effect on alpha-2 receptors, which helps prevent the reflex tachycardia often associated with non-selective alpha-blockers.[2]

Q2: Why do clinical trial outcomes for this compound in PTSD vary so significantly?

A2: The variability in this compound's efficacy for Post-Traumatic Stress Disorder (PTSD) is a known issue, with some studies showing significant benefits while others, including a large Department of Veterans Affairs (VA) trial, found no significant difference compared to placebo.[3][4][5] Several factors may contribute to these discrepancies:

  • Patient Population: The heterogeneity in study populations (e.g., combat veterans vs. civilians) is a significant factor.[3][6] Comorbid conditions, such as alcohol use disorder, and the nature of the trauma can also influence outcomes.[7][8]

  • Dosage and Titration: Ineffective or sub-optimal dosing may contribute to poor outcomes.[7][9] Successful trials often involve careful and gradual dose titration to a therapeutic level, which can vary between individuals.[10][11]

  • Placebo Effect: Some large trials have noted a substantial placebo effect, particularly for nightmares, which can mask the therapeutic benefits of this compound.[3][6]

  • Study Design: Differences in the duration of the trial, primary outcome measures used, and criteria for patient inclusion can all lead to varied results.[4][6] For instance, some trials excluded clinically unstable patients who might be most likely to benefit.[5]

Q3: What are the main approved and off-label uses for this compound being investigated?

A3: this compound is FDA-approved for the treatment of hypertension.[1] It is often used alone or in combination with other antihypertensive medications.[12][13] Off-label, it is widely used and studied for:

  • PTSD-associated nightmares and sleep disturbances .[1][3][4][10]

  • Benign Prostatic Hyperplasia (BPH) , due to its ability to relax smooth muscle in the prostate and bladder neck.[1][12][14]

  • Raynaud's phenomenon .[1][15]

Troubleshooting Guide for Experimental Design

Q1: My study is showing high variability in patient response to this compound. How can I troubleshoot this?

A1: High variability is a common challenge. Consider the following factors:

  • Pharmacokinetics: this compound has an oral bioavailability of about 50-70% and a relatively short half-life of 2-3 hours.[11][16][17] This can lead to significant inter-individual differences in plasma concentrations.

    • Actionable Tip: Consider implementing pharmacokinetic sampling to correlate plasma drug levels with clinical effects. This can help identify if variability is due to differences in drug metabolism.

  • Dose Titration Strategy: A "one-size-fits-all" dose is unlikely to be effective. The therapeutic window can be narrow and patient-specific.

    • Actionable Tip: Implement a standardized but flexible dose-titration protocol. Start with a low dose (e.g., 1 mg at bedtime) and gradually increase based on tolerability and response, monitoring for side effects like orthostatic hypotension.[11][18][19]

  • Patient Adherence: Poor adherence and sub-optimal dosing are common outside of tightly controlled trials and can impact efficacy.[7]

    • Actionable Tip: In your protocol, include measures to monitor and encourage adherence, such as pill counts or electronic monitoring.

Q2: I am not observing the expected hypotensive effect, or I am seeing an excessive hypotensive response. What should I check?

A2: The hypotensive effect of this compound is central to its mechanism and a primary safety concern.

  • First-Dose Phenomenon: A significant drop in blood pressure (orthostatic hypotension) can occur after the first dose, which may lead to syncope.[1][15]

    • Actionable Tip: As a standard protocol, the first dose should be administered at bedtime to mitigate the effects of potential dizziness or fainting.[11][18] Patients should be cautioned about this effect.

  • Concomitant Medications: The use of other antihypertensives, beta-blockers, or PDE-5 inhibitors can lead to additive hypotensive effects.[1][13]

    • Actionable Tip: Carefully screen and document all concomitant medications. If a subject is on other antihypertensives, a dose reduction of this compound and re-titration may be necessary.[13]

  • Volume Status: A patient's intravascular volume status can influence the hypotensive response.[15]

    • Actionable Tip: Ensure consistent hydration status among participants where feasible and document any use of diuretics.

Q3: The effect of this compound on nightmares in my PTSD study is not reaching statistical significance. What aspects of my protocol should I review?

A3: This was the outcome of the large PACT trial, highlighting the complexity of studying this compound for PTSD.[5][20][21]

  • Outcome Measures: The choice of instrument to measure sleep quality and nightmares is critical. Common measures include the Clinician-Administered PTSD Scale (CAPS) for distressing dreams, the Pittsburgh Sleep Quality Index (PSQI), and the Clinical Global Impression of Change (CGIC).[4][20][22]

    • Actionable Tip: Use validated and sensitive scales. Consider using both clinician-administered and patient-reported outcomes to get a comprehensive picture.

  • Patient Subgroups: this compound may be more effective in certain subpopulations.[4] Factors to consider for subgroup analysis include the type of trauma (combat vs. civilian), baseline symptom severity, and specific genetic markers if available.[23]

  • Treatment Duration: Early trials that showed positive effects were often of shorter duration. The lack of effect in longer trials could be due to various factors, including the development of tolerance or a high placebo response over time.[5]

    • Actionable Tip: Ensure your study is powered for its planned duration and consider including interim analyses.

Data Presentation: Comparative Efficacy in PTSD Trials

The following tables summarize quantitative outcomes from key this compound clinical trials for PTSD, illustrating the variability in reported efficacy.

Table 1: this compound vs. Placebo - Key Clinical Trial Outcomes for PTSD

Trial (Year)Patient PopulationN (this compound/ Placebo)This compound DosagePrimary Outcome Measure(s)Key Findings (this compound vs. Placebo)
Raskind et al. (2007)Combat Veterans20 / 20Mean: 13.3 mg/day (bedtime)CAPS Distressing Dreams, PSQI, CGICSignificant Improvement in all primary outcomes (p < .002)[4]
Taylor et al. (2008)Civilian Trauma11 / 11Mean: 4.9 mg/day (bedtime)Objective Sleep Measures, CAPSSignificant increase in total sleep time and REM sleep; significant improvement in CGIC[3]
Raskind et al. (2018) "PACT Trial"Military Veterans152 / 152Max: 20 mg/day (men), 12 mg/day (women)CAPS Distressing Dreams, PSQI, CGICNo significant difference on any primary outcome at 10 or 26 weeks[5][20][21]

Table 2: Meta-Analysis of this compound Efficacy for PTSD Symptoms

Meta-Analysis (Year)Number of StudiesOutcomeStandardized Mean Difference (SMD) [95% CI]Conclusion
Gates et al. (2020)[3][6]6Overall PTSD Score-0.31 [-0.62, -0.01]Statistically significant benefit on PTSD symptoms and sleep.[3][6]
Gates et al. (2020)[3][6]6Nightmares-0.75 [-1.24, -0.27]Statistically significant benefit on PTSD symptoms and sleep.[3][6]
Gates et al. (2020)[3][6]6Sleep Quality-0.57 [-1.02, -0.13]Statistically significant benefit on PTSD symptoms and sleep.[3][6]
Singh et al. (2016)[24][25]6Nightmares1.01 [0.72, 1.30]This compound improves nightmares and overall PTSD symptoms.[24][25]
Singh et al. (2016)[24][25]6Overall PTSD Symptoms0.77 [0.48, 1.06]This compound improves nightmares and overall PTSD symptoms.[24][25]

Experimental Protocols

Protocol 1: Dose Titration for PTSD-Related Nightmares

This protocol is based on methodologies used in successful clinical trials.

  • Inclusion Criteria: Participants meeting DSM-5 criteria for PTSD with frequent, distressing nightmares.

  • Initial Dose: Start with 1 mg this compound administered orally, 1 hour before bedtime.[1]

  • First-Dose Monitoring: Instruct participants to take the first dose while sitting or lying down to minimize risk from potential first-dose hypotension.[11] Monitor blood pressure before and 1-2 hours after the first dose in a clinical setting if possible.

  • Titration Schedule:

    • Week 1: 1 mg at bedtime.

    • Week 2: Increase to 2 mg at bedtime if the 1 mg dose is well-tolerated but nightmares persist.

    • Subsequent Weeks: Increase the dose by 1-2 mg each week based on clinical response (reduction in nightmare frequency/intensity) and tolerability. The typical therapeutic dose range is 2-6 mg nightly for civilians, with higher doses (up to 16 mg) reported in military personnel.[1]

  • Monitoring:

    • Efficacy: Assess nightmare frequency and intensity weekly using the CAPS B2 item and sleep quality using the PSQI.

    • Safety: Monitor for adverse effects, including dizziness, headache, and orthostatic hypotension, at each dose increase.[11]

Protocol 2: Radioligand Binding Assay for Alpha-1 Adrenergic Receptor Affinity

This protocol is a standard method for determining the binding affinity of this compound to its target receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the alpha-1 adrenergic receptor.

  • Materials:

    • Cell membranes prepared from tissue or cell lines expressing alpha-1 adrenergic receptors.

    • Radioligand (e.g., [³H]-Prazosin).

    • Unlabeled this compound for competition binding.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Methodology:

    • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

    • Separation: Separate bound and free radioligand by rapid filtration through glass fiber filters.

    • Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled this compound. Determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[26]

Visualizations

G cluster_0 Cell Membrane NE Norepinephrine Alpha1 Alpha-1 Adrenergic Receptor (Gq-coupled) NE->Alpha1 Activates This compound This compound This compound->Alpha1 Blocks PLC Phospholipase C (PLC) Alpha1->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

Caption: this compound's mechanism as an antagonist at the alpha-1 adrenergic receptor.

References

Technical Support Center: Prazosin in Rodent Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize side effects associated with Prazosin administration in rodent experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering step-by-step guidance to mitigate common side effects of this compound.

Issue 1: Significant Hypotension and Dizziness Observed Post-Administration

Question: My rodents are exhibiting signs of severe hypotension (e.g., lethargy, stumbling, fainting) shortly after this compound administration. What steps should I take to manage this?

Answer:

Hypotension is the most common side effect of this compound due to its mechanism as an alpha-1 adrenergic receptor antagonist, leading to vasodilation.[1][2][3][4] The "first-dose" effect, a pronounced hypotensive reaction to the initial administration, is a critical consideration.[2]

Immediate Steps:

  • Ensure Animal Safety: Place the affected animal in a safe, comfortable position to prevent injury from falls. Ensure easy access to food and water.

  • Monitor Vital Signs: If possible, monitor blood pressure and heart rate to quantify the hypotensive effect.[5][6][7][8] In anesthetized rats, a 0.1 mg/kg intramuscular injection of this compound can cause a 40 mmHg drop in blood pressure within 6 minutes.[7]

  • Provide Supportive Care: Ensure the animal is well-hydrated, as dehydration can worsen hypotension.[5]

Long-Term Mitigation Strategies:

  • Dose Escalation: To counteract the "first-dose" phenomenon, implement a gradual dose-escalation protocol. Start with a low dose (e.g., 0.1-0.5 mg/kg) and incrementally increase it over several days to the desired therapeutic dose. This allows the animal's cardiovascular system to adapt.

  • Route of Administration: Intraperitoneal (IP) and intravenous (IV) injections can lead to rapid peak plasma concentrations and more pronounced side effects. Consider oral gavage (PO) for a slower absorption rate, which may reduce the severity of hypotension.

  • Acclimatization: Ensure animals are properly acclimatized to handling and experimental procedures to minimize stress-induced cardiovascular changes.[5]

Issue 2: Sedation and Reduced Locomotor Activity Interfering with Behavioral Assays

Question: My rodents are showing significant sedation and reduced movement after this compound administration, which is confounding the results of my behavioral tests. How can I address this?

Answer:

This compound can cross the blood-brain barrier and cause sedation by blocking alpha-1 adrenergic receptors in the central nervous system. This can manifest as drowsiness, lack of energy, and reduced spontaneous locomotor activity.[2]

Mitigation Strategies:

  • Timing of Administration: Administer this compound at a time that allows for the peak sedative effects to subside before behavioral testing. The half-life of this compound should be considered when planning your experimental timeline.

  • Dose Optimization: Conduct a dose-response study to identify the minimum effective dose of this compound for your experimental endpoint that produces the least amount of sedation. In mice, intraperitoneal injections of 0.5 and 1.0 mg/kg have been shown to dose-dependently reduce spontaneous locomotor activity in diabetic mice, but not in non-diabetic mice.

  • Habituation to the Drug: Repeated administration of this compound may lead to the development of tolerance to its sedative effects. A pre-treatment period of several days before the behavioral experiment may help reduce sedation.

  • Control Groups: Always include a vehicle-treated control group to differentiate the effects of this compound from other experimental variables.

Issue 3: Inconsistent or Unexpected Experimental Results

Question: I am observing high variability in my data or results that are contrary to the expected effects of this compound. What could be the underlying cause?

Answer:

Several factors can contribute to inconsistent results in this compound experiments.

Troubleshooting Checklist:

  • Drug Preparation and Administration:

    • Vehicle: Ensure the vehicle used to dissolve this compound is appropriate and administered to the control group. Common vehicles include saline, distilled water, or a small percentage of DMSO in saline.

    • Route of Administration: Verify that the chosen administration route (e.g., IP, PO, IV) is consistent across all animals and performed correctly. Improper oral gavage can lead to aspiration, and incorrect IP injection can result in subcutaneous administration, affecting drug absorption.

  • Animal-Specific Factors:

    • Strain and Species: Different rodent strains and species (rats vs. mice) can exhibit varying sensitivities to this compound.

    • Hydration and Health Status: Ensure all animals are healthy and adequately hydrated, as this can influence cardiovascular responses.[5]

  • Experimental Design:

    • Acclimatization: Animals should be thoroughly acclimatized to the experimental environment and procedures to minimize stress.[5]

    • Timing: The timing of drug administration relative to testing is crucial and should be kept consistent.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective antagonist of alpha-1 adrenergic receptors. By blocking these receptors on vascular smooth muscle, it causes vasodilation, leading to a decrease in peripheral resistance and a reduction in blood pressure.[1][3][4] It can also cross the blood-brain barrier and affect central alpha-1 adrenergic receptors, which is relevant for its use in behavioral neuroscience.

Q2: What are the most common side effects of this compound in rodents?

The most frequently reported side effects in rodents are hypotension (a drop in blood pressure), orthostatic hypotension (a sudden drop in blood pressure upon standing), sedation, and lethargy.[2][9]

Q3: How should I prepare this compound for administration?

This compound hydrochloride is typically soluble in water or saline. For intraperitoneal or oral administration, it can be dissolved in sterile saline. If solubility is an issue, a small amount of a solubilizing agent like DMSO can be used, with the final concentration of DMSO kept low (typically <10%) and administered to the vehicle control group as well.

Q4: What is the recommended dosage range for this compound in rats and mice?

Dosages can vary significantly depending on the research question, the route of administration, and the rodent species.

SpeciesRoute of AdministrationCommon Dosage RangePrimary Use in Study
RatIntraperitoneal (IP)0.1 - 5 mg/kgBehavioral, Cardiovascular
RatOral Gavage (PO)1 - 10 mg/kgCardiovascular, Long-term studies[10][11]
RatIntravenous (IV)0.1 - 1 mg/kgCardiovascular[8]
MouseIntraperitoneal (IP)0.1 - 2 mg/kgBehavioral[12]

Note: This table provides general ranges. It is crucial to consult the literature for doses specific to your experimental paradigm and to perform dose-response studies to determine the optimal dose for your research.

Q5: Are there any known long-term effects of this compound administration in rodents?

Long-term administration of this compound in rats has been shown to prevent some pathological alterations in the cardiovascular system of spontaneously hypertensive rats.[11] One study involving administration in drinking water for 5 weeks showed an increase in capillarity in skeletal muscles.

Q6: Can this compound affect food and water intake?

Some studies have investigated the effect of this compound on food and water intake, particularly in models of binge-eating. One study in rats found that this compound reduced the intake of palatable food but did not significantly affect water intake.[13][14]

Experimental Protocols

Protocol 1: Dose Escalation to Mitigate First-Dose Hypotension

This protocol is designed to acclimate rodents to this compound and minimize the risk of a severe hypotensive reaction to the initial dose.

  • Day 1-2: Administer 25% of the target therapeutic dose.

  • Day 3-4: Increase the dose to 50% of the target therapeutic dose.

  • Day 5-6: Increase the dose to 75% of the target therapeutic dose.

  • Day 7 onwards: Administer the full 100% target therapeutic dose.

Throughout this period, closely monitor the animals for any signs of distress, lethargy, or dizziness. If significant side effects are observed, maintain the current dose for an additional 1-2 days before attempting to increase it further.

Protocol 2: Assessing Orthostatic Hypotension using a Tilt-Table

This protocol allows for the quantification of orthostatic hypotension in anesthetized rats.[5][6]

  • Animal Preparation: Anesthetize the rat and surgically implant catheters into the carotid artery (for blood pressure monitoring) and jugular vein (for drug administration).

  • Stabilization: Allow the animal to stabilize on a tilt-table for at least 30 minutes, monitoring baseline Mean Arterial Pressure (MAP) and Heart Rate (HR).

  • Baseline Tilt: Record baseline MAP and HR in the horizontal position. Tilt the rat to a 60-degree head-up position for 60 seconds and record the maximum drop in MAP and any compensatory changes in HR. Return the rat to a horizontal position.

  • This compound Administration: Administer this compound intravenously via the jugular vein catheter.

  • Post-Dose Tilts: Repeat the tilt test at predefined time points after this compound administration (e.g., 5, 15, 30, and 60 minutes) to assess the drug's effect on the orthostatic response.

Visualizations

Prazosin_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell (Vascular Smooth Muscle) NE Norepinephrine Alpha1 Alpha-1 Adrenergic Receptor NE->Alpha1 Binds to PLC Phospholipase C Alpha1->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release PKC Protein Kinase C DAG->PKC Contraction Vasoconstriction Ca_release->Contraction Leads to PKC->Contraction Contributes to This compound This compound This compound->Alpha1 Blocks

Caption: this compound's mechanism of action as an alpha-1 adrenergic receptor antagonist.

Troubleshooting_Hypotension Start This compound Administration Observe Observe for signs of hypotension (lethargy, etc.) Start->Observe No_symptoms No significant symptoms Observe->No_symptoms No Symptoms Symptoms observed Observe->Symptoms Yes Proceed Proceed with experiment No_symptoms->Proceed Action1 Lower the dose Symptoms->Action1 Action2 Implement dose-escalation protocol Symptoms->Action2 Action3 Switch to oral administration Symptoms->Action3 Reassess Re-evaluate experiment Action1->Reassess Action2->Reassess Action3->Reassess Reassess->Proceed Symptoms resolved Consult Consult literature for alternative approaches Reassess->Consult Symptoms persist

Caption: Troubleshooting workflow for managing this compound-induced hypotension.

Experimental_Workflow_Tilt_Table Start Anesthetize Rat & Implant Catheters Stabilize Stabilize on Tilt-Table (30 min) Start->Stabilize Baseline Record Baseline MAP & HR (Horizontal) Stabilize->Baseline Tilt1 Perform Baseline Tilt (60° head-up, 60s) Baseline->Tilt1 Administer Administer this compound (IV) Tilt1->Administer Wait Wait for specified time (e.g., 5, 15, 30, 60 min) Administer->Wait Tilt2 Perform Post-Dose Tilt Wait->Tilt2 Record Record MAP & HR changes Tilt2->Record Repeat Repeat Wait -> Record for each time point Record->Repeat Repeat->Wait More time points End End of Experiment Repeat->End All time points tested

Caption: Experimental workflow for assessing orthostatic hypotension in rats.

References

Prazosin's Impact on Locomotor Activity in Control Animals: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the effects of Prazosin on locomotor activity in control (non-pathological) animal models. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate the design and execution of robust experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of alpha-1 (α1) adrenergic receptors.[1] These receptors are widely distributed in the central nervous system, including in brain regions that modulate motor activity such as the nucleus accumbens.[2][[“]] By blocking these receptors, this compound inhibits the signaling of norepinephrine, a neurotransmitter involved in arousal, attention, and motor control.

Q2: What is the expected effect of this compound on the spontaneous locomotor activity of control rodents?

A2: In control animals, this compound administered alone typically has a minimal effect on basal locomotor activity.[1] Some studies report a slight reduction in horizontal movement or rearing behavior, particularly at the onset of the observation period.[1] However, a significant sedative or inhibitory effect on spontaneous locomotion is not a consistently reported finding at standard research doses.

Q3: Can this compound be used as a tool to study the role of the noradrenergic system in locomotion?

A3: Yes, this compound is a valuable pharmacological tool for this purpose. While it has a limited impact on spontaneous locomotion, it effectively attenuates the hyperlocomotor effects induced by psychostimulants like cocaine and amphetamine.[4][5] This antagonistic action highlights the role of α1-adrenergic receptor signaling in the expression of stimulant-induced motor activity.

Q4: Are there any known confounding factors to consider when using this compound in locomotor studies?

A4: Yes, several factors can influence the outcomes of locomotor studies involving this compound. These include the specific rodent strain used, the ambient temperature of the testing environment, and the time of day of testing due to circadian rhythms. Additionally, the brief half-life of this compound necessitates careful consideration of the timing between drug administration and behavioral testing.

Q5: What is the role of α1-adrenergic receptors in the nucleus accumbens in relation to motor control?

A5: Alpha-1 adrenergic receptors in the nucleus accumbens are primarily located on presynaptic terminals.[2] They are known to modulate the release of other neurotransmitters, including dopamine (B1211576), which is a key regulator of locomotor activity.[1][[“]] By blocking these receptors, this compound can influence the dopaminergic system and, consequently, motor output.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in baseline locomotor activity between animals. - Inconsistent handling procedures.- Environmental stressors (e.g., noise, light).- Lack of proper habituation to the testing environment.- Standardize handling procedures for all animals.- Ensure a quiet and consistently lit testing room.- Implement a sufficient habituation period for the animals in the testing arena before recording data.
No discernible effect of this compound on stimulant-induced hyperlocomotion. - Inappropriate dose of this compound.- Incorrect timing of this compound administration relative to the stimulant.- Degradation of the this compound solution.- Perform a dose-response study to determine the optimal dose of this compound for your specific experimental conditions.- Administer this compound at a time point that allows it to reach peak central nervous system concentrations before the stimulant is given.- Prepare fresh this compound solutions for each experiment and protect them from light.
Unexpected sedative effects of this compound. - The dose of this compound may be too high.- The animal strain may be particularly sensitive to the sedative effects of this compound.- Reduce the dose of this compound.- If possible, consider using a different rodent strain that is known to be less sensitive to the sedative effects of α1-adrenergic antagonists.
Difficulty in dissolving this compound. - this compound hydrochloride has limited solubility in saline.- this compound hydrochloride can be dissolved in a small amount of dimethyl sulfoxide (B87167) (DMSO) before being brought to the final volume with saline. Ensure the final concentration of DMSO is low and consistent across all treatment groups, including the vehicle control.

Experimental Protocols

Open Field Test for Locomotor Activity

This protocol outlines a standard procedure for assessing spontaneous locomotor activity in rodents following this compound administration.

Materials:

  • Open field arena (e.g., 40 cm x 40 cm x 30 cm for rats; 25 cm x 25 cm x 25 cm for mice) made of a non-porous material.

  • Video camera mounted above the arena.

  • Automated tracking software (e.g., EthoVision XT, ANY-maze).

  • This compound hydrochloride.

  • Vehicle (e.g., sterile saline, 0.9% NaCl, with a minimal amount of a solubilizing agent like DMSO if necessary).

  • Syringes and needles for administration.

  • 70% ethanol (B145695) for cleaning.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment begins.

  • Drug Preparation: Prepare a fresh solution of this compound in the chosen vehicle on the day of the experiment. Protect the solution from light.

  • Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). A common dose for antagonizing stimulant-induced hyperactivity is 1.0 mg/kg.[1][4]

  • Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes between this compound administration and the start of the open field test to ensure the drug has reached the central nervous system.

  • Testing:

    • Clean the open field arena with 70% ethanol and allow it to dry completely between animals.

    • Gently place the animal in the center of the arena.

    • Record the animal's activity for a predetermined duration (e.g., 30-60 minutes) using the overhead camera and tracking software.

  • Data Analysis: Analyze the recorded video to quantify various locomotor parameters, including:

    • Total distance traveled.

    • Horizontal activity (counts of beam breaks).

    • Vertical activity (rearing frequency).

    • Time spent in the center versus the periphery of the arena.

Data Presentation

The following tables summarize the quantitative effects of this compound on locomotor activity in control animals from representative studies.

Table 1: Effect of this compound on Spontaneous Locomotor Activity in Rats

TreatmentDose (mg/kg, s.c.)Horizontal Activity (counts/10 min)Rearing (counts/10 min)
Vehicle-~200~40
This compound1.0Slightly reduced in the first 10 minConsistently reduced

Data are approximate values based on graphical representation in Darracq et al., 1998.[1]

Table 2: Effect of this compound on Spontaneous Locomotor Activity in Non-Diabetic (Control) Mice

TreatmentDose (mg/kg, i.p.)Locomotor Activity (counts/60 min)
Vehicle-~3500
This compound0.5No significant difference
This compound1.0No significant difference

Data are approximate values based on graphical representation in Saitoh et al., 2002. Note that in this study, this compound did not significantly affect locomotor activity in control (nondiabetic) mice, while it reduced the hyperactivity observed in diabetic mice.[6]

Visualizations

Signaling Pathways

Prazosin_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (e.g., in Nucleus Accumbens) NE Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor NE->Alpha1_Receptor Binds to Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Ca2->PKC Co-activates Downstream_Effects Modulation of Neuronal Excitability & Neurotransmitter Release PKC->Downstream_Effects Motor_Output Altered Motor Output Downstream_Effects->Motor_Output This compound This compound This compound->Alpha1_Receptor Blocks Locomotor_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis Animal_Habituation Animal Acclimation to Testing Room Drug_Prep This compound/Vehicle Preparation Animal_Habituation->Drug_Prep Administration Drug Administration (e.g., i.p.) Drug_Prep->Administration Pretreatment Pre-treatment Period (30-60 min) Administration->Pretreatment Testing Open Field Test (30-60 min) Pretreatment->Testing Tracking Video Tracking & Data Acquisition Testing->Tracking Quantification Quantification of Locomotor Parameters Tracking->Quantification Stats Statistical Analysis Quantification->Stats

References

Technical Support Center: Ensuring Consistent Prazosin Delivery via Osmotic Mini-Pumps

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent and reliable delivery of Prazosin using osmotic mini-pumps.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when preparing a this compound solution for an osmotic mini-pump?

A1: The most critical factors are the choice of a compatible solvent, ensuring the stability of the this compound solution at 37°C for the entire duration of the experiment, and maintaining sterility. This compound hydrochloride has limited solubility in aqueous solutions and can be prone to precipitation and degradation.[1][2] It is crucial to use a vehicle that ensures this compound remains solubilized within the pump reservoir.

Q2: Which solvents are recommended for dissolving this compound for use in osmotic mini-pumps?

A2: While this compound hydrochloride is slightly soluble in water and ethanol, organic solvents or co-solvent systems are often necessary to achieve higher concentrations and maintain stability.[1] A common vehicle for poorly water-soluble drugs in osmotic pumps is a mixture of Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol (PEG). However, the concentration of DMSO should be kept to a minimum to avoid potential inflammatory responses at the implantation site. It is essential to verify the compatibility of any chosen solvent with the specific model of the osmotic mini-pump.[3] this compound hydrochloride is reportedly not soluble in DMSO alone.[1]

Q3: How can I verify that the osmotic mini-pump is delivering this compound at the expected rate?

A3: There are two primary methods to verify the delivery of this compound from the osmotic mini-pump:

  • Measurement of Plasma Levels: The most reliable method is to collect blood samples at various time points during the study and measure the plasma concentration of this compound.[4] This provides a direct assessment of the in vivo drug delivery.

  • Measurement of Residual Volume: After the experiment, the pump can be explanted, and the remaining solution in the reservoir can be carefully aspirated and measured.[4] This allows for the calculation of the total volume of solution delivered.

Q4: What is the mechanism of action of this compound that I should consider when designing my experiment?

A4: this compound is a selective alpha-1 adrenergic receptor antagonist.[5][6] It blocks the binding of norepinephrine (B1679862) to these receptors on the smooth muscle of blood vessels, leading to vasodilation and a decrease in blood pressure.[7][8] this compound can also cross the blood-brain barrier and has effects on the central nervous system, which is relevant for studies on conditions like PTSD-associated nightmares.[6][7]

Troubleshooting Guides

Issue 1: Inconsistent or No Drug Effect Observed
Possible Cause Troubleshooting Step
This compound Precipitation in the Pump: this compound hydrochloride's solubility is pH-dependent and can precipitate in certain buffer systems, such as phosphate (B84403) buffers.[2]1. Ensure the pH of your vehicle is appropriate to maintain this compound solubility. 2. Avoid using phosphate buffers if possible, as they can lead to the formation of less soluble phosphate salts of this compound.[2] 3. After the experiment, explant the pump and check for any precipitate in the reservoir.
This compound Degradation: this compound can degrade, especially in aqueous solutions and when exposed to light.1. Prepare the this compound solution fresh before filling the pumps. 2. Protect the solution and the filled pumps from light. 3. Conduct a stability study of your this compound formulation at 37°C for the duration of your experiment.[9]
Pump Failure or Incorrect Filling: Air bubbles in the reservoir or improper insertion of the flow moderator can lead to inconsistent pumping rates.[10]1. Follow the manufacturer's instructions for filling the pumps carefully, ensuring no air bubbles are trapped.[10] 2. Verify that the flow moderator is fully inserted. 3. After the study, measure the residual volume in the pump to confirm it has delivered the expected amount of solution.[4]
Issue 2: Adverse Tissue Reaction at the Implantation Site
Possible Cause Troubleshooting Step
Inflammatory Response to the Vehicle: Some solvents, particularly high concentrations of DMSO, can cause local tissue irritation.1. Reduce the concentration of potentially irritating solvents like DMSO as much as possible. 2. Consider alternative, more biocompatible vehicles. 3. Include a vehicle-only control group to assess the tissue response to the solvent system alone.
Non-sterile Technique: Contamination during the pump filling or implantation surgery can lead to infection.1. Use aseptic techniques throughout the entire process of solution preparation, pump filling, and surgery.[10] 2. Consider sterile filtering the this compound solution before filling the pumps.[10]

Data Presentation

Table 1: Solubility of this compound Hydrochloride in Various Solvents

SolventSolubility (mg/mL) at Ambient Temperature
Water (pH ~3.5)1.4[1]
Ethanol0.84[1]
Methanol6.4[1]
Dimethylformamide1.3[1]
Chloroform0.041[1]
Acetone0.0072[1]
DMSONot soluble[1]

Note: The solubility of this compound can be influenced by the specific salt form and the pH of the solution.

Experimental Protocols

Protocol 1: Preparation of this compound Solution and Filling of Osmotic Mini-Pumps
  • Calculate the Required Concentration: Based on the desired dose, the animal's weight, and the specific pumping rate of the osmotic mini-pump lot, calculate the required concentration of the this compound solution.[3]

  • Dissolve this compound: Under aseptic conditions, weigh the required amount of this compound hydrochloride and dissolve it in the chosen sterile vehicle. If using a co-solvent system like DMSO and PEG, first dissolve the this compound in DMSO and then add the PEG.

  • Sterile Filtration (Recommended): If the components were not sterile, filter the final solution through a 0.22 µm syringe filter into a sterile container.[10]

  • Pump Filling:

    • Using a sterile syringe and the filling tube provided by the pump manufacturer, slowly fill each osmotic mini-pump with the this compound solution.[11]

    • Ensure the pump is held upright to allow air to escape.[10]

    • Fill the pump completely until a small amount of solution overflows.

    • Insert the flow moderator until it is flush with the top of the pump.[10]

  • Priming (Optional but Recommended): For immediate delivery upon implantation, prime the filled pumps by incubating them in sterile saline at 37°C for the time specified by the manufacturer.[3]

Protocol 2: In Vivo Validation of this compound Delivery
  • Pump Implantation: Following sterile surgical procedures, implant the filled osmotic mini-pump subcutaneously or intraperitoneally in the anesthetized animal.

  • Blood Sampling: At predetermined time points (e.g., day 1, 3, 7, 14), collect blood samples from the animals.

  • Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Quantitative Analysis: Analyze the plasma samples for this compound concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Evaluation: Plot the plasma concentration of this compound over time to determine if a steady-state concentration was achieved and maintained, confirming consistent delivery.

Mandatory Visualizations

Prazosin_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell This compound This compound Alpha1_Receptor Alpha-1 Adrenergic Receptor This compound->Alpha1_Receptor Blocks Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca2_release Ca²⁺ Release SR->Ca2_release Induces Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction Leads to Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Normally Activates

Caption: this compound's mechanism of action as an alpha-1 adrenergic receptor antagonist.

Troubleshooting_Workflow Start Inconsistent or No Drug Effect Observed Check_Pump Explant pump and check for precipitate? Start->Check_Pump Precipitate_Found Yes, Precipitate Found Check_Pump->Precipitate_Found Yes No_Precipitate No Precipitate Check_Pump->No_Precipitate No Action_Precipitate Reformulate this compound solution. Consider pH and vehicle. Precipitate_Found->Action_Precipitate Check_Residual Measure residual volume in the pump. No_Precipitate->Check_Residual Volume_Correct Volume Delivered is Correct Check_Residual->Volume_Correct Correct Volume_Incorrect Volume Delivered is Incorrect Check_Residual->Volume_Incorrect Incorrect Action_Degradation Investigate this compound stability in the vehicle at 37°C. Volume_Correct->Action_Degradation Action_Pump_Failure Review pump filling and handling procedures. Check for pump lot issues. Volume_Incorrect->Action_Pump_Failure

Caption: Troubleshooting workflow for inconsistent this compound effects.

References

Prazosin degradation products and their potential effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation products of Prazosin and their potential effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: this compound primarily degrades under hydrolytic (acidic and alkaline) conditions. The main degradation products identified are 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline and 2-furoic acid.[1] These impurities can arise during synthesis, formulation, or storage.[2][3]

Q2: Under which conditions is this compound most likely to degrade?

A2: this compound is susceptible to degradation under several stress conditions:

  • Hydrolysis: It is highly susceptible to degradation under both acidic and alkaline hydrolytic stress.[4] For example, significant degradation is observed after exposure to 0.1N HCl at 80°C for 10 hours or 0.1N NaOH at 80°C for 20 minutes.[1]

  • Oxidation: this compound also degrades under oxidative stress, such as exposure to hydrogen peroxide.[1]

  • Photolysis: Exposure to sunlight for several days can cause photolytic degradation.[1]

  • Thermal Stress: Elevated temperatures (e.g., 60°C for 3 days) can induce thermal degradation.[1]

Q3: What are the potential effects of this compound degradation products?

A3: While the parent drug, this compound, is a selective alpha-1 adrenergic receptor antagonist, its metabolites and degradation products may also possess biological activity.[5][] For instance, the metabolite 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline, which is also a known degradation product, has been shown to have some hypotensive effects in animals.[7] The presence of these impurities can affect the drug's overall purity, potency, and safety profile.[3] Therefore, it is crucial to monitor for degradation in experimental and formulated samples.

Q4: How can I detect and quantify this compound and its degradation products?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common approach.[8][9] A reversed-phase C18 column with UV detection (typically at 254 nm) is effective for separating this compound from its degradation products.[1][8][9] The mobile phase composition is critical for achieving good resolution and can be optimized for specific analytical needs.[1][8][9][10]

Troubleshooting Guides

Problem: Unexpected peaks appear in my HPLC chromatogram when analyzing this compound samples.
  • Possible Cause: This is a common sign of this compound degradation, especially if the sample has been stored for an extended period, exposed to light, or subjected to non-neutral pH conditions.

  • Troubleshooting Steps:

    • Verify Peak Identity: If possible, use reference standards of known degradation products (e.g., 2-furoic acid) to confirm the identity of the unexpected peaks.[1]

    • Conduct a Forced Degradation Study: Subject a fresh, pure sample of this compound to controlled stress conditions (acid, base, oxidation, heat, light) as described in the protocol below. This will help you generate the degradation products and confirm their retention times in your chromatographic system.

    • Review Sample Handling and Storage: Ensure that stock solutions are prepared fresh, stored protected from light, and maintained at an appropriate temperature and pH to minimize degradation during routine experiments.

Problem: I am observing inconsistent or lower-than-expected potency of this compound in my cell-based or in-vivo experiments.
  • Possible Cause: this compound may be degrading in your experimental medium or vehicle, leading to a lower effective concentration of the active compound. The degradation products themselves might also have unintended biological effects.[7]

  • Troubleshooting Steps:

    • Assess Stability in Experimental Medium: Perform a time-course experiment to evaluate the stability of this compound in your specific cell culture medium or dosing vehicle.

      • Prepare a solution of this compound in the medium at the concentration you use in your assays.

      • Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).

      • Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC to quantify the remaining this compound and the formation of any degradation products.

    • Adjust Experimental Protocol: If significant degradation is observed, consider preparing this compound solutions immediately before use or refreshing the treatment medium more frequently during long-term experiments.

Data Summary

Table 1: this compound Degradation Products and Conditions
Degradation Product NameChemical StructureCondition of Formation
2-piperazinyl-6,7-dimethoxy-4-aminoquinazolineC₁₄H₁₉N₅O₂Acidic and Alkaline Hydrolysis[1]
2-Furoic AcidC₅H₄O₃Acidic and Alkaline Hydrolysis[1]
Unspecified Degradation ProductsNot ApplicableOxidative, Photolytic, Thermal Stress[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and validate the specificity of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like methanol.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1N HCl and heat at 80°C for 10 hours.[1]

    • Alkaline Hydrolysis: Mix the stock solution with 0.1N NaOH and heat at 80°C for 20 minutes.[1]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature for 6 hours.[1]

    • Thermal Degradation: Store the stock solution (solid or in solution) at 60°C for 3 days.[1]

    • Photolytic Degradation: Expose the stock solution to direct sunlight for 3 days.[1]

  • Neutralization/Quenching: After the specified time, cool the samples to room temperature. Neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method

This is an example of an HPLC method that can be used to separate this compound from its degradation products. Method optimization may be required for your specific instrumentation and column.

  • Instrumentation: High-Performance Liquid Chromatograph with UV Detector.

  • Column: Kromasil C18 (250 x 4.6 mm, 5.0 µm) or equivalent.[1]

  • Mobile Phase: A gradient mixture of A: Acetonitrile with 0.05% Diethylamine, B: Methanol, and C: 10 mM Ammonium Acetate.[1][10]

    • Alternative Isocratic Mobile Phase: Water/Acetonitrile/Methanol/Glacial Acetic Acid/Diethylamine (25:35:40:1:0.017 v/v).[8][9]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[1][8][9]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis This compound This compound Stock (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 80°C) This compound->Acid Base Alkaline Hydrolysis (0.1N NaOH, 80°C) This compound->Base Oxidation Oxidation (3% H2O2, RT) This compound->Oxidation Thermal Thermal (60°C) This compound->Thermal Photo Photolytic (Sunlight) This compound->Photo Neutralize Neutralize/ Quench Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Dilute Dilute to Final Concentration Neutralize->Dilute HPLC HPLC-UV Analysis Dilute->HPLC

Caption: Workflow for a this compound forced degradation study.

G This compound This compound Block Blockade This compound->Block Antagonism Alpha1 α1-Adrenergic Receptor Vasc Vascular Smooth Muscle Relaxation Alpha1->Vasc  Activation leads to  Contraction BP Decreased Blood Pressure Vasc->BP Degradant Degradation Product (e.g., 2-(1-piperazinyl)-4-amino- 6,7-dimethoxyquinazoline) Degradant->Alpha1 Potential Interaction?

Caption: this compound signaling pathway and potential degradant interaction.

References

Technical Support Center: Prazosin and the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the impact of prazosin on the blood-brain barrier (BBB). This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols to support your research.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound at the blood-brain barrier?

A1: this compound is a competitive, selective alpha-1 adrenergic receptor antagonist.[1] Alpha-1 receptors are found on vascular smooth muscle and are also present in the central nervous system (CNS).[2][3] this compound readily crosses the blood-brain barrier.[2][4] Its primary mechanism at the BBB is believed to be the blockade of alpha-1 adrenergic receptors on brain microvascular endothelial cells and potentially pericytes.[5][6] This action can lead to vasodilation, a decrease in peripheral resistance, and subsequent effects on vascular permeability and inflammation.[3]

Q2: Does this compound increase or decrease blood-brain barrier permeability?

A2: The effect of this compound on BBB permeability appears to be context-dependent, particularly in pathological states. In models of experimental autoimmune encephalomyelitis (EAE), a condition characterized by BBB breakdown, this compound treatment has been shown to suppress increased vascular permeability.[5][6] It significantly reduces the leakage of serum proteins into the CNS, which is associated with a decrease in edema.[5][6] In models of cerebral infarction, this compound treatment was found to decrease brain water content, suggesting a protective effect on BBB integrity.[7]

Q3: How does this compound affect the cellular components of the BBB, such as endothelial cells and pericytes?

A3: this compound's effects extend to the cellular level of the neurovascular unit. In a rat model of cerebral infarction, this compound was shown to inhibit the apoptosis (programmed cell death) of endothelial progenitor cells (EPCs) both in vitro and in vivo.[7][8] This anti-apoptotic effect is mediated through the downregulation of the Akt/NF-κB signaling pathway.[7][9] Additionally, studies in EAE models suggest that pericytes may be a target for this compound, as the tracer horseradish peroxidase was observed to accumulate in these cells in treated animals, potentially restricting fluid extravasation.[5]

Q4: Is this compound involved in modulating neuroinflammation at the BBB?

A4: Yes, this compound has demonstrated anti-inflammatory effects at the BBB. In cerebral infarction models, this compound treatment decreased the serum levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[7][8] By inhibiting the NF-κB signaling pathway, this compound can suppress the inflammatory cascade, which is a key factor in many neurological diseases associated with BBB dysfunction.[7][9][10]

Section 2: Troubleshooting Experimental Issues

Q1: I am not observing the expected protective effect of this compound on BBB permeability in my in vivo model. What are some potential reasons?

A1:

  • Dosage and Timing: The effect of this compound can be dose-dependent. Research has shown that this compound (1 mg/kg) administered before a traumatic brain injury ameliorated subsequent metabolic depression, but was ineffective if given 3 days after the injury had developed.[11] Ensure your dosing regimen and administration timing are appropriate for your specific model.

  • Animal Model Specificity: The pathophysiology of BBB disruption varies significantly between models (e.g., EAE vs. stroke vs. traumatic brain injury). The efficacy of this compound may differ depending on the specific inflammatory and vascular mechanisms at play.

  • Measurement Technique: The choice of permeability tracer is critical. Small tracers like sodium fluorescein (B123965) (NaFl) and large tracers like Evans blue dye or radiolabeled albumin measure different aspects of barrier integrity. Ensure your chosen method is sensitive enough to detect the changes you expect.

  • Anesthesia: Anesthetics can independently affect blood pressure and cerebrovascular tone, potentially confounding the effects of this compound. Use a consistent and well-documented anesthetic protocol.

Q2: My in vitro results using a transwell BBB model are inconsistent when applying this compound. How can I improve reproducibility?

A2:

  • Cell Monolayer Integrity: The most critical factor is the integrity of your brain endothelial cell monolayer. Consistently verify high Transendothelial Electrical Resistance (TEER) values (e.g., >150 Ω·cm²) before each experiment.[12]

  • Receptor Expression: Confirm that your chosen cell line (e.g., bEnd.3, hCMEC/D3) expresses sufficient levels of alpha-1 adrenergic receptors for this compound to have a measurable effect.

  • This compound Stability and Vehicle: Prepare fresh this compound solutions for each experiment. Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is low and consistent across all wells, including controls, as the vehicle itself can affect cell membranes.

  • Efflux Transporter Activity: this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[13] The expression level of these transporters in your in vitro model can affect the intracellular concentration of this compound and its subsequent effects.

Section 3: Data Summary

The following table summarizes quantitative findings from studies on this compound's effects, providing a reference for experimental design.

Parameter MeasuredModel SystemThis compound Dosage/ConcentrationKey Quantitative FindingReference
Vascular PermeabilityExperimental Autoimmune Encephalomyelitis (EAE) in Lewis RatsNot specifiedSignificantly suppressed leakage of [¹²⁵I]albumin into the CNS.[6]
Brain Water ContentRat Cerebral Infarction ModelNot specifiedSignificantly decreased brain water content compared to the vehicle group.[7]
Endothelial Progenitor Cell (EPC) ApoptosisTNF-α-induced EPCs (in vitro)Not specifiedDecreased the number of TUNEL-positive (apoptotic) EPCs.[7]
Pro-inflammatory Cytokine ExpressionRat Cerebral Infarction ModelNot specifiedDecreased gene expression levels of TNF-α and IL-1β in EPCs.[10]
Local Cerebral Glucose Utilization (LCGU)Rat Local Freezing Lesion Model1 mg/kg (pre-lesion)Ameliorated the cortical metabolic depression seen in untreated animals.[11]

Section 4: Key Experimental Protocols

Protocol 1: In Vivo Assessment of BBB Permeability using Sodium Fluorescein (NaFl)

This protocol is adapted from standard methods for assessing BBB integrity in rodent models.

Objective: To quantify the extravasation of NaFl tracer into the brain parenchyma following this compound treatment.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline)

  • Sodium fluorescein (NaFl) solution (2% in saline)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Heparinized saline

  • Trichloroacetic acid (TCA), 50% w/v

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ethanol (B145695) (50%)

  • Fluorometer/plate reader

Procedure:

  • Animal Preparation: Acclimatize animals (e.g., Sprague-Dawley rats or C57BL/6 mice) to handling.

  • This compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at the predetermined time point before tracer injection.

  • Anesthesia: Anesthetize the animal deeply.

  • Tracer Injection: Inject NaFl solution (e.g., 100 mg/kg) via the tail vein and allow it to circulate for a specific time (e.g., 10-30 minutes).

  • Blood Collection: Collect a terminal blood sample via cardiac puncture into a heparinized tube. Centrifuge to separate plasma.

  • Transcardial Perfusion: Immediately perform transcardial perfusion with cold, heparinized saline until the fluid exiting the right atrium is clear of blood. This is crucial to remove intravascular tracer.

  • Brain Harvesting: Dissect the brain and specific regions of interest (e.g., cortex, hippocampus). Weigh the tissue samples.

  • Sample Processing:

    • Homogenize brain tissue in cold PBS.

    • Precipitate proteins by adding an equal volume of 50% TCA.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant.

    • For plasma samples, precipitate with 15% TCA.

  • Quantification:

    • Neutralize the supernatant with NaOH.

    • Measure the fluorescence of the supernatant and plasma samples using a fluorometer (Excitation: 485 nm, Emission: 525 nm).

    • Create a standard curve using known concentrations of NaFl.

  • Data Analysis: Calculate the amount of NaFl in the brain tissue (ng) and plasma (µg/mL). Express BBB permeability as the amount of tracer per gram of tissue (ng/g).

Protocol 2: In Vitro TEER Measurement in a Brain Endothelial Cell Monolayer

This protocol describes the use of a Transwell system to measure the integrity of an in vitro BBB model.[12]

Objective: To measure changes in the electrical resistance across a brain endothelial cell monolayer following treatment with this compound.

Materials:

  • Brain microvascular endothelial cells (e.g., hCMEC/D3, bEnd.3)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Appropriate cell culture media and supplements

  • This compound stock solution and vehicle

  • Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes

Procedure:

  • Cell Seeding: Seed endothelial cells onto the apical (upper) chamber of the Transwell inserts.

  • Monolayer Formation: Culture the cells until they form a confluent monolayer. This can take several days. Monitor confluence visually and by measuring TEER daily.

  • TEER Measurement:

    • Sterilize the EVOM electrodes with 70% ethanol and rinse with sterile saline or media.

    • Place the shorter electrode in the apical chamber and the longer electrode in the basolateral (lower) chamber. Ensure electrodes are not touching the cell monolayer.

    • Record the resistance (Ω).

    • Measure the resistance of a blank insert (without cells) to subtract the background resistance.

  • This compound Treatment: Once TEER values are stable and high (indicating a tight barrier), add this compound at the desired concentrations to the apical chamber. Include vehicle-only controls.

  • Time-Course Measurement: Measure TEER at various time points after this compound addition (e.g., 1, 4, 8, 24 hours) to determine the temporal effect on barrier integrity.

  • Data Analysis:

    • Subtract the resistance of the blank filter from your sample readings.

    • Calculate the TEER value in Ω·cm² by multiplying the corrected resistance by the surface area of the Transwell membrane.

    • Normalize the results to the baseline TEER reading before treatment or to the vehicle control group.

Section 5: Visual Guides and Pathways

The following diagrams illustrate key concepts and workflows related to this compound's interaction with the BBB.

Prazosin_Mechanism_BBB cluster_Vessel Brain Microvessel cluster_EC Endothelial Cell This compound This compound Alpha1R Alpha-1 Adrenergic Receptor (α1-AR) This compound->Alpha1R Blocks Perm ↓ Barrier Permeability (Protective Effect) This compound->Perm Leads to (in disease models) NE Norepinephrine (B1679862) NE->Alpha1R Activates Gq Gq Protein Alpha1R->Gq Activates PLC PLC Gq->PLC IP3_DAG IP3 / DAG (Signaling Cascade) PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca TJ Tight Junctions (e.g., Claudin-5, Occludin) Ca->TJ Modulates Integrity

Caption: this compound blocks norepinephrine at the α1-AR on BBB endothelial cells.

InVivo_Workflow A 1. Administer this compound or Vehicle to Animal B 2. Anesthetize Animal A->B C 3. Inject Permeability Tracer (e.g., Sodium Fluorescein) B->C D 4. Circulate Tracer (e.g., 10-30 min) C->D E 5. Collect Terminal Blood (Cardiac Puncture) D->E F 6. Transcardial Perfusion (with Heparinized Saline) D->F G 7. Harvest & Weigh Brain Tissue F->G H 8. Homogenize & Process Samples G->H I 9. Quantify Fluorescence H->I J 10. Calculate Permeability (ng of tracer / g of tissue) I->J

Caption: Experimental workflow for in vivo BBB permeability assessment.

Troubleshooting_Logic cluster_invivo In Vivo Issues cluster_invitro In Vitro Issues Start Unexpected Result: No this compound Effect on BBB Q1 In Vivo or In Vitro Model? Start->Q1 A1 Check Dosage & Timing Is it therapeutic? Q1->A1 In Vivo B1 Verify TEER Values Is monolayer tight? Q1->B1 In Vitro A2 Review Anesthetic Protocol Is it confounding? A1->A2 A3 Assess Tracer Method Is it sensitive enough? A2->A3 B2 Confirm α1-AR Expression Is the target present? B1->B2 B3 Check Vehicle Control Is the solvent inert? B2->B3

Caption: Troubleshooting flowchart for unexpected experimental results.

References

Accounting for Prazosin's short half-life in experimental design

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Prazosin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound's short half-life in experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the half-life of this compound and how does it vary across species?

A1: this compound has a notably short plasma half-life, which is a critical consideration for experimental design. In humans, the elimination half-life is approximately 2 to 3 hours. While specific half-life data in common laboratory animal models is less consistently reported, the principle of rapid clearance should be assumed when designing preclinical studies.

Q2: What is the primary mechanism of action of this compound?

A2: this compound is a potent and selective antagonist of alpha-1 adrenergic receptors (α1-adrenoceptors). These receptors are G-protein coupled receptors that, when activated by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, trigger a signaling cascade through the Gq protein. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to various physiological responses, most notably smooth muscle contraction. By blocking these receptors, this compound inhibits these downstream effects.

Q3: How can I maintain stable plasma concentrations of this compound in vivo despite its short half-life?

A3: To counteract the short half-life and maintain stable plasma concentrations during in vivo experiments, several strategies can be employed:

  • Continuous Infusion via Osmotic Pumps: This is the most effective method for long-term studies. Osmotic pumps are implanted subcutaneously or intraperitoneally and deliver a constant supply of the drug over a specified period.

  • Frequent Dosing: For shorter experiments, repeated intraperitoneal (IP) or intravenous (IV) injections can be administered. The frequency should be determined based on the experimental timeline and the desired level of receptor occupancy. For example, injections every 1-2 hours have been used in some rodent studies.[1]

  • Administration in Drinking Water: For chronic studies, providing this compound in the drinking water can be a less stressful alternative to repeated injections. However, this method offers less control over the precise dosage consumed by individual animals.

Q4: What are the key considerations for preparing this compound solutions for experiments?

A4: this compound hydrochloride is sparingly soluble in water. For in vivo studies, it can be dissolved in sterile saline or water.[2] For in vitro experiments, it is often dissolved in a small amount of dimethyl sulfoxide (B87167) (DMSO) before being diluted in the appropriate cell culture medium.[3] It is crucial to ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. Always prepare fresh solutions and protect them from light to prevent degradation.

Troubleshooting Guides

In Vivo Experiments
Issue Possible Cause Troubleshooting Steps
Variable or unexpected behavioral/physiological responses Fluctuating plasma concentrations of this compound due to its short half-life.- Switch to continuous infusion: If not already in use, employ osmotic pumps for consistent drug delivery. - Optimize injection frequency: If using injections, increase the frequency (e.g., every 1-2 hours) to minimize troughs in plasma concentration.[1] - Verify drug stability: Ensure this compound solutions are freshly prepared and protected from light.
Stress-related artifacts in behavioral studies Repeated handling and injections can induce stress, confounding the experimental results.- Use a less stressful administration route: Consider administration in drinking water for chronic studies. - Acclimatize animals: Properly acclimatize animals to handling and injection procedures before the experiment begins. - Include appropriate control groups: Use vehicle-injected control groups to account for the effects of the injection procedure itself.
Hypotension or excessive sedation in animals High doses of this compound can lead to a significant drop in blood pressure or sedative effects.[4]- Perform a dose-response study: Determine the optimal dose that achieves the desired pharmacological effect without causing significant side effects. - Monitor animal welfare: Closely monitor animals for signs of distress, and adjust the dose if necessary.
In Vitro Experiments
Issue Possible Cause Troubleshooting Steps
Diminishing effect of this compound over time in long-term cultures Depletion of this compound from the culture medium due to cellular uptake, metabolism (if using metabolically active cells), or degradation.- Replenish the medium: For long-term experiments, perform partial or complete media changes with fresh this compound-containing medium at regular intervals. - Use a higher initial concentration: If the effect diminishes too quickly, a higher starting concentration may be necessary, but be mindful of potential toxicity. - Verify stability in media: Test the stability of this compound in your specific culture medium over the time course of your experiment.
Low potency or lack of effect Insufficient concentration of this compound at the receptor site.- Increase this compound concentration: Perform a concentration-response curve to determine the optimal effective concentration for your cell type and assay. - Check for receptor expression: Confirm that your cells express alpha-1 adrenergic receptors.
Cell toxicity High concentrations of this compound or the vehicle (e.g., DMSO) may be toxic to cells.- Perform a viability assay: Determine the maximum non-toxic concentration of this compound and the vehicle in your cell type. - Use the lowest effective concentration: Once the effective concentration range is established, use the lowest concentration that produces the desired effect.

Data Presentation

This compound Pharmacokinetic Parameters (Human)
ParameterValueReference
Half-life 2-3 hours[in-house knowledge]
Bioavailability 43-72%[in-house knowledge]
Protein Binding 92-97%[in-house knowledge]
Time to Peak Plasma Concentration 1-3 hours[in-house knowledge]
Rodent Dosing Regimens for this compound
Research AreaSpeciesDoseRoute of AdministrationFrequency/DurationReference
Behavioral Rat0.5 mg/kgIntraperitoneal (IP)30 minutes before stress session[2]
Behavioral Mouse0.1, 0.5, or 2 mg/kgIntraperitoneal (IP)1 hour prior to fear conditioning[4]
Behavioral Rat0.5, 1.0, or 1.5 mg/kgIntraperitoneal (IP)30 minutes prior to operant sessions[5]
Cardiovascular Rat50 µg/kgIntravenous (IV)Every 2 hours for 8 hours[1]
Cardiovascular Rat10 mg/kg/dayGavage6 weeks[6]
Cardiovascular Rat1 mg/kgIntravenous (IV)Single dose[7]
Neurological Mouse0.3 mg/kgSubchronicU-shaped dose response[8]
Neurological Rat16 mg/kgIntraperitoneal (IP)-[9]
Metabolic Mouse0.5, 1.0 mg/kgIntraperitoneal (IP)-[10]
Myocardial Injury Mouse10 mg/kg-Once per day for 30 days[11]
In Vitro this compound Concentrations
Cell TypeAssayConcentration RangeIncubation TimeReference
U251 & U87 GlioblastomaProliferation0 - 50 µM48 hours[3]
U251 & U87 GlioblastomaProliferation11.57 - 13.16 µM24, 48, or 72 hours[3]
Rat heartCalcium overloading-30 min ischemia, 30 min reperfusion[12]
Arterial tissuesVasoconstriction0.1 mM30 minutes[13]

Experimental Protocols

Protocol 1: Continuous In Vivo this compound Administration in Rodents via Osmotic Pumps

Objective: To maintain a stable plasma concentration of this compound for chronic in vivo studies.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline or a solution compatible with the osmotic pump)

  • Osmotic pumps (e.g., ALZET®) with appropriate flow rate and duration

  • Surgical instruments for implantation

  • Anesthesia

Methodology:

  • This compound Solution Preparation:

    • Calculate the required concentration of this compound based on the pump's flow rate, the desired dose (mg/kg/day), and the animal's body weight.

    • Dissolve this compound hydrochloride in the chosen vehicle. Ensure complete dissolution. The use of a small amount of a solubilizing agent may be necessary, but its compatibility with the osmotic pump and potential for toxicity must be verified.

    • Sterile-filter the final solution.

  • Pump Priming and Implantation:

    • Follow the manufacturer's instructions for filling and priming the osmotic pumps. This step is crucial to ensure immediate and accurate drug delivery upon implantation.

    • Anesthetize the animal using an approved protocol.

    • Surgically implant the osmotic pump subcutaneously in the dorsal region or intraperitoneally, following standard aseptic surgical procedures.

    • Close the incision with sutures or wound clips.

  • Post-Operative Care:

    • Provide appropriate post-operative analgesia and care as per institutional guidelines.

    • Monitor the animal for any signs of discomfort or adverse reactions.

Protocol 2: In Vitro this compound Treatment of Primary Neuronal Cultures

Objective: To investigate the effect of this compound on primary neurons in vitro.

Materials:

  • Primary neuronal cell culture

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Complete neuronal cell culture medium

  • Multi-well culture plates

Methodology:

  • This compound Stock Solution Preparation:

    • Dissolve this compound hydrochloride in DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Plating:

    • Plate primary neurons at the desired density in multi-well plates pre-coated with an appropriate substrate (e.g., poly-D-lysine).

    • Allow the neurons to adhere and mature for the desired period before treatment.

  • This compound Treatment:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions (including the vehicle control) and is non-toxic to the neurons (typically ≤ 0.1%).

    • Remove the existing medium from the cells and replace it with the this compound-containing medium or vehicle control medium.

    • Incubate the cells for the desired duration of the experiment.

  • Endpoint Analysis:

    • Following incubation, perform the desired downstream assays, such as viability assays, calcium imaging, immunocytochemistry, or electrophysiological recordings.

Visualizations

G This compound's Mechanism of Action cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound Alpha-1 Adrenergic Receptor Alpha-1 Adrenergic Receptor This compound->Alpha-1 Adrenergic Receptor BLOCKS Gq Protein Gq Protein Alpha-1 Adrenergic Receptor->Gq Protein Activates PLC Phospholipase C (PLC) Gq Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Norepinephrine Norepinephrine Norepinephrine->Alpha-1 Adrenergic Receptor Activates IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2+ Calcium Release (from ER) IP3->Ca2+ PKC Protein Kinase C (PKC) DAG->PKC Ca2+->PKC Co-activates Cellular Response Cellular Response Ca2+->Cellular Response Leads to PKC->Cellular Response Leads to G In Vivo Experimental Workflow with this compound cluster_prep Preparation cluster_delivery Administration cluster_exp Experiment Formulate this compound Formulate this compound Choose Delivery Method Choose Delivery Method Formulate this compound->Choose Delivery Method Osmotic Pump Osmotic Pump Choose Delivery Method->Osmotic Pump Repeated Injections Repeated Injections Choose Delivery Method->Repeated Injections Drinking Water Drinking Water Choose Delivery Method->Drinking Water Drug Administration Drug Administration Osmotic Pump->Drug Administration Repeated Injections->Drug Administration Drinking Water->Drug Administration Animal Acclimatization Animal Acclimatization Animal Acclimatization->Drug Administration Behavioral/Physiological Testing Behavioral/Physiological Testing Drug Administration->Behavioral/Physiological Testing Data Collection Data Collection Behavioral/Physiological Testing->Data Collection G In Vitro Experimental Workflow with this compound cluster_prep Preparation cluster_exp Experiment cluster_considerations Key Considerations Prepare this compound Stock Prepare this compound Stock Prepare Working Solutions Prepare Working Solutions Prepare this compound Stock->Prepare Working Solutions Culture Cells Culture Cells Treat Cells Treat Cells Culture Cells->Treat Cells Prepare Working Solutions->Treat Cells Incubate Incubate Treat Cells->Incubate Vehicle Control Vehicle Control Treat Cells->Vehicle Control Endpoint Assay Endpoint Assay Incubate->Endpoint Assay Time Course Time Course Incubate->Time Course Concentration-Response Concentration-Response Endpoint Assay->Concentration-Response

References

Technical Support Center: Troubleshooting Unexpected Results in Prazosin Fear Extinction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Prazosin in fear extinction studies, this technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and unexpected outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing an impairment, rather than a facilitation, of fear extinction with this compound?

A1: This is a well-documented, paradoxical effect. The outcome of this compound administration on fear extinction is highly dependent on several factors:

  • Timing of Administration: Administering this compound before or during fear extinction training can impair the acquisition and consolidation of extinction memory.[1] Blockade of α1-adrenergic receptors in the medial prefrontal cortex (mPFC) during this window appears to be particularly detrimental to extinction learning.[1]

  • Dosage: High doses of this compound administered after extinction sessions have been shown to impair contextual fear extinction.[2] Conversely, lower doses may not have the same impairing effect.[2]

  • Experimental Paradigm: The specific parameters of your fear conditioning and extinction protocol can influence the outcome.

Q2: I administered this compound before fear conditioning, and it seems to have enhanced subsequent extinction. Is this a valid finding?

A2: Yes, this is a reported phenomenon. Administering this compound prior to the initial fear conditioning has been shown to make the resulting fear memory more susceptible to extinction later on.[3][4][5] This suggests that α1-adrenergic receptor activity during the initial fear learning phase plays a role in the subsequent flexibility of that memory. This effect has been linked to the basolateral amygdala (BLA).[4][5]

Q3: What is the underlying mechanism of this compound in fear extinction?

A3: this compound is a competitive antagonist of α1-adrenergic receptors.[1] Noradrenaline (norepinephrine), acting on these receptors, is a key modulator of fear memory consolidation and extinction.[1] The prevailing theory is that noradrenergic signaling, particularly in brain regions like the mPFC and BLA, is crucial for the plasticity underlying both the formation and extinction of fear memories. By blocking α1-receptors, this compound interferes with this signaling cascade. The differential effects observed (facilitation vs. impairment) are likely due to the complex, region-specific, and timing-dependent roles of noradrenaline in these processes.

Q4: Are there off-target effects of this compound I should be aware of?

A4: While this compound is selective for α1-adrenergic receptors, systemic administration can have peripheral effects, most notably hypotension (a drop in blood pressure). It's crucial to consider whether these physiological effects could indirectly influence your behavioral readouts. Using appropriate vehicle controls and monitoring for general changes in locomotor activity are essential.

Q5: My results are highly variable between animals. What could be the cause?

A5: In addition to the factors mentioned above, inter-animal variability can be influenced by:

  • Baseline Anxiety Levels: The initial anxiety state of the animals can impact their performance in fear conditioning and extinction tasks.

  • Stress Levels: Handling and other environmental stressors can affect noradrenergic signaling and, consequently, the outcomes of your experiment.

  • Pharmacokinetics: Individual differences in drug metabolism and blood-brain barrier penetration can lead to variable effective concentrations of this compound in the brain.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No effect of this compound on fear extinction. 1. Suboptimal Dosage: The dose may be too low to achieve sufficient receptor occupancy or too high, leading to confounding sedative effects. 2. Incorrect Timing: The administration window may not align with the critical period for α1-adrenergic modulation of extinction. 3. Insufficient Statistical Power: The number of animals per group may be too low to detect a significant effect.1. Conduct a dose-response study: Test a range of doses (e.g., 0.1, 0.5, 1.0, 2.0 mg/kg, i.p. for systemic administration in mice) to identify the optimal concentration for your specific paradigm.[3][4][6] 2. Vary the timing of administration: Test administration immediately after fear conditioning, before extinction training, or immediately after extinction training. 3. Perform a power analysis to determine the appropriate sample size for your experiment.
This compound impairs fear extinction. 1. Administration during extinction learning: this compound given before or during extinction sessions can impair the acquisition of extinction memory.[1] 2. High Dosage: Higher doses of this compound have been shown to impair extinction.[7]1. Shift administration to pre-fear conditioning: If the goal is to facilitate extinction, administer this compound before the initial fear conditioning session.[3][4][5] 2. Lower the dose: If administration during extinction is necessary for your experimental question, try a lower dose.
This compound facilitates fear extinction. 1. Administration before fear conditioning: Blocking α1-receptors during the initial trauma memory formation can make the memory more labile and easier to extinguish later.[3][4][5]1. This may be the desired outcome. Ensure the experimental design is robust and the effect is replicable.
Increased freezing during baseline after this compound administration. 1. Sedative Effects: At higher doses, this compound can have sedative effects that may be misinterpreted as freezing.1. Carefully score freezing behavior: Ensure that the behavior meets the strict definition of freezing (complete immobility except for respiration). 2. Include locomotor activity controls: Test the effect of this compound on general activity in an open field test to distinguish sedation from fear-related freezing. 3. Lower the dose.

Data Presentation: this compound Dosages in Rodent Fear Extinction Studies

Systemic Administration (Intraperitoneal - i.p.)

Species Dose Range Timing of Injection Observed Effect Reference
Mouse0.1 - 2 mg/kg1 hour before fear conditioningFacilitated subsequent extinction[3][4]
Rat0.1 or 0.5 mg/kg30 minutes before each extinction sessionImpaired acquisition of extinction[1]
Rat0.5 or 1.5 mg/kgImmediately after each extinction sessionImpaired consolidation of extinction[1]
Rat0.3 mg/kgImmediately after the first extinction testImpaired extinction in animals with low initial fear expression[7]
Rat1.0 mg/kgImmediately after the first extinction testEnhanced extinction in animals with high initial fear expression[7]

Local Microinjection

Species Brain Region Dose Timing of Injection Observed Effect Reference
MouseBasolateral Amygdala (BLA)3 or 6 mM1 hour before fear conditioningFacilitated subsequent extinction[4][5]
MousePrelimbic Cortex (mPFC)3 or 6 mM1 hour before fear conditioningNo effect on subsequent extinction[4][5]
RatMedial Prefrontal Cortex (mPFC)0.75 or 2.5 nmol10 minutes before the first extinction sessionImpaired acquisition of extinction[1]

Experimental Protocols

Auditory Fear Conditioning and Extinction Protocol (Mouse)

This protocol is a generalized example and should be optimized for your specific research question.

Day 1: Fear Conditioning

  • Habituation: Place the mouse in the conditioning chamber for a 3-5 minute habituation period.

  • Conditioned Stimulus (CS) - Unconditioned Stimulus (US) Pairings:

    • Present an auditory cue (CS), for example, a 2.8 kHz tone at 85 dB for 30 seconds.

    • During the final 2 seconds of the CS presentation, deliver a mild foot shock (US), for example, 0.5-0.75 mA for 2 seconds.

    • Repeat for a total of 3-5 pairings, with an inter-trial interval of 1-2 minutes.

  • Post-Pairing Period: Leave the mouse in the chamber for an additional 1-2 minutes.

  • This compound Administration (if applicable): Inject this compound or vehicle at the designated time relative to the conditioning session (e.g., 1 hour prior).

Day 2: Extinction Training

  • Context Change: Place the mouse in a novel context (e.g., different wall color, floor texture, and odor) to minimize contextual fear recall.

  • CS Presentations:

    • After a 3-5 minute habituation period in the new context, present the auditory CS (30 seconds) without the US.

    • Repeat for 15-20 trials with a 1-2 minute inter-trial interval.

  • This compound Administration (if applicable): Inject this compound or vehicle at the designated time relative to the extinction session.

Day 3: Extinction Recall

  • Return to Extinction Context: Place the mouse back into the extinction context.

  • CS Presentations:

    • After a 3-5 minute habituation period, present the auditory CS (30 seconds) without the US for 3-5 trials.

  • Behavioral Scoring: Throughout all phases, freezing behavior (the complete absence of movement except for respiration) is the primary dependent variable and should be scored using automated software or by a trained observer blind to the experimental conditions.

Visualizations

Signaling Pathways and Experimental Workflows

Fear_Extinction_Signaling cluster_0 Noradrenergic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron (e.g., in BLA or mPFC) LC Locus Coeruleus NE Norepinephrine (NE) LC->NE Release Alpha1R α1-Adrenergic Receptor NE->Alpha1R Binds to Gq Gq Protein Alpha1R->Gq Activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Plasticity Synaptic Plasticity (LTP/LTD) IP3_DAG->Plasticity Modulates Fear_Extinction Fear Extinction (Learning & Memory) Plasticity->Fear_Extinction Underlies This compound This compound This compound->Alpha1R Blocks

Noradrenergic modulation of fear extinction via α1-receptors.

Prazosin_Workflow cluster_timeline Experimental Timeline Day1 Day 1: Fear Conditioning (CS-US Pairing) Day2 Day 2: Extinction Training (CS alone) OutcomeA Facilitated Extinction (Reduced Freezing on Day 2/3) Day1->OutcomeA Leads to Day3 Day 3: Extinction Recall (CS alone) OutcomeB Impaired Extinction (Increased Freezing on Day 2/3) Day2->OutcomeB Leads to Admin1 Option A: Administer this compound BEFORE Conditioning Admin1->Day1 Admin2 Option B: Administer this compound BEFORE Extinction Admin2->Day2

Workflow of this compound administration and expected outcomes.

Troubleshooting_Logic Start Unexpected Result (e.g., Impaired Extinction) CheckTiming Was this compound given before/during extinction? Start->CheckTiming CheckDose Was a high dose used? CheckTiming->CheckDose Yes Sol_Timing Consider administering before fear conditioning CheckTiming->Sol_Timing No CheckRegion Is the mPFC the target region? CheckDose->CheckRegion Yes Sol_Dose Conduct a dose-response study and test lower doses CheckDose->Sol_Dose No Sol_Region Consider targeting the BLA for facilitation of extinction CheckRegion->Sol_Region No End Re-evaluate Protocol CheckRegion->End Yes Sol_Timing->End Sol_Dose->End Sol_Region->End

Troubleshooting logic for unexpected this compound results.

References

Validation & Comparative

Prazosin vs. Doxazosin: A Comparative Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is paramount. This guide provides an objective comparison of prazosin and doxazosin (B1670899), two alpha-1 adrenergic receptor antagonists, in the context of neuroscience research. It synthesizes experimental data on their performance, pharmacokinetics, and receptor affinity, offering a comprehensive resource for informed decision-making in study design.

At a Glance: Key Differences

While both this compound and doxazosin are potent alpha-1 adrenergic receptor antagonists, their distinct pharmacokinetic profiles are a primary consideration for researchers. This compound has a shorter half-life, necessitating more frequent administration for sustained receptor blockade, which can be advantageous for studies requiring precise temporal control of drug action.[1][2] In contrast, doxazosin's longer half-life allows for once-daily dosing, making it suitable for chronic studies or paradigms where consistent, long-term receptor antagonism is desired.[2][3] These differences in duration of action are a critical factor in experimental design.

Performance and Efficacy: A Data-Driven Comparison

The efficacy of this compound and doxazosin in neuroscience research is intrinsically linked to their affinity for alpha-1 adrenergic receptor subtypes (α1A, α1B, and α1D) and their ability to modulate neurotransmitter systems.

Receptor Binding Affinity

Both drugs exhibit high affinity for alpha-1 adrenergic receptors, though subtle differences in subtype selectivity may exist. Radioligand binding studies in rabbit cerebral membranes have shown that this compound and doxazosin are roughly equipotent in displacing [3H]-prazosin.[4] However, other reports suggest that doxazosin may have a comparatively lower affinity for α1 receptors than this compound.[1] A comprehensive understanding of their binding profiles is crucial for interpreting experimental results.

DrugReceptor SubtypeBinding Affinity (Ki/Kd)Reference Tissue/Cell Line
This compound α1 (non-selective)Kd = 0.29 ± 0.09 nMHuman prostatic adenomas
α1ApKi = 9.4 ± 0.1Rat tail artery
α1BHigh AffinityRat tail artery
α1DHigh AffinityRat thoracic aorta
Doxazosin α1 (non-selective)Equipotent to this compoundRabbit cerebral membranes
α1A, α1B, α1DHigh AffinityGeneral
Pharmacokinetics and Blood-Brain Barrier Permeability

The ability of a drug to cross the blood-brain barrier (BBB) is a critical determinant of its utility in neuroscience research. This compound is known to penetrate the brain.[2][5] While doxazosin has been considered to be more peripherally acting, there is evidence to suggest it also crosses the BBB, albeit potentially to a lesser extent.[6][7]

PropertyThis compoundDoxazosin
Half-life 2-3 hoursup to 22 hours[2][8]
Dosing Frequency Multiple times dailyOnce daily[2]
Blood-Brain Barrier Penetration Yes[2][5]Yes, but potentially less than this compound[6][7]
Lipid Solubility More lipid-solubleLess lipid-soluble[1]

Signaling Pathways and Mechanism of Action

This compound and doxazosin exert their effects by blocking the action of norepinephrine (B1679862) at postsynaptic alpha-1 adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by norepinephrine, typically couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), ultimately leading to various cellular responses, including smooth muscle contraction and neuronal excitation. By competitively inhibiting the binding of norepinephrine to these receptors, this compound and doxazosin effectively block this signaling pathway.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NE Norepinephrine Receptor α1-Adrenergic Receptor (GPCR) NE->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein Activates This compound This compound / Doxazosin This compound->Receptor Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cell_Response PKC->Cell_Response

Alpha-1 Adrenergic Receptor Signaling Pathway.

Experimental Protocols in Neuroscience Research

The choice between this compound and doxazosin will largely depend on the specific experimental paradigm. Below are detailed methodologies for key experiments where these antagonists are commonly employed.

In Vivo Microdialysis for Neurotransmitter Measurement

This protocol allows for the in vivo sampling of neurotransmitters in specific brain regions of freely moving animals.

Objective: To measure the effect of this compound or doxazosin on extracellular levels of neurotransmitters like dopamine (B1211576), norepinephrine, and serotonin (B10506).

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats.

  • Surgical Implantation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).

    • Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.

  • Microdialysis Procedure:

    • On the day of the experiment, gently insert the microdialysis probe into the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples every 20 minutes for at least 60-90 minutes.

    • Administer this compound (e.g., 1-5 mg/kg, i.p.) or doxazosin (e.g., 1-10 mg/kg, i.p.) or vehicle.

    • Continue collecting dialysate samples for at least 2-3 hours post-injection.

  • Neurochemical Analysis:

    • Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Quantify the concentrations and express them as a percentage of the baseline levels.

Microdialysis_Workflow Surgery Surgical Implantation of Guide Cannula Recovery Recovery Period (≥48 hours) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion & Perfusion with aCSF Recovery->Probe_Insertion Baseline Baseline Sample Collection Probe_Insertion->Baseline Drug_Admin This compound/Doxazosin or Vehicle Administration Baseline->Drug_Admin Post_Drug_Collection Post-injection Sample Collection Drug_Admin->Post_Drug_Collection Analysis HPLC-ED Analysis of Neurotransmitters Post_Drug_Collection->Analysis Data_Analysis Data Analysis (% of Baseline) Analysis->Data_Analysis

In Vivo Microdialysis Experimental Workflow.
Elevated Plus Maze for Anxiety-Like Behavior

This test is used to assess anxiety-like behavior in rodents.

Objective: To evaluate the anxiolytic or anxiogenic effects of this compound or doxazosin.

Methodology:

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Animal Model: Adult male C57BL/6 mice.

  • Procedure:

    • Administer this compound (e.g., 0.5-2 mg/kg, i.p.), doxazosin (e.g., 1-5 mg/kg, i.p.), or vehicle 30 minutes before the test.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • An increase in these parameters is indicative of an anxiolytic effect.

Forced Swim Test for Depressive-Like Behavior

This test is a common model to screen for antidepressant-like activity.

Objective: To assess the potential antidepressant-like effects of this compound or doxazosin.

Methodology:

  • Apparatus: A transparent cylindrical container filled with water.

  • Animal Model: Adult male Sprague-Dawley rats.

  • Procedure:

    • Pre-test session (Day 1): Place the rat in the water for 15 minutes.

    • Test session (Day 2): 24 hours after the pre-test, administer this compound (e.g., 1-10 mg/kg, i.p.), doxazosin (e.g., 1-10 mg/kg, i.p.), or vehicle 60 minutes before the test.

    • Place the rat in the water for 5 minutes.

    • Record the duration of immobility during the last 4 minutes of the test.

  • Data Analysis:

    • A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.[9][10]

Effects on Neurotransmitter Systems

This compound has been shown to modulate dopaminergic and serotonergic systems. For instance, it can increase norepinephrine turnover in the brain and affect serotonin and 5-hydroxyindoleacetic acid concentrations.[11] Local administration of this compound in the nucleus accumbens and caudate putamen has been found to attenuate dopamine output.[12] Doxazosin's effects on these systems are less extensively characterized in preclinical neuroscience literature, but its efficacy in models of cocaine dependence suggests an interaction with the dopamine system.[8][13]

Conclusion

The choice between this compound and doxazosin in neuroscience research hinges on the specific experimental question and design. This compound, with its shorter half-life, offers precise temporal control, making it ideal for acute studies. Doxazosin's longer duration of action is advantageous for chronic studies requiring sustained receptor blockade. Researchers should carefully consider the pharmacokinetic and pharmacodynamic properties of each compound, as outlined in this guide, to select the most appropriate tool for their investigations. Further head-to-head comparative studies, particularly regarding receptor subtype selectivity and BBB kinetics, would be invaluable to the neuroscience community.

References

Prazosin's Role in Memory Consolidation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prazosin, a selective α1-adrenergic receptor antagonist, has garnered significant attention for its potential to modulate memory consolidation, particularly in the context of fear- and trauma-related memories. This guide provides a comprehensive comparison of this compound's effects with other alternatives, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and experimental designs.

This compound vs. Placebo: Impact on Fear Memory

This compound's primary mechanism of action in the central nervous system is the blockade of α1-adrenergic receptors, which are crucial for mediating the effects of norepinephrine (B1679862), a neurotransmitter heavily involved in arousal, stress, and memory formation.[1][2] Experimental evidence from both animal and human studies suggests that this compound can influence the consolidation of fear memories.

A key experimental paradigm used to study fear memory is fear conditioning, where a neutral stimulus is paired with an aversive one, leading to a learned fear response. In rodent models, the administration of this compound before fear conditioning has been shown to facilitate the subsequent extinction of fear memory.[1][3] This suggests that blocking α1-adrenergic signaling during the initial learning phase may render the memory trace more labile and susceptible to modification.

In human studies, particularly those involving individuals with Post-Traumatic Stress Disorder (PTSD), this compound has been investigated for its ability to reduce the distressing nightmares and other symptoms associated with traumatic memories.[4] While some studies have shown a significant reduction in PTSD-related nightmares and overall symptom severity compared to placebo, others have found no significant difference.[4][5] These discrepancies may be attributable to differences in study populations, this compound dosage, and treatment duration.

Quantitative Data Summary: this compound vs. Placebo in Fear Conditioning (Rodent)
Parameter This compound Group Placebo (Vehicle) Group Study Reference
Freezing Behavior during Extinction Day 1 Significantly attenuatedHigher levels of freezing[3]
Freezing Behavior during Extinction Day 2 Significantly attenuatedHigher levels of freezing[3]
Fear Memory Acquisition No significant effectNo significant effect[1][3]
Fear Memory Retrieval (Initial) No significant effectNo significant effect[3]
Quantitative Data Summary: this compound vs. Placebo in PTSD Clinical Trials (Human)
Parameter This compound Group Placebo Group Study Reference
Change in CAPS "recurrent distressing dreams" item -1.9-1.7 (No significant difference)[5]
Change in Pittsburgh Sleep Quality Index (PSQI) score -2.3-2.4 (No significant difference)[5]
Clinician-Administered PTSD Scale (CAPS) Scores Significant decreaseLess significant decrease[6]
Nightmare Frequency and Intensity Significant reductionLess significant reduction[4]

Comparison with Other Alternatives

While placebo-controlled trials are the gold standard, comparing this compound to other active treatments provides a broader perspective on its therapeutic potential.

This compound vs. Hydroxyzine

One study compared the effects of this compound and hydroxyzine, an antihistamine with anxiolytic properties, on sleep quality in patients with PTSD. Both drugs were found to be more effective than placebo in improving sleep quality. While specific data on memory consolidation was not the primary focus, the improvement in sleep, a critical component of memory consolidation, suggests a potential indirect benefit of both agents.

This compound vs. Cognitive-Behavioral Therapy (CBT)

A randomized controlled trial compared this compound, a behavioral sleep intervention (BSI) incorporating cognitive-behavioral techniques, and placebo for sleep disturbances in military veterans.[7] Both this compound and BSI were associated with significant improvements in sleep and reductions in daytime PTSD symptoms compared to placebo.[7][8] This highlights that both pharmacological and behavioral interventions can be effective, and their combination may offer synergistic benefits.

Experimental Protocols

Auditory Fear Conditioning in Mice

A common protocol to assess the effect of this compound on fear memory consolidation involves the following steps:

  • Habituation: Mice are habituated to the conditioning chamber.

  • Drug Administration: this compound (e.g., 0.1-2 mg/kg) or vehicle (placebo) is administered intraperitoneally 30-60 minutes before conditioning.[1][9]

  • Fear Conditioning: Mice are presented with a neutral auditory cue (conditioned stimulus, CS) that co-terminates with a mild foot shock (unconditioned stimulus, US). This pairing is repeated several times.

  • Extinction Training: On subsequent days, mice are placed in a different context and repeatedly presented with the CS without the US.

  • Memory Assessment: Freezing behavior, a natural fear response in rodents, is quantified during the extinction sessions. A reduction in freezing over time indicates successful extinction of the fear memory.[3]

G cluster_day1 Day 1: Fear Conditioning cluster_day2_onwards Day 2 onwards: Extinction & Assessment Habituation Habituation Drug_Admin This compound or Placebo Admin. Habituation->Drug_Admin Conditioning Auditory Cue (CS) + Foot Shock (US) Drug_Admin->Conditioning 30-60 min Extinction Repeated Auditory Cue (CS) (No Shock) Assessment Measure Freezing Behavior Extinction->Assessment

Experimental workflow for auditory fear conditioning.

Signaling Pathways

This compound exerts its effects by blocking the α1-adrenergic receptor, a G-protein coupled receptor (GPCR). The binding of norepinephrine to this receptor typically initiates a signaling cascade that plays a role in synaptic plasticity and memory formation.[10]

When norepinephrine binds to the α1-adrenergic receptor, it activates the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of calcium (Ca2+) into the cytosol. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These downstream signaling events are thought to be involved in modulating synaptic strength and, consequently, memory consolidation. By blocking this initial step, this compound inhibits this entire cascade.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound a1AR α1-Adrenergic Receptor This compound->a1AR Blocks NE Norepinephrine NE->a1AR Binds Gq Gq a1AR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Effects (Synaptic Plasticity, Memory Consolidation) PKC->Downstream

This compound's mechanism of action via the α1-adrenergic signaling pathway.

References

Comparative Analysis of Alpha-1 Adrenergic Receptor Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of alpha-1 adrenergic receptor blockers, intended for researchers, scientists, and drug development professionals. The following sections detail the receptor selectivity, pharmacokinetic profiles, clinical efficacy, and safety profiles of commonly used alpha-1 blockers, supported by experimental data and methodologies.

Alpha-1 Adrenergic Receptor Signaling Pathway

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system. Upon binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, these receptors activate downstream signaling cascades, primarily through Gq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various physiological responses, including smooth muscle contraction.

Alpha-1 Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NE/EPI Norepinephrine/ Epinephrine Alpha1_AR α1-Adrenergic Receptor NE/EPI->Alpha1_AR Binds to Gq_protein Gq/11 Protein Alpha1_AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Physiological Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response Radioligand Binding Assay Workflow Start Start Prepare Reagents Prepare Radioligand, Test Compound, and Cell Membranes Start->Prepare Reagents Plate Setup Add Radioligand and Test Compound to 96-well Plate Prepare Reagents->Plate Setup Initiate Binding Add Cell Membranes to Wells Plate Setup->Initiate Binding Incubate Incubate to Reach Equilibrium Initiate Binding->Incubate Filter Separate Bound and Free Ligand by Filtration Incubate->Filter Wash Wash Filters to Remove Unbound Ligand Filter->Wash Count Measure Radioactivity with Scintillation Counter Wash->Count Analyze Calculate IC50 and Ki Values Count->Analyze End End Analyze->End Alpha-1 Blocker Selection Logic Patient Patient Presentation Indication Primary Indication? Patient->Indication BPH Benign Prostatic Hyperplasia (BPH) Indication->BPH BPH Hypertension Hypertension Indication->Hypertension Hypertension CardioStatus Cardiovascular Comorbidities? BPH->CardioStatus NonSelective Consider Non-selective Agent (e.g., Doxazosin, Terazosin) for dual benefit Hypertension->NonSelective YesCardio Yes CardioStatus->YesCardio Yes NoCardio No CardioStatus->NoCardio No Uroselective Consider Uroselective Agent (e.g., Tamsulosin, Silodosin) to minimize cardiovascular effects YesCardio->Uroselective SideEffect Concerned about Ejaculatory Dysfunction? NoCardio->SideEffect YesSideEffect Yes SideEffect->YesSideEffect Yes NoSideEffect No SideEffect->NoSideEffect No AvoidHighEjac Consider agents with lower incidence of ejaculatory dysfunction (e.g., Alfuzosin) YesSideEffect->AvoidHighEjac NoSideEffect->Uroselective

Prazosin: A Comparative Analysis of its Selectivity for Alpha-1 Adrenergic Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between a ligand and its receptor subtypes is paramount for designing targeted and effective therapeutics. This guide provides an objective comparison of prazosin's selectivity for the alpha-1A, alpha-1B, and alpha-1D adrenergic receptor subtypes, supported by experimental data and detailed methodologies.

This compound, a quinazoline (B50416) derivative, is a well-established alpha-1 adrenergic receptor antagonist utilized in the management of hypertension and benign prostatic hyperplasia (BPH).[1][2] Its therapeutic effects are mediated through the blockade of these receptors, which are Gq-coupled and play a crucial role in smooth muscle contraction.[3][4] While broadly classified as an alpha-1 antagonist, a deeper dive into its pharmacological profile reveals its interaction with the distinct alpha-1A, alpha-1B, and alpha-1D subtypes. This guide will objectively compare this compound's performance with other alpha-1 antagonists, providing a clear view of its selectivity profile.

Quantitative Comparison of Antagonist Affinity

The binding affinity of a ligand for its receptor is a key determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The following table summarizes the binding affinities (pKi, the negative logarithm of Ki) of this compound and other commonly used alpha-1 adrenergic receptor antagonists for the human alpha-1A, alpha-1B, and alpha-1D subtypes. The data is derived from radioligand binding assays using [3H]-prazosin.[5][6]

CompoundpKi at α1ApKi at α1BpKi at α1DSelectivity Profile
This compound 9.159.079.72Non-selective
Doxazosin8.588.468.33Non-selective[6]
Alfuzosin (B1207546)---Non-selective[7][8]
Tamsulosin (B1681236)---α1A/α1D > α1B[9]
5-Methylurapidil---α1A-selective[9]
BMY 7378Low AffinityLow AffinityHigh Affinityα1D-selective[10]
KMD-3213High AffinityLow AffinityLow Affinityα1A-selective[10]
WB4101High AffinityLow AffinityHigh Affinityα1A/α1D > α1B[10]

Note: Specific pKi values for Alfuzosin, Tamsulosin, and 5-Methylurapidil from a single consistent source were not available in the initial search results, but their selectivity profiles are well-documented.

As the data indicates, this compound exhibits high affinity for all three alpha-1 receptor subtypes with pKi values in the nanomolar range, confirming its non-selective profile.[7][10] This contrasts with compounds like tamsulosin and 5-methylurapidil, which show a preference for the alpha-1A subtype, and BMY 7378, which is selective for the alpha-1D subtype.[9][10]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following are protocols for key assays used to determine the selectivity of alpha-1 adrenergic receptor antagonists.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.[11][12]

Objective: To determine the binding affinity (Ki) of a test compound for alpha-1A, alpha-1B, and alpha-1D adrenergic receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human alpha-1A, alpha-1B, or alpha-1D receptors.

  • [3H]-prazosin (radioligand).

  • Test compounds (e.g., this compound, doxazosin).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes (3-20 µg protein) with a fixed concentration of [3H]-prazosin (e.g., 0.2-20 nM) and varying concentrations of the unlabeled test compound.[13]

  • Equilibration: Allow the binding to reach equilibrium by incubating at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) with gentle agitation.[13]

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[12][13]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[13]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-prazosin (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Functional Assay: Calcium Mobilization

This assay measures the functional consequence of receptor activation or blockade by monitoring changes in intracellular calcium levels.[4][14]

Objective: To determine the functional potency (IC50 or pA2) of an antagonist in inhibiting agonist-induced calcium mobilization.

Materials:

  • Adherent or non-adherent cells expressing the alpha-1 receptor subtype of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-3, Fluo-4).[4]

  • Alpha-1 adrenergic agonist (e.g., phenylephrine).

  • Test antagonist compounds.

  • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).[4][15]

Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.[15]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Antagonist Incubation: Add varying concentrations of the antagonist to the wells and incubate for a specific period.

  • Agonist Stimulation: Add a fixed concentration of the agonist (e.g., phenylephrine) to all wells to stimulate the receptors.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Plot the agonist-induced calcium response against the antagonist concentration to determine the IC50 value, which is the concentration of the antagonist that inhibits the agonist response by 50%. The pA2 value, a measure of antagonist potency, can also be calculated.

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

G cluster_receptor Cell Membrane Alpha-1 Receptor Alpha-1 Receptor Gq Protein Gq Protein Alpha-1 Receptor->Gq Protein Activates Norepinephrine Norepinephrine Norepinephrine->Alpha-1 Receptor Binds to PLC Phospholipase C Gq Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca2+ ER->Ca2+ Releases Ca2+->PKC Activates Cellular Response Cellular Response PKC->Cellular Response Leads to

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare cell membranes expressing alpha-1 receptor subtypes C Incubate membranes, radioligand, and varying concentrations of test compound A->C B Prepare radioligand ([3H]-prazosin) and test compounds B->C D Separate bound and free radioligand via filtration C->D E Wash filters to remove non-specific binding D->E F Quantify radioactivity using scintillation counting E->F G Determine IC50 values from competition curves F->G H Calculate Ki values using Cheng-Prusoff equation G->H

Caption: Radioligand Binding Assay Workflow

Conclusion

The experimental data clearly demonstrates that this compound is a high-affinity, non-selective antagonist for the alpha-1A, alpha-1B, and alpha-1D adrenergic receptor subtypes. This lack of selectivity is a critical consideration for researchers designing experiments or developing new therapeutics targeting specific alpha-1 receptor functions. For studies requiring the selective blockade of a particular subtype, alternative antagonists with demonstrated selectivity, such as tamsulosin for alpha-1A or BMY 7378 for alpha-1D, should be considered. The detailed experimental protocols provided in this guide offer a foundation for conducting rigorous and reproducible studies to further elucidate the pharmacology of alpha-1 adrenergic receptors.

References

A Comparative In Vivo Efficacy Analysis of Prazosin and Terazosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of Prazosin and Terazosin (B121538), two selective alpha-1 adrenergic receptor antagonists. The information presented is supported by experimental data to assist researchers and professionals in drug development in making informed decisions.

Mechanism of Action

Both this compound and Terazosin are quinazoline (B50416) derivatives that function as competitive antagonists of alpha-1 adrenergic receptors.[1] These receptors are predominantly located on the smooth muscle of blood vessel walls, the prostate, and the urethra.[1][2] By blocking these receptors, this compound and Terazosin inhibit the binding of norepinephrine, leading to the relaxation of smooth muscle.[2][3] This vasodilation results in a decrease in systemic vascular resistance and a subsequent reduction in blood pressure.[1][2] Both medications can cross the blood-brain barrier.[1]

Terazosin is chemically similar to this compound, with the main structural difference being the saturation of the furan (B31954) ring in Terazosin.[4] While both are highly selective for alpha-1 receptors with minimal interaction with alpha-2 receptors, in vitro studies have shown that Terazosin's affinity for alpha-1 receptors is approximately one-third that of this compound.[4]

Comparative Efficacy in Blood Pressure Reduction

In vivo studies in both animal models and humans have demonstrated that both this compound and Terazosin are effective in lowering blood pressure.

In spontaneously hypertensive rats, orally administered Terazosin (0.1 to 3.0 mg/kg) lowered blood pressure without increasing heart rate.[4] While equally efficacious as this compound in these models, Terazosin exhibited a more gradual onset of action, a more uniform and linear dose-response curve, and a less variable duration of action.[4]

Clinical trials in patients with mild to moderate hypertension have shown that Terazosin and this compound have quantitatively similar antihypertensive activity.[5] One double-blind study found no significant difference in the changes in supine or standing blood pressure measurements between patients treated with Terazosin and those treated with this compound.[5] Another study comparing once-daily Terazosin with twice-daily this compound concluded that Terazosin was at least as effective as this compound in treating mild to moderate hypertension.[6] Specifically, once-daily Terazosin resulted in significant decreases in supine and standing diastolic blood pressure (-7.6 mm Hg and -8.3 mm Hg, respectively) compared to placebo.[6]

Parameter This compound Terazosin Reference
Antihypertensive Efficacy Effective in reducing blood pressure.Quantitatively similar antihypertensive activity to this compound.[5] At least as effective as twice-daily this compound when administered once daily.[6][5][6]
Onset of Action (in rats) More rapid onset.More gradual onset of action.[4][4]
Dose-Response (in rats) Less uniform.More uniform and linear dose-response curve.[4][4]
Duration of Action (in rats) More variable.Less variable duration of action.[4][4]

Pharmacokinetic Profiles

A key difference between this compound and Terazosin lies in their pharmacokinetic properties, particularly their elimination half-life.

Pharmacokinetic Parameter This compound Terazosin Reference
Elimination Half-life Shorter (approx. 2-3 hours)Longer (2 to 3 times that of this compound)[7][8]
Dosing Frequency Typically requires multiple daily doses (twice or three times a day).[8]Allows for once-daily administration.[2][7][2][7][8]
Absorption Less complete and predictable.More complete and predictable gastrointestinal absorption.[7][7]
Metabolism Metabolized by CYP450 enzymes in the liver.[1]Undergoes hepatic metabolism.[2][1][2]
Excretion Primarily in feces and urine.Primarily in urine and feces.[2][2]

The longer half-life of Terazosin, allowing for once-daily dosing, may offer an advantage in terms of patient compliance.[7][9]

In Vivo Side Effects and Toxicity

The side effect profiles of this compound and Terazosin are generally similar, with the most common adverse effects being dizziness, headache, asthenia (weakness), and nasal congestion.[5][8] A serious side effect for both is "first-dose hypotension," a significant drop in blood pressure after the initial dose, which can lead to syncope.[1]

In a comparative study in dogs with vesico-urethral reflex dyssynergia, significantly more side effects were observed in the dogs treated with Terazosin (93%) compared to those treated with this compound (20%).[10] However, in human clinical trials, the incidence of side effects was found to be approximately the same for both drugs.[5]

In terms of toxicity in animal models, intravenous administration of Terazosin to rats and mice was found to be 2.6 to 5.0 times less toxic than this compound.[4]

Side Effect/Toxicity This compound Terazosin Reference
Common Side Effects (Human) Dizziness, headache, malaise, asthenia, nasal congestion.[5]Dizziness, headache, malaise, asthenia, nasal congestion.[5][5]
First-Dose Hypotension YesYes[1]
Side Effects (in dogs) Reported in 20% of treated dogs.[10]Reported in 93% of treated dogs.[10][10]
Intravenous Toxicity (in rats and mice) More toxic.2.6 to 5.0 times less toxic than this compound.[4][4]

Experimental Protocols

General Protocol for In Vivo Comparison of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

This protocol is a generalized representation based on methodologies suggested in the literature.[4]

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR).

  • Acclimatization: Animals are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week before the experiment.

  • Blood Pressure Measurement: Baseline systolic blood pressure and heart rate are measured using a non-invasive tail-cuff method.

  • Drug Administration: Animals are randomly assigned to treatment groups: Vehicle control, this compound (e.g., 1 mg/kg, p.o.), and Terazosin (e.g., 1 mg/kg, p.o.). Drugs are administered orally via gavage.

  • Post-Dosing Measurements: Systolic blood pressure and heart rate are measured at various time points post-administration (e.g., 1, 2, 4, 8, 12, and 24 hours).

  • Data Analysis: Changes in blood pressure and heart rate from baseline are calculated for each group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of this compound and Terazosin against the vehicle control and against each other.

Protocol for a Double-Blind, Placebo-Controlled Clinical Trial in Mild to Moderate Hypertension

This protocol is a generalized representation based on methodologies described in clinical trials.[5][6]

  • Patient Population: Adult patients diagnosed with mild to moderate essential hypertension.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Washout Period: A placebo lead-in period (e.g., 2-4 weeks) to establish a stable baseline blood pressure.

  • Randomization: Patients are randomly assigned to receive either this compound, Terazosin, or a placebo.

  • Dose Titration: The dose of the study medication is gradually increased at regular intervals (e.g., weekly or bi-weekly) until the target blood pressure is achieved (e.g., supine diastolic blood pressure ≤ 90 mm Hg with a decrease of at least 10 mm Hg from baseline) or the maximum specified dosage is reached.

  • Efficacy Assessment: Supine and standing blood pressure and heart rate are measured at each visit.

  • Safety Assessment: Adverse events are recorded at each visit. Laboratory tests (e.g., blood chemistry, urinalysis) and electrocardiograms are performed at baseline and at the end of the study.

  • Statistical Analysis: The primary efficacy endpoint is the change in diastolic and systolic blood pressure from baseline to the final visit. Statistical methods such as ANCOVA are used to compare the treatment groups.

Visualizing the Molecular and Experimental Framework

Signaling Pathway of Alpha-1 Adrenergic Receptor Antagonism

Alpha1_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Smooth Muscle Cell cluster_antagonist Pharmacological Intervention cluster_outcome Physiological Outcome NE_Vesicle Norepinephrine (NE) Vesicles Alpha1_Receptor Alpha-1 Adrenergic Receptor NE_Vesicle->Alpha1_Receptor NE Release PLC Phospholipase C (PLC) Alpha1_Receptor->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_Release Ca²⁺ Release (from SR) IP3_DAG->Ca_Release Stimulates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to Prazosin_Terazosin This compound / Terazosin Prazosin_Terazosin->Alpha1_Receptor Blocks BP_Decrease Decreased Blood Pressure Vasodilation->BP_Decrease Experimental_Workflow cluster_preclinical Preclinical (Animal Model) cluster_clinical Clinical (Human Trial) cluster_analysis Comparative Analysis A1 Model Selection (e.g., SHR) A2 Baseline Measurement (e.g., Tail-cuff BP) A1->A2 A3 Randomization & Dosing (this compound vs Terazosin vs Vehicle) A2->A3 A4 Post-Dose Monitoring (BP, HR over time) A3->A4 A5 Data Analysis A4->A5 C1 Compare Efficacy (BP Reduction) A5->C1 C2 Compare Pharmacokinetics A5->C2 C3 Compare Safety Profiles (Adverse Events) A5->C3 B1 Patient Recruitment & Informed Consent B2 Placebo Lead-in & Baseline Assessment B1->B2 B3 Randomized Dosing (this compound vs Terazosin vs Placebo) B2->B3 B4 Efficacy & Safety Monitoring B3->B4 B5 Final Assessment B4->B5 B5->C1 B5->C2 B5->C3

References

Prazosin's Antagonism of Norepinephrine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of prazosin's performance in antagonizing norepinephrine-induced effects against other selective alpha-1 adrenergic receptor antagonists. The information is supported by experimental data and detailed methodologies to aid in research and development.

This compound is a quinazoline (B50416) derivative that acts as a selective antagonist of alpha-1 adrenergic receptors. This action inhibits the vasoconstrictive effects of norepinephrine (B1679862), a key neurotransmitter in the sympathetic nervous system, leading to vascular smooth muscle relaxation and a subsequent reduction in blood pressure. This guide delves into the experimental validation of this compound's antagonistic properties and compares it with other commonly used alpha-1 blockers, namely doxazosin (B1670899), terazosin (B121538), and tamsulosin (B1681236).

Comparative Analysis of Antagonist Potency

The potency of a competitive antagonist is commonly quantified by its pA2 value, which represents the negative logarithm of the antagonist concentration required to produce a two-fold rightward shift in the agonist's concentration-response curve. A higher pA2 value indicates a greater antagonist potency. The following table summarizes the pA2 and pKb (a similar measure of antagonist affinity) values for this compound and its alternatives against norepinephrine or other alpha-1 agonists in various vascular tissues.

AntagonistAgonistTissueSpeciespA2 / pKb ValueReference(s)
This compound NorepinephrineMesenteric ArteryRat8.52[1]
NorepinephrineAortaRat~8.6 - 9.85[2][3]
PhenylephrineHuman Mesenteric ArteryHuman9.01[4]
PhenylephrineHuman Renal ArteryHuman8.76[4]
PhenylephrineHuman Saphenous VeinHuman9.32[4]
Doxazosin NorepinephrineAortaRatPotency less than this compound[2][5]
PhenylephrineHuman VasculatureHumanLower blocking activity than Doxazosin at equivalent plasma levels[6]
Terazosin NorepinephrineHuman ProstateHuman8.15[4]
NorepinephrineHuman Mesenteric ArteryHuman8.27[4]
NorepinephrineHuman Renal ArteryHuman8.35[4]
Tamsulosin NorepinephrineRat Mesenteric ArteryRatShowed non-competitive antagonism[7]
NorepinephrineHuman ProstateHuman9.64[4]
NorepinephrineHuman Mesenteric ArteryHuman10.29[4]
NorepinephrineHuman Renal ArteryHuman10.13[4]
NorepinephrineHuman Saphenous VeinHuman10.3[4]

Note: Direct comparison of pA2/pKb values should be made with caution as experimental conditions such as tissue type, species, and specific agonist used can influence the results. The data presented is compiled from multiple studies.

Experimental Protocols

The determination of antagonist potency is crucial for characterizing and comparing the pharmacological profiles of drugs like this compound. The following is a detailed methodology for a typical in vitro vasoconstriction assay used to determine the pA2 value of an alpha-1 adrenergic receptor antagonist.

In Vitro Vasoconstriction Assay for Determining Antagonist Potency (Schild Analysis)

Objective: To quantify the antagonistic potency (pA2 value) of a test compound (e.g., this compound) against norepinephrine-induced vasoconstriction in isolated vascular tissue.

Materials and Methods:

  • Tissue Preparation:

    • Euthanize a laboratory animal (e.g., male Wistar rat) in accordance with ethical guidelines.

    • Carefully dissect the thoracic aorta or mesenteric artery and place it in cold, oxygenated Krebs-Henseleit physiological salt solution.

    • Clean the isolated vessel of adherent connective and adipose tissue.

    • Cut the vessel into rings of approximately 2-4 mm in length.

  • Experimental Setup (Isolated Tissue Bath):

    • Suspend each vascular ring between two L-shaped stainless-steel hooks in a temperature-controlled (37°C) organ bath containing Krebs-Henseleit solution.

    • Continuously aerate the solution with a mixture of 95% O2 and 5% CO2 to maintain physiological pH.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

    • Apply an optimal resting tension to the tissue (e.g., 1.5-2.0 g for rat aorta) and allow it to equilibrate for at least 60-90 minutes, with periodic washing every 15-20 minutes.

  • Procedure:

    • Control Concentration-Response Curve:

      • After equilibration, obtain a cumulative concentration-response curve for norepinephrine. Start with a low concentration (e.g., 1 nM) and increase it in a stepwise manner (e.g., half-log increments) until a maximal contraction is achieved.

      • Wash the tissue repeatedly to return to baseline tension.

    • Antagonist Incubation:

      • Introduce a known concentration of the antagonist (e.g., this compound) into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to reach equilibrium.

    • Concentration-Response Curve in the Presence of Antagonist:

      • In the continued presence of the antagonist, repeat the cumulative addition of norepinephrine to obtain a second concentration-response curve.

      • Repeat the antagonist incubation and norepinephrine concentration-response curve with at least two other increasing concentrations of the antagonist.

  • Data Analysis (Schild Plot):

    • For each concentration of the antagonist, calculate the dose ratio (DR), which is the ratio of the EC50 (concentration of agonist producing 50% of the maximal response) of norepinephrine in the presence of the antagonist to the EC50 in the absence of the antagonist.

    • Construct a Schild plot by plotting log (DR - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • Perform linear regression on the data points. For a competitive antagonist, the slope of the Schild plot should not be significantly different from 1.

    • The pA2 value is determined as the x-intercept of the regression line.

Visualizing the Molecular Interaction and Experimental Process

To better illustrate the underlying mechanisms and experimental procedures, the following diagrams are provided.

Norepinephrine Signaling and this compound Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha1_Receptor Alpha-1 Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds and Activates This compound This compound This compound->Alpha1_Receptor Competitively Blocks Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC_Activation->Contraction

Caption: Norepinephrine signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Validating this compound's Antagonism cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Isolation Isolate Vascular Tissue (e.g., Rat Aorta) Tissue_Mounting Mount Tissue Rings in Organ Bath Tissue_Isolation->Tissue_Mounting Equilibration Equilibrate Tissue under Tension Tissue_Mounting->Equilibration Control_CRC Generate Control Norepinephrine Concentration-Response Curve Equilibration->Control_CRC Antagonist_Incubation Incubate with this compound Control_CRC->Antagonist_Incubation Prazosin_CRC Generate Norepinephrine Concentration-Response Curve in presence of this compound Antagonist_Incubation->Prazosin_CRC Calculate_DR Calculate Dose Ratios (DR) Prazosin_CRC->Calculate_DR Schild_Plot Construct Schild Plot (log(DR-1) vs -log[this compound]) Calculate_DR->Schild_Plot Determine_pA2 Determine pA2 value Schild_Plot->Determine_pA2

Caption: Workflow for determining the antagonist potency of this compound.

References

A Comparative Review of Prazosin Pharmacokinetics Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of Prazosin, a selective alpha-1 adrenergic receptor antagonist, across various species. The information presented herein, supported by experimental data, is intended to assist researchers and drug development professionals in understanding the interspecies differences in the absorption, distribution, metabolism, and excretion of this compound.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound in humans, dogs, and rats. These values have been compiled from various studies to provide a clear comparative overview.

Pharmacokinetic ParameterHumanDogRat
Oral Bioavailability (F) 43.5% - 69.3% (mean 56.9%)[1][2]38% ± 11% (dose-dependent: 23-82%)[3][4]Data not consistently reported, but subject to first-pass metabolism.[5]
Elimination Half-life (t½) ~2.5 - 2.9 hours[1][2]Slow half-life of 153 ± 24 minutes (2.55 hours)[3]Data not consistently reported.
Time to Peak Plasma Concentration (Tmax) 1 - 3 hours (oral)[1]~2 hours (oral)[6]Data not consistently reported.
Protein Binding 92% - 97%[1][7]HighHigh
Volume of Distribution (Vd) 42.2 ± 8.9 L[1]48.6 ± 15.3 L (in a 22.6 kg dog)[3]Rapidly distributed into tissues.[5][8]
Clearance (CL) 12.7 ± 1.3 L/h[1]Data not consistently reported.Data not consistently reported.
Primary Route of Elimination Hepatic metabolism and biliary excretion[1][5]Primarily via bile and feces[5][9][10]Biliary secretion is the major route.[5]
Key Metabolites O-demethylated metabolites[1]6- or 7-O-dealkylation and subsequent glucuronide formation.[5]6- or 7-O-dealkylation and subsequent glucuronide formation.[5]

Experimental Methodologies

The data presented in this guide are derived from pharmacokinetic studies employing standardized methodologies. Below are generalized protocols for key experiments.

Animal Studies
  • Species and Housing: Studies are typically conducted in adult male subjects of the specified species (e.g., Beagle dogs, Wistar or Sprague-Dawley rats). Animals are housed in controlled environments with regulated light-dark cycles, temperature, and humidity, and provided with standard chow and water ad libitum.

  • Drug Administration:

    • Intravenous (IV): For determination of absolute bioavailability and clearance, this compound is administered as a bolus injection or infusion, typically into a major vein (e.g., cephalic vein in dogs, tail vein in rats). The drug is usually dissolved in a suitable vehicle such as saline or a solution containing a solubilizing agent.

    • Oral (PO): For assessing oral absorption and bioavailability, this compound is administered via oral gavage or in capsules. Animals are often fasted overnight prior to oral administration to minimize food-drug interactions.[11][12]

  • Blood Sampling:

    • Serial blood samples are collected at predetermined time points following drug administration.[13][14] Common sampling sites include the jugular vein or other accessible vessels.

    • For a typical pharmacokinetic profile, samples are collected frequently during the initial absorption and distribution phases (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).[13][14]

    • Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA), and plasma is separated by centrifugation.[15] Plasma samples are then stored frozen (e.g., at -20°C or -80°C) until analysis.[15]

Analytical Method for this compound Quantification
  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This is a common and sensitive method for quantifying this compound concentrations in plasma.[5][13]

    • Sample Preparation: this compound and an internal standard are extracted from the plasma using a liquid-liquid extraction technique with an organic solvent like ethyl acetate.[13]

    • Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 or CN column).[13][16] A mobile phase, typically a mixture of an acidic buffer (e.g., citric acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile), is used to separate this compound from other plasma components.[13][16]

    • Detection: this compound is detected by a fluorescence detector, which provides high sensitivity and selectivity. The excitation and emission wavelengths are optimized for this compound.

    • Quantification: The concentration of this compound in the samples is determined by comparing the peak area of this compound to that of the internal standard and referencing a standard curve prepared with known concentrations of the drug.[16]

Visualizing Experimental and Logical Processes

To aid in the understanding of the methodologies and concepts discussed, the following diagrams have been generated using Graphviz.

Pharmacokinetic_Study_Workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct Phase cluster_sample_processing Sample Processing & Analysis cluster_data_analysis Data Analysis Phase Animal_Acclimatization Animal Acclimatization (Housing in controlled environment) Fasting Overnight Fasting (For oral administration studies) Animal_Acclimatization->Fasting Drug_Admin Drug Administration (Intravenous or Oral) Fasting->Drug_Admin Blood_Sampling Serial Blood Sampling (Predetermined time points) Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-20°C or -80°C) Plasma_Separation->Sample_Storage Prazosin_Quantification This compound Quantification (HPLC with Fluorescence Detection) Sample_Storage->Prazosin_Quantification PK_Modeling Pharmacokinetic Modeling (NCA or Compartmental Analysis) Prazosin_Quantification->PK_Modeling Parameter_Calculation Calculation of PK Parameters (t½, AUC, CL, Vd, F) PK_Modeling->Parameter_Calculation

Caption: Generalized workflow for a typical in vivo pharmacokinetic study.

Prazosin_Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Demethylation O-Demethylation (Major pathway in humans, rats, dogs) This compound->Demethylation CYP450 Enzymes Dealkylation N-Dealkylation (Minor pathway in rats and dogs) This compound->Dealkylation CYP450 Enzymes Conjugation Glucuronide Conjugation (In rats and dogs) Demethylation->Conjugation Dealkylation->Conjugation Excretion Biliary and Fecal Excretion Conjugation->Excretion

Caption: Simplified metabolic pathway of this compound.

References

Prazosin's Therapeutic Effects in PTSD: A Cross-Study Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study validation of Prazosin's therapeutic effects, primarily focusing on its application in Post-Traumatic Stress Disorder (PTSD), with a specific emphasis on nightmares and sleep disturbances. The following sections offer a comparative analysis of this compound against alternative pharmacological interventions, supported by quantitative data from clinical trials and detailed experimental methodologies.

Comparative Efficacy of this compound and Alternatives

This compound, an alpha-1 adrenergic receptor antagonist, has been extensively studied for its efficacy in treating PTSD-related nightmares. Its therapeutic action is attributed to the blockade of noradrenergic signaling in the central nervous system, which is often hyperactive in individuals with PTSD.[1][2] While numerous studies have demonstrated its benefits, the evidence landscape is nuanced, with some larger trials yielding mixed results.[3][4] This section compares the quantitative outcomes of this compound with other pharmacological agents used to manage similar symptoms.

Table 1: Quantitative Comparison of this compound vs. Placebo in PTSD Clinical Trials
Study/Meta-AnalysisPrimary OutcomeMetricThis compound OutcomePlacebo OutcomeKey Finding
Meta-Analysis (Reist et al., 2021) [5]Overall PTSD SymptomsStandardized Mean Difference (SMD)-0.31-Statistically significant improvement in overall PTSD scores.[5]
NightmaresSMD-0.75-Significant reduction in nightmare severity.[5]
Sleep QualitySMD-0.57-Notable improvement in sleep quality.[5]
PACT Trial (Raskind et al., 2018) [3][6]Distressing Dreams (CAPS-IV B2)Mean Change from Baseline--No significant difference between this compound and placebo.[6]
Sleep Quality (PSQI)Mean Change from Baseline--No significant difference in sleep quality improvement.[6]
Clinical Global Impression (CGI-C)Score--No significant difference in overall clinical improvement.[6]
Table 2: Comparative Efficacy of this compound and Other Pharmacological Agents for PTSD Nightmares
TreatmentMechanism of ActionKey Efficacy DataDosage RangeStudy Type
This compound Alpha-1 Adrenergic AntagonistSMD for nightmares: -0.75[5]1-20 mg/day[3][7]Meta-analysis of RCTs, Large RCT[3][5]
Clonidine (B47849) Alpha-2 Adrenergic AgonistNo significant difference compared to this compound/Terazosin for nightmares (OR: 1.16).[3][8]0.1-0.5 mg/day[8]Systematic Review (including observational studies and one RCT)[8]
Doxazosin (B1670899) Alpha-1 Adrenergic AntagonistSignificant decrease in nightmares over 12 weeks; ~25% experienced full remission.[9]4-16 mg/day[9]Open-label trial, Retrospective chart review[9]
Risperidone (B510) Atypical Antipsychotic77% success rate (partial to full nightmare cessation).[10]1-6 mg/day[10]Retrospective chart review, Case series[10][11]
Olanzapine Atypical AntipsychoticRapid and significant reduction in nightmares and insomnia.[6][12]2.5-15 mg/day[6]Case series[6][12]
Trazodone (B27368) Antidepressant (SARI)Decrease in nightmare frequency from 3.3 to 1.3 nights/week.[13]50-200 mg/day[13]Survey, Multiple baseline trial[13][14]
Cyproheptadine (B85728) Antihistamine/AntiserotoninConflicting results; one case series showed elimination in 3 of 4 patients, another showed no significant change.[1][15]4-12 mg/day[16]Case series[1][15]

Experimental Protocols

Detailed methodologies are crucial for the critical appraisal of clinical trial data. This section outlines the experimental protocols for key studies of this compound and its alternatives.

This compound: The PACT Trial (Raskind et al., 2018)
  • Study Design: A 26-week, multicenter, double-blind, randomized, placebo-controlled trial.[3][17]

  • Participants: 304 military veterans with chronic PTSD and frequent nightmares.[3][17]

  • Inclusion Criteria: Diagnosis of chronic PTSD and self-reported frequent nightmares.[3]

  • Exclusion Criteria: Substance dependence, active suicidal ideation, and recent cognitive-behavioral therapy for PTSD.[3]

  • Intervention: Participants were randomized to receive either this compound or a placebo. The dosage was escalated over five weeks to a maximum daily dose of 20 mg for men and 12 mg for women.[3][17]

  • Primary Outcome Measures: [17]

    • Change in the Clinician-Administered PTSD Scale (CAPS) item B2 (recurrent distressing dreams) score from baseline to 10 weeks.

    • Change in the Pittsburgh Sleep Quality Index (PSQI) score from baseline to 10 weeks.

    • Clinical Global Impression of Change (CGIC) score at 10 weeks.

Doxazosin: NCT03339258
  • Study Design: A randomized, double-blind, placebo-controlled, flexible-dose trial.[18][19]

  • Participants: 60 male and female veterans with chronic PTSD and prominent nightmares.[18][19]

  • Intervention: Participants were randomly assigned to receive either doxazosin or a placebo. The dose was titrated over a 4-week period to a maximum of 10 mg at bedtime, followed by a 4-week stable dose phase.[18][19]

  • Primary Outcome Measures:

    • Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) - Nightmare Item (B2)

    • Pittsburgh Sleep Quality Index (PSQI)

Clonidine and Doxazosin: ClonDoTrial (NCT03485295)
  • Study Design: A 10-week, multicenter, double-blind, randomized (1:1:1), placebo-controlled, parallel-group interventional trial.[20]

  • Participants: 189 eligible patients with PTSD.[20]

  • Intervention: Participants are randomly assigned to receive clonidine, doxazosin, or placebo, administered as a once-daily oral dose at bedtime.[20]

  • Primary Efficacy Endpoint: The Clinician-Administered PTSD Scale (CAPS) B2 score at week 10, measuring nightmare frequency and intensity.[20]

  • Secondary Efficacy Endpoints: Assessment of other PTSD-specific symptoms and safety of the medications.[20]

Visualizing the Mechanisms and Methodologies

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.

This compound's Mechanism of Action

This compound acts as a competitive antagonist at alpha-1 adrenergic receptors, which are Gq protein-coupled receptors.[21] Norepinephrine, a key neurotransmitter in the "fight-or-flight" response, normally binds to these receptors, initiating a signaling cascade that contributes to hyperarousal and nightmares in PTSD.[21] By blocking this binding, this compound dampens the downstream signaling, leading to a reduction in these symptoms.

Prazosin_Mechanism cluster_neuron Presynaptic Neuron cluster_receptor Postsynaptic Neuron NE_release Norepinephrine (NE) Release Alpha1_Receptor Alpha-1 Adrenergic Receptor (Gq-coupled) NE_release->Alpha1_Receptor Binds PLC Phospholipase C (PLC) Alpha1_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca2+ IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Cellular Response (Hyperarousal, Nightmares) PKC->Cellular_Response Leads to This compound This compound This compound->Alpha1_Receptor Blocks

Caption: this compound's antagonistic action on the alpha-1 adrenergic receptor signaling pathway.

Typical Experimental Workflow for a this compound Clinical Trial

The design of a randomized controlled trial is critical to establishing the efficacy and safety of a therapeutic agent. The following workflow represents a typical structure for a clinical trial investigating this compound for PTSD.

Experimental_Workflow cluster_screening Phase 1: Screening & Baseline cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Treatment Period cluster_analysis Phase 4: Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (CAPS, PSQI, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization Prazosin_Arm This compound Group (Dose Titration) Randomization->Prazosin_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Follow_up Regular Follow-up Assessments Prazosin_Arm->Follow_up Placebo_Arm->Follow_up Primary_Endpoint Primary Endpoint Assessment (e.g., at 10 weeks) Follow_up->Primary_Endpoint Data_Analysis Statistical Analysis Primary_Endpoint->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: A standard workflow for a randomized controlled trial of this compound for PTSD.

Logical Relationships of Treatment Options for PTSD Nightmares

The selection of a treatment for PTSD-related nightmares often follows a logical progression based on the level of evidence and patient-specific factors. This diagram illustrates the relationships between various therapeutic choices.

Treatment_Logic cluster_first_line First-Line Considerations cluster_second_line Second-Line & Adjunctive Options cluster_evaluation Evaluation & Adjustment Start Patient with PTSD & Nightmares This compound This compound (Strong Evidence) Start->this compound IRT Imagery Rehearsal Therapy (Strong Evidence, Non-pharmacological) Start->IRT Evaluation Evaluate Efficacy & Tolerability This compound->Evaluation IRT->Evaluation Alpha_Agonists Other Alpha-Adrenergic Agents (e.g., Clonidine, Doxazosin) Alpha_Agonists->Evaluation Atypical_Antipsychotics Atypical Antipsychotics (e.g., Risperidone, Olanzapine) Atypical_Antipsychotics->Evaluation Other_Meds Other Medications (e.g., Trazodone, Cyproheptadine) Other_Meds->Evaluation Continue Continue/Optimize Treatment Evaluation->Continue Effective Switch Switch or Augment Treatment Evaluation->Switch Ineffective or Intolerable Switch->Alpha_Agonists Switch->Atypical_Antipsychotics Switch->Other_Meds

Caption: A decision-making framework for the treatment of PTSD-related nightmares.

References

Prazosin's Efficacy in Relation to Novel Alpha-1 Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical efficacy and pharmacological properties of prazosin, a first-generation alpha-1 adrenergic antagonist, with those of newer, more selective agents such as tamsulosin (B1681236), silodosin (B1681671), and the gastrointestinal therapeutic system (GITS) formulation of doxazosin (B1670899). The information is compiled from a review of clinical trials and pharmacological studies, with a focus on quantitative data to support a thorough evaluation.

Executive Summary

This compound, a non-selective alpha-1 antagonist, has established efficacy in the management of hypertension, Benign Prostatic Hyperplasia (BPH), and off-label for Post-Traumatic Stress Disorder (PTSD)-related nightmares.[1][2] Novel alpha-1 antagonists have been developed with greater selectivity for the α1A-adrenoceptor subtype, which is predominant in the prostate, aiming to improve the side-effect profile, particularly concerning cardiovascular effects like hypotension.[3][4]

For BPH, newer agents like tamsulosin and silodosin demonstrate comparable efficacy to this compound in improving urinary symptoms and flow rates, often with a lower incidence of cardiovascular side effects due to their uroselectivity.[3][5] In the treatment of hypertension, this compound remains a therapeutic option, though it is not typically a first-line agent.[6] For PTSD-related nightmares, this compound is the most studied alpha-1 antagonist, with several studies demonstrating its efficacy, although results from a large recent trial were not significant.[7][8] There is a lack of robust clinical trial data comparing novel alpha-1 antagonists to this compound for PTSD.

Comparative Efficacy Data

Benign Prostatic Hyperplasia (BPH)

The primary endpoints in BPH trials are the International Prostate Symptom Score (IPSS) and the maximum urinary flow rate (Qmax).

DrugChange in Total IPSS from BaselineChange in Qmax (mL/s) from BaselineKey Side EffectsCitations
This compound -38%Significant increaseDizziness, postural hypotension[9][10]
Tamsulosin -26%Significant increaseEjaculatory dysfunction[9][11]
Doxazosin GITS Significant improvement, comparable to tamsulosinSignificant improvement, comparable to tamsulosinDizziness, headache, postural hypotension[12]
Silodosin Significant improvement, greater than tamsulosin in some domainsSignificant improvement, greater than tamsulosinRetrograde ejaculation[11]
Alfuzosin (B1207546) Significant improvement, comparable to this compound+2.6 mL/sLower incidence of hypotension compared to this compound[10]
Terazosin (B121538) -39%Not always significantDizziness, asthenia[9]
Post-Traumatic Stress Disorder (PTSD)

The primary endpoints in PTSD trials for nightmare-related symptoms often include the Clinician-Administered PTSD Scale (CAPS) score, particularly the B2 item for distressing dreams, and the Pittsburgh Sleep Quality Index (PSQI).

DrugStudy PopulationChange in CAPS B2 Score from BaselineChange in PSQI Score from BaselineKey FindingsCitations
This compound Military VeteransNo significant difference vs. placebo in a large trialNo significant difference vs. placebo in a large trialEarlier, smaller studies showed significant improvement.[7][13]
This compound Active-Duty SoldiersSignificant improvement vs. placeboSignificant improvement vs. placeboEffective for trauma nightmares and sleep quality.[8]
This compound CiviliansAt least a 4-point reductionNot specifiedModerate to marked improvement in nightmares and sleep.[14]

Note: There is a lack of published clinical trials directly comparing novel alpha-1 antagonists with this compound for PTSD.

Pharmacological Profile: Receptor Binding Affinity

The affinity of these antagonists for the different alpha-1 adrenoceptor subtypes (α1A, α1B, α1D) underlies their clinical profiles. Higher affinity for the α1A subtype is associated with greater uroselectivity. The pKi value is the negative logarithm of the inhibition constant (Ki), and a higher pKi indicates a higher binding affinity.

DrugpKi for α1ApKi for α1BpKi for α1DSubtype SelectivityCitations
This compound ~8.6~7.3~7.1Non-selective[15]
Tamsulosin 10.389.339.85α1A/α1D > α1B[16]
Silodosin High selectivity for α1ALower affinityLower affinityHighly selective for α1A[17]
Doxazosin High affinityHigh affinityHigh affinityNon-selective[15]
Alfuzosin High affinityHigh affinityHigh affinityNon-selective[15]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the alpha-1 adrenergic receptor signaling pathway and a typical workflow for a clinical trial and a receptor binding assay.

G cluster_membrane Cell Membrane alpha1_receptor Alpha-1 Adrenergic Receptor g_protein Gq Protein alpha1_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves norepinephrine Norepinephrine/ Epinephrine norepinephrine->alpha1_receptor Binds to This compound This compound / Novel Antagonists This compound->alpha1_receptor Blocks ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates cellular_response Cellular Response (e.g., Smooth Muscle Contraction) pkc->cellular_response Leads to

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

G start Patient Recruitment (e.g., BPH with LUTS) screening Screening & Baseline Assessment (IPSS, Uroflowmetry, Vitals) start->screening randomization Randomization screening->randomization group_a Group A (e.g., this compound) randomization->group_a group_b Group B (e.g., Novel Antagonist) randomization->group_b group_c Group C (Placebo) randomization->group_c treatment Treatment Period (e.g., 4-12 weeks) group_a->treatment group_b->treatment group_c->treatment follow_up Follow-up Assessments (IPSS, Qmax, Adverse Events) treatment->follow_up data_analysis Data Analysis (Statistical Comparison) follow_up->data_analysis results Results & Conclusion data_analysis->results

Caption: Generalized Clinical Trial Workflow for BPH.

G prep Membrane Preparation (Cells expressing α1-subtypes) incubation Incubation prep->incubation filtration Rapid Filtration (Separates bound from free ligand) incubation->filtration radioligand Radioligand (e.g., [³H]this compound) radioligand->incubation competitor Unlabeled Antagonist (this compound or Novel Drug) (Varying Concentrations) competitor->incubation counting Scintillation Counting (Measures radioactivity) filtration->counting analysis Data Analysis (IC₅₀ and Ki determination) counting->analysis

Caption: Radioligand Binding Assay Workflow.

Experimental Protocols

Urodynamic Study for BPH

A typical urodynamic study to assess the efficacy of alpha-1 blockers in BPH involves the following steps:

  • Patient Preparation: Patients are instructed to arrive at the clinic with a comfortably full bladder.

  • Uroflowmetry: The patient voids into a specialized funnel that measures the volume of urine and the flow rate (Qmax).

  • Post-Void Residual (PVR) Volume Measurement: Immediately after uroflowmetry, the remaining urine in the bladder is measured using an ultrasound scanner.

  • Cystometry: A thin, flexible catheter is inserted into the bladder through the urethra. Another catheter may be placed in the rectum to measure abdominal pressure. The bladder is slowly filled with sterile water or saline, and the patient is asked to report sensations of bladder filling and the urge to urinate. Bladder pressure is continuously recorded.

  • Pressure-Flow Study: Once the bladder is full, the patient is asked to void with the catheters in place. This allows for the simultaneous measurement of bladder pressure (detrusor pressure) and urine flow rate, which helps to determine if there is a bladder outlet obstruction.[18][19]

Clinician-Administered PTSD Scale (CAPS) for PTSD Trials

The CAPS is a structured interview to assess the frequency and intensity of the 17 DSM-IV PTSD symptoms. Key aspects of its administration in a clinical trial setting include:

  • Rater Training: Clinicians conducting the assessments undergo rigorous training to ensure standardized administration and scoring.

  • Baseline Assessment: The CAPS is administered at the beginning of the trial to establish baseline symptom severity.

  • Follow-up Assessments: The scale is re-administered at specified time points during and after the treatment period to measure changes in symptoms.

  • Scoring: Each symptom is rated on a 0-4 scale for frequency and a 0-4 scale for intensity. The scores for each symptom are summed to yield a total PTSD symptom severity score. Specific items, such as B2 for nightmares, can be analyzed separately.[7][14]

Radioligand Binding Assay

This assay is used to determine the binding affinity of a drug for a specific receptor. A common protocol for alpha-1 adrenergic receptors is as follows:

  • Membrane Preparation: Cell membranes are prepared from cell lines that have been genetically engineered to express a specific human alpha-1 adrenoceptor subtype (α1A, α1B, or α1D).

  • Competitive Binding: The cell membranes are incubated with a constant concentration of a radiolabeled ligand that is known to bind to the receptor (e.g., [3H]this compound).

  • Addition of Competitor: Varying concentrations of the unlabeled antagonist being tested (e.g., this compound, tamsulosin) are added to the incubation mixture. This unlabeled drug will compete with the radioligand for binding to the receptor.

  • Equilibrium and Filtration: The mixture is incubated to allow binding to reach equilibrium. The mixture is then rapidly filtered through a glass fiber filter. The receptor-bound radioligand is trapped on the filter, while the unbound radioligand passes through.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then used to calculate the inhibition constant (Ki), which reflects the affinity of the drug for the receptor.[20][21]

References

Prazosin: A Comparative Analysis of Central and Peripheral Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the central and peripheral effects of Prazosin, an alpha-1 adrenergic receptor antagonist. By examining its mechanism of action, physiological outcomes, and the experimental data that underpins our understanding, this document serves as a vital resource for those involved in pharmacology and drug development.

This compound is a well-established therapeutic agent with a dual scope of action. Peripherally, it is recognized for its efficacy in the management of hypertension. Centrally, it has gained prominence for its off-label use in mitigating the distressing symptoms of post-traumatic stress disorder (PTSD), particularly nightmares. This comparative analysis will delve into the distinct yet interconnected effects of this compound on the central nervous system (CNS) and the peripheral vasculature, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action: A Tale of Two Systems

This compound exerts its effects by selectively blocking alpha-1 adrenergic receptors.[1] These receptors are integral components of the sympathetic nervous system and are found in both the central nervous system and peripheral tissues.[2] The binding of norepinephrine (B1679862) to these receptors typically initiates a signaling cascade that leads to smooth muscle contraction and neuronal excitation. This compound, as a competitive antagonist, prevents this, leading to vasodilation and a reduction in sympathetic tone.[3]

While the receptor target is the same, the physiological consequences of alpha-1 blockade differ significantly between the central and peripheral nervous systems. Peripherally, this action leads to the relaxation of vascular smooth muscle, resulting in decreased blood pressure.[1] Centrally, by crossing the blood-brain barrier, this compound is thought to modulate noradrenergic pathways involved in fear and arousal, thereby ameliorating symptoms like nightmares in PTSD.[4][5]

Quantitative Comparison of this compound's Effects

The following tables summarize key quantitative data from preclinical and clinical studies, highlighting the differential effects of this compound in the central and peripheral systems.

ParameterCentral Effect (CNS)Peripheral Effect (Vasculature)Reference
Primary Indication PTSD-related nightmares (off-label)Hypertension, Benign Prostatic Hyperplasia (BPH)[4]
Receptor Target Alpha-1 Adrenergic ReceptorsAlpha-1 Adrenergic Receptors[2]
ED50 (in vivo, cat) 12.5 µg/kg (CNS sympatho-inhibition)81.5 µg/kg (peripheral nerve stimulation)[6]
Key Physiological Outcome Reduction in nightmare frequency and severity, improved sleep qualityReduction in blood pressure, relaxation of prostatic smooth muscle[3][7]

Detailed Experimental Protocols

To provide a clear understanding of how the comparative data on this compound's effects are generated, detailed methodologies for key experiments are outlined below.

Experimental Protocol 1: Determination of this compound's ED50 for Central vs. Peripheral Sympatholytic Action

This protocol is based on the methodology described in the study comparing this compound's effects on the cat nictitating membrane.[6]

Objective: To determine the median effective dose (ED50) of this compound required to produce a 50% reduction in the contraction of the nictitating membrane elicited by central (hypothalamic) and peripheral (preganglionic cervical sympathetic nerve) stimulation.

Animals: Anesthetized cats.

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the cats and surgically expose the preganglionic cervical sympathetic nerve trunk and the posterior hypothalamus for electrical stimulation.

  • Stimulation:

    • Peripheral Stimulation: Deliver electrical stimulation to the preganglionic cervical sympathetic nerve trunk to evoke submaximal contractions of the nictitating membrane.

    • Central Stimulation: Deliver electrical stimulation to the posterior hypothalamus to evoke submaximal contractions of the nictitating membrane.

  • Drug Administration: Administer this compound intravenously (i.v.) in a dose-dependent manner (e.g., 3-300 µg/kg).

  • Measurement: Record the contractions of the nictitating membrane in response to both central and peripheral stimulation before and after each dose of this compound.

  • Data Analysis: For each stimulation site, plot the dose of this compound against the percentage inhibition of the nictitating membrane contraction. Use this dose-response curve to calculate the ED50 for both central and peripheral sympatho-inhibition.

Experimental Protocol 2: Assessment of this compound's Antihypertensive Effect in Rats

This protocol is a standard method for evaluating the effect of antihypertensive agents in a preclinical model.[8][9]

Objective: To determine the effect of orally administered this compound on the systolic blood pressure of spontaneously hypertensive rats (SHR).

Animals: Conscious, spontaneously hypertensive rats (SHR).

Procedure:

  • Acclimatization: Acclimatize the SHR to the experimental setup for blood pressure measurement.

  • Baseline Measurement: Measure the baseline systolic blood pressure of each rat using the tail-cuff method.

  • Drug Administration: Administer this compound orally (p.o.) at various doses (e.g., 0.03-3.0 mg/kg). A control group receives a placebo.

  • Blood Pressure Monitoring: Measure the systolic blood pressure at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) after drug administration.

  • Data Analysis: Compare the changes in systolic blood pressure from baseline in the this compound-treated groups to the placebo group. Plot a dose-response curve to determine the relationship between this compound dose and the antihypertensive effect.

Experimental Protocol 3: Radioligand Binding Assay for Alpha-1 Adrenoceptor Affinity

This protocol is a common in vitro method to determine the binding affinity of a drug to its receptor.[10][11]

Objective: To determine the binding affinity (Ki) of this compound for alpha-1 adrenergic receptors in rat brain and peripheral tissues (e.g., heart, arteries).

Materials:

  • Tissue homogenates from rat brain and peripheral tissues.

  • [3H]-Prazosin (radioligand).

  • Unlabeled this compound.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare membrane fractions from the tissue homogenates by centrifugation.

  • Incubation: Incubate the membrane preparations with a fixed concentration of [3H]-Prazosin and varying concentrations of unlabeled this compound.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the concentration of unlabeled this compound against the percentage of specific [3H]-Prazosin binding. Use this competition curve to calculate the IC50 (the concentration of unlabeled this compound that inhibits 50% of specific [3H]-Prazosin binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language, illustrate the key signaling pathway of this compound and a typical experimental workflow for its evaluation.

Prazosin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Alpha1_Receptor Alpha-1 Adrenergic Receptor This compound->Alpha1_Receptor Blocks Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Activates Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

This compound's Mechanism of Action at the Alpha-1 Adrenergic Receptor.

Experimental_Workflow_Prazosin_Hypertension cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trial Animal_Model Select Animal Model (e.g., Spontaneously Hypertensive Rat) Baseline_BP Measure Baseline Blood Pressure Animal_Model->Baseline_BP Drug_Admin Administer this compound (or Placebo) Baseline_BP->Drug_Admin BP_Monitoring Monitor Blood Pressure Over Time Drug_Admin->BP_Monitoring Data_Analysis Analyze Blood Pressure Changes BP_Monitoring->Data_Analysis Patient_Recruitment Recruit Hypertensive Patients Data_Analysis->Patient_Recruitment Informs Randomization Randomize to this compound or Placebo Group Patient_Recruitment->Randomization Treatment_Period Administer Treatment for a Defined Period Randomization->Treatment_Period BP_Measurement Regularly Measure Blood Pressure Treatment_Period->BP_Measurement Safety_Monitoring Monitor for Adverse Events Treatment_Period->Safety_Monitoring Final_Analysis Analyze Efficacy and Safety Data BP_Measurement->Final_Analysis Safety_Monitoring->Final_Analysis

Experimental Workflow for Evaluating this compound's Antihypertensive Effects.

Conclusion

The dual central and peripheral actions of this compound underscore the importance of understanding a drug's complete pharmacological profile. While its peripheral alpha-1 adrenergic blockade effectively reduces blood pressure, its central effects on noradrenergic pathways offer a therapeutic avenue for managing PTSD-related nightmares. The significantly lower ED50 for its central sympatholytic action compared to its peripheral effects suggests a greater potency in the CNS, a critical consideration for dosing and therapeutic application. This comparative guide provides researchers and drug development professionals with a foundational understanding of this compound's multifaceted effects, supported by quantitative data and detailed experimental protocols, to inform future research and clinical development.

References

Validating Prazosin's Target Engagement in the Brain: A Comparative Guide to PET Imaging and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating that a drug engages its intended target in the brain is a critical step. This guide provides a comparative overview of methods for assessing the target engagement of Prazosin, an α1-adrenergic receptor antagonist. As direct positron emission tomography (PET) imaging of α1-adrenergic receptors in the brain has been challenging due to the lack of suitable radiotracers, this guide focuses on indirect PET imaging techniques and compares them with established preclinical methods.

While this compound has been investigated for various central nervous system (CNS) conditions, demonstrating its direct interaction with α1-adrenergic receptors in the living human brain via PET has been hampered by the limited ability of developed radiotracers, such as [¹¹C]this compound, to cross the blood-brain barrier effectively[1]. Consequently, researchers have turned to indirect methods to verify this compound's target engagement.

This guide will delve into an indirect PET imaging approach that measures the downstream effects of this compound on the dopamine (B1211576) system. Furthermore, it will provide a detailed comparison with two well-established alternative methods: in vitro radioligand binding assays and in vivo microdialysis, presenting supporting experimental data and protocols for each.

Comparative Analysis of Target Engagement Methodologies

The following tables summarize the quantitative data from indirect PET imaging studies and alternative methodologies used to assess this compound's target engagement in the brain.

Table 1: Indirect In Vivo Assessment of this compound's Target Engagement via PET Imaging

MethodTracerBrain Region of InterestKey FindingQuantitative Change
PET Imaging[¹¹C]-(+)-PHNODorsal CaudateIncreased binding potential (BP), suggesting decreased dopamine (DA) levels.Data on the specific percentage of BP increase is not publicly available in the referenced pilot study abstract[1].

Table 2: In Vitro and Ex Vivo Assessment of this compound's Target Engagement

MethodRadioligandBrain TissueKey ParametersRepresentative Values
Radioligand Binding Assay[³H]-PrazosinRat Cerebral CortexBinding Affinity (K D )High affinity: ~0.066 nM (pK D 10.18)[2] Low affinity: ~11 nM (pK D 8.96)[2]
Receptor Density (B max )High affinity sites: 308 fmol/mg protein[2] Low affinity sites: 221 fmol/mg protein[2]
In Vivo MicrodialysisNot ApplicableRat Caudate Putamen & Nucleus AccumbensExtracellular Dopamine LevelsLocal administration (10 µM) via the microdialysis probe resulted in a clear attenuation of dopamine output. Systemic administration (10 mg/kg s.c.) did not alter dopamine release[3]. Specific percentage of change is not detailed.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and critical evaluation.

Indirect PET Imaging with [¹¹C]-(+)-PHNO

This protocol is based on a pilot study in healthy human volunteers[1].

  • Subject Recruitment: Healthy volunteers are recruited for the study.

  • This compound Administration: Participants are administered this compound orally at a daily dose of 15 mg for approximately four weeks to reach steady-state plasma concentrations.

  • PET Scanning Schedule: Each participant undergoes PET scans at three time points:

    • Baseline: Before the initiation of this compound administration.

    • Steady State: After approximately four weeks of daily this compound administration.

    • Washout: Following a sufficient period after the last dose of this compound to ensure its clearance from the system.

  • Radiotracer: The D2/D3 dopamine receptor agonist radiotracer [¹¹C]-(+)-PHNO is used for all PET scans.

  • Image Acquisition: Dynamic PET scans are acquired following the injection of [¹¹C]-(+)-PHNO.

  • Data Analysis: The binding potential (BP ND ) of [¹¹C]-(+)-PHNO in various brain regions, particularly the dorsal caudate, is calculated. Changes in BP ND between the baseline, steady-state, and washout scans are statistically analyzed to determine the effect of this compound on dopamine levels. An increase in [¹¹C]-(+)-PHNO BP ND is interpreted as a decrease in endogenous dopamine, suggesting an indirect effect of α1-adrenergic receptor blockade by this compound.

In Vitro [³H]-Prazosin Radioligand Binding Assay

This protocol is a generalized procedure based on studies in rat brain tissue[2][4][5].

  • Tissue Preparation:

    • Rat cerebral cortex is dissected and homogenized in a cold buffer (e.g., 50 mM Tris-HCl).

    • The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.

    • Protein concentration of the membrane suspension is determined using a standard protein assay.

  • Binding Assay:

    • Aliquots of the membrane suspension are incubated with various concentrations of [³H]-Prazosin.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand (e.g., phentolamine).

  • Incubation and Filtration:

    • The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

    • The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Saturation binding data is analyzed using Scatchard analysis or non-linear regression to determine the maximal number of binding sites (B max ) and the dissociation constant (K D ).

In Vivo Microdialysis

This protocol is based on a study investigating the effects of this compound on dopamine release in the rat brain[3].

  • Animal Surgery:

    • Rats are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., caudate putamen or nucleus accumbens).

    • The cannula is secured to the skull with dental cement.

    • Animals are allowed to recover from surgery.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals.

  • This compound Administration:

    • Systemic Administration: this compound (e.g., 10 mg/kg) is administered subcutaneously.

    • Local Administration: this compound (e.g., 10 µM) is included in the aCSF and delivered directly to the brain region of interest via the microdialysis probe.

  • Dopamine Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Changes in extracellular dopamine levels from baseline are calculated and compared between treatment conditions.

Visualizations

The following diagrams illustrate the signaling pathway of this compound, a typical experimental workflow for indirect PET imaging, and a comparison of the different methodologies for validating target engagement.

Prazosin_Signaling_Pathway cluster_presynaptic Noradrenergic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_dopaminergic Dopaminergic Neuron NE Norepinephrine (B1679862) alpha1_receptor α1-Adrenergic Receptor NE->alpha1_receptor Agonist Downstream Downstream Signaling alpha1_receptor->Downstream DA_release Dopamine Release This compound This compound This compound->alpha1_receptor Antagonist Downstream->DA_release Modulation

This compound's mechanism of action.

PET_Workflow cluster_study_design Study Design cluster_analysis Data Analysis Baseline Baseline PET Scan ([¹¹C]-(+)-PHNO) Prazosin_Admin This compound Administration (~4 weeks) Baseline->Prazosin_Admin Steady_State Steady-State PET Scan ([¹¹C]-(+)-PHNO) Prazosin_Admin->Steady_State Washout Washout Period Steady_State->Washout Image_Recon Image Reconstruction Steady_State->Image_Recon Washout_Scan Washout PET Scan ([¹¹C]-(+)-PHNO) Washout->Washout_Scan ROI_Analysis Region of Interest Analysis Image_Recon->ROI_Analysis BP_Calc Binding Potential (BP) Calculation ROI_Analysis->BP_Calc Stats Statistical Comparison of BP BP_Calc->Stats

Indirect PET imaging workflow.

Method_Comparison cluster_methods Methodologies cluster_strengths Strengths cluster_limitations Limitations Prazosin_TE Validating this compound's Target Engagement PET Indirect PET Imaging ([¹¹C]-(+)-PHNO) Prazosin_TE->PET Binding In Vitro Radioligand Binding ([³H]-Prazosin) Prazosin_TE->Binding Microdialysis In Vivo Microdialysis Prazosin_TE->Microdialysis PET_S In vivo human data Non-invasive Measures downstream effects PET->PET_S PET_L Indirect measure of target engagement Relies on downstream effects Lack of specific α1-AR tracer PET->PET_L Binding_S Directly measures receptor binding High throughput Quantitative (Kd, Bmax) Binding->Binding_S Binding_L In vitro, may not reflect in vivo conditions Does not provide functional information Binding->Binding_L Microdialysis_S In vivo in animal models Measures real-time neurotransmitter release Good spatial and temporal resolution Microdialysis->Microdialysis_S Microdialysis_L Invasive (requires surgery) Limited to animal models Potential for tissue damage Microdialysis->Microdialysis_L

Comparison of methodologies.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Prazosin

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of Prazosin are critical for maintaining laboratory safety and environmental integrity. Researchers, scientists, and drug development professionals handling this alpha-adrenergic blocker must adhere to strict protocols to mitigate risks associated with its handling and disposal. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Recent recalls of this compound hydrochloride due to the presence of N-nitroso this compound impurity C, a potential carcinogen, underscore the importance of meticulous handling and disposal procedures.[1][2][3] While these recalls are primarily a concern for patient safety, they highlight the need for all professionals handling this compound to be aware of its potential hazards and to manage its waste with the utmost care.

Personal Protective Equipment (PPE) and Decontamination

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes nitrile or chloroprene (B89495) gloves, ANSI-approved safety glasses or goggles, and a lab coat.[4] All handling of this compound, especially where dust may be generated, should be conducted within a certified ducted fume hood to prevent inhalation.[4]

Following any handling or disposal activities, all surfaces and equipment must be thoroughly decontaminated. A simple and effective method is to use soap and water.[4]

This compound Disposal Protocol

This compound and any materials contaminated with it are to be treated as hazardous waste.[4] Adherence to the Resource Conservation and Recovery Act (RCRA) guidelines, as stipulated by the U.S. Environmental Protection Agency (EPA), is mandatory for the disposal of pharmaceutical waste.[5]

Step-by-Step Disposal Procedure:

  • Segregation: All unused this compound, contaminated labware (e.g., vials, pipettes, gloves), and cleaning materials must be segregated from general laboratory waste.

  • Containerization: Place all this compound waste into a designated, clearly labeled, and sealed hazardous waste container.[6][7] The container must be appropriate for chemical waste and prevent any environmental release.[6][7]

  • Labeling: The hazardous waste container must be accurately labeled with its contents, including the name "this compound" and any other chemical constituents. Proper labeling is crucial for safe management and disposal by environmental health and safety (EHS) professionals.[8]

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[8] This area should be secure and away from incompatible materials.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[8] They will ensure the waste is transported and disposed of by a licensed hazardous waste disposal company in accordance with all federal and state regulations.

Important Considerations:

  • Do Not Sewer: Under no circumstances should this compound or any hazardous pharmaceutical waste be flushed down the drain.[9] This practice is banned for healthcare facilities and is a significant source of environmental contamination.[9]

  • Empty Containers: Containers that once held this compound must also be managed as hazardous waste unless they are considered "empty" under RCRA regulations. For acutely toxic hazardous wastes (P-listed), containers are not considered empty until they have been triple-rinsed. However, it is best practice to consult with your EHS department for specific guidance on container disposal.[8]

  • Spill Cleanup: In the event of a spill, follow your institution's established spill cleanup procedures for hazardous materials.[4] This typically involves wearing appropriate PPE, containing the spill, and collecting the material for disposal as hazardous waste.

Quantitative Data on this compound Disposal

ParameterGuidelineSource
Waste Classification Hazardous WasteUniversity of Georgia, Pfizer MSDS[4][6]
Governing Regulation Resource Conservation and Recovery Act (RCRA)U.S. Environmental Protection Agency[5]
Disposal Method Incineration via a licensed hazardous waste facilityGeneral guidance for pharmaceutical waste
Sewering Prohibited for hazardous waste pharmaceuticalsNYS Department of Environmental Conservation[9]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

PrazosinDisposalWorkflow cluster_prep Preparation cluster_segregation Segregation & Collection cluster_containerization Containerization & Labeling cluster_storage_pickup Storage & Disposal cluster_decontamination Final Steps start This compound Waste Generated (Unused product, contaminated labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect all this compound waste ppe->collect container Place in a designated Hazardous Waste Container collect->container label_container Label container with: 'Hazardous Waste - this compound' container->label_container storage Store in Satellite Accumulation Area label_container->storage contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup storage->contact_ehs disposal Disposal by licensed hazardous waste vendor contact_ehs->disposal decontaminate Decontaminate work surfaces and equipment with soap and water disposal->decontaminate end Disposal Process Complete decontaminate->end

Caption: this compound Disposal Workflow Diagram

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Prazosin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Prazosin, a quinazoline (B50416) derivative with antihypertensive properties. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and efficient research setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound hydrochloride is classified as a hazardous chemical and requires specific precautions.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3] Furthermore, it is suspected of damaging fertility or the unborn child.[2][3]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

Hazard Classification GHS Codes Potential Health Effects
Acute Toxicity, OralH302Harmful if swallowed.[2][3]
Skin Corrosion/IrritationH315Causes skin irritation.[2][3]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[2][3]
Reproductive ToxicityH361Suspected of damaging fertility or the unborn child.[2][3]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[2][3]
Specific Target Organ Toxicity (Repeated Exposure)H373May cause damage to organs through prolonged or repeated exposure.[2]

Engineering Controls: Work with this compound should be conducted in a certified ducted fume hood to avoid inhalation of dust or aerosols.[4] Facilities must be equipped with an eyewash station and a safety shower.[3][4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet ANSI Z87.1 or equivalent international standards.[4][5]

  • Hand Protection: Use compatible chemical-resistant gloves, such as nitrile or chloroprene.[4][5] Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[4]

  • Skin and Body Protection: A lab coat must be worn and fully buttoned.[3][4] Ensure sleeves are of sufficient length to prevent skin exposure.[4] For bulk processing, protective clothing that meets standards like EN13982 or ANSI 103 is recommended.[6]

  • Respiratory Protection: If working outside of a fume hood or if airborne contamination levels may be exceeded, a NIOSH-approved respirator with a particulate filter is required.[1][3][6] Respirator use requires proper training and fit-testing.[4]

Operational and Disposal Plans: A Step-by-Step Workflow

The following workflow provides a comprehensive, step-by-step guide for the safe handling of this compound from receipt to disposal.

Prazosin_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Decontamination & Disposal A 1. Review Safety Data Sheet (SDS) B 2. Don Personal Protective Equipment (PPE) A->B C 3. Prepare a Designated Workspace in a Fume Hood B->C D 4. Unpack and Weigh this compound in a Ventilated Area C->D E 5. Perform Experimental Procedures D->E F 6. Decontaminate Work Surfaces and Equipment E->F G 7. Segregate and Label this compound Waste F->G H 8. Dispose of Waste via Approved Hazardous Waste Stream G->H I 9. Doff and Dispose of Contaminated PPE H->I J 10. Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

Detailed Methodologies

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][7] The recommended storage temperature is often 4°C.[7]

  • The storage location should be clearly labeled as containing a reproductive toxicant.[4]

Handling and Experimental Procedures:

  • Review SDS: Before any handling, thoroughly review the Safety Data Sheet (SDS) for this compound.[2][3]

  • Don PPE: Put on all required personal protective equipment as detailed above.[1][3]

  • Prepare Workspace: Designate a specific area for handling this compound within a certified chemical fume hood.[4]

  • Weighing: If weighing the solid form, do so in a ventilated enclosure to minimize dust generation.[6]

  • Experimental Use: Avoid actions that could generate dust or aerosols.[7]

  • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][2] Do not eat, drink, or smoke in the handling area.[1]

Spill Management:

  • In case of a spill, evacuate non-essential personnel from the area.[6]

  • Wear appropriate PPE, including respiratory protection.[3]

  • Contain the spill and collect the material using a method that minimizes dust generation, such as with a damp cloth or a filtered vacuum.[6]

  • Place the spilled material into a labeled, sealed container for disposal as hazardous waste.[6]

  • Decontaminate the spill area thoroughly.[7]

Disposal Plan: this compound and any contaminated materials must be disposed of as hazardous waste.

  • Waste Segregation: Collect all this compound waste, including empty containers, contaminated PPE, and experimental materials, in a designated and clearly labeled hazardous waste container.[8]

  • Labeling: The waste container must be labeled in accordance with local, state, and federal regulations.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[1][8] Do not dispose of this compound down the drain or in the regular trash.[2] It is the responsibility of the user to determine at the time of disposal whether the product meets the criteria for hazardous waste.[8] The waste is typically incinerated by an approved environmental management vendor.[9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prazosin
Reactant of Route 2
Reactant of Route 2
Prazosin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.